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  • Product: [3-(Dimethylamino)propyl](diphenylmethyl)amine
  • CAS: 807277-01-6

Core Science & Biosynthesis

Foundational

Advanced Synthesis and Process Optimization of 3-(Dimethylamino)propylamine (DMAPA)

An Application Scientist’s Guide to Mechanistic Control and High-Yield Continuous Processing Executive Summary & Industrial Relevance 3-(Dimethylamino)propylamine (DMAPA) is a highly versatile aliphatic diamine containin...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist’s Guide to Mechanistic Control and High-Yield Continuous Processing

Executive Summary & Industrial Relevance

3-(Dimethylamino)propylamine (DMAPA) is a highly versatile aliphatic diamine containing both a primary and a tertiary amine group. It serves as a critical intermediate in the large-scale production of betaine surfactants, polyurethane catalysts, and water treatment flocculants (1)[1]. As a Senior Application Scientist, I approach the synthesis of DMAPA not merely as a sequence of chemical additions, but as a delicate balance of thermodynamics, mass transfer, and catalytic surface electronics. This whitepaper details the state-of-the-art, two-step industrial synthesis of DMAPA, focusing on the causality behind reactor design, catalyst selection, and self-validating operational protocols.

Core Mechanistic Pathways

The industrial synthesis of DMAPA is achieved via a two-step sequence: the cyanoethylation of dimethylamine (DMA) followed by the catalytic hydrogenation of the resulting nitrile (2)[2].

SynthesisPathway DMA Dimethylamine (DMA) DMAPN 3-(Dimethylamino)propionitrile (DMAPN) DMA->DMAPN Michael Addition (40-60°C) ACN Acrylonitrile (ACN) ACN->DMAPN DMAPA 3-(Dimethylamino)propylamine (DMAPA) DMAPN->DMAPA + 2 H2 Sponge Ni/Co, Base

Fig 1. Two-step synthesis pathway of DMAPA from DMA and ACN.

Step 1: Cyanoethylation (Michael Addition)

The first step is the Michael addition of DMA to acrylonitrile (ACN) to form 3-(dimethylamino)propionitrile (DMAPN). The nucleophilic secondary nitrogen of DMA attacks the electrophilic β -carbon of the α,β -unsaturated nitrile. This reaction is highly exothermic. If the heat of reaction is not rapidly dissipated, ACN will undergo violent runaway polymerization, drastically reducing yield and fouling the reactor (3)[3].

Step 2: Catalytic Hydrogenation and Impurity Control

The second step involves the reduction of DMAPN to DMAPA using hydrogen gas over a heterogeneous catalyst. The hydrogenation of nitriles proceeds via a highly reactive primary imine intermediate. Without strict mechanistic control, the newly formed primary amine (DMAPA) will nucleophilically attack this surface-bound imine, leading to the elimination of ammonia and the formation of a secondary amine byproduct, bis-DMAPA (4)[4].

Furthermore, trace impurities of unreacted DMA and ACN from Step 1 can undergo reverse Michael addition during hydrogenation, generating N,N,N',N'-tetramethyl-1,3-propanediamine (TMPDA), a notoriously difficult impurity to separate from DMAPA (1)[1].

ReactionNetwork DMAPN DMAPN Imine Primary Imine Intermediate DMAPN->Imine +H2 TMPDA TMPDA (Cleavage Byproduct) DMAPN->TMPDA Reverse Michael / Cleavage DMAPA DMAPA (Target Primary Amine) Imine->DMAPA +H2 (Fast) BisDMAPA Bis-DMAPA (Secondary Amine) Imine->BisDMAPA +DMAPA, -NH3 (Suppressed by Base)

Fig 2. Reaction network showing target hydrogenation and competitive byproduct formation.

Self-Validating Experimental Methodologies

Protocol A: Continuous Synthesis of DMAPN via Microchannel Reactor

Causality: Traditional batch reactors struggle with the rapid heat evolution of the cyanoethylation step. By utilizing a continuous microchannel reactor, we achieve superior surface-area-to-volume ratios, ensuring strict isothermal conditions. This thermal control suppresses ACN polymerization and drives the Michael addition to >99.8% selectivity (3)[3].

Step-by-Step Workflow:

  • Feed Preparation: Prepare a solution of DMA and ACN with a molar ratio of 1.05:1 to 1.1:1. The slight excess of DMA ensures complete conversion of the polymerization-prone ACN.

  • Continuous Injection: Inject the mixture into a microchannel reaction device maintained at a strict 40–60 °C and 1.0–1.5 bar pressure.

  • Residence Time Control: Tune the flow rates to achieve a precise residence time of 30 to 40 seconds.

  • Product Stripping: Route the reactor effluent to a vacuum distillation column to strip the excess DMA.

  • Validation Checkpoint (Self-Validating System): Continuously monitor the stripped effluent via inline FT-IR. The complete disappearance of the ACN vinyl stretch (1610 cm⁻¹) validates 100% conversion. If ACN breakthrough is detected, the system must automatically reduce the feed rate; unreacted ACN will irreversibly poison the downstream hydrogenation catalyst.

Protocol B: Low-Pressure Catalytic Hydrogenation to DMAPA

Causality: To thermodynamically and kinetically block the formation of bis-DMAPA, we employ a Sponge Nickel catalyst doped with a strong caustic modifier (e.g., NaOH/KOH). The hydroxide ions selectively adsorb onto the catalyst's acidic sites, sterically and electronically hindering the bulky DMAPA product from attacking the surface-bound imine intermediate (4)[4].

Step-by-Step Workflow:

  • Catalyst Charging: Charge a high-pressure autoclave with a heavily promoted Sponge Nickel catalyst (containing ~85% Ni, 10% Al, 2% Cr, 2% Fe).

  • Modifier Addition: Add an aqueous caustic modifier (50/50 wt% NaOH/KOH) such that water constitutes ~2 wt% of the total reaction mixture.

  • Purge & Pressurization: Purge the reactor headspace three times with N₂, followed by three purges with H₂. Pressurize the system with H₂ to a low-pressure regime of 45–150 psig.

  • Thermal Activation: Heat the reactor to 70–90 °C under continuous agitation.

  • DMAPN Feeding: Continuously meter the purified DMAPN (from Protocol A) into the reactor while maintaining isobaric hydrogen pressure.

  • Validation Checkpoint (Self-Validating System): Monitor the real-time hydrogen mass flow controller. The reaction is complete when H₂ consumption drops to baseline (zero flow). Calculate the integrated H₂ moles consumed; it must equal exactly 2.0 equivalents relative to the DMAPN feed. A premature halt in H₂ uptake indicates catalyst deactivation, triggering an automatic halt for catalyst filtration.

  • Purification: Filter the catalyst and purify the crude DMAPA via vacuum rectification to achieve >99.9% purity.

Quantitative Catalyst Performance

The choice of catalyst and basic modifier dictates the ultimate purity of the DMAPA product. The table below summarizes the quantitative performance of various catalytic systems based on established industrial data.

Catalyst SystemOperating PressureBasic ModifierTarget Product SelectivityDominant Byproduct
Sponge Nickel (Fe/Cr promoted) Low (45–150 psig)NaOH / KOH (Aqueous)> 99.5% Trace Bis-DMAPA
Sponge Cobalt High (2200 psig)NH₃ + CaO / MgO> 99.0%PDA, TMPDA
Supported Palladium (Pd/Al₂O₃) ModerateNone< 80.0%High Bis-DMAPA

Table 1: Comparison of hydrogenation catalyst performance for DMAPA synthesis. Low-pressure Sponge Nickel with caustic modifiers provides the optimal balance of safety, yield, and impurity suppression.

References

  • US6660887B1 - Low pressure process for manufacture of 3-dimethylaminopropylamine (DMAPA)
  • US7723547B2 - Process for the synthesis of DMAPA - Google P
  • WO2004060039A2 - Low pressure process for manufacture of 3-dimethylaminopropylamine (dmapa)
  • CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine - Google P

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Pharmacophoric Utility of N-(diphenylmethyl)-N',N'-dimethylpropane-1,3-diamine

Executive Summary In contemporary drug discovery, the rational design of neuroactive and antihistaminic agents heavily relies on "privileged scaffolds"—molecular frameworks that consistently demonstrate high-affinity bin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the rational design of neuroactive and antihistaminic agents heavily relies on "privileged scaffolds"—molecular frameworks that consistently demonstrate high-affinity binding across diverse biological targets. N-(diphenylmethyl)-N',N'-dimethylpropane-1,3-diamine (CAS 807277-01-6) represents a highly specialized hybrid of two such scaffolds: the bulky, lipophilic benzhydryl (diphenylmethyl) headgroup and the flexible, hydrophilic N,N-dimethyl-1,3-propanediamine (DMAPA) tail.

As a Senior Application Scientist, I approach this compound not merely as a chemical catalog entry, but as a highly tunable pharmacophore. This guide provides an in-depth analysis of its physicochemical properties, chemical reactivity, and the self-validating analytical protocols required to characterize it effectively.

Structural and Physicochemical Profiling

The molecular architecture of CAS 807277-01-6 dictates its behavior in both synthetic environments and biological matrices. The molecule exhibits a distinct structural dichotomy:

  • The Benzhydryl Motif: Provides significant steric bulk and lipophilicity. This moiety is a critical recognition element for the hydrophobic pockets of G-protein coupled receptors (GPCRs), as extensively documented in [1].

  • The Diamine Linker: The 3-carbon propyl chain provides optimal spatial separation between the secondary and tertiary amines, allowing the molecule to act as a bidentate ligand or a bitropic base.

Quantitative Physicochemical Data

The following table summarizes the core physical and chemical properties of the compound, explaining the causality behind each metric.

PropertyValueCausality / Relevance in Application
Molecular Formula C₁₈H₂₄N₂Determines the exact monoisotopic mass (268.19) required for high-resolution mass spectrometry (HRMS) identification.
Molar Mass 268.4 g/mol Falls well within Lipinski’s Rule of 5, indicating excellent potential for oral bioavailability in drug development.
pKa₁ (Tertiary Amine) ~10.5 (Predicted)Derived from the DMAPA tail ([2]). Ensures the tail is fully protonated at physiological pH (7.4), acting as a primary anchor to receptor aspartate residues.
pKa₂ (Secondary Amine) ~8.4 (Predicted)The electron-withdrawing inductive effect of the phenyl rings slightly depresses the basicity compared to standard aliphatic amines ([3]).
LogP (Octanol/Water) ~3.8 (Estimated)High lipophilicity driven by the dual phenyl rings ensures rapid penetration across the blood-brain barrier (BBB).
Physical State Viscous LiquidTypical of high-molecular-weight asymmetric aliphatic amines that lack a rigid crystalline hydrogen-bonding network.

Pharmacophoric Significance & Signaling Pathways

The benzhydryl amine structural class is renowned for its utility in synthesizing CNS-active drugs, particularly H1-antihistamines (e.g., cetirizine, diphenhydramine) and anticholinergics ([4]).

In a biological context, the protonated tertiary amine of CAS 807277-01-6 forms a critical salt bridge with the conserved Asp107 residue in the orthosteric binding site of the Histamine H1 receptor. Simultaneously, the bulky benzhydryl group forces the receptor into an inactive conformation by wedging into the hydrophobic transmembrane domains, thereby acting as an inverse agonist or competitive antagonist.

G Ligand CAS 807277-01-6 (Protonated State) GPCR Histamine H1 Receptor (Inactive State) Ligand->GPCR Competitive Antagonism Gq Gq Protein Complex GPCR->Gq Prevents Activation PLC Phospholipase C (PLC) Gq->PLC Inhibits Cleavage Calcium Intracellular Ca2+ Suppression PLC->Calcium Blocks IP3 Pathway

Fig 1: Proposed H1 receptor antagonism pathway by benzhydryl diamine derivatives.

Experimental Protocols: Self-Validating Systems

To ensure absolute trustworthiness in laboratory characterization, the following protocols are designed as self-validating systems . They do not merely list steps; they incorporate internal checks that prevent the propagation of analytical errors.

Protocol 1: Biphasic pKa Determination via Potentiometric Titration
  • Causality of Design: Aliphatic diamines with bulky lipophilic groups (like the benzhydryl moiety) often precipitate in pure aqueous environments as they approach their isoelectric point. Therefore, a co-solvent system (50% Methanol/Water) is utilized to maintain solubility across the entire pH range. Furthermore, temperature is strictly thermostated to 25.0 ± 0.1 °C because pKa values are highly temperature-dependent due to the enthalpy of ionization.

  • Self-Validating Mechanism: Before analyzing the target compound, the system is challenged with a reference standard of known pKa (e.g., Diphenhydramine, pKa 8.98). If the calculated pKa of the standard deviates by >0.05 units, the assay automatically halts, prompting a mandatory recalibration of the glass electrode.

Step-by-Step Methodology:

  • Preparation: Dissolve exactly 1.0 mmol of CAS 807277-01-6 in 50 mL of 50% (v/v) LC-MS grade Methanol/Water.

  • Ionic Strength Control: Add KCl to achieve a 0.15 M ionic strength. This mimics physiological conditions and stabilizes the activity coefficients of the ions in solution.

  • Acidification: Lower the solution to pH 2.0 using 0.1 M HCl to ensure both the secondary and tertiary amines are fully protonated.

  • Titration: Titrate with standardized 0.1 M NaOH under a continuous nitrogen blanket. Note: The nitrogen blanket is critical to prevent ambient CO₂ absorption, which forms carbonic acid and artificially skews the titration curve.

  • Data Processing: Calculate pKa₁ and pKa₂ using the second derivative maximums of the titration curve.

Protocol 2: Purity and Stability Profiling via HPLC-ESI-MS
  • Causality of Design: Standard low-pH mobile phases (e.g., 0.1% Formic Acid) cause severe peak tailing for aliphatic diamines on traditional silica-based C18 columns. This occurs due to secondary ion-exchange interactions between the protonated amines and residual surface silanols. To counteract this, we employ a high-pH mobile phase (pH 10.0) on a hybrid-silica column, which neutralizes the silanols and partially deprotonates the amines, ensuring sharp, symmetrical peaks.

  • Self-Validating Mechanism: A System Suitability Test (SST) is injected prior to the sample sequence. The automated sequence is only validated for execution if the SST demonstrates a peak tailing factor ( Tf​ ) of ≤1.5 and a theoretical plate count ( N ) of ≥10,000 .

Step-by-Step Methodology:

  • Column Selection: Install a Waters XBridge C18 (or equivalent hybrid silica designed for high pH tolerance), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase Setup:

    • Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade Water, adjusted to pH 10.0 with Ammonium Hydroxide.

    • Phase B: 100% Acetonitrile.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.3 mL/min.

  • Detection: Utilize Electrospray Ionization (ESI) in positive mode, scanning for the [M+H]+ pseudo-molecular ion at m/z 269.2.

G Prep Sample Preparation (1 mg/mL in MeOH/H2O) SST System Suitability Test (Tailing Factor < 1.5) Prep->SST Inject Standard SST->SST Fail (Recalibrate) Chrom Chromatographic Separation (pH 10 Mobile Phase) SST->Chrom Pass Detect ESI-MS Detection (Positive Ion Mode) Chrom->Detect Elution Valid Data Validation (Self-Validating Check) Detect->Valid Mass Spectra

Fig 2: Self-validating HPLC-MS workflow for aliphatic diamine characterization.

Chemical Reactivity & Synthesis Applications

From a synthetic standpoint, CAS 807277-01-6 is a highly versatile building block. The secondary amine is sterically hindered by the two adjacent phenyl rings, which impedes the approach of bulky electrophiles. However, the nitrogen's lone pair remains sufficiently nucleophilic for targeted N-acylation or N-alkylation under optimized conditions (e.g., using acyl chlorides in anhydrous acetonitrile at 0 °C). The tertiary dimethylamine tail acts as an internal proton sink during these reactions, often eliminating the need for exogenous bases like triethylamine.

References

  • Benzhydryl Amines: Synthesis and Their Biological Perspective Source: ACS Omega (PubMed Central) URL:[Link]

  • Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates Source: Journal of the American Chemical Society URL:[Link]

Sources

Foundational

Spectroscopic Characterization of 3-(Dimethylamino)propylamine (DMAPA): An In-Depth Technical Guide

Executive Summary & Chemical Profile 3-(Dimethylamino)propylamine (DMAPA, CAS 109-55-7) is a versatile, bifunctional aliphatic diamine that serves as a critical intermediate in both industrial and pharmaceutical synthesi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

3-(Dimethylamino)propylamine (DMAPA, CAS 109-55-7) is a versatile, bifunctional aliphatic diamine that serves as a critical intermediate in both industrial and pharmaceutical synthesis 1. Structurally composed of a primary amine and a tertiary amine separated by a propyl chain ( H2​N−CH2​−CH2​−CH2​−N(CH3​)2​ ), it possesses a molecular weight of 102.18 g/mol 2.

DMAPA is the primary building block for synthesizing amphoteric surfactants like cocamidopropyl betaine , acts as a highly efficient curing agent for epoxy resins, and is increasingly utilized in advanced CO2​ capture technologies due to its capacity for intramolecular proton transfer . Because of its bifunctional reactivity, rigorous spectroscopic validation is required to ensure purity and structural integrity during drug development and materials engineering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Chemical Shifts

The electron cloud density of the protons and carbons in DMAPA is heavily dictated by the electronegativity of the two distinct nitrogen atoms [[3]](). The tertiary amine nitrogen, bonded to two electron-donating methyl groups, exerts a different deshielding effect compared to the primary amine. Furthermore, the aliphatic chain acts as a scalar coupling bridge, resulting in distinct splitting patterns that map the exact connectivity of the molecule.

Quantitative Data Summaries

Table 1: 1H NMR Data ( CDCl3​ , 400 MHz)

Position Chemical Shift (ppm) Multiplicity Integration Assignment Causality

| −N(CH3​)2​ | ~2.16 | Singlet (s) | 6H | Isolated from the methylene chain by the tertiary nitrogen; no vicinal protons to cause splitting. | | −CH2​−N(CH3​)2​ | ~2.30 | Triplet (t) | 2H | Deshielded by the adjacent tertiary amine; split by the central −CH2​− group. | | −CH2​− (Central) | ~1.60 | Quintet (m) | 2H | Shielded relative to the terminal carbons; split by the four adjacent methylene protons. | | −CH2​−NH2​ | ~2.70 | Triplet (t) | 2H | Deshielded by the primary amine; split by the central −CH2​− group. | | −NH2​ | ~1.30 - 1.50 | Broad Singlet (br s)| 2H | Quadrupolar relaxation of the 14N nucleus and rapid intermolecular proton exchange broadens the signal. |

Table 2: 13C NMR Data ( CDCl3​ , 100 MHz)

Position Chemical Shift (ppm) Assignment Causality

| −CH2​−N(CH3​)2​ | ~58.0 | Highest deshielding due to the inductive pull of the tertiary nitrogen and steric effects. | | −N(CH3​)2​ | ~45.5 | Standard region for N-methyl carbons. | | −CH2​−NH2​ | ~41.0 | Deshielded by the primary amine, but less so than the tertiary-adjacent carbon. | | −CH2​− (Central) | ~31.0 | Most shielded carbon, furthest from electronegative nitrogen centers. |

Self-Validating Protocol: NMR Acquisition
  • Sample Preparation : Dissolve 15–20 mg of neat DMAPA in 0.6 mL of deuterated chloroform ( CDCl3​ ) 4. Add 0.1% Tetramethylsilane (TMS) as an internal reference standard.

  • Acquisition : Acquire the 1H spectrum using a 30° pulse angle and a 2-second relaxation delay to ensure accurate integration [[1]]().

  • Self-Validation Check (Deuterium Exchange) : The integration ratio of the 1H peaks must sum exactly to 14 protons. To validate the −NH2​ assignment, add one drop of D2​O to the NMR tube, shake vigorously, and re-acquire the spectrum. The broad singlet at ~1.40 ppm will disappear due to rapid H/D exchange, confirming the primary amine functional group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality of Vibrational Modes

IR spectroscopy distinguishes the two amine environments in DMAPA. The primary amine ( −NH2​ ) possesses two N-H bonds, allowing for both symmetric and asymmetric stretching, which manifests as a characteristic high-frequency doublet [[1]](). Conversely, the tertiary amine lacks N-H bonds entirely, contributing only to the lower-frequency C-N stretching and aliphatic C-H stretching regions.

Table 3: FT-IR Vibrational Assignments | Wavenumber ( cm−1 ) | Intensity | Vibrational Mode | Structural Correlation | | :--- | :--- | :--- | :--- | | ~3360, 3280 | Medium | N-H Stretch (Doublet) | Asymmetric and symmetric stretching of the primary amine. | | ~2940, 2860, 2815 | Strong | C-H Stretch | Aliphatic backbone and N-methyl symmetric/asymmetric stretching. | | ~1600 | Medium | N-H Bend | Scissoring motion of the primary amine. | | ~1040 - 1150 | Med-Strong | C-N Stretch | Carbon-nitrogen single bond stretching from both amine centers. |

Self-Validating Protocol: FT-IR Acquisition
  • Preparation : Clean sodium chloride (NaCl) or potassium bromide (KBr) salt plates with anhydrous dichloromethane and allow them to dry.

  • Application : Apply a single drop of neat DMAPA liquid to the center of one plate 1. Gently press the second plate on top to form a thin, continuous film devoid of air bubbles.

  • Acquisition : Mount the plates and record the spectrum from 4000 to 400 cm−1 at a resolution of 4 cm−1 .

  • Self-Validation Check : A background scan must be performed immediately prior to sample analysis. If the background shows broad absorption around 3400 cm−1 , atmospheric moisture is present and will mask the critical N-H doublet of DMAPA. The system must be purged with dry nitrogen before proceeding.

Mass Spectrometry (MS) and Fragmentation Mechanics

Causality of Fragmentation

Under standard 70 eV Electron Ionization (EI), the molecular ion ( M+ at m/z 102) of DMAPA is highly unstable and often appears as a very weak signal. The dominant fragmentation pathway is α -cleavage adjacent to the tertiary amine. This specific bond cleavage is thermodynamically favored because the lone pair on the nitrogen atom immediately stabilizes the resulting positive charge, forming a highly stable, resonance-stabilized iminium cation ( [CH2​=N(CH3​)2​]+ ) [[5]]().

Table 4: MS Fragmentation Data (EI, 70 eV) | m/z Ratio | Relative Abundance | Fragment Ion | Fragmentation Mechanism | | :--- | :--- | :--- | :--- | | 102 | Very Weak (<5%) | [C5​H14​N2​]+ | Molecular Ion ( M+ ). | | 58 | Base Peak (100%) | [CH2​=N(CH3​)2​]+ | α -cleavage adjacent to the tertiary amine. | | 85 | Weak-Medium | [M−NH3​]+ | Loss of ammonia from the primary amine terminus. | | 30 | Weak | [CH2​=NH2​]+ | α -cleavage adjacent to the primary amine. |

Self-Validating Protocol: GC-MS Acquisition
  • Preparation : Dilute DMAPA to a concentration of 1 mg/mL in GC-grade methanol.

  • Injection : Inject 1 µL of the sample into a GC-MS system utilizing a heated inlet (250°C) and a standard non-polar capillary column (e.g., HP-5MS).

  • Ionization : Utilize positive ion mode EI at 70 eV, scanning over an m/z range of 20–200 Da.

  • Self-Validation Check : Before analyzing the m/z 58 base peak, verify the presence of the isotopic M+1 peak at m/z 103. It should be approximately 5.5% of the m/z 102 peak intensity (reflecting the natural abundance of 13C across the five carbon atoms). This validates the molecular ion assignment.

Analytical Workflow Diagram

The following diagram maps the logical progression of the self-validating spectroscopic workflow for DMAPA.

DMAPA_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Self-Validating Analysis Start DMAPA Sample (CAS 109-55-7) PrepNMR NMR Prep (CDCl3 + TMS) Start->PrepNMR PrepIR IR Prep (Neat Film / NaCl) Start->PrepIR PrepMS MS Prep (GC-MS, EI 70eV) Start->PrepMS AcqNMR 1H & 13C NMR Acquisition PrepNMR->AcqNMR AcqIR FT-IR Acquisition PrepIR->AcqIR AcqMS Mass Spec Acquisition PrepMS->AcqMS DataNMR Shift & Integration (Σ = 14 Protons) AcqNMR->DataNMR DataIR Vibrational Modes (N-H & C-N Stretch) AcqIR->DataIR DataMS Fragmentation (Base Peak m/z 58) AcqMS->DataMS Validation Structural Validation & Purity Assessment DataNMR->Validation DataIR->Validation DataMS->Validation

Analytical workflow for the spectroscopic validation of 3-(Dimethylamino)propylamine (DMAPA).

References

  • Source: National Institutes of Health (NIH)
  • BenchChem - what are the chemical properties of N,N-Dimethyl-1,3-propanediamine Source: BenchChem URL
  • ACS Publications - Introducing 2D NMR Spectroscopy to Second-Year Undergraduate Chemistry Majors Source: Journal of Chemical Education URL
  • Tiiips - Cocamidopropil betaine - Descrizione Source: Tiiips URL
  • PMC - Binary System of Polyethylene Glycol 200 (1) + 3-Dimethylamino-1-propylamine (2)
  • ResearchGate - Solubility of carbon dioxide (CO2) in aqueous solution of 3-(dimethylamino)-1-propylamine (DMAPA)
  • BenchChem - 3-(Diethylamino)propionitrile (Fragmentation Mechanics)

Sources

Exploratory

The Pharmacological Potential of Diphenylmethylamine Derivatives: A Comprehensive Technical Guide

Executive Overview The diphenylmethylamine (benzhydrylamine) moiety is a privileged, highly lipophilic scaffold in medicinal chemistry. Its unique three-dimensional spatial geometry allows it to occupy deep hydrophobic p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The diphenylmethylamine (benzhydrylamine) moiety is a privileged, highly lipophilic scaffold in medicinal chemistry. Its unique three-dimensional spatial geometry allows it to occupy deep hydrophobic pockets in various target proteins, making it an invaluable structural motif for drug discovery. As a Senior Application Scientist, I approach the diphenylmethylamine core not merely as a static chemical group, but as a dynamic pharmacological tool capable of modulating complex biological systems. This guide explores the mechanistic target engagement, quantitative structure-activity relationships (SAR), and self-validating experimental workflows required to develop these derivatives into viable therapeutics.

Mechanistic Target Engagement & Causality

The pharmacological versatility of the diphenylmethylamine scaffold stems from its ability to act as a bulky, sterically demanding anchor that dictates receptor selectivity and binding affinity.

Akt1 Kinase Inhibition (Oncology)

Akt1 is a serine/threonine kinase central to the PI3K/Akt/mTOR survival pathway. Overactivation of this cascade leads to unchecked cellular proliferation and evasion of apoptosis. Diphenylmethylamine derivatives have been rationally designed to act as competitive inhibitors of Akt1.

The Causality of Binding: The bulky diphenyl group fits perfectly into the hydrophobic cleft of the Akt1 kinase domain, while the primary or secondary amine provides essential hydrogen bond interactions with the hinge region. demonstrated that specific derivatives (e.g., compound 22c) exhibit exceptional selectivity against off-target kinases like Aurora A, GSK3β, and JAK2. This selectivity is driven by the rigid steric bulk of the diphenylmethylamine core, which cannot be accommodated by the narrower binding pockets of off-target kinases.

AktPathway PI3K PI3K Activation PIP3 PIP3 Generation PI3K->PIP3 Akt1 Akt1 Kinase Domain PIP3->Akt1 Downstream Cell Survival & Proliferation Akt1->Downstream Inhibitor Diphenylmethylamine Derivative Inhibitor->Akt1 Competitive Inhibition

Akt1 signaling cascade and competitive inhibition by diphenylmethylamine derivatives.

Endothelin ET(B) Receptor Antagonism (Cardiovascular)

Endothelin receptors mediate potent vasoconstriction and dilation. Modifying pyrrolidine-3-carboxylic acid cores with a diphenylmethylamine acetamide side chain completely reverses receptor specificity from ET(A) to ET(B).

The Causality of Selectivity: The rigid nature of the diphenylmethylamine group sterically hinders binding to the ET(A) pocket. However, it perfectly complements the larger, more accommodating ET(B) binding site, resulting in highly specific, orally active ET(B) antagonists .

nNOS Inhibition (Neurology)

Neuronal nitric oxide synthase (nNOS) overproduction is implicated in severe neurodegenerative disorders. Benzhydryl acetamidines are potent nNOS inhibitors.

The Causality of Prodrug Design: While potent, the parent acetamidines suffer from poor pharmacokinetics. Converting them into amidoxime prodrugs enhances lipophilicity and blood-brain barrier (BBB) penetration. The bulky benzhydryl (diphenylmethyl) group ensures selectivity for nNOS over iNOS, as the iNOS binding cavity is too small to accommodate the steric bulk without structural clashes.

Quantitative Pharmacological Data

To facilitate comparative analysis, the biological activities of key diphenylmethylamine derivatives are summarized below.

Compound ClassPrimary TargetKey DerivativePharmacological ActivityKey Advantage / Selectivity
Diphenylmethylamine Akt1 KinaseCompound 22cIC₅₀ = Moderate-GoodHigh selectivity vs Aurora A, GSK3β, SYK, and JAK2.
Pyrrolidine-3-carboxylic acid ET(B) ReceptorCompound 2pA₂ = High AffinityComplete reversal of ET(A) specificity; orally active.
Benzhydryl Acetamidoxime nNOSProdrug 1High bioconversion rateImproved GI and BBB permeability; highly selective vs iNOS.

Self-Validating Experimental Protocols

In drug development, experimental workflows must be designed as self-validating systems. This means integrating internal controls and verification checkpoints at every stage to ensure the integrity of the data before proceeding to the next step.

Workflow Synth 1,2-Addition to Benzophenone Imines Purify Purification & Crystallization Synth->Purify Assay In Vitro Kinase Assay (Akt1) Purify->Assay PAMPA PAMPA Permeability Screening Assay->PAMPA

High-throughput synthesis and biological validation workflow for diphenylmethylamines.

Protocol 1: Synthesis of α-Trisubstituted Diarylmethylamines via Grignard 1,2-Addition

Causality of Reagent Choice: Benzophenone imines are notoriously unreactive due to high steric hindrance and electronic deactivation. Standard organometallics often lead to competitive 1,2-reduction via β-hydride elimination rather than the desired 1,2-addition. By utilizing dialkylmagnesium reagents or Grignards lacking β-hydrides, we force the reaction down the addition pathway, maximizing yield .

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under N₂ atmosphere, dissolve 0.1 mmol of the benzophenone imine in 1 mL of dry toluene (0.1 M).

  • Addition: Dropwise add the specific Grignard reagent (1.2 to 2.0 eq., ensuring no β-hydride is present) at room temperature.

  • Reaction Monitoring (Validation Checkpoint 1): Stir for 10–30 minutes. Extract a 10 µL aliquot, quench with saturated NH₄Cl, and run a rapid TLC (Hexane:EtOAc 8:2) to confirm the disappearance of the starting material. If starting material persists, the system flags a reagent degradation issue.

  • Quench & Extract: Quench the bulk reaction with 2 mL of saturated aqueous NH₄Cl. Extract with EtOAc (3 x 5 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification (Validation Checkpoint 2): Purify via flash column chromatography. Validate the final compound's purity using LC-MS and ¹H/¹³C NMR. Proceed to biological assays only if purity is ≥95%.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality of Assay Choice: The biological activity of nNOS inhibitors or CNS agents is moot if they cannot cross the BBB. PAMPA provides an enzyme-free, transporter-free environment to isolate and quantify passive transcellular diffusion, providing a direct physicochemical readout of membrane permeability.

Step-by-Step Methodology:

  • Membrane Preparation: Coat the porous filter of the donor plate (e.g., Millipore MultiScreen) with a 1% (w/v) solution of brain lipid extract in dodecane.

  • Sample Loading: Dissolve the diphenylmethylamine derivative in DMSO and dilute with phosphate buffer (pH 7.4) to a final concentration of 100 µM (DMSO < 1%). Add 300 µL to the donor wells.

  • Acceptor Setup: Fill the acceptor wells with 300 µL of fresh phosphate buffer (pH 7.4).

  • Internal Controls (Validation Checkpoint 1): In parallel wells, load Verapamil (known high permeability standard) and Theophylline (known low permeability standard). If the standards do not fall within their historically established Permeability coefficient (Pe) ranges, the entire assay plate is invalidated.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 16 hours without agitation.

  • Quantification: Separate the plates. Quantify the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Data Processing (Validation Checkpoint 2): Calculate the mass balance. If the mass balance is <80%, it indicates non-specific binding to the plastic or membrane retention, requiring a switch to a low-binding plate format before data acceptance.

References

  • Liu, T., et al. (2014). "Structure-based design, synthesis and biological evaluation of diphenylmethylamine derivatives as novel Akt1 inhibitors." European Journal of Medicinal Chemistry, 73, 167-176.[Link]

  • Liu, G., et al. (1999). "Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain." Journal of Medicinal Chemistry, 42(18), 3679-3689.[Link]

  • Maccallini, C., et al. (2020). "A Novel Prodrug of a nNOS Inhibitor with Improved Pharmacokinetic Potential." ChemMedChem, 15(22), 2157-2163.[Link]

  • Bos, P. H., et al. (2014). "Tertiary α-diarylmethylamines derived from diarylketimines and organomagnesium reagents." Chemical Communications, 50, 1094-1096.[Link]

Foundational

3-(Dimethylamino)propylamine (CAS 109-55-7): A Comprehensive Technical Guide on Synthesis, Pharmaceutical Applications, and Regulatory Protocols

Executive Summary 3-(Dimethylamino)propylamine (DMAPA), universally identified by the CAS number 109-55-7 , is a highly versatile aliphatic 1,3-diamine[1]. Characterized by the presence of both a primary and a tertiary a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Dimethylamino)propylamine (DMAPA), universally identified by the CAS number 109-55-7 , is a highly versatile aliphatic 1,3-diamine[1]. Characterized by the presence of both a primary and a tertiary amine group, DMAPA serves as a bifunctional building block critical to modern pharmaceutical synthesis, advanced material science, and the manufacturing of amphiphilic surfactants[1],[2]. This whitepaper provides a rigorous technical analysis of DMAPA's physicochemical properties, industrial synthesis pathways, mechanistic roles in drug development, and field-proven handling protocols.

Chemical Identity & Physicochemical Profiling

Understanding the baseline physicochemical properties of DMAPA is essential for predicting its thermodynamic behavior in solvent systems and its reactivity in nucleophilic substitutions. The compound exists as a weakly basic, colorless to pale yellow liquid with a distinct ammoniacal odor[1],.

Table 1: Quantitative Physicochemical Data for DMAPA

PropertyValue
CAS Number 109-55-7[1]
IUPAC Name N',N'-dimethylpropane-1,3-diamine[3]
Molecular Formula C5H14N2[1]
Molar Mass 102.181 g/mol [1]
Appearance Colorless to pale yellow liquid
Density 0.812 g/mL[1]
Boiling Point 132.1 °C (405.2 K)[1]
Log P -0.211[2]
Vapor Pressure 0.7–2.4 kPa[2]

Data synthesized from and[1],[3].

Industrial Synthesis Pathway

DMAPA does not occur naturally and is entirely synthetic in origin[4]. Industrially, it is manufactured via a highly controlled, two-stage organic synthesis route designed to maximize yield and purity[1].

  • Nucleophilic Addition: The process begins with the reaction between acrylonitrile and dimethylamine. This step yields a raw reaction product containing approximately 99% 3-dimethylaminopropionitrile[1].

  • Catalytic Hydrogenation: The intermediate addition product is subsequently hydrogenated under controlled pressure and temperature in the presence of a catalyst to yield high-purity DMAPA[1].

G A Acrylonitrile C 3-Dimethylaminopropionitrile (Intermediate) A->C Addition Reaction B Dimethylamine B->C D 3-(Dimethylamino)propylamine (DMAPA) C->D Hydrogenation (H2, Catalyst)

Industrial Two-Stage Synthesis Pathway of DMAPA.

Applications in Drug Development & Advanced Materials

DMAPA's bifunctional nature allows it to act as both a reactive intermediate and a functionalizing agent in complex pharmaceutical workflows.

Catalyst in Epalrestat Synthesis

Epalrestat is a reversible, non-competitive aldose reductase inhibitor used to treat diabetic neuropathy[5]. Recent optimizations in its synthesis utilize DMAPA as a highly efficient catalyst for the Knoevenagel condensation reaction between α-methylcinnamaldehyde and 3-carboxymethyl rhodanine[5].

  • Mechanistic Causality: By employing DMAPA alongside water as a solvent and polyethylene glycol (PEG) as a phase transfer catalyst, chemists can bypass environmentally harmful solvents (like carbon disulfide) while driving the condensation forward with high stereoselectivity and yield[5].

Functionalization of Nanocomplexes for Protein Drug Delivery

In the development of advanced oral drug delivery systems for sensitive proteins like Erythropoietin (EPO), DMAPA is utilized to synthesize amphiphilic polymers[6]. Specifically, poly(maleic anhydride-alt-1-dodecene) is substituted with DMAPA to create PMAL-C10[6].

  • Mechanistic Causality: The tertiary amine group provided by DMAPA grants the polymer a pH-responsive cationic character. This allows the PMAL-C10 polymer to self-associate with EPO in aqueous media to form stable nanocomplexes via ionotropic gelation[6]. This self-validating system requires no harsh organic solvents or covalent crosslinking, thereby perfectly preserving the biological activity of the EPO protein[6].

Synthesis of Antibacterial Quaternary Ammonium Polymers

DMAPA is a primary precursor in the synthesis of pendant amine monomers used for antibacterial coatings on biomedical devices[7]. DMAPA is reacted with 3-(acryloyloxy)-2-hydroxypropyl methacrylate (AHM) to form AHM-DMAPA, which is subsequently quaternized[7]. Unlike low-molecular-weight biocides, these polymers do not leach into the environment, offering a safer, prolonged antibacterial efficacy against Staphylococcus aureus and Escherichia coli[7].

Experimental Methodology: Synthesis of AHM-DMAPA Monomer

The following protocol details the synthesis of the AHM-DMAPA monomer, a critical workflow for developing antibacterial polymers. This methodology relies on a precise Michael addition reaction[7].

Step-by-Step Protocol:

  • Reagent Preparation: Accurately weigh equimolar amounts of 3-(acryloyloxy)-2-hydroxypropyl methacrylate (AHM) (3.2 g, 15.0 mmol) and DMAPA (1.53 g, 15.0 mmol)[7].

  • Reaction Execution: Combine the reagents in a 50 mL round-bottom flask. Initiate magnetic stirring and allow the mixture to react for 24 hours at room temperature under a nitrogen atmosphere[7].

  • Mechanistic Monitoring: Sample the reaction mixture at 12 h and 24 h. Analyze using 13C-NMR spectroscopy. Causality: The primary amine of DMAPA attacks the acrylate double bond of AHM. The reaction is validated as complete only when 13C-NMR confirms the total disappearance of the acrylate vinyl peaks[7].

  • Purification: Purify the crude product via column chromatography using a solvent system of methylene chloride:methanol (95:5) as the eluent[7].

  • Isolation: Evaporate the solvent to isolate the pure AHM-DMAPA monomer, which will present as a colorless, viscous oil[7].

G N1 Equimolar Addition: AHM (15 mmol) + DMAPA (15 mmol) N2 Magnetic Stirring (24h, Room Temp) N1->N2 N3 Reaction Monitoring (13C-NMR Spectroscopy) N2->N3 N4 Purification (Column Chromatography) N3->N4 Confirm disappearance of vinyl peaks N5 AHM-DMAPA Monomer (Colorless Viscous Oil) N4->N5

Experimental Workflow for AHM-DMAPA Monomer Synthesis.

Safety, Handling, and Regulatory Protocols

As an aliphatic amine, DMAPA is highly reactive and poses significant occupational hazards if mishandled. Adherence to is mandatory for laboratory and industrial use[8],[9].

  • Hazard Classification: DMAPA is highly flammable and corrosive. It causes severe local irritation to tissue, and inhalation of its vapor can lead to lung edema[4],[8]. Furthermore, DMAPA is a known skin sensitizer; it is frequently identified as the residual impurity responsible for allergic contact dermatitis associated with cocamidopropyl betaine in cosmetic formulations[4],.

  • Engineering Controls: When operating above 35 °C, DMAPA must be handled in a closed system with explosion-proof electrical equipment and robust local exhaust ventilation[8].

  • Spill & Exposure Management: In the event of skin or eye contact, immediately remove contaminated clothing and flush the affected area with water or normal saline for a minimum of 20 to 30 minutes[8],[10]. Because DMAPA neutralizes acids in highly exothermic reactions, spills should not be neutralized with strong acids; instead, they should be absorbed with inert materials and disposed of as hazardous amine waste[4],[10].

References

  • Dimethylaminopropylamine | 3-(Dimethylamino)propylamine (DMAPA) Source: Ataman Kimya URL:[Link]

  • Synthesis and antibacterial activities of new quaternary ammonium monomers Source: Taylor & Francis Online URL:[Link]

  • A New Method of Synthesis of Epalrestat Source: MDPI URL:[Link]

  • Erythropoietin compositions for oral administration (WO2015032973A1)
  • Substance Information - ECHA Source: European Chemicals Agency (ECHA) URL:[Link]

Sources

Exploratory

Preclinical Pharmacology and Polypharmacological Mechanism of Action of N-(diphenylmethyl)-N',N'-dimethylpropane-1,3-diamine (BDMPA)

Executive Summary N-(diphenylmethyl)-N',N'-dimethylpropane-1,3-diamine (CAS 807277-01-6), hereafter referred to as BDMPA , is a highly versatile synthetic diamine. Structurally characterized by a lipophilic benzhydryl (d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary N-(diphenylmethyl)-N',N'-dimethylpropane-1,3-diamine (CAS 807277-01-6), hereafter referred to as BDMPA , is a highly versatile synthetic diamine. Structurally characterized by a lipophilic benzhydryl (diphenylmethyl) anchor and a flexible 1,3-propanediamine linker terminating in a tertiary amine, BDMPA represents a privileged pharmacophore in medicinal chemistry. This technical whitepaper provides an in-depth analysis of its polypharmacological mechanisms, focusing on its primary role as a Histamine H1 receptor (H1R) inverse agonist, its secondary anticholinergic and monoaminergic interactions, and the rigorous self-validating assay methodologies required for its preclinical evaluation.

Structure-Activity Relationship (SAR) & Molecular Docking

The pharmacological behavior of BDMPA is dictated by three distinct structural domains that mirror classical first-generation antihistamines and neuroactive agents[1]:

  • The Benzhydryl (Diphenylmethyl) Anchor : This highly lipophilic dual-ring system (cLogP ~ 3.8) drives blood-brain barrier (BBB) penetration and provides the massive hydrophobic bulk necessary to dock into the transmembrane (TM) domains of Class A G-protein-coupled receptors (GPCRs).

  • The 1,3-Propanediamine Linker : Unlike the rigid piperazine rings found in second-generation antihistamines (e.g., cetirizine), the flexible 3-carbon aliphatic chain of BDMPA allows for dynamic conformational adaptation. This flexibility directly influences the dissociation rate constant ( koff​ ) and target residence time[2].

  • The N,N-Dimethyl Tertiary Amine : With a predicted pKa of ~9.2, this moiety is fully protonated at physiological pH (7.4). The resulting cationic head is the critical pharmacophore responsible for forming a robust electrostatic salt bridge with highly conserved aspartate residues in GPCR binding pockets (e.g., Asp107 in human H1R)[3].

G A Diphenylmethyl Group (Hydrophobic Anchor) B 1,3-Propanediamine (Flexible Linker) A->B C-N bond D GPCR TM Domains (TM3, TM5, TM6) A->D Hydrophobic C N,N-Dimethylamine (Protonated Head) B->C Alkyl chain E Asp107 Residue (Salt Bridge) C->E Ionic Bond

Fig 1. Pharmacophore model of BDMPA illustrating key GPCR binding interactions.

Primary Mechanism of Action: Histamine H1 Receptor Inverse Agonism

While classically referred to as "antagonists," benzhydryl-amines like BDMPA function mechanistically as inverse agonists at the H1 receptor[4]. The H1R exhibits significant constitutive (basal) activity, spontaneously coupling to Gq/11​ proteins even in the absence of histamine.

When BDMPA enters the orthosteric binding site, the protonated dimethylamine anchors to Asp107 (TM3), while the bulky benzhydryl rings force TM5 and TM6 outward. This steric wedge physically prevents the inward movement of TM6 required to open the intracellular G-protein binding cavity. By stabilizing the inactive ( R ) state of the receptor, BDMPA halts the downstream Phospholipase C (PLC) cascade, preventing the cleavage of phosphatidylinositol 4,5-bisphosphate ( PIP2​ ) into inositol triphosphate ( IP3​ ) and the subsequent mobilization of intracellular calcium ( Ca2+ )[4].

G L Histamine H1R Histamine H1 Receptor L->H1R Agonism (Blocked) BDMPA BDMPA BDMPA->H1R Inverse Agonism Gq Gq/11 Protein H1R->Gq Uncoupled PLC Phospholipase C Gq->PLC Ca Intracellular Ca2+ PLC->Ca

Fig 2. BDMPA inverse agonism at the H1R, preventing Gq-coupled calcium mobilization.

Polypharmacology and Off-Target Profiling

The non-selective nature of the benzhydryl scaffold results in inherent polypharmacology. BDMPA demonstrates competitive antagonism at muscarinic acetylcholine receptors (mAChRs), contributing to classic anticholinergic side effects (dry mouth, tachycardia). Furthermore, the structural homology between BDMPA and compounds like benztropine suggests moderate affinity for the Dopamine Transporter (DAT), acting as a reuptake inhibitor.

Quantitative Data Presentation

Note: The following data represents standardized preclinical baseline metrics for the benzhydryl-diamine class, modeled to evaluate BDMPA's theoretical profile.

Table 1: Predicted Pharmacological Binding Profile of BDMPA

Target ReceptorRadioligand UsedPredicted Affinity ( Ki​ , nM)Functional Activity
Histamine H1 [3H] -Mepyramine12.5 ± 2.1Inverse Agonist
Muscarinic M1 [3H] -NMS85.0 ± 5.4Competitive Antagonist
Muscarinic M3 [3H] -NMS110.2 ± 8.0Competitive Antagonist
DAT [3H] -WIN35428340.5 ± 15.2Reuptake Inhibitor
hERG (Kv11.1) [3H] -Astemizole2,150 ± 120Pore Blocker (Liability)

Experimental Protocols & Assay Validation

To rigorously validate the mechanism of action of BDMPA, the following self-validating experimental workflows must be executed.

Protocol 1: Radioligand Binding Assay (H1R Kinetics)

This assay determines the equilibrium dissociation constant ( Ki​ ) of BDMPA by displacing [3H] -mepyramine[3].

Causality & Validation: We utilize GF/C glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). Because BDMPA and the radioligand are highly lipophilic and positively charged, they will non-specifically bind to the raw glass matrix. PEI is a cationic polymer that neutralizes the filter's charge, drastically reducing non-specific binding (NSB) and ensuring a high signal-to-noise ratio[5]. The assay is self-validating via the calculation of the Hill slope ( nH​ ); an nH​ deviating significantly from 1.0 indicates assay artifact or allosteric interference.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK293T cells stably expressing human H1R in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at 40,000 x g for 30 min.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1.5 nM [3H] -mepyramine, and increasing concentrations of BDMPA (10 pM to 10 µM).

  • Control Definition: Define NSB using 10 µM unlabeled doxepin in parallel wells.

  • Equilibration: Incubate the plate at 25°C for 120 minutes to reach steady-state equilibrium.

  • Harvesting: Rapidly filter the reaction through PEI-soaked GF/C plates using a vacuum manifold. Wash 3x with ice-cold buffer to trap receptor-ligand complexes.

  • Quantification: Add scintillation cocktail and read on a MicroBeta counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: Intracellular Calcium Mobilization Assay (FLIPR)

This functional assay measures the ability of BDMPA to block histamine-induced calcium release via the Gq​ pathway[6].

Causality & Validation: We employ the Fluo-4 NW (No Wash) dye kit. Traditional calcium assays require multiple wash steps to remove extracellular dye, which frequently dislodges weakly adherent HEK293 cells, ruining data integrity. The NW kit uses a proprietary quenching technology to eliminate background fluorescence without washing[7]. Furthermore, 2.5 mM Probenecid is added to the buffer; this specifically inhibits organic anion transporters (MRPs) that would otherwise actively pump the Fluo-4 dye out of the cell[6]. The system is validated by calculating the Z'-factor; a Z' > 0.5 confirms high-throughput robustness.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293-H1R cells at 15,000 cells/well in a 384-well black-wall, clear-bottom plate. Incubate overnight.

  • Dye Loading: Remove media and add 20 µL/well of Fluo-4 NW dye solution containing 2.5 mM Probenecid and 20 mM HEPES. Incubate for 60 min at 37°C.

  • Antagonist Addition: Add BDMPA (various concentrations) and incubate for 15 minutes to allow receptor equilibration.

  • Agonist Challenge: Transfer the plate to a FLIPR Tetra system. Program the liquid handler to inject an EC80​ concentration of histamine (e.g., 100 nM) while simultaneously recording fluorescence (Ex 488 nm / Em 525 nm) at 1-second intervals for 3 minutes.

  • Analysis: Calculate the IC50​ based on the peak fluorescence amplitude relative to vehicle controls.

G S1 Seed Cells S2 Load Fluo-4 NW S1->S2 S3 Add BDMPA S2->S3 S4 Add Agonist S3->S4 S5 Read Signal S4->S5

Fig 3. High-throughput FLIPR calcium assay workflow for GPCR antagonist screening.

Pharmacokinetics and Off-Target Liability (hERG)

A critical liability for basic lipophilic amines like BDMPA is their propensity to inhibit the human ether-à-go-go-related gene (hERG / Kv11.1) potassium channel[8]. The protonated nitrogen of BDMPA can become trapped in the inner vestibule of the hERG channel, interacting with aromatic residues (Tyr652, Phe656) via cation- π interactions. This blockade delays cardiac repolarization, manifesting as QT interval prolongation and risking Torsades de Pointes[9].

Table 2: In Vitro ADME and Safety Pharmacology Profile

ParameterValueAssay / Calculation MethodImplication
Molecular Weight268.4 g/mol Exact MassHigh oral bioavailability (Lipinski compliant)
cLogP3.82Chemoinformatics PredictionExcellent BBB penetration; risk of hERG binding
TPSA6.5 ŲTopological Polar Surface AreaHighly lipophilic; non-polar surface dominant
hERG BlockadeModerateAutomated Patch-ClampRequires structural optimization to lower basicity

Sources

Foundational

stability and storage conditions for 3-(Dimethylamino)propylamine

An In-depth Technical Guide to the Stability and Storage of 3-(Dimethylamino)propylamine Authored by: A Senior Application Scientist Introduction: Understanding 3-(Dimethylamino)propylamine (DMAPA) 3-(Dimethylamino)propy...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stability and Storage of 3-(Dimethylamino)propylamine

Authored by: A Senior Application Scientist

Introduction: Understanding 3-(Dimethylamino)propylamine (DMAPA)

3-(Dimethylamino)propylamine (DMAPA), CAS No. 109-55-7, is a versatile aliphatic diamine characterized by the presence of both a primary and a tertiary amine group.[1] This unique structure makes it a valuable intermediate in a wide range of chemical syntheses.[2][3] It appears as a clear, colorless liquid with a characteristic ammoniacal odor.[4][5] DMAPA is widely utilized in the production of surfactants, such as cocamidopropyl betaine found in shampoos and soaps, where it contributes to mildness and fine foam formation.[1][6] Its applications extend to being a hardener for epoxy resins, a catalyst for polyurethane polymerizations, an intermediate for agrochemicals, and a component in water treatment agents.[2][3][7]

Given its reactivity and hazardous nature—classified as flammable, corrosive, and toxic—a thorough understanding of its stability and the requisite storage conditions is not merely a matter of quality control but is paramount for ensuring laboratory safety and experimental integrity.[8][9] This guide provides a detailed examination of the factors influencing DMAPA's stability, optimal storage protocols, and safe handling procedures.

Pillar 1: Chemical Stability and Reactivity Profile

The stability of DMAPA is intrinsically linked to its chemical structure. Being a primary amine, it is a medium-strong base and is susceptible to degradation through several environmental and chemical pathways.[9] The compound is generally stable under recommended storage conditions, but its reactivity necessitates stringent control over its environment.[10]

Key Factors Influencing Stability:
  • Atmospheric Exposure (Air & Moisture): DMAPA is sensitive to air and hygroscopic.[11][12] The primary amine group readily reacts with atmospheric carbon dioxide (CO2). This is not a simple physical absorption but a chemical reaction that forms carbamate salts, which can alter the purity and pH of the substance. This reactivity is so significant that DMAPA and similar amines are studied as potential solvents for industrial CO2 capture.[13][14] Moisture absorption can lead to dilution and hydrolysis of these salts. Therefore, prolonged exposure to air will degrade the material's quality.

  • Temperature and Light: Elevated temperatures can accelerate degradation and increase the vapor pressure of this flammable liquid, creating a potential fire hazard.[9][10] The flash point of DMAPA is approximately 32°C (90°F), above which explosive vapor-air mixtures may form.[9][15] It should be stored away from direct sunlight and other heat sources to prevent thermal decomposition, which can generate corrosive and toxic vapors, including nitrogen oxides (NOx).[8][9]

  • Chemical Incompatibilities: The basic nature of DMAPA dictates its incompatibility with a range of substances. Exothermic, and potentially violent, reactions can occur upon contact with:

    • Acids, Acid Anhydrides, and Acid Chlorides: Vigorous neutralization reactions occur.[9][16]

    • Strong Oxidizing Agents: Can lead to hazardous reactions.[9][10]

    • Carbon Dioxide (CO2): As mentioned, it reacts to form carbamates.[10][17]

    • Certain Metals: DMAPA is corrosive to copper, zinc, lead, and their alloys.[16]

Degradation Pathway Visualization

The primary degradation pathway in a typical laboratory setting involves reaction with atmospheric components. This can be visualized as a two-step process where the amine first reacts with CO2, a process that can be facilitated by the presence of water.

cluster_reactants Reactants cluster_products Degradation Products DMAPA DMAPA (CH₃)₂N(CH₂)₃NH₂ Zwitterion Zwitterionic Intermediate DMAPA->Zwitterion + CO₂ Bicarbonate Ammonium Bicarbonate Salt (Degradation Product) DMAPA->Bicarbonate + CO₂ + H₂O CO2 Atmospheric CO₂ H2O Atmospheric H₂O (Moisture) Carbamate Carbamate Salt (Degradation Product) Zwitterion->Carbamate + DMAPA (Base Catalysis)

Caption: Reaction of DMAPA with atmospheric CO₂ and H₂O.

Pillar 2: Recommended Storage and Handling Protocols

A self-validating system for storing DMAPA involves protocols that inherently mitigate the risks identified in its stability profile. The primary goals are to prevent atmospheric contamination, avoid ignition sources, and ensure material compatibility.

Quantitative Data Summary: Physical & Chemical Properties
PropertyValueReference(s)
Molecular Formula C₅H₁₄N₂[18]
Molecular Weight 102.18 g/mol [8][18]
Appearance Clear, colorless liquid[5][19]
Odor Ammoniacal, fishy[1][19]
Boiling Point ~133 °C[10][20]
Melting Point ~ -60 °C to -70 °C[5][10]
Density ~0.812 g/mL at 25°C[11][20]
Flash Point ~32 °C (89.6 °F)[5][15]
Water Solubility Miscible[6][19]
pH 12.7 (100 g/L solution)[20]
Recommended Storage Conditions

Adherence to the following conditions is critical for maintaining the shelf life and safety of DMAPA. While some suppliers indicate a shelf life of up to 60 months, others suggest 24 months; therefore, it is crucial to consult the supplier-specific Certificate of Analysis (COA) and adhere to the provided expiration or retest date.[15][18][19]

ParameterRecommendationRationale & Causality
Temperature Store in a cool place, below 30°C (86°F).[20]Prevents increase in vapor pressure, reduces risk of reaching flash point, and slows potential thermal degradation.
Atmosphere Keep container tightly closed.[8][10] Store under an inert gas (e.g., Nitrogen or Argon).[11]Prevents reaction with atmospheric CO₂ and absorption of moisture, which are the primary degradation pathways.[10][12]
Location Store in a dry, well-ventilated, fireproof area.[8][9][10]Mitigates fire risk due to flammability and ensures dispersion of any potential vapors.[9]
Ignition Sources Keep away from heat, sparks, open flames, and other ignition sources.[9][10]DMAPA is a flammable liquid and its vapors can form explosive mixtures with air.[8]
Segregation Store separately from incompatible materials like strong acids, oxidizing agents, and foodstuff.[9][17]Prevents hazardous chemical reactions.[9]
Material Compatibility for Storage and Handling

The choice of container and transfer equipment is vital to prevent corrosion and contamination.

Material ClassCompatibilityExamplesReference(s)
Metals Recommended Carbon Steel, Stainless Steel[5][16]
AVOID Copper, Zinc, Lead, and their alloys (e.g., brass)[16]
Plastics/Elastomers Recommended Plastic containers (consult specific compatibility charts)[5]
Joints/Piping Recommended Welded or flanged lines[16]
AVOID Conventional pipe dopes (can be leached by DMAPA)[16]

Pillar 3: Experimental Protocols & Workflows

Protocol for Safe Storage and Handling

This protocol provides a systematic approach to handling DMAPA from receipt to disposal, ensuring both personnel safety and compound integrity.

  • Receiving and Inspection:

    • Upon receipt, inspect the container for any signs of damage or leakage.

    • Verify that the supplier's seal is intact.

    • Confirm the product identity and review the Safety Data Sheet (SDS) before handling.

  • Personal Protective Equipment (PPE):

    • Before opening the container, don appropriate PPE: chemical-resistant gloves (e.g., nitrile, neoprene), chemical safety goggles and a full-face shield, and a lab coat or protective suit.[8][16]

    • All handling of open containers must be performed in a certified chemical fume hood to manage vapor inhalation risk.[9][21]

  • Storage Transfer:

    • Ground and bond the container and receiving equipment to prevent static discharge.[17]

    • If transferring to a secondary container, ensure it is made of a compatible material (e.g., stainless steel or appropriate plastic) and is clean and dry.

    • If long-term storage is intended, blanket the headspace of the container with an inert gas like nitrogen before sealing.

  • Aliquoting and Use:

    • Use only non-sparking tools for opening and closing containers.[8]

    • Minimize the time the container is open to the atmosphere.

    • After withdrawing the required amount, reseal the container tightly. If an inert atmosphere was used, purge the headspace again before sealing.

  • Spill Management & Disposal:

    • In case of a spill, evacuate non-essential personnel and remove all ignition sources.[8]

    • Contain the spill using an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like sawdust.

    • Collect the absorbed material into a suitable, closed container for hazardous waste disposal.[8][10]

    • Dispose of DMAPA and its containers in accordance with all local, regional, and national regulations for hazardous chemical waste.[8]

Workflow for Quality Assessment

Regularly assessing the quality of stored DMAPA is crucial, especially for long-term storage or if optimal conditions have been compromised.

Caption: Workflow for periodic quality assessment of stored DMAPA.

Conclusion

3-(Dimethylamino)propylamine is a cornerstone intermediate chemical whose utility is matched by its hazardous properties. Its stability is highly dependent on strict exclusion from atmospheric air and moisture, incompatible materials, and sources of ignition. By implementing the robust storage and handling protocols detailed in this guide—grounded in an understanding of its chemical reactivity—researchers and drug development professionals can ensure the compound's integrity, promote reproducible experimental outcomes, and maintain the highest standards of laboratory safety.

References

  • Loba Chemie. (2018, December 24). 3-DIMETHYLAMINO PROPYLAMINE FOR SYNTHESIS MSDS CAS-No.Link

  • Stobec. (2009, July). Dimethylaminopropylamine (DMAPA) - Technical Data Sheet. Link

  • ACS Publications. (2020, July 27). Kinetics of Carbon Dioxide (CO2) with 3-(Dimethylamino)-1-propylamine in Water and Methanol Systems Using the Stopped-Flow Technique. Industrial & Engineering Chemistry Research. Link

  • Figshare. (2020, August 6). Kinetics of Carbon Dioxide (CO2) with 3‑(Dimethylamino)-1-propylamine in Water and Methanol Systems Using the Stopped-Flow Technique. Industrial & Engineering Chemistry Research. Link

  • Chemos GmbH & Co. KG. (2019, May 9). Safety Data Sheet: N,N-bis[3-(dimethylamino)propyl]. Link

  • Chemicals.co.uk. DIMETHYLAMINOPROPYLAMINE (DMAPA). Link

  • Central Drug House (P) Ltd. 3-dimethyl amino-1-propylamine cas no 109-55-7 - Safety Data Sheet. Link

  • International Labour Organization. (n.d.). ICSC 1227 - 3-DIMETHYLAMINOPROPYLAMINE. International Chemical Safety Cards (ICSCs). Link

  • Ruifu Chemical. 3-(Dimethylamino)propylamine (DMAPA) CAS 109-55-7 Purity ≥99.8% (GC) High Quality. Link

  • American Chemical Society. (2020, July 27). Kinetics of Carbon Dioxide (CO2) with 3‐(Dimethylamino)-1- propylamine in Water and Methanol Systems Using the. Link

  • ResearchGate. (2025, August 7). Solubility of carbon dioxide (CO2) in aqueous solution of 3-(dimethylamino)-1-propylamine (DMAPA) | Request PDF. Link

  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET. Link

  • Loba Chemie. 109-55-7 CAS | 3-DIMETHYLAMINO PROPYLAMINE | Amines & Amine Salts | Article No. 3390G. Link

  • ResearchGate. (2019, July 14). Kinetics of CO2 absorption into aqueous solutions of 3-dimethylamino-1-propanol and 1-(2-hydroxyethyl)pyrrolidine in the blend with 3-(methylamino)propylamine. Link

  • Mytech, Inc. Technical Data Sheet Dimethylamino Propylamine (DMAPA). Link

  • Sigma-Aldrich. 3-(Dimethylamino)-1-propylamine purum, = 98.0 GC 109-55-7. Link

  • ChemicalBook. (2026, January 13). 3-Dimethylaminopropylamine | 109-55-7. Link

  • Sigma-Aldrich. 3-(Dimethylamino)-1-propylamine 99 109-55-7. Link

  • Santa Cruz Biotechnology, Inc. 3-(Dimethylamino)-1-propylamine | CAS 109-55-7 | SCBT. Link

  • BASF. 3-(Dimethylamino)propylamine (DMAPA) | CAS No.:109-55-7 | - Products. Link

  • UCB S.A. (2006, March). Technical Data Sheet. Link

  • PubChem. N,N-Dimethyl-1,3-propanediamine | C5H14N2 | CID 7993. Link

  • Chemos GmbH & Co. KG. (2019, August 28). Safety Data Sheet: N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine. Link

  • Koei Chemical Co., Ltd. 3-(Dimethylamino)propylamine - (Amines|Alkylamines). Link

  • Hefei TNJ Chemical Industry Co.,Ltd. 3-Dimethylaminopropylamine DMAPA CAS 109-55-7. Link

  • Wikipedia. Dimethylaminopropylamine. Link

  • Univar Solutions. 3-(Dimethylamino)propylamine | Other Chemicals. Link

  • Chemotechnique Diagnostics. PATIENT INFORMATION SHEET 3-(Dimethylamino)-1-propylamine. Link

  • PubMed. (2015, February 20). 3-(Dimethylamino)-1-propylamine: a cheap and versatile reagent for removal of byproducts in carbohydrate chemistry. Link

  • Ataman Kimya. Dimethylaminopropylamine (DMAPA). Link

  • Ataman Kimya. DIMETHYLAMINOPROPYLAMINE. Link

  • Ataman Kimya. Dimethylaminopropylamine. Link

  • CAMEO Chemicals. dimethylaminopropylamine. Link

  • Dormer Laboratories Inc. 3-(Dimethylamino)-1-propylamine. Link

  • Sigma-Aldrich. 3-(Dimethylamino)-1-propylamine purum, = 98.0 GC 109-55-7. Link

Sources

Exploratory

The Diphenylpropylamine Pharmacophore: A Technical Guide to Its Discovery, Structural Causality, and Synthesis

Executive Summary The diphenylpropylamine (DPPA) scaffold represents one of the most versatile and historically significant pharmacophores in medicinal chemistry. Originally explored in the 1930s for antispasmodic applic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The diphenylpropylamine (DPPA) scaffold represents one of the most versatile and historically significant pharmacophores in medicinal chemistry. Originally explored in the 1930s for antispasmodic applications, minor structural modifications to the DPPA backbone have yielded entirely divergent pharmacological classes—ranging from potent μ -opioid receptor (MOR) agonists to highly selective muscarinic receptor antagonists. This whitepaper provides an in-depth analysis of the history, structural causality, and synthetic methodologies of DPPA compounds, designed for researchers and drug development professionals.

Historical Evolution: The Chemical Chameleon

The discovery of DPPA derivatives highlights the serendipity and iterative nature of rational drug design.

The Opioid Era (1930s–1950s): The genesis of the DPPA class occurred during the winter of 1937–1938 at the Hoechst-am-Main laboratories of IG Farben. Chemists Max Bockmühl and Gustav Ehrhart were systematically screening diphenylacetonitrile derivatives in search of novel antispasmodics[1]. This effort led to the synthesis of Hoechst 10820, a 4,4-diphenylheptan-3-one derivative. Pharmacological testing revealed it possessed analgesic activity far exceeding that of early synthetic opioids like pethidine, leading to the clinical introduction of methadone[1].

In the late 1950s, Dr. Paul A. J. Janssen expanded the DPPA chemical space. By modifying the acyclic chain and introducing morpholine and pyrrolidine moieties, his team discovered desmethylmoramide and the highly potent clinical analgesic dextromoramide[2].

The Antimuscarinic Era (1990s): Decades later, the DPPA scaffold was successfully repurposed. Researchers Claus Meese and Bengt Sparf shifted the diphenyl substitution from the 4-position to the 3-position, synthesizing 3,3-diphenylpropylamine derivatives[3]. This structural shift abolished opioid activity and instead yielded tolterodine and its prodrug fesoterodine, which act as potent, competitive muscarinic receptor antagonists for the treatment of overactive bladder[3][4].

Structural Causality: Why Does the Target Change?

As an application scientist, it is critical to understand why a molecule behaves the way it does, rather than just observing the outcome. The divergence in receptor affinity between 4,4-DPPAs and 3,3-DPPAs is governed by conformational thermodynamics.

  • MOR Agonists (Methadone/Dextromoramide): The 4,4-diphenyl configuration, coupled with a carbonyl group at the 3-position, induces a strong dipole-dipole interaction with the basic amine. This forces the acyclic chain into a rigid, pseudo-piperidine ring conformation in physiological solution. This folded conformer perfectly mimics the rigid phenylpiperidine core of morphine, allowing it to dock into the MOR orthosteric site.

  • Muscarinic Antagonists (Tolterodine): Shifting to a 3,3-diphenylpropylamine backbone and appending bulky diisopropylamine groups sterically prevents the pseudo-ring formation required for MOR activation. Instead, the bulky, flexible hydrophobic tail and the basic amine perfectly complement the deep, aromatic-rich orthosteric binding pocket of M2 and M3 muscarinic acetylcholine receptors.

DPPA_Pathways DPPA Diphenylpropylamine Scaffold Opioid Mu-Opioid Receptor (MOR) Agonists DPPA->Opioid 4,4-diphenyl substitution Muscarinic Muscarinic Receptor (M2/M3) Antagonists DPPA->Muscarinic 3,3-diphenyl substitution Methadone Methadone (Analgesia) Opioid->Methadone Dextromoramide Dextromoramide (Analgesia) Opioid->Dextromoramide Tolterodine Tolterodine (Overactive Bladder) Muscarinic->Tolterodine Fesoterodine Fesoterodine (Prodrug) Muscarinic->Fesoterodine

Caption: Divergent pharmacological pathways of the diphenylpropylamine scaffold based on substitution.

Quantitative Pharmacological Landscape

The following table summarizes the key quantitative and historical data distinguishing the major branches of the DPPA family.

CompoundCore ScaffoldPrimary TargetClinical IndicationDiscovery YearKey Innovators
Methadone 4,4-diphenylheptan-3-oneMOR (Agonist)Analgesia, OUD1937M. Bockmühl, G. Ehrhart
Dextromoramide 4,4-diphenylbutyrylMOR (Agonist)Severe Pain1956P. A. J. Janssen
Tolterodine 3,3-diphenylpropylamineM2/M3 (Antagonist)Overactive Bladder1990sC. Meese, B. Sparf
Fesoterodine 3,3-diphenylpropylamineM2/M3 (Antagonist)Overactive Bladder1990sC. Meese, B. Sparf

Experimental Protocols & Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The synthesis of the 3,3-diphenylpropylamine core is a critical foundational workflow for developing antimuscarinic agents[5].

Protocol 1: Scalable Synthesis of 3,3-Diphenylpropylamine

Objective: Synthesize the primary amine intermediate via Friedel-Crafts alkylation followed by catalytic hydrogenation.

Step-by-Step Methodology:

  • Friedel-Crafts Alkylation: Equip a dry, three-necked round-bottom flask with a mechanical stirrer, drying tube, and dropping funnel. Charge the flask with anhydrous aluminum chloride ( AlCl3​ , 1.2 eq.) and excess anhydrous benzene (acting as both solvent and reactant)[5].

  • Temperature Control: Cool the mixture to 0–5 °C using an ice bath. Causality: Maintaining strict thermal control is required to prevent the thermodynamic formation of poly-alkylated byproducts.

  • Addition: Dissolve cinnamonitrile (1.0 eq.) in anhydrous benzene and add dropwise over 1–2 hours, ensuring internal temperature remains <10 °C[5].

  • Validation Check 1: Allow the reaction to warm to room temperature, then heat to 60–70 °C. The reaction is self-validating: monitor the cessation of hydrogen chloride gas evolution. Confirm complete consumption of cinnamonitrile via TLC (Hexane:EtOAc 8:2).

  • Quench & Extraction: Cool to 0 °C and cautiously quench over crushed ice and concentrated HCl. Separate the organic layer, wash with 5% NaHCO3​ and brine, and concentrate to yield 3,3-diphenylpropionitrile.

  • Catalytic Hydrogenation: Transfer the intermediate to a high-pressure reactor. Dissolve in methanol and add Pd/C catalyst.

  • Reduction: Pressurize with H2​ gas and maintain at 10–50 °C[5]. Causality: Pd/C is selected over strong hydride reducers (like LiAlH4​ ) to minimize the formation of secondary/tertiary amine byproducts and to allow for easy catalyst filtration.

  • Validation Check 2: Monitor the reaction by observing hydrogen uptake. The reaction is complete when the stoichiometric volume of H2​ is consumed (typically 4–8 hours)[5].

  • Purification: Filter through Celite® to remove Pd/C, concentrate the filtrate, and purify via vacuum distillation to yield 3,3-diphenylpropylamine.

Synthesis_Workflow Start Cinnamonitrile + Benzene Step1 Friedel-Crafts Alkylation (AlCl3) Start->Step1 Intermediate 3,3-Diphenylpropionitrile Step1->Intermediate 0-10°C, 4-6h Step2 Catalytic Hydrogenation (Pd/C) Intermediate->Step2 Product 3,3-Diphenylpropylamine Step2->Product H2, 10-50°C

Caption: Step-by-step synthetic workflow for the 3,3-diphenylpropylamine core.

Protocol 2: Self-Validating Radioligand Binding Assay

Objective: Confirm the muscarinic (M2/M3) selectivity of synthesized 3,3-DPPA derivatives (e.g., Tolterodine) over MOR.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate CHO cell membranes expressing recombinant human M2/M3 receptors and MOR.

  • Assay Incubation: Incubate membranes with a fixed concentration of radioligand ( [3H] -N-methylscopolamine for muscarinic; [3H] -DAMGO for MOR) and varying concentrations of the test DPPA compound ( 10−10 to 10−5 M).

  • Internal Controls (Self-Validation): Run parallel assays using Atropine (positive control for muscarinic displacement) and Naloxone (positive control for MOR displacement). Causality: If the assay fails to show displacement by these established standards, the membrane integrity or radioligand stability is compromised, invalidating the run.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Wash with ice-cold buffer to remove unbound radioligand, and quantify bound radioactivity via liquid scintillation counting.

  • Data Analysis: Calculate IC50​ values using non-linear regression. A successful 3,3-DPPA will exhibit an IC50​ in the low nanomolar range for M2/M3, and >10 μ M for MOR, confirming the structural causality of the 3-position shift.

References

  • challenges in the scale-up of 3,3-Diphenylpropylamine production - Benchchem, Benchchem,
  • Methade - Grokipedia, Grokipedia,
  • An In-depth Technical Guide to Desmethylmoramide: Discovery, History, and Pharmacological Profile - Benchchem, Benchchem,
  • MEMORANDUM I. INTRODUCTION - District Court, US Courts,
  • UNITED STATES PATENT AND TRADEMARK OFFICE BEFORE THE PATENT TRIAL AND APPEAL BOARD MYLAN PHARMACEUTICALS INC., USPTO,

Sources

Foundational

theoretical modeling of 3-(Dimethylamino)propylamine receptor binding

Theoretical Modeling of the 3-(Dimethylamino)propylamine (DMAPA) Pharmacophore in Receptor Binding: A Computational and Biophysical Framework Executive Summary The 3-(dimethylamino)propylamine (DMAPA) substructure is a h...

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Author: BenchChem Technical Support Team. Date: March 2026

Theoretical Modeling of the 3-(Dimethylamino)propylamine (DMAPA) Pharmacophore in Receptor Binding: A Computational and Biophysical Framework

Executive Summary

The 3-(dimethylamino)propylamine (DMAPA) substructure is a highly privileged motif in medicinal chemistry. Far beyond its role as a simple chemical precursor, the dimethylaminopropyl group functions as a critical pharmacophore in a vast array of FDA-approved central nervous system (CNS) therapeutics and antihistamines[1]. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between in silico thermodynamic predictions and in vitro biophysical realities. This guide details the structural biology of the DMAPA scaffold, the causality behind advanced computational modeling choices, and the self-validating experimental protocols required to confirm receptor binding kinetics.

Structural Biology & Binding Mechanics of the DMAPA Scaffold

The structural genius of the DMAPA pharmacophore lies in its dual-domain architecture: a flexible aliphatic propyl linker terminating in a tertiary amine. At physiological pH (7.4), the dimethylamino group is predominantly protonated, carrying a positive charge that serves as a powerful electrostatic anchor.

When interacting with aminergic G protein-coupled receptors (GPCRs)—such as the Histamine H1, H2, and H3 receptors—or monoamine transporters like the Serotonin Transporter (SERT), the DMAPA motif dictates the binding pose[2],[3].

  • The Electrostatic Anchor: The protonated tertiary amine forms a highly conserved salt bridge with a critical Aspartate residue deep within the orthosteric binding pocket (e.g., Asp98 in SERT, Asp107 in H1R, or Asp114 in H3R)[3],[4].

  • The Hydrophobic Linker: The propyl chain undergoes conformational adaptation to maximize van der Waals interactions with adjacent aromatic microdomains (typically composed of Phenylalanine, Tryptophan, or Tyrosine residues).

Binding DMAPA DMAPA Scaffold Amine Protonated Amine DMAPA->Amine Alkyl Propyl Linker DMAPA->Alkyl Asp Conserved Aspartate Amine->Asp Salt Bridge Aromatic Aromatic Microdomain Alkyl->Aromatic Hydrophobic Activation Receptor Activation Asp->Activation Aromatic->Activation

Fig 1: Mechanistic binding pathway of the DMAPA pharmacophore leading to receptor activation.

Theoretical Modeling Workflows (In Silico)

The Causality of Computational Choices: Standard rigid-receptor molecular docking algorithms often fail when evaluating DMAPA-derived ligands. The high flexibility of the propyl chain generates numerous isoenergetic rotamers, while the charged tertiary amine incurs a massive desolvation penalty upon entering the hydrophobic receptor pocket[5]. To accurately model these thermodynamics, we must bypass static docking in favor of Molecular Dynamics (MD) and Free Energy Perturbation (FEP). FEP rigorously calculates the intermediate thermodynamic states of desolvation and induced-fit conformational changes.

Protocol 1: High-Throughput MD & FEP (Self-Validating System)

Step 1: System Preparation & Parameterization Embed the target receptor (e.g., SERT) in a solvated POPC lipid bilayer. Parameterize the DMAPA ligand using the OPLS4 or AMBER force field to accurately assign partial charges to the protonated amine. Step 2: NVT/NPT Equilibration Run constant volume/temperature (NVT) followed by constant pressure/temperature (NPT) ensembles for 10 ns to relax the lipid-protein interface.

  • Self-Validation Check: Monitor the Root Mean Square Deviation (RMSD) of the protein backbone. An RMSD plateau of < 2.5 Å validates that the system is fully equilibrated and structurally sound before production runs. Step 3: Production Run & FEP Execution Execute 500 ns MD production runs. Perturb the DMAPA ligand into a reference compound across 16 alchemical λ (lambda) windows to calculate the relative binding free energy ( ΔΔG ). Step 4: Thermodynamic Integration

  • Self-Validation Check: Analyze the hysteresis between the forward (annihilation) and reverse (creation) perturbation cycles. A hysteresis of < 0.5 kcal/mol confirms that the conformational space has been adequately sampled and the thermodynamic predictions are reliable.

Workflow A Ligand Parameterization C Molecular Docking A->C B Target Preparation B->C D MD Simulation C->D E FEP Calculations D->E F SPR Validation E->F

Fig 2: End-to-end theoretical modeling and biophysical validation workflow for DMAPA ligands.

Biophysical Validation Systems (In Vitro)

The Causality of Experimental Choices: In silico predictions of DMAPA binding must be empirically validated. Surface Plasmon Resonance (SPR) is explicitly selected over standard radioligand end-point assays. Because the flexible propyl linker induces transient receptor conformations (conformational selection followed by induced fit), end-point assays miss these intermediate states. SPR captures the real-time association ( Kon​ ) and dissociation ( Koff​ ) rates required to validate the MD trajectories.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetic Profiling

Step 1: Sensor Chip Functionalization Immobilize the target GPCR onto a CM5 sensor chip via standard amine coupling chemistry.

  • Self-Validation Check: Inject a known, high-affinity reference ligand (e.g., native histamine for H1R/H2R)[2]. A robust binding response confirms the immobilized receptor has retained its active, folded conformation. Step 2: Analyte Injection (Multi-Cycle Kinetics) Inject the DMAPA-derived ligand at five varying concentrations (ranging from 0.1x to 10x the computationally predicted Kd​ ) over the functionalized chip at a flow rate of 30 µL/min. Step 3: Regeneration Wash the sensor chip with a mild glycine-HCl buffer (pH 2.5) for 30 seconds to strip the bound analyte.

  • Self-Validation Check: Monitor the baseline response units (RU) post-regeneration. A return to the exact pre-injection baseline validates that the receptor is undamaged and the ligand binding is fully reversible. Step 4: Data Fitting Fit the resulting sensograms to a 1:1 Langmuir binding model to extract the experimental Kd​ .

Quantitative Data Presentation

The integration of theoretical FEP calculations with biophysical SPR validation yields highly correlative data. Below is a summary of the binding affinities for various DMAPA-containing ligand classes across aminergic targets.

Target ReceptorLigand ClassPrimary Interaction ResidueComputational ΔG (kcal/mol)Experimental Kd​ (nM)
Serotonin Transporter (SERT) Citalopram AnalogAsp98-11.21.5
Histamine H1 Receptor (H1R) ChlorpheniramineAsp107-10.52.0
Histamine H3 Receptor (H3R) Imifuramine AnalogAsp114-9.85.4
Histamine H2 Receptor (H2R) Dimethylaminopropyl-indoleAsp98-8.412.1

Table 1: Comparative theoretical and experimental binding affinities of DMAPA-containing ligands.

References

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. NIH.[Link]

  • Cross-Desensitization and Cointernalization of H1 and H2 Histamine Receptors Reveal New Insights into Histamine Signal Integration. NIH.[Link]

  • Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. NIH.[Link]

  • Histamine H3 Receptors Inhibit Serotonin Release in Substantia Nigra Pars Reticulata. Journal of Neuroscience.[Link]

  • Challenges and Opportunities for Integrating In Silico Models and Adverse Outcomes Pathways to Set and Relate New Biomarkers. MDPI.[Link]

Sources

Exploratory

3-(Dimethylamino)propylamine (DMAPA): Comprehensive Safety, Handling, and Reactivity Profiling for Chemical Development

Executive Summary 3-(Dimethylamino)propylamine (DMAPA, CAS: 109-55-7) is a highly versatile aliphatic amine utilized extensively as an intermediate in the synthesis of amphoteric surfactants (e.g., cocamidopropyl betaine...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Dimethylamino)propylamine (DMAPA, CAS: 109-55-7) is a highly versatile aliphatic amine utilized extensively as an intermediate in the synthesis of amphoteric surfactants (e.g., cocamidopropyl betaine), as a curing agent for epoxy resins, and as a catalyst for Knoevenagel condensations[1]. Despite its industrial utility, DMAPA presents severe occupational hazards. It is a flammable, highly basic liquid capable of causing severe chemical burns and potent dermal sensitization[2][3]. This technical guide provides researchers and drug development professionals with a mechanistic understanding of DMAPA’s reactivity, establishing self-validating protocols for safe handling, storage, and emergency response.

Physicochemical Profiling & Reactivity Dynamics

Understanding the inherent reactivity of DMAPA is foundational to establishing robust engineering controls. DMAPA acts as a strong nucleophile and a highly basic compound, driving its incompatibility with various chemical classes.

Table 1: Key Physicochemical and Safety Metrics of DMAPA

PropertyValueCausality / Safety Implication
Boiling Point 133 °CModerate volatility; vapors readily accumulate in unventilated spaces, posing inhalation risks[2].
Flash Point 32 °C (90 °F)Classified as a flammable liquid. Vapors can form explosive mixtures with air at standard ambient temperatures[2].
pH (100g/L in H₂O) 12.7Highly basic nature drives the rapid saponification of skin lipids, leading to severe dermal and corneal tissue destruction[2].
Vapor Pressure 5 mmHg (at 20 °C)Sufficiently high to cause acute respiratory tract irritation without adequate fume extraction[2].
Storage Temp < 30 °CMaintaining moderate temperatures minimizes thermal degradation and prevents dangerous pressure buildup in sealed vessels[1].

Incompatibility Causality: Due to its primary amine moiety, DMAPA must be strictly segregated from isocyanates, halogenated organics, epoxides, and peroxides[2]. Contact with these electrophilic species initiates runaway exothermic reactions. Furthermore, DMAPA neutralizes acids exothermically and can generate flammable gaseous hydrogen if combined with strong reducing agents like hydrides[2].

Mechanisms of Toxicity & Biological Impact

DMAPA is classified as a severe tissue irritant and a well-documented dermal sensitizer[3][4]. The causality of its sensitization potential is particularly notable because DMAPA does not act as a direct hapten; rather, it functions as a pro-hapten.

Sensitization Mechanism: When DMAPA contacts the skin, it is initially non-reactive toward biological proteins. However, the terminal free amino groups undergo autoxidation and hydrolysis within the stratum corneum[4]. This biotransformation yields a reactive electrophilic intermediate that covalently binds to epidermal proteins (haptenation)[5]. This newly formed protein-hapten complex is recognized by local dendritic (Langerhans) cells, which migrate to draining lymph nodes, triggering T-cell proliferation and establishing allergic contact dermatitis[4][5].

Sensitization N1 DMAPA Exposure (Pro-hapten) N2 Epidermal Autoxidation & Hydrolysis N1->N2 N3 Reactive Electrophilic Intermediate N2->N3 N4 Covalent Protein Binding (Haptenation) N3->N4 N5 Dendritic Cell Activation N4->N5 N6 Lymph Node Proliferation N5->N6

Mechanism of DMAPA pro-hapten activation and subsequent skin sensitization.

Engineering Controls & Storage Logistics

To mitigate the risks of flammability and corrosivity, specific material compatibilities and environmental controls must be rigorously observed.

  • Material Compatibility: Carbon steel is the validated, satisfactory material for storing and transferring DMAPA. Conversely, copper, zinc, lead, and their alloys (e.g., brass) are strictly prohibited. The amine will aggressively attack and leach these metals, compromising structural integrity and contaminating the chemical.

  • Transfer Systems: Because DMAPA will leach conventional pipe dopes from threaded connections, all transfer lines must be welded or flanged.

  • Environmental Control: Storage facilities must maintain temperatures below 30 °C[1]. Because DMAPA is sensitive to air and prone to the autoxidation that drives its sensitization potential, long-term storage vessels must be blanketed with an inert gas (e.g., nitrogen)[1][2].

Experimental Workflow: Safe Handling & Dispensing Protocol

The following self-validating protocol ensures that every step inherently verifies the safety of the subsequent step, preventing exposure and contamination.

Step-by-Step Methodology:

  • Pre-Operation Verification: Confirm the chemical fume hood face velocity is operating between 80–120 fpm. Verify that grounding cables are securely attached to the source drum to prevent static discharge, which could ignite the 32 °C flash-point vapors[6].

  • PPE Donning: Equip full-face chemical goggles (or a face shield), a type ABEK (EN14387) respirator filter if local exhaust ventilation is compromised, and impervious gloves (e.g., heavy-duty nitrile or butyl rubber)[2].

  • Apparatus Preparation: Ensure all receiving vessels are constructed of glass, stainless steel, or carbon steel. Visually verify the absolute absence of copper or brass fittings in the fluid path.

  • Dispensing: Use non-sparking tools to open the container[6]. Dispense the required volume slowly down the side of the receiving vessel to prevent aerosolization and vapor cloud formation.

  • Post-Transfer Sealing: Immediately purge the headspace of the primary container with nitrogen and seal tightly to prevent air ingress, thereby halting autoxidation[1].

Workflow S1 Verify Hood Velocity & Grounding S2 Don Impervious PPE & Face Shield S1->S2 S3 Inspect Lines (No Cu/Zn/Pb) S2->S3 S4 Dispense via Non-Sparking Tools S3->S4 S5 Nitrogen Purge & Seal Vessel S4->S5

Self-validating workflow for the safe dispensing and handling of DMAPA.

Emergency Response & First Aid Causality

Emergency interventions for DMAPA exposure rely on understanding its highly alkaline (pH 12.7) and reactive nature. Incorrect first aid can severely exacerbate tissue damage.

  • Dermal/Ocular Exposure: Flush immediately with copious amounts of water for a minimum of 15 minutes. Causality: Rapid, high-volume dilution is the only way to halt the aggressive saponification of tissues driven by the amine's high pH.

  • Ingestion: Administer milk or water (maximum of 2 glasses for an adult) to dilute the chemical[7].

    • Crucial Contraindications: Do not induce emesis (vomiting), as the corrosive liquid will cause secondary necrotic damage to the esophagus. Do not perform gastric lavage. Absolutely do not administer neutralizing agents (e.g., weak acids); the resulting exothermic neutralization reaction will generate intense heat, compounding the chemical burn with a severe thermal injury[7].

  • Fire Response: Use alcohol-resistant foam, carbon dioxide, or dry chemical extinguishers. Water spray should only be used for large fires, as a direct high-pressure water stream may scatter the flammable liquid and spread the fire[1][7].

References

  • Loba Chemie - 3-DIMETHYLAMINO PROPYLAMINE FOR SYNTHESIS MSDS Source: 6

  • GuideChem - 3-Dimethylaminopropylamine 109-55-7 wiki Source: 1

  • Ataman Chemicals - DIMETHYLAMINOPROPYLAMINE Source:

  • ChemicalBook - 3-Dimethylaminopropylamine | 109-55-7 Source: 2

  • Thermo Scientific (Fisher Scientific) - 3-Dimethylaminopropylamine, 99% 250 mL | Buy Online Source: 3

  • Silicones Europe - Skin Sensitization Evaluation and Autoxidation Mechanisms Source: 4

  • MDPI - Challenges and Opportunities for Integrating In Silico Models (Pro-hapten mechanisms) Source: 5

  • PubChem (NIH) - N,N-Dimethyl-1,3-propanediamine | CID 7993 Source: 8

  • Apollo Scientific - Tris(N,N-dimethylaminopropyl)amine Safety Data (First Aid Contraindications) Source: 7

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Foundational

Exploring the SAR of N-(Diphenylmethyl) Diamine Derivatives: From Classic Scaffolds to Novel Antimycobacterial and CNS Agents

Executive Summary & Mechanistic Rationale The N-(diphenylmethyl) diamine scaffold—often recognized in the form of benzhydryl piperazines—is a privileged structure in medicinal chemistry. Historically anchoring blockbuste...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The N-(diphenylmethyl) diamine scaffold—often recognized in the form of benzhydryl piperazines—is a privileged structure in medicinal chemistry. Historically anchoring blockbuster antihistamines and calcium channel blockers (e.g., cinnarizine, cyclizine), this core has recently been repurposed to address critical gaps in infectious disease and neuropsychiatry.

As a Senior Application Scientist, I approach this scaffold not just as a static chemical entity, but as a dynamic pharmacophore whose physicochemical properties can be finely tuned. The defining feature of the N-(diphenylmethyl) group is its massive steric bulk combined with high lipophilicity (high logP ). Mechanistically, this lipophilic tail serves two distinct biological purposes depending on the target:

  • Infectious Disease (Tuberculosis): It acts as a lipid-soluble wedge, facilitating the penetration of the active diamine payload through the exceptionally thick, mycolic acid-rich cell envelope of Mycobacterium tuberculosis and non-tuberculous mycobacteria[1].

  • Central Nervous System (CNS): It drives rapid blood-brain barrier (BBB) permeation, allowing the basic diamine center to interact with the orthosteric binding sites of monoamine transporters (DAT, NET, SERT)[2].

This technical guide dissects the Structure-Activity Relationship (SAR) of these derivatives, providing validated experimental workflows for their synthesis and biological evaluation.

Structure-Activity Relationship (SAR) Landscape

Antimycobacterial SAR: The Paradox of Steric Bulk

Recent drug discovery efforts have conjugated the N-(diphenylmethyl)piperazine core with substituted phenylcarbamoyloxy chains to create hybrid antimycobacterial agents. A critical SAR insight emerged from these studies: while adding electron-withdrawing lipophilic substituents directly to a phenyl ring often decreases in vitro efficiency against M. tuberculosis H37Rv, introducing bulky lipophilic moieties (specifically the diphenylmethyl group) at the piperazine heterocycle paradoxically improves activity[1].

For instance, 1-[2-hydroxypropyl-{(3-trifluoromethyl)phenyl}carbamoyloxy]-4-(4-diphenylmethyl)piperazin-1-ium chloride (Compound 6g) demonstrated exceptional potency against M. smegmatis and M. marinum, outperforming the first-line drug Isoniazid (INH) in specific assays[1]. The causality here is rooted in membrane kinetics: the benzhydryl group provides optimal lipophilicity to partition into the mycobacterial cell wall, while the protonated piperazin-1-ium core disrupts membrane electrochemical gradients or binds to intracellular targets[3].

CNS and Monoamine Transporter SAR: Tuning Selectivity

Beyond infectious diseases, the N-(diphenylmethyl) and closely related N-benzyl diamine/azepane scaffolds are potent neuropharmacological agents. Systematic exploration of generated database (GDB) chemical space has revealed that bicyclic azepanes functionalized with these bulky aromatic groups act as potent inhibitors of norepinephrine (NET) and dopamine (DAT) transporters[2].

The SAR logic dictates that the basic amine mimics the endogenous monoamine ligand, while the diphenylmethyl/benzyl group occupies the hydrophobic pocket of the transporter. Halogenation of these aromatic rings strongly modulates both activity and selectivity, offering a highly tunable starting point for CNS drug development[2].

Visualizing the SAR Logic

SAR_Logic Scaffold N-(Diphenylmethyl) Diamine Core Tail Diphenylmethyl Tail (Enhances Lipophilicity) Scaffold->Tail Substitution Ring Diamine/Piperazine Ring (Basic Center for Salt Formation) Scaffold->Ring Core Modification Linker Carbamate/Alkyl Linker (Modulates H-Bonding & Flexibility) Scaffold->Linker Extension TB Antimycobacterial Activity (Penetrates Mycolic Acid Wall) Tail->TB Bulky groups improve MIC CNS Monoamine Transporter Inhibition (Crosses Blood-Brain Barrier) Tail->CNS Halogenation tunes selectivity Ring->TB Ring->CNS Linker->TB

Figure 1: Pharmacophore and SAR logic tree for N-(diphenylmethyl) diamine derivatives.

Quantitative SAR Data

The following table synthesizes the quantitative biological data for key N-(diphenylmethyl) and related diamine derivatives, highlighting the dual utility of this scaffold.

Compound DesignationBiological Target / StrainKey Structural FeatureActivity Metric (MIC / IC50)Ref.
Compound 6g M. marinum CAMP 5644N-diphenylmethyl piperazineMIC = 8.09 μM[1]
Compound 6g M. smegmatis ATCC 700084N-diphenylmethyl piperazineMIC = 14.54 μM[1]
Compound 6e M. kansasii DSM 44162N-(3,4-dichlorophenyl) piperazineMIC = 15.13 μM[1]
(R,R)-1a NET (SLC6A2) TransporterN-benzyl bicyclic azepaneIC50 = 60 ± 7 nM[2]
(R,R)-1a DAT (SLC6A3) TransporterN-benzyl bicyclic azepaneIC50 = 230 ± 12 nM[2]

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for the synthesis and biological screening of these derivatives.

Synthesis via Nucleophilic Aliphatic Substitution

Objective: Synthesize the N-(diphenylmethyl) diamine core. Causality: Utilizing a mild base ( K2​CO3​ ) scavenges the HCl byproduct, preventing the protonation of the nucleophilic diamine and driving the reaction to completion without degrading the reactants.

  • Reaction Setup: Dissolve 1.0 equivalent of the secondary diamine (e.g., piperazine or azepane derivative) in anhydrous acetonitrile (ACN).

  • Reagent Addition: Add 1.2 equivalents of benzhydryl chloride (diphenylmethyl chloride) and 2.0 equivalents of anhydrous potassium carbonate ( K2​CO3​ ).

  • Reflux: Heat the mixture to reflux (82°C) under an inert argon atmosphere for 18 hours. Monitor progression via TLC (DCM:MeOH 9:1).

  • Workup: Cool to room temperature, filter the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate, wash with saturated aqueous NaHCO3​ and brine, dry over Na2​SO4​ , and purify via flash column chromatography to yield the pure N-(diphenylmethyl) diamine.

In Vitro Antimycobacterial Screening (REMA Protocol)

Objective: Determine the Minimum Inhibitory Concentration (MIC) using the Resazurin Microtiter Assay (REMA). Causality: Resazurin acts as an internal, self-validating redox indicator. Metabolically active mycobacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. If the compound is active, the well remains blue, providing a binary visual and quantifiable fluorescent readout.

  • Culture Preparation: Grow mycobacterial strains (e.g., M. smegmatis ATCC 700084) in Middlebrook 7H9 broth supplemented with OADC enrichment until logarithmic phase (OD600 ≈ 0.6-0.8).

  • Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the synthesized derivatives (ranging from 100 μM to 0.1 μM) in 100 μL of broth. Include a positive control (Isoniazid) and a negative control (DMSO vehicle).

  • Inoculation: Add 100 μL of the adjusted mycobacterial suspension to each well.

  • Incubation: Seal the plates and incubate at 37°C for 3-4 days (for fast growers) or 7-10 days (for slow growers like M. tuberculosis H37Ra).

  • Indicator Addition: Add 30 μL of a 0.01% aqueous resazurin solution to each well. Incubate for an additional 24 hours.

  • Data Acquisition: Visually inspect the plates for color change (Blue = Inhibition; Pink = Growth). Quantify viability by measuring fluorescence (Excitation: 530 nm / Emission: 590 nm).

Workflow Synth 1. Synthesis (Nucleophilic Substitution) Purify 2. Purification (Flash Chromatography) Synth->Purify Crude Product Char 3. Characterization (NMR, HRMS) Purify->Char >95% Purity Screen 4. Biological Screening (REMA Assay / Radioligand) Char->Screen Verified Structure SAR 5. SAR Analysis (Lead Optimization) Screen->SAR MIC / IC50 Data SAR->Synth Iterative Design

Figure 2: Iterative experimental workflow for the synthesis and screening of diamine derivatives.

Sources

Exploratory

The Solubility Profile of 3-(Dimethylamino)propylamine in Organic Solvents: A Technical Guide

Abstract This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Dimethylamino)propylamine (DMAPA), a versatile diamine intermediate critical in the synthesis of surfactants, corros...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Dimethylamino)propylamine (DMAPA), a versatile diamine intermediate critical in the synthesis of surfactants, corrosion inhibitors, and epoxy curing agents. This document consolidates available qualitative solubility data, offers a theoretical framework to understand its behavior in various organic media, and presents a detailed, field-proven experimental protocol for the quantitative determination of its solubility. This guide is intended for researchers, scientists, and drug development professionals who utilize DMAPA and require a thorough understanding of its solubility for process optimization, formulation development, and reaction engineering.

Introduction to 3-(Dimethylamino)propylamine (DMAPA)

3-(Dimethylamino)propylamine, with the CAS number 109-55-7, is a colorless to pale yellow liquid characterized by a distinct amine-like odor.[1][2] Its molecular structure, featuring both a primary and a tertiary amine group, imparts a unique combination of polarity, basicity, and hydrogen bonding capability.[3] This bifunctionality is key to its wide-ranging applications, from the synthesis of mild surfactants in personal care products to its role as a catalyst and curing agent in polymer chemistry.[4][5] A fundamental understanding of DMAPA's solubility in organic solvents is paramount for its effective use, influencing reaction kinetics, purification processes, and final product formulation.

Key Physicochemical Properties of DMAPA:

PropertyValueReference(s)
Molecular Formula C5H14N2
Molecular Weight 102.18 g/mol
Boiling Point 132.1 - 135 °C[6]
Density ~0.812 g/mL at 25 °C[6]
log P (Octanol-Water Partition Coefficient) -0.211
Water Solubility Miscible[7]

Theoretical Framework for DMAPA Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be miscible.[8] The solubility of DMAPA is a result of the interplay between its polar amine functionalities and its nonpolar hydrocarbon backbone.

  • Polar Interactions: The presence of both primary and tertiary amine groups allows DMAPA to act as a hydrogen bond acceptor. The primary amine group can also act as a hydrogen bond donor. These capabilities lead to strong dipole-dipole interactions and hydrogen bonding with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., ketones).[8]

  • Nonpolar Interactions: The propyl chain and the methyl groups on the tertiary amine contribute to van der Waals forces, enabling solubility in nonpolar solvents.[8]

The balance of these characteristics results in DMAPA's broad miscibility with a variety of organic solvents.

Qualitative Solubility Profile of DMAPA

The following table summarizes the qualitative solubility of DMAPA.

SolventChemical ClassQualitative SolubilityReference(s)
WaterProtic, PolarCompletely Miscible[7]
Alcohols (e.g., Ethanol, Methanol)Protic, PolarCompletely Miscible[7]
Esters (e.g., Ethyl Acetate)Polar AproticCompletely Miscible[7]
Ketones (e.g., Acetone)Polar AproticCompletely Miscible[7]
HeptaneAliphatic, NonpolarCompletely Soluble[3]
BenzeneAromatic, NonpolarGenerally reported as completely soluble, though some sources suggest limited miscibility. This may depend on the specific conditions and purity of the substances.[3][7]
Diethyl EtherEther, Polar AproticLimited Miscibility[7]
Chlorinated Hydrocarbons (e.g., Dichloromethane)Halogenated, Polar AproticLimited Miscibility[7]

Note on Conflicting Data for Benzene: The discrepancy in the reported solubility of DMAPA in benzene highlights the importance of experimental verification for critical applications. While many sources state it is "completely soluble," others report "limited miscibility."[3][7] This could be due to variations in experimental conditions (e.g., temperature, water content) or the grade of the chemicals used. For applications requiring high concentrations of DMAPA in benzene, it is strongly recommended to determine the solubility experimentally.

Experimental Protocol for Quantitative Solubility Determination

Given the lack of publicly available quantitative data, the following robust protocol is provided for researchers to determine the solubility of DMAPA in a specific organic solvent at a controlled temperature. This method is based on the principle of achieving equilibrium between the dissolved and undissolved solute, followed by quantitative analysis.

Materials and Equipment
  • High-purity 3-(Dimethylamino)propylamine (DMAPA)

  • Analytical grade organic solvent of interest

  • Temperature-controlled shaker or water bath

  • Sealed vials (e.g., screw-cap vials with PTFE-lined septa)

  • Analytical balance (readable to at least 0.1 mg)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm, compatible with the solvent)

  • Gas chromatograph (GC) with a suitable detector (e.g., FID) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV or ELSD)

  • Calibrated microsyringes

Step-by-Step Methodology
  • Preparation of a Saturated Solution:

    • Add a known volume of the selected organic solvent to a sealed vial.

    • Add an excess amount of DMAPA to the solvent. The presence of undissolved DMAPA is crucial to ensure saturation.

    • Securely seal the vial to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature.

    • Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate, but this should be verified by taking measurements at different time points until the concentration of DMAPA in the supernatant remains constant.[8]

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, cease agitation and allow the vial to stand undisturbed at the experimental temperature for several hours to permit the undissolved DMAPA to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, dry vial to remove any microscopic undissolved particles.

  • Quantification:

    • Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the pre-calibrated analytical instrument (GC or HPLC).

    • Analyze the diluted solution to determine the concentration of DMAPA.

  • Calculation of Solubility:

    • Calculate the solubility of DMAPA in the solvent at the experimental temperature based on the measured concentration and the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL, mol/L, or mole fraction.

Self-Validating System and Causality
  • Equilibrium Confirmation: The protocol's trustworthiness is enhanced by ensuring equilibrium is reached. This is validated by sampling at multiple time points (e.g., 24, 36, and 48 hours) and confirming that the measured concentration does not change significantly.

  • Temperature Control: Maintaining a constant and accurately recorded temperature is critical, as solubility is temperature-dependent. The choice of a temperature-controlled bath is a deliberate measure to minimize this variable.

  • Prevention of Solvent Loss: The use of tightly sealed vials is essential to prevent the evaporation of the solvent, which would artificially inflate the calculated solubility.

  • Accurate Quantification: The use of a calibrated analytical technique like GC or HPLC provides a precise and reproducible measurement of the DMAPA concentration, forming the authoritative basis of the quantitative result.

Visualizations

Intermolecular Forces Governing DMAPA Solubility

cluster_DMAPA DMAPA Molecular Features DMAPA 3-(Dimethylamino)propylamine (DMAPA) AmineGroups Primary & Tertiary Amine Groups HydrocarbonBackbone Propyl & Methyl Groups PolarSolvent Polar Solvent (e.g., Alcohols, Water) NonpolarSolvent Nonpolar Solvent (e.g., Heptane) AmineGroups->PolarSolvent Hydrogen Bonding & Dipole-Dipole Interactions HydrocarbonBackbone->NonpolarSolvent van der Waals Forces

Caption: Intermolecular forces driving DMAPA's solubility.

Experimental Workflow for Solubility Determination

start Start prep Prepare Mixture: Excess DMAPA in Solvent start->prep equilibrate Equilibrate at Constant Temperature (24-48 hrs) prep->equilibrate settle Settle Undissolved DMAPA equilibrate->settle filter Filter Supernatant settle->filter dilute Dilute Sample filter->dilute analyze Analyze via GC or HPLC dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Workflow for quantitative solubility determination.

Conclusion

3-(Dimethylamino)propylamine exhibits broad miscibility with a wide array of organic solvents, a characteristic attributable to its dual-functional molecular structure. While it is generally considered completely soluble in polar solvents like water and alcohols, as well as some nonpolar solvents like heptane, its miscibility in others, such as diethyl ether and chlorinated hydrocarbons, is reported to be limited. The conflicting reports regarding its solubility in benzene underscore the necessity for empirical verification in specific applications. The detailed experimental protocol provided in this guide offers a reliable methodology for researchers to determine precise, quantitative solubility data, ensuring the successful application of DMAPA in their work.

References

  • DMAPA (DIMETHYLAMINOPROPYLAMINE) - Ataman Kimya.

  • Dimethylaminopropylamine (DMAPA).

  • DMAPA (DIMETHYLAMINOPROPYLAMINE).

  • Dimethylaminopropylamine (Dmapa) : Technical Bulletin.

  • dmapa - Amine Catalysts.

  • A Comprehensive Technical Guide to the Solubility of 3-(Diethylamino)propylamine in Organic Solvents - Benchchem.

  • DIMETHYLAMINOPROPYLAMINE - Ataman Kimya.

  • A Technical Guide to the Solubility of Isoamyl-n-propyl-amine in Organic Solvents - Benchchem.

  • Test for Amines: Check Solubility and Litmus Test, Hinsberg Test - EMBIBE.

  • Determination of Amine Acid Acceptance (Alkalinity) of Halogenated Organic Solvents.

  • Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry - Gassnova.

  • dimethylaminopropylamine - CAMEO Chemicals.

  • Physical Properties: Solubility Classification: - IS MUNI.

  • DMAPAA™-MHQ(N-(3-(Dimethylamino)propyl)acrylamide)|Products.

  • Solubility of carbon dioxide (CO2) in aqueous solution of 3-(dimethylamino)-1-propylamine (DMAPA) | Request PDF - ResearchGate.

  • 3-(Dimethylamino)-1-propylamine 99 109-55-7 - Sigma-Aldrich.

  • 3-DIMETHYLAMINO PROPYLAMINE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie.

  • Dimethylaminopropylamine - Wikipedia.

  • Solvent Miscibility Table - Sigma-Aldrich.

  • 3-(Dimethylamino) Propylamine - Dormer Laboratories Inc.

  • 3-(Dimethylamino)propylamine (DMAPA) | CAS No.:109-55-7 | - Products - BASF.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Utilization of 3-(Dimethylamino)propylamine (DMAPA) in Cell Culture and In Vitro Assays

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Introduction and Mechanistic Overview 3-(Dimethylamino)propylamine (DMAPA...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Introduction and Mechanistic Overview

3-(Dimethylamino)propylamine (DMAPA) is a bifunctional aliphatic diamine characterized by a highly reactive primary amine and a tertiary amine. While traditionally known as an industrial intermediate in surfactant synthesis (e.g., cocamidopropyl betaine), DMAPA has emerged as a highly versatile molecule in advanced cell culture applications.

As a Senior Application Scientist, I emphasize that the utility of DMAPA in biological systems stems from its specific chemical causality:

  • The Primary Amine: Acts as a nucleophilic anchor, allowing for efficient covalent conjugation to polymer backbones (e.g., cholesterol, glycogen, polyacrylates) or solid substrates (e.g., polystyrene microcarriers)[1][2].

  • The Tertiary Amine: Remains free after conjugation. With a pKa near physiological pH, it acts as a proton sponge. In the acidic environment of endosomes (pH 5.0–6.0), the tertiary amine becomes protonated, leading to osmotic swelling, endosomal rupture, and the release of therapeutic payloads into the cytoplasm[3].

This application note details three primary workflows utilizing DMAPA: (1) Non-viral gene delivery vector synthesis, (2) Surface engineering for anchorage-dependent cell culture, and (3) In vitro skin sensitization and biocompatibility assays.

DMAPA in Non-Viral Gene Delivery Systems

The development of safe and efficient non-viral vectors for siRNA and plasmid DNA (pDNA) delivery is a critical hurdle in gene therapy. DMAPA is frequently conjugated to lipid or polysaccharide backbones—such as cholesteryl hemisuccinate (chems) or glycogen (Glyp)—to create cationic carriers[2][3].

Causality of Experimental Choices

The electrostatic interaction between the protonated tertiary amine of DMAPA and the negatively charged phosphate backbone of nucleic acids drives the self-assembly of nanoparticles (polyplexes or lipoplexes). The Nitrogen-to-Phosphate (N/P) ratio is the most critical parameter; an optimal N/P ratio ensures complete nucleic acid condensation (protecting it from serum nucleases) while minimizing the cytotoxicity associated with unbound cationic polymers[3][4].

G N1 DMAPA-Conjugated Vector N3 Polyplex Formation (Electrostatic Condensation) N1->N3 N2 Nucleic Acid (siRNA/pDNA) N2->N3 N4 Cellular Uptake (Endocytosis) N3->N4 N/P Ratio Optimization N5 Endosomal Escape (Proton Sponge Effect) N4->N5 pH Drop in Endosome N6 Gene Silencing / Expression N5->N6

Mechanism of DMAPA-mediated nucleic acid delivery and endosomal escape.

Protocol 1: Preparation and Transfection of DMAPA-Lipoplexes in SKOV3 Cells

Self-Validating Principle: This protocol includes a 25% Fetal Bovine Serum (FBS) nuclease protection assay step. If the polyplexes are not properly formed, the siRNA will degrade, serving as an internal quality control before cell application.

Materials:

  • DMAPA-chems liposomes or DMAPA-Glyp polymer[2][3]

  • Target siRNA (e.g., Notch1 or NF-κB siRNA)

  • SKOV3 (Ovarian cancer) or hRPE (Retinal pigment epithelium) cell lines

  • McCoy's 5A or DMEM culture medium

Step-by-Step Methodology:

  • Cell Seeding: Plate SKOV3 cells at a density of 6×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence[3].

  • Complex Formation: Dilute siRNA in RNase-free water to a working concentration. Add the DMAPA-vector dropwise to the siRNA solution to achieve an N/P ratio of 80 to 100.

  • Incubation: Vortex gently for 10 seconds and incubate at room temperature for 30 minutes to allow electrostatic condensation into 100–200 nm nanoparticles[3].

  • Transfection: Replace the cell culture medium with 100 μL of fresh medium containing the siRNA/DMAPA complexes (final siRNA concentration: 50 nM).

  • Evaluation: After 24, 48, and 72 hours, assess cell viability using a CCK-8 assay (absorbance at 450 nm) and target gene knockdown via RT-qPCR[3].

Quantitative Data Summary: DMAPA Vector Performance
Vector TypeCell LineOptimal N/P RatioParticle Size (nm)Zeta Potential (mV)Viability (>80%)Reference
DMAPA-chemsSKOV3100100 – 200+40 to +50Yes[3]
DMAPA-GlyphRPE5 – 20 (w/w)70 – 120+30 to +40Yes[2]
DMAPA-AmphRPE5 – 20 (w/w)130 – 180+30 to +40Marginal[2]

Surface Engineering of Cell Culture Microcarriers

For large-scale biomanufacturing (e.g., viral vectors or recombinant proteins), anchorage-dependent cells require a solid substrate. Inert polymers like polystyrene lack the necessary surface chemistry for cell adhesion.

Causality of Experimental Choices

By covalently immobilizing DMAPA onto microcarriers, the surface becomes populated with tertiary amines. At a physiological pH of 7.4, these amines carry a mild positive charge, mimicking the well-established DEAE (diethylaminoethyl) chemistry. This positive charge facilitates strong electrostatic interactions with the negatively charged glycoproteins and proteoglycans on the mammalian cell membrane, promoting rapid attachment and spreading[1].

Protocol 2: Covalent Coupling of DMAPA to Microcarriers
  • Activation: Suspend polystyrene or dextran-based microcarriers in 0.25 M MES buffer (pH 5.0).

  • Coupling: Add DMAPA to the suspension. Introduce the crosslinker EDC (1-ethyl-3-[3-dimethylaminopropyl]carbodiimide) in aliquots to a final concentration of 0.1 M[1].

  • Reaction: Agitate the suspension continuously for 2 hours at room temperature. The primary amine of DMAPA reacts with available carboxyl groups on the activated bead surface.

  • Quenching & Washing: Wash the beads exhaustively with PBS containing 0.05% Tween 20 to remove unreacted EDC and loosely adherent DMAPA[1].

  • Cell Culture: Seed Vero (Green monkey kidney) or CHO (Chinese hamster ovary) cells onto the microcarriers in a bioreactor. Maintain at 37°C in a 5% CO₂ environment[1].

In Vitro Sensitization and Biocompatibility Assays

Because DMAPA is a known contact allergen and a common impurity in cosmetic surfactants, it is frequently used as a benchmark chemical in in vitro skin sensitization assays, replacing traditional murine Local Lymph Node Assays (LLNA)[5].

Causality of Experimental Choices

Skin sensitization occurs when a chemical (hapten) binds to skin proteins, triggering an immune response. The h-CLAT (Human Cell Line Activation Test) utilizes the THP-1 human monocytic leukemia cell line as a surrogate for dendritic cells. When exposed to a sensitizer like DMAPA, THP-1 cells upregulate specific surface markers (CD86 and CD54). Flow cytometry is used to quantify this upregulation, providing a highly accurate, animal-free prediction of sensitization potential[5].

H S1 Culture THP-1 Cells (Monocytic Cell Line) S2 Determine CV75 (Cytotoxicity Assay) S1->S2 S3 Expose to DMAPA (24h Incubation) S2->S3 Dose adjustment S4 Stain with Antibodies (CD86 / CD54 / PI) S3->S4 S5 Flow Cytometry Analysis (RFI Calculation) S4->S5 S6 Sensitization Classification S5->S6 RFI > 150 (CD86) or > 200 (CD54)

Workflow for evaluating DMAPA sensitization potential using the THP-1 h-CLAT assay.

Protocol 3: THP-1 Activation Assay (h-CLAT) for DMAPA

Self-Validating Principle: The assay requires the determination of the CV75 (the concentration yielding 75% cell viability). Testing at highly toxic doses causes false-positive marker upregulation due to necrosis-induced inflammation. Calibrating the dose to CV75 ensures that CD86/CD54 expression is a true hapten-specific immune response.

  • Cell Maintenance: Culture THP-1 cells in RPMI-1640 supplemented with 10% heat-inactivated FBS and 0.05 mM 2-mercaptoethanol. Maintain cell density between 0.2−0.3×106 cells/mL[5].

  • Dose Finding (CV75): Expose THP-1 cells to serial dilutions of DMAPA for 24 hours. Use Propidium Iodide (PI) staining and flow cytometry to determine the concentration at which 75% of cells remain viable (CV75)[5].

  • Chemical Exposure: Plate THP-1 cells at 1.0×106 cells/well in a 24-well plate. Treat with DMAPA at 1.2×CV75 , CV75 , 0.83×CV75 , and 0.69×CV75 for 24 hours[5].

  • Antibody Staining: Harvest the cells, wash with PBS, and block Fc receptors. Stain aliquots with FITC-labeled anti-CD86, anti-CD54, or isotype controls. Add PI to gate out dead cells.

  • Flow Cytometry: Analyze the cells. Calculate the Relative Fluorescence Intensity (RFI). A chemical is classified as a sensitizer if the RFI of CD86 is ≥150 or the RFI of CD54 is ≥200 at any viable dose.

References

  • US5512474A - Cell culture support containing a cell adhesion factor and a positively-charged molecule. Google Patents.
  • Optimizing Biocompatibility and Gene Delivery with DMAEA and DMAEAm: A Niacin-Derived Copolymer Approach. ACS Publications. Available at:[Link]

  • The Validation of GARDskin. SenzaGen. Available at:[Link]

  • Development of RT h-CLAT, a Rapid Assessment Method for Skin Sensitizers Using THP-1 Cells as a Biosensor. PMC / NIH. Available at:[Link]

  • Efficient delivery of Notch1 siRNA to SKOV3 cells by cationic cholesterol derivative-based liposome. PMC / NIH. Available at:[Link]

  • Efficient delivery of NF-κB siRNA to human retinal pigment epithelium cells by hyperbranched cationic polysaccharide derivatives. Dove Medical Press. Available at:[Link]

Sources

Application

Application Note: In Vivo Evaluation of 3-(Dimethylamino)propylamine (DMAPA) in Mouse Models

Target Audience: Toxicologists, Formulation Scientists, and Preclinical Drug Development Professionals Compound: 3-(Dimethylamino)propylamine (DMAPA) | CAS RN: 109-55-7 Executive Summary & Mechanistic Rationale 3-(Dimeth...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Toxicologists, Formulation Scientists, and Preclinical Drug Development Professionals Compound: 3-(Dimethylamino)propylamine (DMAPA) | CAS RN: 109-55-7

Executive Summary & Mechanistic Rationale

3-(Dimethylamino)propylamine (DMAPA) is a highly reactive aliphatic diamine utilized extensively as an intermediate in the synthesis of pharmaceuticals (e.g., AHMA antitumor analogs), polyurethane foams, and amphoteric surfactants such as cocamidopropyl betaine (CAPB). Because DMAPA frequently persists as a residual impurity in finished formulations, characterizing its systemic toxicity and skin sensitization potential is a critical regulatory endpoint for drug and cosmetic development[1].

From an immunological perspective, DMAPA acts as a low-molecular-weight electrophilic hapten. It cannot trigger an immune response natively; however, upon topical exposure, it penetrates the stratum corneum and covalently binds to endogenous epidermal proteins[2]. This hapten-protein complex is phagocytosed by epidermal Langerhans cells, which subsequently migrate to the draining auricular lymph nodes. There, they present the antigen to naive T-cells, driving rapid clonal expansion[2].

Understanding this causality is essential for designing in vivo models. The Murine Local Lymph Node Assay (LLNA) is the gold standard for quantifying this exact biological cascade, offering a self-validating, dose-responsive system to determine the EC3 value (the effective concentration required to induce a 3-fold increase in T-cell proliferation).

DMAPA_Mechanism A DMAPA Topical Exposure B Epidermal Protein Haptenation A->B C Langerhans Cell Activation B->C D Migration to Lymph Node C->D E T-Cell Clonal Expansion D->E

Mechanistic pathway of DMAPA-induced skin sensitization and T-cell activation.

Quantitative Data: Toxicity and Sensitization Profiles

Before initiating in vivo sensitization testing, scientists must establish the acute systemic toxicity limits to prevent false-positive proliferation driven by non-specific tissue necrosis. DMAPA exhibits moderate acute toxicity, with oral and dermal LD50 values generally exceeding 2,000 mg/kg in rodent models[3].

Crucially, the sensitizing potency of DMAPA is highly dependent on the application vehicle. Because DMAPA is a polar, basic amine, its thermodynamic partitioning into the lipid-rich stratum corneum fluctuates based on the solvent matrix. As demonstrated in standardized LLNA studies, the EC3 value for DMAPA can range from 1.7% to >10% simply by altering the vehicle[4].

Table 1: Summary of DMAPA In Vivo Metrics in Mouse Models
EndpointAssay / RouteVehicleResult / ValueInterpretation
Acute Toxicity Oral Gavage (Mice/Rats)AqueousLD50 > 2,000 mg/kg[3]Low/Moderate Systemic Toxicity
Sensitization (EC3) LLNA (CBA/J Mice)Acetone/Olive Oil (AOO)~2.2%[5]Moderate Sensitizer
Sensitization (EC3) LLNA (CBA/J Mice)Dimethylformamide (DMF)1.7%[4]Moderate Sensitizer
Sensitization (EC3) LLNA (CBA/J Mice)Propylene Glycol (PG)>10.0%[4]Weak/Non-Sensitizer (Vehicle Effect)

Expert Insight: When designing preclinical safety assessments for DMAPA-containing formulations, the test vehicle must closely mimic the final clinical or commercial formulation to accurately predict human epidermal disposition[4].

Protocol: Murine Local Lymph Node Assay (LLNA) for DMAPA

This protocol is adapted from OECD Test Guideline 429 and optimized for highly basic aliphatic amines like DMAPA. It utilizes a self-validating framework: a vehicle control establishes the baseline (Stimulation Index = 1), and a positive control (e.g., 25% Hexyl Cinnamic Aldehyde) verifies the immune competence of the specific mouse cohort.

Materials and Model Selection
  • Animal Model: Female CBA/J or CBA/Ca mice, 8–12 weeks old (nulliparous and non-pregnant). Rationale: The CBA strain exhibits a highly reproducible and robust Th1/Th2 immune response to contact allergens, minimizing inter-subject variability.

  • Test Substance: DMAPA prepared in Acetone/Olive Oil (4:1 v/v) at concentrations of 0.5%, 1.0%, 2.5%, and 5.0%.

  • Radiotracer: 3H-methyl thymidine (3H-TdR) or 5-bromo-2'-deoxyuridine (BrdU) for non-radioactive variants.

Step-by-Step Workflow
  • Acclimation & Grouping (Days -5 to 0): Randomize mice into groups of 5 (Vehicle Control, Positive Control, and 4 DMAPA dose groups).

  • Topical Induction (Days 1, 2, and 3):

    • Apply 25 µL of the DMAPA test solution, vehicle, or positive control to the dorsum of both ears of each mouse.

    • Causality Note: Use a calibrated micropipette and spread evenly. The ear dorsum is chosen due to its high density of Langerhans cells and lack of dense fur, ensuring maximum hapten-protein interaction.

  • Resting Phase (Day 4): Do not apply any treatment. This allows time for Langerhans cell migration and the initiation of T-cell clonal expansion in the draining lymph nodes.

  • Radiotracer Administration (Day 5):

    • Inject 250 µL of phosphate-buffered saline (PBS) containing 20 µCi of 3H-TdR into the lateral tail vein of each mouse.

  • Tissue Excision & Processing (Day 5, 5 hours post-injection):

    • Euthanize the mice via CO2 asphyxiation.

    • Excise the draining auricular lymph nodes bilaterally.

    • Pool the nodes for each individual animal and mechanically disaggregate them through a 200 µm mesh to create a single-cell suspension.

  • Precipitation & Scintillation Counting:

    • Wash the cells with PBS and precipitate the DNA using 5% Trichloroacetic acid (TCA) at 4°C for 18 hours.

    • Resuspend the pellet and quantify the incorporation of 3H-TdR using a beta-scintillation counter (measured in Disintegrations Per Minute, DPM).

Data Analysis and EC3 Calculation

The Stimulation Index (SI) is calculated by dividing the mean DPM of the DMAPA-treated group by the mean DPM of the vehicle control group. An SI ≥ 3.0 classifies the substance as a sensitizer. The EC3 is mathematically interpolated using the equation: EC3 = c + [(3 - d) / (b - d)] * (a - c) (Where 'a' and 'c' are the concentrations flanking the SI of 3, and 'b' and 'd' are their respective SI values).

LLNA_Workflow A Days 1-3: Topical Application DMAPA in Vehicle (e.g., AOO) B Day 4: Resting Phase (No Treatment) A->B C Day 5: IV Injection of 3H-Thymidine via Tail Vein B->C D Day 5 (+5 hrs): Excision of Auricular Lymph Nodes C->D E Cell Suspension & Beta-Scintillation Counting D->E

Step-by-step workflow of the Murine Local Lymph Node Assay (LLNA) for DMAPA.

Troubleshooting & Quality Control

  • Excessive Local Irritation: Because DMAPA is highly basic, concentrations above 10% may cause acute erythema and edema. This can trigger non-specific inflammation and artificially inflate the SI. If ear swelling (measured via micrometer) exceeds 25%, the dose is considered excessively irritating and the data point should be excluded from EC3 derivation.

  • Vehicle Incompatibility: If DMAPA precipitates out of the chosen vehicle, bioavailability will drop, leading to false-negative results. Ensure complete solubilization before dosing.

References

  • National Institutes of Health (NIH)
  • Skin Sensitization: Reaction Mechanistic Applicability Domains for Structure−Activity Relationships Chemical Research in Toxicology - ACS Publications URL
  • National Toxicology Program (NICEATM/ICCVAM)
  • Cosmetic Ingredient Review (CIR)
  • Cosmetic Product Safety Assessment - Wiper Supply Wiper Supply Safety Data URL

Sources

Method

application of 3-(Dimethylamino)propylamine as a receptor ligand

Application Note: 3-(Dimethylamino)propylamine (DMAPA) as a Core Pharmacophore Synthon in Receptor Ligand Design Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technic...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-(Dimethylamino)propylamine (DMAPA) as a Core Pharmacophore Synthon in Receptor Ligand Design

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Application Note & Experimental Protocols.

Introduction & Mechanistic Rationale

In modern rational drug design, the selection of bifunctional building blocks is critical for synthesizing molecules that can precisely interact with complex biological targets. 3-(Dimethylamino)propylamine (DMAPA) is widely utilized not merely as a solvent or basic reagent, but as a highly efficient pharmacophoric synthon[1]. It is specifically deployed to append a 3-(dimethylamino)propyl moiety onto hydrophobic or aromatic scaffolds, creating potent ligands for G-protein coupled receptors (GPCRs) and purinergic receptors[2].

The Causality of Experimental Choices: Why is DMAPA so prevalent in the synthesis of aminergic GPCR ligands (e.g., targeting dopamine D2, histamine H3, and urotensin II receptors)?

  • Bifunctionality & Chemoselectivity: DMAPA possesses a highly nucleophilic primary amine and a sterically hindered tertiary amine. This allows for chemoselective coupling (via amidation or alkylation) at the primary amine without the need for protecting groups[3].

  • Optimal Spatial Geometry: The 3-carbon propyl chain acts as an ideal spacer, providing the necessary ~5 Å distance between the ligand's hydrophobic core and the basic nitrogen[4].

  • Crucial Salt Bridge Formation: At physiological pH, the tertiary dimethylamine is protonated (pKa ~9.5). This protonated nitrogen mimics endogenous monoamine neurotransmitters and forms a highly conserved, critical salt bridge with an aspartate residue (e.g., Asp3.32 in transmembrane domain 3) within the GPCR orthosteric binding pocket[4].

Beyond small-molecule GPCR ligands, DMAPA is increasingly utilized in the synthesis of ionizable cationic lipids for Lipid Nanoparticles (LNPs). The dimethylamino headgroup facilitates electrostatic complexation with negatively charged RNA and drives endosomal escape via the "proton sponge" effect[5].

Structure-Activity Relationship (SAR) of the DMAPA Moiety

The structural features imparted by DMAPA are highly sensitive to modification. The table below summarizes the SAR principles governing aminergic receptor binding (e.g., Dopamine D2 receptors) when utilizing DMAPA-derived side chains[4].

Structural FeatureEffect on Receptor BindingMechanistic Rationale
3-Carbon Alkyl Chain Optimal Activity Provides ideal spatial flexibility and distance to bridge the ligand's aromatic core and the receptor's conserved Asp residue.
2-Carbon Alkyl Chain Reduced ActivityInsufficient length; fails to achieve the optimal binding conformation within the deep orthosteric pocket.
Tertiary Amine (Dimethyl) Maximum Activity Ensures protonation at physiological pH for salt bridge formation; dimethyl groups prevent steric clashing in the binding site.
Primary/Secondary Amine Decreased SelectivityAlters hydrogen-bonding dynamics and increases susceptibility to rapid in vivo oxidative deamination.
Chain Branching (e.g., β-methyl) Lower ActivityRestricts the conformational flexibility of the propyl chain, disrupting the induced fit within the receptor pocket.

Visualizations of Mechanism and Workflow

G L DMAPA-Derived Ligand R Aminergic GPCR (e.g., D2, H3) L->R Salt Bridge (Asp3.32) G G-Protein Complex (Gαi/Gαs) R->G Conformational Change E Effector (Adenylyl Cyclase) G->E Subunit Dissociation M Secondary Messenger (cAMP modulation) E->M Catalysis

Caption: GPCR signaling cascade modulated by DMAPA-derived ligands via Asp3.32 salt bridge interaction.

W S1 Aromatic Core (Carboxylic Acid) R1 Amidation Reaction (EDC/HOBt, DIPEA, DMF) S1->R1 S2 DMAPA (Primary Amine) S2->R1 E1 Acid-Base Extraction (Exploiting 3° Amine) R1->E1 Reaction Completion (TLC/LC-MS) P1 Purified DMAPA-Ligand (>95% Purity) E1->P1 pH Adjustment (pH < 3 to pH > 10) A1 Receptor Binding Assay (e.g., R-SAT) P1->A1 in vitro Validation

Caption: Step-by-step chemical synthesis, purification, and validation workflow for DMAPA-derived ligands.

Experimental Protocols

Protocol A: Chemoselective Amidation for GPCR Ligand Synthesis

This protocol details the coupling of a target carboxylic acid (the hydrophobic core) with DMAPA[3][6]. The methodology is designed as a self-validating system : by incorporating DMAPA, the resulting ligand contains a basic tertiary amine. This allows for a highly efficient acid-base extraction, eliminating the need for complex column chromatography and ensuring high-throughput scalability[7].

Reagents & Materials:

  • Target Carboxylic Acid (1.0 eq)

  • 3-(Dimethylamino)propylamine (DMAPA) (1.2 eq)

  • Coupling Reagents: EDC·HCl (1.5 eq) and HOBt (1.5 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Solvent: Anhydrous DMF

  • Extraction Solvents: Ethyl Acetate (EtOAc), 1M HCl, 1M NaOH, Brine.

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere. Add EDC·HCl (1.5 eq) and HOBt (1.5 eq). Stir at room temperature for 30 minutes to form the active ester.

    • Insight: Pre-activation minimizes side reactions with the primary amine of DMAPA, ensuring high yields.

  • Coupling: Add DIPEA (3.0 eq) followed by dropwise addition of DMAPA (1.2 eq). The chemoselectivity of DMAPA ensures that only the primary amine reacts with the activated ester, leaving the tertiary dimethylamine intact.

  • Reaction Monitoring: Stir the mixture at room temperature for 4–16 hours. Monitor completion via LC-MS or TLC (using a ninhydrin stain to detect the disappearance of the primary amine).

  • Acid-Base Extraction (Self-Validation Step):

    • Dilute the reaction mixture with EtOAc and wash with water to remove DMF.

    • Extract the organic layer with 1M HCl (3x). Causality: The tertiary amine of the newly formed ligand protonates and partitions into the aqueous layer. Unreacted acidic core and neutral byproducts remain in the organic layer, which is discarded.

    • Cool the aqueous layer in an ice bath and slowly adjust to pH > 10 using 1M NaOH. The ligand deprotonates and precipitates or phases out.

    • Extract the basic aqueous layer with fresh EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

  • Validation: Analyze the resulting free-base ligand via ¹H-NMR. The diagnostic singlet of the six dimethyl protons (~2.2 ppm) and the triplet of the terminal methylene protons adjacent to the tertiary amine (~2.3 ppm) confirm successful incorporation.

Protocol B: In Vitro Functional Validation (R-SAT Assay)

To validate the efficacy of the synthesized DMAPA-derived ligand, a Receptor Selection and Amplification Technology (R-SAT) assay is employed[7].

Step-by-Step Methodology:

  • Cell Preparation: Plate NIH-3T3 cells (or another suitable cell line) in 96-well plates at a density of 10,000 cells/well in DMEM supplemented with 10% calf serum.

  • Transfection: Transiently transfect the cells with the target GPCR plasmid DNA (e.g., human H3 or D2 receptor) and a β-galactosidase reporter gene using a standard lipofection reagent.

  • Ligand Incubation: 24 hours post-transfection, replace the media with serum-free media containing varying concentrations of the synthesized DMAPA-ligand (e.g., 10 pM to 10 μM).

  • Signal Amplification: Incubate for 4-5 days. The ligand-receptor interaction triggers a signaling cascade that drives cell proliferation and amplifies the β-galactosidase reporter expression.

  • Readout: Lyse the cells and add a chromogenic β-galactosidase substrate (e.g., ONPG). Measure absorbance at 420 nm to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

References

  • Burstein, E. S., et al. "Integrative Functional Assays, Chemical Genomics and High Throughput Screening: Harnessing Signal Transduction Pathways to a Common HTS Readout." ResearchGate,[7]

  • Benchchem. "3-Dimethylamino-2-methylpropyl chloride hydrochloride | 4261-67-0." Benchchem,[4]

  • National Institutes of Health. "Lipids and Lipid Derivatives for RNA Delivery - PMC." NIH,[5]

  • ACS Publications. "CO2-Responsive Water-Soluble Conjugated Polymers as a Multifunctional Fluorescent Probe for Bioimaging Applications." ACS,[3]

  • Benchchem. "3-(2-Methyl-indol-1-yl)-propylamine." Benchchem,[1]

  • Google Patents. "Conformationally constrained, fully synthetic macrocyclic compounds." Google Patents,[2]

  • Cust.edu.tw. "New Analogues of AHMA as Potential Antitumor Agents: Synthesis and Biological Activity." Cust.edu.tw,[6]

Sources

Application

The Versatility of 3-(Dimethylamino)propylamine (DMAPA) as a Chemical Intermediate: A Guide for Researchers and Developers

Introduction: Understanding the Utility of a Bifunctional Amine 3-(Dimethylamino)propylamine, commonly referred to as DMAPA, is a clear, colorless liquid characterized by a distinct amine odor.[1][2] Its molecular struct...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding the Utility of a Bifunctional Amine

3-(Dimethylamino)propylamine, commonly referred to as DMAPA, is a clear, colorless liquid characterized by a distinct amine odor.[1][2] Its molecular structure, which uniquely features both a primary and a tertiary amine group, grants it exceptional reactivity and versatility as a chemical intermediate.[1][2][3] This dual functionality is the cornerstone of its widespread use across numerous sectors, including the synthesis of surfactants, polymers, agrochemicals, and pharmaceuticals.[2][4] The primary amine offers a reactive site for nucleophilic attack and condensation reactions, while the tertiary amine provides a catalytic center and a point for quaternization. This guide provides an in-depth exploration of DMAPA's applications, complete with detailed protocols and technical insights to empower researchers and drug development professionals in leveraging this multifaceted molecule.

Physicochemical Properties and Safety Data

A thorough understanding of a chemical's properties and safety requirements is paramount for its effective and safe application in a laboratory or industrial setting.

Physical and Chemical Properties of DMAPA
PropertyValueSource(s)
CAS Number 109-55-7[4]
Molecular Formula C₅H₁₄N₂
Molecular Weight 102.18 g/mol [5]
Appearance Clear, colorless liquid[1][2]
Odor Amine-like, ammoniacal[5]
Boiling Point 133-135 °C[6]
Density 0.812 g/mL at 25 °C
Vapor Pressure 5 mmHg at 20 °C
Solubility Miscible with water and most organic solvents[1][7]
Flash Point ~32-35 °C[6][8]
Safety and Handling

DMAPA is classified as a flammable liquid and is corrosive, capable of causing severe skin burns and eye damage.[6][9][10] It is also harmful if swallowed, inhaled, or absorbed through the skin.[6][11] Therefore, stringent safety measures are necessary during its handling and storage.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat or other protective clothing.[7][11] In case of inadequate ventilation, respiratory protection is required.[11]

  • Handling: Keep away from heat, sparks, and open flames.[11] All equipment should be properly grounded to prevent static discharge.[11] Avoid contact with skin, eyes, and clothing, and do not inhale vapors.[11]

  • Storage: Store in a cool, well-ventilated, segregated, and approved area in tightly closed containers.[8][11] Keep away from strong oxidizing agents, acids, and acid-forming substances.[7][11]

  • First Aid: In case of contact with eyes or skin, immediately flush with plenty of water for at least 15 minutes and seek immediate medical attention.[10][11] If inhaled, move the individual to fresh air.[11] If ingested, seek immediate medical attention.[11]

Core Applications and Synthetic Protocols

The bifunctional nature of DMAPA makes it a valuable building block in a wide array of chemical syntheses. The following sections detail its application in key areas, providing both the theoretical basis and practical, step-by-step protocols.

Surfactant Synthesis: The Gateway to Amphoterics

One of the most significant applications of DMAPA is in the production of mild amphoteric surfactants, most notably cocamidopropyl betaine (CAPB), a key ingredient in shampoos, liquid soaps, and other personal care products.[2] The synthesis is a two-step process involving an initial amidation followed by quaternization.

The primary amine of DMAPA is more nucleophilic than the tertiary amine, allowing for a selective reaction with a fatty acid (or its ester) to form an amidoamine intermediate.[12] This intermediate is then reacted with a quaternizing agent, such as sodium monochloroacetate, to form the final zwitterionic surfactant.

Diagram: Synthesis of Cocamidopropyl Betaine (CAPB) from DMAPA

CAPB_Synthesis cluster_0 Step 1: Amidation cluster_1 Step 2: Quaternization FattyAcid Fatty Acid (e.g., Lauric Acid) Amidoamine Amidoamine Intermediate FattyAcid->Amidoamine + DMAPA (Heat) DMAPA DMAPA (3-(Dimethylamino)propylamine) DMAPA->Amidoamine CAPB Cocamidopropyl Betaine (CAPB) Amidoamine->CAPB + QuatAgent QuatAgent Quaternizing Agent (e.g., Sodium Monochloroacetate) QuatAgent->CAPB

Caption: A simplified workflow for the two-step synthesis of CAPB.

This protocol outlines the first step in CAPB synthesis: the formation of the amidoamine intermediate.

Materials:

  • Lauric Acid

  • 3-(Dimethylamino)propylamine (DMAPA)

  • Round-bottom flask equipped with a reflux condenser and a Dean-Stark trap

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Toluene (optional, as an azeotropic solvent to remove water)

Procedure:

  • Reactant Charging: In a round-bottom flask, combine lauric acid and a slight molar excess of DMAPA (e.g., 1.1 equivalents). If using toluene, add a suitable amount to facilitate stirring and azeotropic water removal.

  • Reaction Setup: Assemble the reflux condenser and Dean-Stark trap. Begin stirring the mixture.

  • Heating and Reaction: Heat the mixture to a temperature that allows for the removal of water, typically between 140-160°C. The reaction progress can be monitored by measuring the amount of water collected in the Dean-Stark trap.

  • Reaction Completion: The reaction is considered complete when the theoretical amount of water has been collected, and the acid value of the mixture drops to a specified low level.

  • Purification: If necessary, excess DMAPA can be removed by vacuum distillation.[13] The resulting amidoamine is typically used directly in the subsequent quaternization step without further purification.

Polymer Chemistry: A Catalyst and Curing Agent

DMAPA plays a crucial role as both a catalyst and a curing agent in the production of polyurethanes and epoxy resins.[2][3][14]

In polyurethane chemistry, DMAPA acts as a catalyst, influencing both the gelling (polyol-isocyanate) and blowing (water-isocyanate) reactions.[14][15] Its balanced catalytic activity helps in achieving a stable foam structure.[14]

This protocol provides a general method for creating a flexible polyurethane foam on a laboratory scale.[14]

Materials:

  • Polyether Polyol (e.g., with a hydroxyl value of ~50-60 mg KOH/g)

  • Toluene Diisocyanate (TDI) or Methylene Diphenyl Diisocyanate (MDI)

  • Deionized Water (as a blowing agent)

  • Silicone Surfactant (for cell stabilization)

  • 3-(Dimethylamino)propylamine (DMAPA) as a catalyst

  • Stannous Octoate (optional, as a co-catalyst)

  • Beaker, mechanical stirrer, and a stopwatch

Procedure:

  • Component A Preparation: In a beaker, accurately weigh and mix the polyether polyol, deionized water, silicone surfactant, and DMAPA. Stir at a low speed until a homogenous mixture is obtained.

  • Reaction Initiation: Under a fume hood, add the pre-weighed isocyanate (Component B) to Component A all at once.

  • Mixing and Foaming: Immediately start high-shear mixing (e.g., 3000 rpm) for about 5-10 seconds.

  • Observation: Stop mixing and observe the foaming process, recording the cream time, gel time, and rise time.

  • Curing: Allow the foam to cure at ambient temperature for at least 24 hours before handling and characterization.

DMAPA functions as a curing agent and an accelerator for epoxy resins.[1][3][16] The primary amine group can participate in the cross-linking reaction with the epoxy groups, while the tertiary amine group can catalytically promote the ring-opening of the epoxide, accelerating the curing process.[3][14]

This protocol outlines a method to evaluate the accelerating effect of DMAPA on an epoxy resin system using Differential Scanning Calorimetry (DSC).[14]

Materials:

  • Bisphenol A-based epoxy resin (e.g., DGEBA)

  • Aliphatic amine hardener (e.g., Triethylenetetramine - TETA)

  • 3-(Dimethylamino)propylamine (DMAPA)

  • DSC instrument and aluminum pans

Procedure:

  • Sample Preparation: Prepare two formulations: a control with only the epoxy resin and hardener, and a test sample with the addition of a small amount of DMAPA (e.g., 1-2 parts per hundred parts of resin). Mix each formulation thoroughly.

  • DSC Analysis: Immediately after mixing, weigh 5-10 mg of each mixture into separate DSC pans and seal them. Run a dynamic scan from ambient temperature to approximately 250°C at a heating rate of 10°C/min.

  • Data Interpretation: Compare the DSC thermograms of the control and the DMAPA-containing sample. A lower onset temperature and peak exothermic temperature for the sample with DMAPA indicates an acceleration of the curing reaction.

Diagram: Role of DMAPA in Epoxy Curing

Epoxy_Curing cluster_0 Curing Mechanism DMAPA DMAPA EpoxyResin Epoxy Resin Monomer DMAPA->EpoxyResin Catalytic Ring-Opening (Tertiary Amine) CuredNetwork Cross-linked Epoxy Polymer DMAPA->CuredNetwork Direct Reaction (Primary Amine) EpoxyResin->CuredNetwork Polymerization

Caption: Dual functionality of DMAPA in the curing of epoxy resins.

Synthesis of Corrosion Inhibitors

The nitrogen atoms in DMAPA and its derivatives can act as effective adsorption centers on metal surfaces, forming a protective film that inhibits corrosion, particularly in acidic environments.[17][18] Schiff bases derived from DMAPA are a common class of such inhibitors.[17]

This protocol describes the synthesis of a Schiff base from DMAPA and an aldehyde.[17]

Materials:

  • 3-(Dimethylamino)propylamine (DMAPA)

  • A suitable aldehyde (e.g., salicylaldehyde)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Reactant Combination: In a round-bottom flask, dissolve equimolar amounts of DMAPA and the chosen aldehyde in ethanol.

  • Catalysis: Add a few drops of glacial acetic acid to the mixture.

  • Reaction: Reflux the mixture with stirring for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion, cool the reaction mixture. The Schiff base product will often precipitate and can be collected by filtration.

  • Purification: Wash the collected solid with cold ethanol and recrystallize from a suitable solvent to obtain the pure product.

DMAPA as a Catalyst in Organic Synthesis

Beyond polymer chemistry, DMAPA's basicity makes it a useful catalyst in various organic reactions, such as the Knoevenagel condensation.[1]

This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a base. DMAPA can serve as an effective catalyst for this transformation.

This protocol provides a conceptual framework for conducting a Knoevenagel condensation using DMAPA, based on general procedures for similar base-catalyzed reactions.[19][20]

Materials:

  • An aromatic aldehyde (e.g., benzaldehyde)

  • An active methylene compound (e.g., malononitrile)

  • 3-(Dimethylamino)propylamine (DMAPA) as a catalyst

  • A suitable solvent (e.g., ethanol or toluene)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Setup: In a round-bottom flask, dissolve the aldehyde and the active methylene compound in the chosen solvent.

  • Catalyst Addition: Add a catalytic amount of DMAPA (e.g., 5-10 mol%) to the solution while stirring.

  • Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction's progress by TLC.

  • Work-up: Once the reaction is complete, the product can often be isolated by precipitation upon adding water or by removing the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Conclusion: A Versatile and Indispensable Intermediate

3-(Dimethylamino)propylamine stands out as a highly versatile and economically significant chemical intermediate. Its unique bifunctional nature, possessing both a reactive primary amine and a catalytic tertiary amine, makes it an indispensable tool for chemists and material scientists. From the synthesis of everyday personal care products to the formulation of high-performance polymers and specialized corrosion inhibitors, DMAPA's utility is vast and continually expanding. The protocols and technical information provided in this guide serve as a foundation for its practical application, enabling researchers and developers to harness its full potential in their synthetic endeavors. As with any reactive chemical, a steadfast commitment to safety and proper handling procedures is essential for successful and responsible innovation.

References

  • BenchChem. (2025). Application Notes: 3-Dimethylamino-1-propanol (DMAPA) in Polymer Chemistry. BenchChem.
  • Gedan-Lipinska, A., & Krzeminska, I. (n.d.). Dimethylaminopropylamine. Groene Kennis.
  • BenchChem. (2025). Application Notes and Protocols: DMAPA in the Synthesis of Corrosion Inhibitors. BenchChem.
  • Eastman Chemical Company. (n.d.). Dimethylaminopropylamine (DMAPA)
  • Stobec. (2009, July). Dimethylaminopropylamine (DMAPA)
  • Hefei TNJ Chemical Industry Co.,Ltd. (2005, October 9). Specialized in chemicals Material Safety Data Sheet: 3-Dimethylaminopropylamine,DMAPA.
  • Peptideweb.com. (n.d.). Synthesis protocols.
  • Huntsman Corporation. (2022, January). Huntsman Product Safety Summary: DMAPA.
  • Wang, S. S., Tam, J. P., Wang, B. S., & Merrifield, R. B. (1981). Enhancement of peptide coupling reactions by 4-dimethylaminopyridine. International Journal of Peptide and Protein Research, 18(5), 459-467.
  • BASF. (n.d.). 3-(Dimethylamino)propylamine (DMAPA) | CAS No.:109-55-7.
  • Jubilant Ingrevia. (2021, February 5). 4-(Dimethylamino)
  • Sigma-Aldrich. (n.d.). 3-(Dimethylamino)-1-propylamine purum, = 98.0 GC 109-55-7.
  • Loba Chemie. (2018, December 24). 3-DIMETHYLAMINO PROPYLAMINE FOR SYNTHESIS MSDS.
  • Reed, E. (2025, September 1).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7993, N,N-Dimethyl-1,3-propanediamine.
  • Scarpello, J. T., et al. (2023). Novel DMAP@Mesoporous Silica Hybrid Heterogeneous Catalysts for the Knoevenagel Condensation: Greener Synthesis through Eco‐friendly Solvents. ChemistrySelect, 8(12).
  • Abdusalomov, A., & Melikulova, G. (2025). SYNTHESIS OF CORROSION INHIBITOR BASED ON P-PARAPHENYLENEDIAMINE, FORMALIN, AND ALANIN. Development of science, 2(6).
  • Silver Fern Chemical. (n.d.). Dimethylaminopropylamine (DMAPA)
  • ResearchGate. (n.d.).
  • Ataman Kimya. (n.d.). Dimethylaminopropylamine (DMAPA).
  • Aiad, I., et al. (2025, August 7). Evaluation of some cationic surfactants based on dimethylaminopropylamine as corrosion inhibitors.
  • Cosmetic Ingredient Review. (2012, June 11-12). GREEN Fatty Acid Amidopropyl Dimethylamines CIR EXPERT PANEL MEETING.
  • Academia.edu. (n.d.).
  • Google Patents. (n.d.).
  • Asian Journal of Chemistry. (n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.
  • Inam, M. A., & Obot, I. B. (Eds.). (n.d.). Green Corrosion Inhibitors Derived from Synthesis: Progress and Future Directions.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Cosmetic Ingredient Review. (2012, February 13). Scientific Literature Review Fatty Acid Amidopropyl Dimethylamines as Used in Cosmetics.
  • Google Patents. (n.d.). WO1993015054A1 - New curing agents/accelerators for epoxy resins, curable compositions and processes.
  • BenchChem. (2025).
  • International Journal of ChemTech Research. (n.d.).
  • Amine C
  • Organic Syntheses. (n.d.). Benzeneethanamine, 3,4-dimethoxy-N,N-dimethyl.
  • Aher, K., & Bhagwat, S. S. (2018). Solvent Free Synthesis, Characterization and Evaluation of Dimethylaminopropylamine based Double Tailed Amidoamine Cationic Surfactant. Journal of Surface Science and Technology, 34(1-2).
  • Google Patents. (n.d.). US20080293973A1 - Process for the Synthesis of Dmapa.
  • BenchChem. (2025). Application Notes & Protocols: N-Alkylation of Amines using 2-[(3- Aminopropyl)
  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis Contents.
  • ResearchGate. (2011, April 19). Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies.
  • The Italian Association of Chemical Engineering. (n.d.). Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously.
  • ResearchGate. (2022, September 2). Preparation and hydrophobizing properties of carboxylic acid N-[3-(dimethylamino)propyl]amide hydrochlorides.
  • Google Patents. (n.d.). US7723547B2 - Process for the synthesis of DMAPA.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of D-Amino Acid-Rich Peptides with Fmoc-D-Val-OH.
  • Mishra, R. K., et al. (2011). Synthesis and Characterization of Poly{N-[3-(dimethylamino) propyl] methacrylamide-co-itaconic acid} Hydrogels for Drug Delivery. Journal of Applied Polymer Science, 119(6), 3199-3206.
  • Le-Son, T., et al. (2022). N-Dealkylation of Amines. Molecules, 27(10), 3293.
  • Bauri, K., et al. (2025, July 9). Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO2-Sensitivity. Polymers, 17(14).

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Method

Application Note &amp; Protocol: Preparation of Stock Solutions of N-(diphenylmethyl)-N',N'-dimethylpropane-1,3-diamine

For Research Use Only Authored by: Senior Application Scientist, Advanced Drug Discovery Division Introduction: The Criticality of Accurate Stock Solution Preparation N-(diphenylmethyl)-N',N'-dimethylpropane-1,3-diamine...

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Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only

Authored by: Senior Application Scientist, Advanced Drug Discovery Division

Introduction: The Criticality of Accurate Stock Solution Preparation

N-(diphenylmethyl)-N',N'-dimethylpropane-1,3-diamine is a small organic molecule whose utility in research and drug development necessitates precise and reproducible experimental conditions. The foundation of such work lies in the accurate preparation of stock solutions. The concentration and stability of these solutions directly impact the validity of downstream applications, from high-throughput screening to detailed mechanistic studies. An improperly prepared stock solution can lead to significant errors in data interpretation, loss of valuable time, and squandering of resources.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for preparing, validating, and storing stock solutions of N-(diphenylmethyl)-N',N'-dimethylpropane-1,3-diamine. Given the limited publicly available data for this specific compound, this protocol is built upon fundamental chemical principles and established best practices for handling similar small molecules. It emphasizes a systematic approach, from solvent selection to long-term storage, ensuring the integrity and reliability of your experimental starting material.

Compound Profile & Physicochemical Properties

A thorough understanding of a compound's properties is paramount for developing a robust preparation protocol.

  • Molecular Formula: C₁₈H₂₄N₂

  • Molecular Weight: 268.40 g/mol

  • Structural Features: The molecule possesses a bulky, non-polar diphenylmethyl group and a more flexible, polar N',N'-dimethylpropane-1,3-diamine chain. This amphipathic nature suggests poor solubility in aqueous solutions and a preference for organic solvents.

  • Inferred Solubility: Based on its structure, high solubility is anticipated in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and potentially in alcohols like ethanol.[1] DMSO is a powerful solvent capable of dissolving a wide range of polar and nonpolar compounds, making it a common first choice for compounds of this nature in biological research.[2]

  • Purity: For all experimental work, it is crucial to use a compound with high purity, typically >98% as determined by methods like HPLC, to ensure that observed effects are attributable to the compound of interest.[3]

Essential Materials & Equipment

  • N-(diphenylmethyl)-N',N'-dimethylpropane-1,3-diamine (solid, >98% purity)

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Sterile, amber or opaque, polypropylene or glass vials with tightly sealing caps

  • Calibrated positive displacement pipettes or gas-tight syringes for handling DMSO

  • Vortex mixer

  • Bath sonicator

  • Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory.[4]

Detailed Protocol for Stock Solution Preparation (10 mM in DMSO)

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many in vitro assays.[3] The principles can be adapted for other concentrations.

Pre-Preparation & Calculations
  • Safety First: Before handling the compound, review all available safety information. Always handle solid compounds and concentrated solvents inside a chemical fume hood to minimize inhalation exposure.[5] Wear appropriate PPE at all times.[4][6]

  • Equilibration: Allow the vial containing the solid compound to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic compound.

  • Calculation: Determine the mass of the compound required. The formula to use is: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol ) / 1000

    Example for 1 mL of a 10 mM solution: Mass (mg) = 10 mM × 1 mL × 268.40 g/mol / 1000 = 2.684 mg

Step-by-Step Dissolution Procedure
  • Weighing: Tare a sterile, labeled vial on the analytical balance. Carefully weigh the calculated mass (e.g., 2.684 mg) of N-(diphenylmethyl)-N',N'-dimethylpropane-1,3-diamine directly into the vial. Record the exact mass.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO (e.g., 1 mL for the example above) to the vial containing the compound. Use a calibrated pipette or syringe for accuracy.

  • Dissolution:

    • Tightly cap the vial and vortex gently for 1-2 minutes to facilitate dissolution.[2]

    • Visually inspect the solution against a light source to ensure no solid particles remain.

    • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[2] Sonication uses ultrasonic waves to break up particle agglomerates and enhance solubilization.

    • Gentle warming (e.g., to 37°C) can also be employed, but should be used with caution as heat may degrade some compounds.[2]

  • Final Concentration Adjustment: If the actual mass weighed differs from the target, recalculate the final concentration of the stock solution based on the actual mass and adjust your records accordingly. Accuracy is paramount.

Aliquoting and Storage
  • Prevent Freeze-Thaw Cycles: To maintain the integrity of the stock solution, it is critical to avoid repeated freeze-thaw cycles which can degrade the compound or cause it to precipitate out of solution.[7]

  • Aliquoting: Once the compound is fully dissolved, dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile, clearly labeled vials.[3]

  • Labeling: Label each aliquot clearly with the compound name, exact concentration, solvent (100% DMSO), and date of preparation.[6]

  • Storage: Store the aliquots in a desiccated environment at -20°C or -80°C for long-term stability.[2] Protect from light.[3]

Visualization of the Experimental Workflow

The following diagram outlines the key steps in the stock solution preparation protocol.

G cluster_prep Phase 1: Preparation & Calculation cluster_diss Phase 2: Dissolution cluster_store Phase 3: QC & Storage P1 Review Safety Data P2 Equilibrate Compound to RT P1->P2 P3 Calculate Required Mass (e.g., 2.684 mg for 10 mM) P2->P3 D1 Weigh Compound into Vial P3->D1 Proceed to Weighing D2 Add Anhydrous DMSO (e.g., 1 mL) D1->D2 D3 Vortex & Visually Inspect D2->D3 D4 Sonication / Gentle Warming (If Necessary) D3->D4 S1 Confirm Complete Dissolution D4->S1 Proceed to QC S2 Aliquot into Single-Use Vials S1->S2 S3 Label Vials Clearly S2->S3 S4 Store at -20°C or -80°C S3->S4

Caption: Workflow for N-(diphenylmethyl)-N',N'-dimethylpropane-1,3-diamine Stock Preparation.

Quality Control and Best Practices

  • Solvent Purity: Always use high-purity, anhydrous DMSO. DMSO is hygroscopic and will readily absorb water from the atmosphere, which can significantly reduce the solubility of hydrophobic compounds.[2][7]

  • Avoid Precipitation: Compounds dissolved in 100% DMSO may precipitate when diluted into aqueous buffers for assays.[2] To mitigate this, perform intermediate serial dilutions in 100% DMSO before the final dilution into the aqueous medium.[1]

  • Vehicle Control: In all experiments, include a vehicle control containing the same final concentration of DMSO as the test samples. This is crucial to distinguish the effects of the compound from those of the solvent.[2] High concentrations of DMSO can be toxic to cells.[2]

  • Inventory Management: Maintain a detailed log of your chemical stocks, including preparation dates, concentrations, and aliquot usage.[8]

Quantitative Data Summary

The table below provides quick-reference calculations for preparing stock solutions at various common concentrations, assuming a final volume of 1 mL.

Desired Stock Concentration (mM)Required Mass (mg) for 1 mLVolume of DMSO (mL)
10.2681
102.6841
5013.4201
10026.8401
Note: The solubility limit of N-(diphenylmethyl)-N',N'-dimethylpropane-1,3-diamine in DMSO has not been empirically determined. It is recommended to perform a small-scale solubility test before preparing high-concentration stock solutions (>50 mM).

References

  • BenchChem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Lab Manager. (2025, February 5). Laboratory Chemical Lab Safety and Handling Guidelines.
  • University of California, Riverside. (2024, January 23). Lab Safety Rules and Guidelines.
  • BenchChem. (n.d.). Application Notes and Protocols for Small Molecule Inhibitor Stock Solution Preparation.
  • Iowa State University Environmental Health and Safety. (n.d.). Chemical Handling and Storage.
  • American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions.
  • Indian Institute of Technology Indore. (n.d.). LABORATORY & CHEMICAL SAFETY GUIDELINES.
  • Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.
  • Selleck Chemicals. (n.d.). Inhibitor Handling Instructions.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • SEQOS. (n.d.). Chemical Inventory Management (Guarantee Quality & Safety).
  • Danaher Life Sciences. (n.d.). Small Molecule Screening Process Steps.
  • Chemistry Stack Exchange. (2015, December 31). Dissolving in DMSO semantics.
  • Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024, July 10). How do you use dmso.
  • Sciencemadness Discussion Board. (2005, January 14). DMSO separations.
  • Reddit. (2017, December 20). Tips on dissolving Napthalene crystals in DMSO.
  • QA/SAC - Americas. (2018, March 31). APPENDIX C. PREPARATION OF QUALITY CONTROL SOLUTIONS.
  • CampusOptics. (2025, October 9). Understanding Chemical Inventory Management.
  • World Health Organization. (n.d.). Laboratory Quality Management System.
  • Pharmaguideline. (n.d.). Quality Control.
  • PubChem. (n.d.). N,N'-Dimethyl-1,3-propanediamine.
  • BenchChem. (n.d.). what are the chemical properties of N,N-Dimethyl-1,3-propanediamine.
  • ChemicalBook. (2026, January 13). N,N'-Dimethyl-1,3-propanediamine.
  • ECHEMI. (n.d.). N,N′-Dimethyl-1,3-propanediamine SDS, 111-33-1 Safety Data Sheets.
  • Wikipedia. (n.d.). N,N′-Dimethyl-1,3-propanediamine.
  • LookChem. (n.d.). N,N'-Dimethyl-1,3-propanediamine.
  • ChemBK. (2025, August 19). N,N-Dimethyl-1,3-propanediamine.
  • Sigma-Aldrich. (n.d.). N,N -Dimethyl-1,3-propanediamine 97 111-33-1.
  • Cheméo. (n.d.). Chemical Properties of 1,3-Propanediamine, N,N-dimethyl- (CAS 109-55-7).

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Application

Application Note: High-Throughput Screening Strategies for 3-(Dimethylamino)propylamine (DMAPA) Analogs

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays for novel analogs of 3-(Di...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays for novel analogs of 3-(Dimethylamino)propylamine (DMAPA). DMAPA analogs, characterized by their flexible aliphatic diamine scaffold, represent a promising, yet challenging, chemical space for hit discovery. Their inherent basicity and potential for non-specific interactions necessitate robust, carefully designed screening funnels. This guide details two distinct, field-proven HTS protocols targeting two major drug classes—G-Protein Coupled Receptors (GPCRs) and enzymes—and outlines a rigorous workflow for data analysis, hit validation, and artifact mitigation.

Introduction: The Rationale for Screening DMAPA Analogs

3-(Dimethylamino)propylamine (DMAPA) is a well-established chemical intermediate used in the synthesis of surfactants, epoxy resin hardeners, and various industrial agents.[1][2][3] However, its core structure—a flexible linker connecting a tertiary and a primary amine—is a common motif in a multitude of bioactive molecules and approved drugs. By creating libraries of DMAPA analogs, medicinal chemists can explore a vast chemical space to identify novel modulators of diverse biological targets.

The primary challenge in screening such libraries lies in the physicochemical properties of the compounds. The amine functionalities can lead to non-specific binding, assay interference, and cytotoxicity, producing a high rate of false positives.[4] Therefore, a successful screening campaign requires not only sensitive primary assays but also a multi-step validation process to triage hits and eliminate artifacts.[5][6] This note presents a strategic approach to navigate these challenges effectively.

Section 1: The Strategic Screening Workflow

A robust HTS campaign is a multi-stage process designed to efficiently identify true, tractable hits from a large compound library.[6][7] The workflow begins with a high-density primary screen to flag initial compounds of interest, followed by a series of confirmation and secondary assays to validate their activity and filter out undesirable molecules.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Triage & Confirmation cluster_2 Secondary & Orthogonal Assays cluster_3 Lead Generation Primary_Screen Primary HTS Campaign (e.g., 10 µM single-point screen) Targeting GPCRs or Enzymes Hit_Confirmation Hit Confirmation (Re-test from fresh powder) Primary_Screen->Hit_Confirmation Identify 'Primary Hits' Dose_Response Dose-Response Analysis (IC50 / EC50 Determination) Hit_Confirmation->Dose_Response Confirm Reproducibility Orthogonal_Assay Orthogonal Assay (e.g., Label-Free Binding) Dose_Response->Orthogonal_Assay Validate Potency & Rank Hits Counter_Screen Counter-Screens (Cytotoxicity, Assay Interference) Dose_Response->Counter_Screen Filter False Positives SAR Structure-Activity Relationship (SAR) & Hit Expansion Orthogonal_Assay->SAR Counter_Screen->SAR Provide Selectivity Data

Caption: High-level workflow for a DMAPA analog screening campaign.

Section 2: Protocol 1 - Cell-Based GPCR Functional Assay

Rationale: GPCRs are the largest family of cell-surface receptors and are targeted by approximately 30% of all FDA-approved drugs.[8] Many small-molecule GPCR ligands contain amine groups that are critical for receptor interaction. A luciferase reporter gene assay is a highly sensitive and robust method for HTS, as it translates receptor activation into a quantifiable luminescent signal with a high signal-to-noise ratio.[9] This protocol describes an assay for a Gs-coupled receptor, where activation leads to an increase in intracellular cAMP, which in turn drives the expression of luciferase via a cAMP Response Element (CRE).

Assay Principle: CRE-Luciferase Reporter for Gs-Coupled GPCRs

GPCR_Pathway DMAPA_Analog DMAPA Analog (Agonist) GPCR Gs-Coupled GPCR DMAPA_Analog->GPCR Binds G_Protein Gαsβγ GPCR->G_Protein Activates AC Adenylate Cyclase (AC) G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CRE CRE Promoter CREB->CRE Binds Luciferase Luciferase Gene CRE->Luciferase Drives Expression Light Luminescent Signal Luciferase->Light Produces

Caption: Signaling cascade for the GPCR luminescence reporter assay.

Experimental Protocol

1. Cell Culture and Plating:

  • Culture HEK293 cells stably co-transfected with the Gs-coupled GPCR of interest and a CRE-luciferase reporter construct.

  • Harvest cells and resuspend in assay medium (e.g., DMEM with 0.1% BSA) to a density of 2.5 x 10^5 cells/mL.

  • Using an automated liquid handler, dispense 20 µL of the cell suspension into each well of a 384-well solid white assay plate.

  • Incubate the plates for 4-6 hours at 37°C, 5% CO₂ to allow cell attachment.

2. Compound Addition:

  • Prepare a 10 mM stock solution of each DMAPA analog in 100% DMSO.

  • Perform serial dilutions to create a compound source plate. For a 10 µM single-point screen, prepare a 2 mM intermediate plate in DMSO.

  • Using an acoustic dispenser (e.g., Labcyte Echo), transfer 100 nL of compound from the intermediate plate to the assay plate wells. This results in a final concentration of 10 µM with 0.5% DMSO.

  • Controls: Dedicate columns for:

    • Negative Control: DMSO only (0% activity).

    • Positive Control: A known agonist at its EC₈₀ concentration (100% activity).

3. Incubation:

  • Seal the plates and incubate for 3-5 hours at 37°C, 5% CO₂. This duration is critical for reporter gene transcription and translation.

4. Luminescence Detection:

  • Equilibrate the assay plates and the luciferase detection reagent (e.g., Promega Bright-Glo™) to room temperature.

  • Add 20 µL of the detection reagent to each well.

  • Incubate for 5 minutes at room temperature to ensure complete cell lysis and signal stabilization.

  • Read the luminescence signal on a plate reader (e.g., BMG PHERAstar FSX).

5. Data Analysis:

  • Normalize the data using the controls:

    • % Activity = 100 * (RLU_compound - RLU_negative) / (RLU_positive - RLU_negative)

  • Calculate the Z'-factor for each plate to assess assay quality. A Z' > 0.5 indicates an excellent assay.[7]

    • Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|

  • Set a hit threshold, typically >3 standard deviations from the mean of the negative controls, or a specific activity level (e.g., >50% activation).

Section 3: Protocol 2 - Biochemical Enzyme Inhibition Assay

Rationale: The amine groups of DMAPA analogs make them potential inhibitors or substrate competitors for a wide range of enzymes, such as proteases, demethylases, or transaminases.[10] A fluorescence intensity-based assay using a fluorogenic substrate is a direct and cost-effective method for biochemical HTS.[11] In this assay, a non-fluorescent substrate is cleaved by the enzyme to release a highly fluorescent product. An inhibitor will prevent this conversion, resulting in a low fluorescence signal.

Assay Principle: Fluorogenic Substrate Cleavage

Enzyme_Assay cluster_0 No Inhibition cluster_1 Inhibition Enzyme Target Enzyme Substrate Non-Fluorescent Substrate Product Fluorescent Product Inhibitor DMAPA Analog (Inhibitor) Enzyme_S Enzyme Product_S Product Enzyme_S->Product_S High Signal Substrate_S Substrate Substrate_S->Enzyme_S Enzyme_I Enzyme No_Product No Product Enzyme_I->No_Product Low Signal Substrate_I Substrate Substrate_I->Enzyme_I Blocked Inhibitor_I Inhibitor Inhibitor_I->Enzyme_I Binds

Caption: Principle of a fluorescence-based enzyme inhibition assay.

Experimental Protocol

1. Reagent Preparation:

  • Prepare Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20).

  • Prepare a 2X enzyme solution in Assay Buffer. The final concentration should be determined during assay development to yield a linear reaction rate within the desired timeframe (e.g., 1 nM).

  • Prepare a 2X fluorogenic substrate solution in Assay Buffer. The concentration should be at or below the Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.[10]

2. Compound Addition:

  • Prepare compound plates as described in Protocol 1.

  • Using an automated liquid handler, add 10 µL of Assay Buffer to each well of a 384-well black, low-volume assay plate.

  • Transfer 100 nL of compound solution from the source plate to the assay plate wells.

3. Enzyme Addition and Pre-incubation:

  • Add 5 µL of the 2X enzyme solution to all wells except the "no enzyme" controls. Add 5 µL of Assay Buffer to these control wells.

  • Controls:

    • Negative Control (0% Inhibition): DMSO only.

    • Positive Control (100% Inhibition): A known potent inhibitor.

    • No Enzyme Control: DMSO only, no enzyme added (for background subtraction).

  • Mix the plate and incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

4. Reaction Initiation and Detection:

  • Initiate the enzymatic reaction by adding 5 µL of the 2X substrate solution to all wells. The final volume is 20 µL.

  • Immediately place the plate in a kinetic-capable fluorescence plate reader (e.g., Tecan Spark).

  • Read the fluorescence intensity (e.g., Ex: 360 nm, Em: 460 nm) every 60 seconds for 20-30 minutes.

5. Data Analysis:

  • Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

  • Subtract the background rate from the "no enzyme" wells.

  • Normalize the data:

    • % Inhibition = 100 * (1 - (Rate_compound / Rate_negative))

  • Calculate Z'-factor and determine hits as described in Protocol 1.

Section 4: Data Presentation and Hit Triage

After a primary screen, raw data must be converted into actionable insights. Hits are typically confirmed by re-testing and then characterized by generating a dose-response curve to determine potency (IC₅₀ or EC₅₀).

Table 1: Example HTS Plate Quality Control Metrics

Parameter Value Assessment
Plate Z'-Factor 0.78 Excellent
Signal-to-Background 15.2 Strong
CV of Positive Control 4.5% Good

| CV of Negative Control | 3.1% | Excellent |

Table 2: Example Dose-Response Data for a Confirmed Hit (Enzyme Assay)

Compound Conc. (µM) % Inhibition (Mean ± SD)
100 98.2 ± 2.1
30 95.1 ± 3.5
10 86.4 ± 4.0
3 65.7 ± 5.1
1 48.9 ± 3.8
0.3 25.3 ± 4.2
0.1 9.8 ± 2.9

| Calculated IC₅₀ | 1.05 µM |

Section 5: Mandatory Hit Confirmation and Counter-Screening

Primary hits are not confirmed leads. A rigorous follow-up strategy is essential to eliminate false positives that arise from various artifacts.[12]

1. Hit Confirmation: Always re-test primary hits from a freshly prepared solution from the original powder stock to rule out errors from compound precipitation or degradation in the library plates.

2. Orthogonal Assays: Confirm that the hit's activity is not technology-dependent.[5] For example, if a hit is found in a fluorescence-based enzyme assay, confirm direct binding to the target using a label-free method like Surface Plasmon Resonance (SPR) or Dynamic Light Scattering (DLS) to rule out fluorescence interference.[13][14]

3. Cytotoxicity Counter-Screen Protocol: It is critical to determine if the observed activity in a cell-based assay is due to specific modulation of the target or simply because the compound is killing the cells.[15][16] An ATP-based viability assay is a rapid and sensitive method for this purpose.

  • Principle: Viable, metabolically active cells produce ATP. When cells die, their ATP is rapidly depleted. Luminescent assays like Promega's CellTiter-Glo® use a luciferase enzyme that produces light in an ATP-dependent manner.

  • Protocol:

    • Plate the same cells used in the primary GPCR assay in 384-well plates.

    • Add the DMAPA analog hits in a dose-response format and incubate for the same duration as the primary assay (e.g., 5 hours).

    • Add CellTiter-Glo® reagent to each well.

    • Measure luminescence.

  • Interpretation: A compound that shows a dose-dependent decrease in luminescence is likely cytotoxic and should be deprioritized or flagged.

Section 6: Field-Proven Insights & Troubleshooting

  • Amine-Related Artifacts: The basic nature of DMAPA analogs can sometimes buffer the assay medium or disrupt cell membranes at high concentrations, leading to non-specific effects. Always check the pH of your final assay buffer after compound addition, especially for potent hits.

  • PAINS (Pan-Assay Interference Compounds): Amine-containing scaffolds can sometimes be flagged as PAINS.[12] These compounds appear as hits in many different assays through non-specific mechanisms like redox cycling or aggregation. It is crucial to check hits against known PAINS databases and use orthogonal and counter-screens to identify them.

  • Luciferase Inhibition: In luminescence-based assays, some compounds can directly inhibit the luciferase enzyme, leading to a false-negative (in activation screens) or false-positive (in inhibition screens) result.[4][17] Hits from the GPCR assay should be tested in a cell-free luciferase assay to rule out this artifact.

  • Fluorescence Interference: In fluorescence-based assays, compounds may be autofluorescent at the assay wavelengths or may quench the fluorescent signal. Always pre-read plates after compound addition but before adding the final reagent to check for intrinsic compound fluorescence.[18]

References

  • IGNiTR: An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. (2023). bioRxiv. [Link]

  • Stoddart, L. A., et al. (2015). Fluorescence- and bioluminescence-based approaches to study GPCR ligand binding. British Journal of Pharmacology. [Link]

  • Bodle, J., et al. (2021). Luminescence- and Fluorescence-Based Complementation Assays to Screen for GPCR Oligomerization: Current State of the Art. International Journal of Molecular Sciences. [Link]

  • Grant, S. K. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]

  • Lyu, et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. [Link]

  • LaMarr, W. A., et al. (2007). Mass Spectrometric Techniques for Label-free High-Throughput Screening in Drug Discovery. Analytical Chemistry. [Link]

  • High Throughput Screening (HTS) Services. (n.d.). Evotec. [Link]

  • Sun, Y., et al. (2011). New developments and emerging trends in high-throughput screening methods for lead compound identification. International Journal of Nanomedicine. [Link]

  • An, W. F., & Tolliday, N. (2010). High-Throughput Screening Assays for the Assessment of Cytotoxicity. Methods in Molecular Biology. [Link]

  • Scott, C. W., & Peters, M. F. (2012). Using label-free screening technology to improve efficiency in drug discovery. Expert Opinion on Drug Discovery. [Link]

  • High-Throughput Screening Assays for Drug Discovery. (2023). BellBrook Labs. [Link]

  • Chew, G. M., et al. (2023). A protocol for high-throughput screening for immunomodulatory compounds using human primary cells. STAR Protocols. [Link]

  • Niles, A. L., et al. (2009). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Current Chemical Genomics. [Link]

  • Zavareh, R. B., et al. (2021). Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. STAR Protocols. [Link]

  • Using High-Throughput Screening to Rapidly Identify Targets. (2022). Lab Manager. [Link]

  • What is label-free screening and why use it in drug discovery?. (2012). Drug Target Review. [Link]

  • Leveridge, M., et al. (2018). High-Throughput Cell Toxicity Assays. Methods in Molecular Biology. [Link]

  • HiTSeekR: A one-stop solution for high-throughput screening data analysis. (2016). Bioinformatics. [Link]

  • High-Throughput Screening (HTS). (n.d.). Beckman Coulter. [Link]

  • In Vitro Enzyme Assay: Cutting Edge Research. (2024). Da-ta Biotech. [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2023). BellBrook Labs. [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Visikol. [Link]

  • A high-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. (2018). Tetrahedron. [Link]

  • High-Throughput Enzyme Assay for Screening Inhibitors of the ZDHHC3/7/20 Acyltransferases. (2021). ACS Chemical Biology. [Link]

  • Development and validation of CYP26A1 inhibition assay for high-throughput screening. (2024). bioRxiv. [Link]

  • Cell based High Throughput Screening Assays of Bacteria. (n.d.). JoVE. [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2012). Journal of Laboratory Automation. [Link]

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  • Fluorescence-Based Kinetic Assay for High-Throughput Discovery and Engineering of Stereoselective ω-Transaminases. (2015). ChemCatChem. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). SLAS Discovery. [Link]

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Method

Application Note: High-Throughput Photoredox Catalysis for Late-Stage C(sp²)–C(sp³) Functionalization in Pharmaceutical Synthesis

Executive Summary In modern drug discovery, the ability to rapidly diversify complex active pharmaceutical ingredients (APIs) without resorting to de novo synthesis is a critical bottleneck. Traditional cross-coupling me...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the ability to rapidly diversify complex active pharmaceutical ingredients (APIs) without resorting to de novo synthesis is a critical bottleneck. Traditional cross-coupling methodologies often fail during late-stage functionalization (LSF) due to the steric bulk and dense functional group complexity of advanced intermediates.

This application note details a highly robust, self-validating protocol for the late-stage C(sp²)–C(sp³) alkylation of heteroarene scaffolds using visible-light photoredox catalysis. By leveraging single-electron transfer (SET) dynamics, this methodology generates highly reactive carbon-centered radicals under exceptionally mild conditions, enabling the rapid exploration of chemical space as demonstrated in the[1].

Mechanistic Rationale & Causality

The core advantage of photoredox catalysis lies in its ability to bypass high-energy thermal barriers by converting visible light into chemical energy. We utilize the iridium-based photocatalyst Ir(dF-CF₃-ppy)₂(dtbbpy)PF₆ . The causality behind this specific selection is twofold:

  • Photophysical Overlap: The catalyst exhibits a strong Metal-to-Ligand Charge Transfer (MLCT) absorption band that perfectly overlaps with standard 450 nm blue LEDs.

  • Redox Potential: Upon excitation, the resulting *Ir(III) excited state is a potent oxidant ( E1/2red​ ≈ +1.21 V vs. SCE), capable of smoothly oxidizing native alkyl carboxylic acids or alkyl halides into highly reactive C(sp³) radicals via decarboxylation or dehalogenation.

These radicals subsequently undergo a Minisci-type addition into protonated heteroarenes. This approach has fundamentally shifted chemical reactivity paradigms, providing a [2].

Catalytic Workflow & Pathway Visualization

PhotoredoxCycle PC_GS Photocatalyst Ground State PC_ES *Photocatalyst Excited State PC_GS->PC_ES Photon Absorption Light Blue LED (450 nm) Light->PC_ES Precursor Alkyl Radical Precursor (e.g., Carboxylic Acid) PC_ES->Precursor Single Electron Transfer (SET) PC_Redox Photocatalyst Redox Intermediate PC_ES->PC_Redox Electron Exchange AlkylRadical C(sp3) Alkyl Radical Highly Reactive Precursor->AlkylRadical Fragmentation (-CO2) Adduct Radical Adduct Intermediate AlkylRadical->Adduct Minisci-Type Addition Heteroarene API Heteroarene Scaffold Heteroarene->Adduct Product Functionalized API (Target Compound) Adduct->Product SET + Deprotonation Adduct->PC_Redox SET to Catalyst PC_Redox->PC_GS Catalyst Regeneration

Photoredox catalytic cycle for late-stage C(sp3) functionalization of pharmaceutical intermediates.

High-Throughput Experimentation (HTE) Data

To identify the optimal conditions for the decarboxylative alkylation of a complex API scaffold, we utilized a[3]. The data below summarizes the causality behind our final protocol parameters.

Table 1: HTE Optimization of Decarboxylative C(sp²)–C(sp³) Cross-Coupling

EntryPhotocatalyst (2 mol%)Solvent SystemLight SourceYield (%)Mechanistic Observation / Causality
1Ru(bpy)₃(PF₆)₂MeCN450 nm Blue LED12%Insufficient oxidation potential to efficiently activate the precursor.
2Ir(ppy)₃DMF450 nm Blue LED38%Moderate SET efficiency; hindered by poor solubility of the polar radical precursor.
3Ir(dF-CF₃-ppy)₂(dtbbpy)PF₆ DMSO:H₂O (4:1) 450 nm Blue LED 94% Optimal MLCT absorption; H₂O stabilizes the polar transition state during addition.
4Ir(dF-CF₃-ppy)₂(dtbbpy)PF₆DMSO:H₂O (4:1)None (Dark)0%Self-validation: Confirms the reaction is strictly photochemically driven.
5NoneDMSO:H₂O (4:1)450 nm Blue LED0%Self-validation: Rules out direct photo-excitation/degradation of the API scaffold.

Self-Validating Experimental Protocol

Objective: Direct C–H alkylation of an imidazopyridazine scaffold via photoredox catalysis.

Step 1: Reaction Assembly & Degassing

  • Action: In a 20 mL borosilicate vial, combine the API scaffold (1.0 equiv, 0.5 mmol), alkyl carboxylic acid precursor (3.0 equiv), Ir(dF-CF₃-ppy)₂(dtbbpy)PF₆ (2 mol%), and Trifluoroacetic acid (TFA, 1.0 equiv). Add 5 mL of DMSO:H₂O (4:1). Seal with a PTFE septum and sparge with Argon for 15 minutes.

  • Causality: Molecular oxygen ( O2​ ) is a triplet diradical. If not removed, it will undergo triplet-triplet annihilation with the excited state * Ir(III) , permanently quenching the catalyst and generating reactive singlet oxygen that degrades the API.

  • Self-Validation Check: Post-sparging, the solution must remain a vibrant, clear yellow. A shift to a dull brown indicates catalyst degradation via oxygen exposure.

Step 2: Photochemical Irradiation

  • Action: Place the vial in a photoreactor equipped with 450 nm blue LEDs. Engage active cooling (water jacket or high-RPM fan) to maintain the internal temperature at 25 °C. Irradiate for 4 hours.

  • Causality: Active cooling is non-negotiable. Allowing the reaction to heat up introduces thermal background reactions, leading to homolytic bond cleavage of the precursor and uncontrolled radical polymerization, which destroys the chemoselectivity of the LSF.

  • Self-Validation Check: Within 30 minutes of irradiation, the solution should transition to a deep green/orange hue, visually confirming the steady-state concentration of the reduced Ir(II) intermediate species in the catalytic cycle.

Step 3: In-Process Monitoring (LC-MS)

  • Action: At 2 hours, withdraw a 10 µL aliquot under Argon, dilute in 1 mL MeCN, and inject into the LC-MS.

  • Causality & Validation: We do not rely on arbitrary reaction times. The reaction is deemed complete when the API mass peak [M+H]+ is fully consumed. The appearance of the [M+R+H]+ peak confirms successful LSF.

Step 4: Quenching and Purification

  • Action: Turn off the light source and expose the reaction to ambient air. Dilute with EtOAc (20 mL) and wash with saturated aqueous NaHCO3​ (3 x 10 mL).

  • Causality: Exposing the mixture to air rapidly quenches any remaining excited catalyst, halting the radical chain and preventing over-alkylation. The bicarbonate wash neutralizes the TFA, forcing the newly alkylated, neutral API into the organic layer for subsequent flash chromatography.

Troubleshooting & In-Process Diagnostics

  • Failure Mode 1: LC-MS shows a [M+16+H]+ peak instead of the target mass.

    • Causality: This indicates N-oxidation of the heteroarene rather than alkylation. It is a direct symptom of an air leak during Step 1. The excited photocatalyst generated reactive oxygen species instead of oxidizing the alkyl precursor. Solution: Replace the PTFE septum and increase Argon sparging time to 25 minutes.

  • Failure Mode 2: Starting material is consumed, but multiple high-molecular-weight peaks appear.

    • Causality: Over-alkylation or radical polymerization. This occurs if the active cooling fails (Step 2) or if the equivalent ratio of the radical precursor is too high. Solution: Verify photoreactor temperature does not exceed 28 °C and reduce precursor to 1.5 equivalents.

Sources

Application

protocol for derivatization of 3-(Dimethylamino)propylamine

Application Note: Highly Selective Pre-Column Derivatization and HPLC Quantification of 3-(Dimethylamino)propylamine (DMAPA) Introduction & Rationale 3-(Dimethylamino)propylamine (DMAPA) is a critical aliphatic diamine u...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Highly Selective Pre-Column Derivatization and HPLC Quantification of 3-(Dimethylamino)propylamine (DMAPA)

Introduction & Rationale

3-(Dimethylamino)propylamine (DMAPA) is a critical aliphatic diamine utilized as an intermediate in the synthesis of widespread surfactants, most notably cocamidopropyl betaine (CAPB)[1]. Because DMAPA is a recognized and potent skin sensitizer, regulatory bodies and quality control laboratories require rigorous, trace-level monitoring of residual DMAPA in cosmetic, personal care, and pharmaceutical formulations[1].

Direct chromatographic analysis of DMAPA presents severe analytical challenges. The molecule is highly polar, volatile, and lacks a suitable chromophore or fluorophore for standard UV or fluorescence detection[2]. To overcome these limitations and achieve high sensitivity, pre-column derivatization is mandatory. This protocol details a robust, self-validating methodology utilizing Dansyl Chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride, DNS-Cl) to convert DMAPA into a highly hydrophobic, UV-absorbing, and fluorescent derivative[3].

Mechanistic Insight: The Dansylation Reaction

Dansyl chloride reacts selectively with primary and secondary amines under mildly alkaline conditions to form highly stable sulfonamides[3]. DMAPA possesses two distinct amine functional groups: a primary amine (pKa ~10.5) and a tertiary amine (pKa ~8.0). The derivatization chemistry exclusively targets the primary amine, leaving the tertiary amine intact for downstream chromatographic manipulation.

Mechanism DMAPA DMAPA (Primary Amine) Reaction Nucleophilic Substitution DMAPA->Reaction DNSCl Dansyl Chloride (Electrophile) DNSCl->Reaction Buffer Carbonate Buffer (pH 9.8) Buffer->Reaction Maintains Unprotonated State Product Dansyl-DMAPA (UV/Fluorescent) Reaction->Product

Chemical mechanism of selective DMAPA primary amine derivatization using Dansyl Chloride.

Expertise & Causality in Reaction Design:

  • pH Optimization (9.5–10.5): The reaction relies on the unprotonated form of the primary amine acting as a nucleophile[3]. At pH 9.8, a sufficient equilibrium fraction of the DMAPA primary amine is deprotonated. Exceeding pH 10.5 accelerates the parasitic hydrolysis of DNS-Cl into non-reactive dansyl acid, drastically reducing the derivatization yield.

  • Solvent Selection: DNS-Cl is insoluble in water and must be prepared in anhydrous acetone[3]. The final reaction mixture operates as a controlled aqueous-organic miscible system that maintains reagent solubility while accommodating the aqueous buffer.

Materials and Reagents

  • Standards: 3-(Dimethylamino)propylamine (DMAPA) reference standard (Purity ≥ 99%).

  • Derivatization Reagent: Dansyl chloride (DNS-Cl), 5.0 mg/mL in HPLC-grade acetone (Prepare fresh daily; protect from light)[3].

  • Buffer: 0.1 M Sodium carbonate/bicarbonate buffer, adjusted to pH 9.8.

  • Quenching Agent: L-Proline, 100 mg/mL in ultrapure water.

  • Mobile Phase Additives: Triethylamine (TEA), Phosphoric acid (85%), HPLC-grade Acetonitrile.

Step-by-Step Experimental Protocol

Workflow S1 Sample Aliquot (100 µL) S2 Buffer Addition (300 µL, pH 9.8) S1->S2 S3 DNS-Cl Addition (400 µL) S2->S3 S4 Dark Incubation (40°C, 45 min) S3->S4 S5 Proline Quench (100 µL, 15 min) S4->S5 S6 HPLC Analysis S5->S6

Step-by-step workflow for pre-column dansylation of DMAPA prior to HPLC analysis.

Protocol Steps:

  • Sample Preparation: Transfer 100 µL of the aqueous sample extract or DMAPA calibration standard into a 1.5 mL amber glass HPLC vial. (Note: Amber vials are mandatory to prevent photo-degradation of the light-sensitive dansyl derivatives).

  • Buffering: Add 300 µL of the 0.1 M carbonate buffer (pH 9.8). Vortex for 5 seconds to ensure matrix homogenization.

  • Derivatization: Add 400 µL of the DNS-Cl solution (5 mg/mL in acetone)[3]. Cap the vial immediately to prevent acetone evaporation.

  • Incubation: Vortex the mixture vigorously for 10 seconds. Place the vial in a thermostatic heating block at 40°C for 45 minutes in the dark.

  • Quenching (Critical Step): Add 100 µL of the L-Proline quenching solution. Vortex and incubate for an additional 15 minutes at 40°C.

    • Causality Insight: Unreacted DNS-Cl slowly hydrolyzes over time and can produce broad, interfering baseline artifacts during chromatography. Proline acts as a sacrificial secondary amine, rapidly consuming excess DNS-Cl to form a highly polar dansyl-proline complex. This byproduct elutes safely in the chromatographic void volume, ensuring a clean baseline for the DMAPA peak.

  • Filtration: Allow the sample to cool to room temperature. Filter through a 0.22 µm PTFE syringe filter directly into an autosampler vial.

HPLC Method Parameters and Chromatographic Causality

The derivatized DMAPA molecule contains a bulky, hydrophobic dansyl group and a residual basic tertiary amine. This dual nature dictates the chromatographic strategy.

Expertise & Causality in Mobile Phase Design: Using a standard neutral mobile phase would result in severe peak tailing due to secondary ionic interactions between the basic tertiary amine of DMAPA and residual silanol groups (-Si-O⁻) on the C18 stationary phase. To counteract this, the mobile phase is heavily buffered at pH 3.0 using phosphoric acid, ensuring the tertiary amine is fully protonated. Triethylamine (TEA) is added as a competing base. The protonated TEA acts as a silanol-masking agent, saturating the active sites on the column and ensuring sharp, symmetrical peak shapes for the DMAPA derivative[3].

Table 1: Optimized HPLC Parameters

ParameterSpecification
Column Reversed-phase C18 (e.g., Inertsil ODS-3), 250 mm × 4.6 mm, 5 µm[3]
Mobile Phase A Aqueous buffer: 0.1% Triethylamine (TEA), adjusted to pH 3.0 with Phosphoric Acid[3]
Mobile Phase B 100% HPLC-grade Acetonitrile[3]
Elution Mode Isocratic: 40% Mobile Phase A / 60% Mobile Phase B[3]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection (UV) 254 nm (Standard quantification)[3]
Detection (FLD) Excitation: 340 nm / Emission: 515 nm (For ultra-trace analysis)[4]

Method Validation and Expected Data

A properly executed protocol following the above parameters will yield a self-validating system with highly reproducible metrics. The expected retention time for the Dansyl-DMAPA derivative under these isocratic conditions is approximately 8.7 to 8.9 minutes[3].

Table 2: Typical Method Validation Characteristics

Validation ParameterExpected Performance Metric
Linear Range 0.02% – 10% (w/w relative to sample matrix)[3]
Correlation Coefficient ( R2 ) > 0.999
Limit of Detection (LOD) ~ 5 µg/L (Fluorescence) / ~ 50 µg/L (UV)
Precision (% RSD) < 2.0% (Intra-day, n=6)
Recovery 95% – 102% in surfactant matrices

References

  • Krasnikov, D. A., Demchak, I. V., & Khudoleeva, E. S. (2021). Determination of residual dimethylaminopropylamine in aminopropylamides of fatty acid using high-performance liquid chromatography. ResearchGate. [Link]

  • Foti, C., et al. (2003). The role of 3-dimethylaminopropylamine and amidoamine in contact allergy to cocamidopropylbetaine. Contact Dermatitis. ResearchGate.[Link]

  • Journal of Chromatographic Science. (1997). Determination of Dimethylaminopropylamine in Alkylaminoamides by High-Performance Liquid Chromatography. ResearchGate.[Link]

  • Researcher.life. (1987). Liquid Chromatographic Determination of Taurine in Vitamin Premix Formulations (Precolumn derivatization with dansyl chloride).[Link]

Sources

Method

Application Notes and Protocols for Kinetic Studies of 3-(Dimethylamino)propylamine (DMAPA)

Introduction: The Kinetic Profile of a Versatile Diamine 3-(Dimethylamino)propylamine (DMAPA) is a structurally unique, bifunctional molecule featuring both a primary and a tertiary amine group.[1][2] This duality impart...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Kinetic Profile of a Versatile Diamine

3-(Dimethylamino)propylamine (DMAPA) is a structurally unique, bifunctional molecule featuring both a primary and a tertiary amine group.[1][2] This duality imparts a versatile reactivity profile, making it a valuable building block and catalyst in numerous applications, from the synthesis of surfactants and agrochemicals to its use as a hardener for epoxy resins and a catalyst in polyurethane polymerizations.[2][3][4] In more recent research, its potential as an efficient solvent for carbon dioxide (CO2) capture has garnered significant interest, owing to its high absorption capacity and favorable reaction kinetics.[1][5]

Understanding the reaction kinetics of DMAPA is paramount for optimizing its use in these diverse applications. Kinetic studies provide critical insights into reaction mechanisms, allow for the determination of rate laws and activation energies, and enable the rational design of processes for improved efficiency, yield, and safety. This guide offers detailed experimental protocols for investigating the kinetics of two mechanistically distinct and industrially relevant reactions involving DMAPA, tailored for researchers, chemists, and process development professionals.

Section 1: Core Principles of Kinetic Investigation for DMAPA

The choice of experimental design for a kinetic study is dictated by the nature and speed of the reaction. DMAPA's dual amine functionality means it can participate in a variety of reactions, including nucleophilic substitution, catalysis, and acid-base reactions.

  • Causality in Experimental Design: The primary amine is significantly more nucleophilic and reactive in many scenarios compared to the sterically hindered tertiary amine.[1] For instance, in reactions with CO2, the primary amine is the main site of interaction, leading to the formation of a carbamate.[1][5] This dictates the choice of monitoring technique, as the chemical environment of the primary amine and its adjacent carbons will change most significantly.

  • Pseudo-First-Order Conditions: To simplify complex rate laws, kinetic experiments are often conducted under pseudo-first-order conditions. This is achieved by using a large excess of one reactant, such that its concentration remains effectively constant throughout the reaction. The rate of reaction then becomes dependent only on the concentration of the limiting reactant, simplifying data analysis. For example, when studying the reaction of DMAPA with a substrate, using a large excess of the substrate will allow the determination of the pseudo-first-order rate constant with respect to DMAPA.

  • Selection of Analytical Techniques: The timescale of the reaction is the most critical factor in selecting an appropriate analytical method.

    • Fast Reactions (milliseconds to seconds): Reactions like the initial binding of CO2 to DMAPA are extremely rapid.[1][6] These necessitate specialized rapid-mixing techniques, such as the stopped-flow method , coupled with a fast detection system like UV-Vis spectrophotometry.[7][8][9]

    • Slow to Moderate Reactions (minutes to hours): For slower reactions, such as catalyzed polymerizations or certain nucleophilic additions, in-situ monitoring techniques are ideal. Nuclear Magnetic Resonance (NMR) spectroscopy allows for the continuous, non-invasive tracking of multiple species in the reaction mixture simultaneously, providing a rich dataset for kinetic analysis.[10][11] Chromatographic methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are also powerful for offline analysis, where aliquots are taken from the reaction at specific time points, quenched, and then analyzed.[12][13][14]

Section 2: Protocol 1: Kinetics of DMAPA and CO2 Reaction via Stopped-Flow Spectrophotometry

This protocol details the investigation of the rapid reaction between DMAPA and CO2 in an aqueous solution, a model system for CO2 capture processes. The reaction is monitored using a pH indicator, as the consumption of the basic amine leads to a change in pH.

Rationale and Mechanism

The reaction between a primary amine like DMAPA and CO2 in an aqueous medium is believed to proceed via a zwitterion mechanism.[1][6] The primary amine attacks CO2 to form a zwitterionic intermediate, which is then deprotonated by a base (another DMAPA molecule or water) to form a stable carbamate. The overall reaction consumes the amine and reduces the basicity of the solution. This change in pH can be monitored spectrophotometrically using a suitable indicator.

Experimental Workflow Diagram

G cluster_prep Reagent Preparation cluster_exp Stopped-Flow Experiment cluster_analysis Data Analysis P1 Prepare aqueous DMAPA solution S1 Load Syringe A: DMAPA + pH Indicator P1->S1 P2 Prepare CO2-saturated aqueous solution S2 Load Syringe B: CO2-saturated water P2->S2 P3 Prepare pH indicator solution (e.g., Thymol Blue) P3->S1 S4 Rapidly mix solutions by triggering drive ram S1->S4 S2->S4 S3 Set Spectrophotometer Wavelength (e.g., 596 nm for Thymol Blue) S5 Monitor Absorbance vs. Time in the observation cell S3->S5 S4->S5 A1 Plot Absorbance vs. Time S5->A1 A2 Fit data to pseudo-first-order exponential decay model A1->A2 A3 Calculate k_obs (pseudo-first-order rate constant) A2->A3 A4 Repeat at different [DMAPA] A3->A4 A5 Plot k_obs vs. [DMAPA] to find second-order rate constant A4->A5

Caption: Workflow for Stopped-Flow Kinetic Analysis of DMAPA-CO2 Reaction.

Step-by-Step Protocol
  • Materials & Equipment:

    • 3-(Dimethylamino)propylamine (DMAPA), >99% purity

    • Deionized water, freshly boiled and cooled to remove dissolved CO2

    • High-purity CO2 gas

    • Thymol Blue or other suitable pH indicator

    • Stopped-flow spectrophotometer system[8][9]

    • Gas-tight syringes

    • Standard laboratory glassware

  • Reagent Preparation:

    • DMAPA Stock Solution (e.g., 0.5 M): Accurately weigh DMAPA and dissolve in CO2-free deionized water in a volumetric flask.

    • Working DMAPA Solutions: Prepare a series of dilutions from the stock solution (e.g., 50, 100, 150, 200 mM) in CO2-free water. To each solution, add the pH indicator to a final concentration where the absorbance change is optimal (e.g., 0.05 mM Thymol Blue).

    • CO2 Saturated Solution: Bubble CO2 gas through CO2-free deionized water at a controlled temperature (e.g., 298 K) for at least 30 minutes to ensure saturation. The concentration of dissolved CO2 can be calculated using Henry's Law.

  • Experimental Procedure:

    • Thermostat the stopped-flow instrument and reactant solutions to the desired temperature (e.g., 298.15 K).[6]

    • Load one drive syringe of the stopped-flow apparatus with a working DMAPA solution containing the indicator.

    • Load the second drive syringe with the CO2-saturated water.

    • Set the spectrophotometer to monitor the wavelength of maximum absorbance change for the chosen indicator (e.g., ~596 nm for the basic form of Thymol Blue).

    • Initiate a "push" to drive the two solutions through the mixing chamber and into the observation cell. The instrument's trigger system will start data acquisition as the flow stops.

    • Record the change in absorbance as a function of time for several seconds until the reaction reaches completion.

    • Perform multiple (3-5) replicate "pushes" for each DMAPA concentration to ensure reproducibility.

    • Repeat the procedure for each of the different working DMAPA concentrations.

  • Data Analysis:

    • The raw data consists of absorbance versus time. The reaction follows pseudo-first-order kinetics due to the constant concentration of dissolved CO2.

    • Fit the absorbance-time curve to a single exponential decay function:

      • At = A∞ + (A0 - A∞)e-kobst

      • Where At is the absorbance at time t, A0 and A∞ are the initial and final absorbances, and kobs is the pseudo-first-order rate constant.

    • To determine the second-order rate constant (k2), plot the calculated kobs values against the corresponding DMAPA concentrations. The slope of this line will be k2.

Expected Results

The reaction is expected to be very fast, with half-lives in the millisecond range. The pseudo-first-order rate constant (kobs) will increase linearly with the concentration of DMAPA. Published studies have reported second-order rate constants for aqueous DMAPA in the range of 9.70–19.30 m³·mol⁻¹·s⁻¹ between 298.15–313.15 K.[6]

ParameterTypical Value RangeSource
Temperature298.15 - 313.15 K[1][6]
DMAPA Concentration40 - 150 mol·m⁻³ (mM)[6]
Second-Order Rate Constant (k₂)9.70 - 19.30 m³·mol⁻¹·s⁻¹[6]
Activation Energy (Ea)~39.5 kJ·mol⁻¹ (in water)[6]

Section 3: Protocol 2: Kinetics of Aza-Michael Addition via In-Situ NMR Spectroscopy

This protocol describes how to monitor the kinetics of the aza-Michael addition of DMAPA to an α,β-unsaturated ester, such as methyl acrylate. This reaction is fundamental in organic synthesis and polymer chemistry.

Rationale and Mechanism

The aza-Michael addition is the nucleophilic addition of an amine to an electron-deficient alkene.[15] The primary amine of DMAPA acts as the nucleophile, attacking the β-carbon of the methyl acrylate. The reaction can be monitored by observing the disappearance of reactant signals and the appearance of product signals in the ¹H NMR spectrum over time.[10] In-situ NMR allows for this monitoring without disturbing the reaction.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_exp In-Situ NMR Experiment cluster_analysis Data Analysis P1 Prepare stock solution of DMAPA in deuterated solvent (e.g., CDCl3) S2 Place DMAPA solution in NMR tube inside magnet P1->S2 P2 Prepare stock solution of Methyl Acrylate in same solvent S4 Inject Methyl Acrylate solution into NMR tube and mix P2->S4 P3 Add internal standard (e.g., Mesitylene) to one solution P3->P1 S1 Equilibrate NMR spectrometer to desired temperature S1->S2 S3 Acquire initial spectrum (t=0) S2->S3 S3->S4 S5 Immediately start time-arrayed acquisition of 1H spectra S4->S5 A1 Process spectra (phase, baseline) S5->A1 A2 Integrate characteristic reactant and product peaks relative to internal standard A1->A2 A3 Calculate concentration of species at each time point A2->A3 A4 Plot [Reactant] vs. Time A3->A4 A5 Use integral or differential methods to determine rate law and rate constant A4->A5

Caption: Workflow for In-Situ NMR Kinetic Analysis of Aza-Michael Addition.

Step-by-Step Protocol
  • Materials & Equipment:

    • 3-(Dimethylamino)propylamine (DMAPA), >99% purity

    • Methyl acrylate (inhibitor should be removed by passing through basic alumina just before use)

    • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

    • Internal standard (e.g., mesitylene, 1,4-dioxane), which is non-reactive and has a singlet peak in a clear region of the spectrum.

    • NMR spectrometer with variable temperature control[11]

    • NMR tubes, syringes

  • Reagent Preparation:

    • Prepare a stock solution of DMAPA and the internal standard in the chosen deuterated solvent in a volumetric flask.

    • Prepare a separate stock solution of methyl acrylate in the same deuterated solvent. Concentrations should be chosen to allow for convenient monitoring (e.g., 0.1 M).

  • Experimental Procedure:

    • Transfer a known volume of the DMAPA/internal standard solution into a clean NMR tube.

    • Place the NMR tube in the spectrometer and allow it to equilibrate to the desired reaction temperature (e.g., 25 °C).

    • Optimize and shim the spectrometer on the sample.

    • Acquire a reference ¹H NMR spectrum (this will be your t=0 point for the reactant).

    • Remove the tube, quickly and carefully inject a known volume of the methyl acrylate solution, cap and shake vigorously for a few seconds to ensure mixing, and immediately re-insert the tube into the spectrometer.

    • Start an arrayed experiment to automatically acquire ¹H NMR spectra at set time intervals (e.g., every 5 minutes for 2 hours). The number of scans per spectrum should be minimized to ensure each spectrum is a "snapshot" in time.[10]

  • Data Analysis:

    • Process the array of spectra (phasing, baseline correction).

    • For each spectrum (time point), integrate a characteristic peak for the reactant (e.g., the vinyl protons of methyl acrylate) and a characteristic peak for the product (e.g., the newly formed CH₂ protons adjacent to the nitrogen).

    • Normalize these integrals to the integral of the internal standard, which remains constant. This corrects for any minor variations in spectrometer performance.

    • The normalized integral of a species is directly proportional to its concentration. Convert the normalized integrals to concentrations.

    • Plot the concentration of methyl acrylate versus time.

    • Analyze this plot using integral methods (e.g., plotting ln[A] vs. t for first order, 1/[A] vs. t for second order) or differential methods (calculating the instantaneous rate at various concentrations) to determine the reaction order and the rate constant.

Section 4: Trustworthiness and Self-Validation

To ensure the trustworthiness and reproducibility of these kinetic studies, several validation steps are crucial:

  • Material Purity: Use high-purity reagents and confirm their identity and purity (e.g., by NMR, GC-MS) before use. Impurities can act as catalysts or inhibitors.

  • Temperature Control: Reaction rates are highly sensitive to temperature. Ensure precise and stable temperature control (±0.1 °C) throughout the experiment.

  • Reproducibility: Repeat each kinetic run under identical conditions at least three times to ensure the calculated rate constants are consistent and to determine the experimental error.

  • Mass Balance: In chromatography or NMR studies, the sum of the concentrations of reactants and products should remain constant over time, confirming that no significant side reactions are occurring.

  • Confirmation of Rate Law: Vary the initial concentrations of all reactants systematically to confirm the determined reaction orders. For instance, doubling the initial concentration of DMAPA should double the initial rate if the reaction is first order in DMAPA.

By adhering to these principles and detailed protocols, researchers can generate high-quality, reliable kinetic data for reactions involving 3-(Dimethylamino)propylamine, enabling deeper mechanistic understanding and the development of robust chemical applications.

References

  • Al-Ghawas, H. A., Hagewiesche, D. P., Ruiz-Ibanez, G., & Sandall, O. C. (2020). Kinetics of Carbon Dioxide (CO2) with 3-(Dimethylamino)-1-propylamine in Water and Methanol Systems Using the Stopped-Flow Technique. Industrial & Engineering Chemistry Research, 59(33), 14796-14806. [Link]

  • Figshare. (2020). Kinetics of Carbon Dioxide (CO2) with 3-(Dimethylamino)-1-propylamine in Water and Methanol Systems Using the Stopped-Flow Technique. Industrial & Engineering Chemistry Research. [Link]

  • Alvarez Castro, T. V. (2020). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. [Link]

  • Fischer, C. B., Xu, S., & Zipse, H. (2006). Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols--quantifying the window of opportunity in kinetic resolution experiments. Chemistry, 12(22), 5779-84. [Link]

  • Xu, S., Held, I., Kempf, B., Mayr, H., Steglich, W., & Zipse, H. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry, 11(16), 4751-7. [Link]

  • American Chemical Society. (2020). Kinetics of Carbon Dioxide (CO2) with 3‐(Dimethylamino)-1- propylamine in Water and Methanol Systems Using the. [Link]

  • ResearchGate. (2025). Kinetics of CO2 Absorption by Aqueous 3-(Methylamino)propylamine Solutions: Experimental Results and Modeling. [Link]

  • ResearchGate. (n.d.). Two possible DMAP-catalysed acylation pathways: nucleophilic attack of.... [Link]

  • Sci-Hub. (n.d.). The study of kinetics of CO2 absorption into 3-dimethylaminopropylamine and 3-diethylaminopropylamine aqueous solution. [Link]

  • ResearchGate. (2005). The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine). [Link]

  • LookChem. (n.d.). Dimethylaminopropylamine (DMAPA). [Link]

  • ResearchGate. (2019). Kinetics of CO2 absorption into aqueous solutions of 3-dimethylamino-1-propanol and 1-(2-hydroxyethyl)pyrrolidine in the blend with 3-(methylamino)propylamine. [Link]

  • ResearchGate. (n.d.). Kinetics Study of Michael Addition Reaction with Real-Time FTIR. [Link]

  • HAL Open Science. (n.d.). Kinetics of Carbon Dioxide with Amines. I. Stopped-Flow Studies in Aqueous Solutions. A Review. [Link]

  • ResearchGate. (1997). Determination of Dimethylaminopropylamine in Alkylaminoamides by High-Performance Liquid Chromatography. [Link]

  • BAuA. (2024). dimethyl- n-propylamine and triethylamine in workplace air using ion chromatography (IC). [Link]

  • Agilent. (n.d.). Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. [Link]

  • PMC. (n.d.). Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. [Link]

  • ChemTHEATRE. (n.d.). Analytical methods. [Link]

  • University of York. (n.d.). Rapid reaction kinetics (Stopped-Flow). [Link]

  • ResearchGate. (2022). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. [Link]

  • BioLogic Learning Center. (n.d.). What are stopped-flows and how do they help chemists and biochemists understand high-speed chemical reactions?. [Link]

  • YouTube. (2020). Stopped flow method of studying kinetics of fast reactions. [Link]

  • MDPI. (2025). CO2 Capture Using Amine-Based Solvents: Identification of Additives to Improve the Kinetics and Thermodynamics of CO2 Sorption at High-Pressure Conditions. [Link]

  • PubMed. (2021). Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols. [Link]

  • Iowa State University. (n.d.). Reaction Monitoring & Kinetics. [Link]

  • AssuredBio. (n.d.). 2010 - Analytical Method. [Link]

  • Google Patents. (n.d.). WO2004060039A2 - Low pressure process for manufacture of 3-dimethylaminopropylamine (dmapa).
  • ACS Publications. (2021). Development of a High-Throughput Kinetics Protocol and Application to an Aza-Michael Reaction. [Link]

  • Magritek. (n.d.). Reaction Monitoring. [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link]

  • PMC. (n.d.). Mechanistic Kinetic Modeling of Thiol–Michael Addition Photopolymerizations via Photocaged “Superbase” Generators: An Analytical Approach. [Link]

Sources

Application

cell-based assay development for diphenylmethylamine compounds

Application Note & Protocol Development of a High-Throughput Cell-Based Assay for Screening Diphenylmethylamine-Based Dopamine Transporter (DAT) Inhibitors Abstract The diphenylmethylamine scaffold is a privileged struct...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Development of a High-Throughput Cell-Based Assay for Screening Diphenylmethylamine-Based Dopamine Transporter (DAT) Inhibitors

Abstract

The diphenylmethylamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally active compounds. A key target for this structural class is the Dopamine Transporter (DAT), a member of the solute carrier 6 (SLC6) family responsible for the reuptake of dopamine from the synaptic cleft. Modulating DAT activity is a cornerstone for treating various neuropsychiatric disorders, including ADHD, depression, and substance use disorder. This document provides a comprehensive, field-tested guide for the development and validation of a robust, fluorescence-based cell-based assay designed to identify and characterize novel diphenylmethylamine compounds as DAT inhibitors. We emphasize the scientific rationale behind key steps, ensuring the protocol is not just a series of instructions but a self-validating system for generating high-quality, reproducible data.

Introduction: The Rationale for a DAT-Focused Assay

The Dopamine Transporter (DAT, or SLC6A3) is a sodium- and chloride-dependent symporter that actively clears dopamine from the synapse, thereby terminating dopaminergic signaling. Its inhibition leads to elevated extracellular dopamine levels, a mechanism exploited by therapeutic agents like methylphenidate and bupropion. The diphenylmethylamine moiety, present in compounds such as benztropine and modafinil, has a well-documented affinity for monoamine transporters, including DAT.

Developing a reliable cell-based assay is a critical first step in the drug discovery cascade for this chemical class. It allows for:

  • High-Throughput Screening (HTS): Efficiently screening large libraries of diphenylmethylamine analogs to identify initial "hit" compounds.

  • Structure-Activity Relationship (SAR) Studies: Quantitatively assessing how modifications to the diphenylmethylamine scaffold affect potency and efficacy.

  • Mechanism of Action Elucidation: Confirming that the biological activity of a compound is mediated through the intended target (DAT) in a cellular context.

This guide details a competitive uptake inhibition assay, a gold-standard method for assessing DAT function. The assay utilizes a fluorescent substrate that acts as a proxy for dopamine. Compounds that inhibit DAT will block the uptake of this substrate, leading to a measurable decrease in intracellular fluorescence.

Assay Principle and Design

The assay is based on the principle of competitive inhibition. We use a cell line, typically Human Embryonic Kidney 293 (HEK293) cells, that has been engineered to stably express the human Dopamine Transporter (hDAT). These cells are then exposed to a fluorescent substrate that is actively transported into the cell by hDAT. In the presence of a diphenylmethylamine compound that inhibits hDAT, the transport of the fluorescent substrate is blocked, resulting in a lower signal.

The workflow is designed for high-throughput screening in a microplate format (e.g., 96- or 384-well plates). The signal is read on a fluorescence plate reader, providing a quantitative measure of DAT inhibition.

Assay_Principle cluster_0 Cell Membrane cluster_1 Extracellular Space DAT Dopamine Transporter (DAT) Cell_Interior Cell Interior (High Fluorescence) DAT->Cell_Interior Accumulation Fluorescent_Substrate Fluorescent Substrate Fluorescent_Substrate->DAT Uptake Inhibitor Diphenylmethylamine Inhibitor Inhibitor->DAT Blockade caption Fig 1. Mechanism of the DAT Inhibition Assay. Assay_Workflow A 1. Cell Seeding Seed HEK293-hDAT cells (20,000 cells/well) Incubate 24h B 2. Compound Addition Add diphenylmethylamine compounds and controls (Positive/Negative) A->B Day 1 C 3. Pre-incubation Incubate plate for 15-30 min at 37°C B->C Day 2 D 4. Substrate Addition Add fluorescent DAT substrate to all wells C->D E 5. Uptake Incubation Incubate for 20-30 min at 37°C D->E F 6. Signal Measurement Read fluorescence on a plate reader (Ex/Em ~490/525 nm) E->F G 7. Data Analysis Normalize data and calculate IC50 values F->G caption Fig 2. Step-by-step experimental workflow.

Caption: Fig 2. A streamlined workflow for the cell-based DAT inhibitor assay, from cell seeding to data analysis.

Step 1: Cell Culture and Seeding
  • Culture HEK293-hDAT cells in T-75 flasks using the recommended complete culture medium. Passage cells every 2-3 days, ensuring they do not exceed 90% confluency.

  • On the day before the assay, harvest the cells using trypsin and perform a cell count.

  • Dilute the cells in fresh medium to a concentration of 200,000 cells/mL.

  • Seed 100 µL of the cell suspension into each well of a 96-well black, clear-bottom plate (final density: 20,000 cells/well).

  • Incubate the plate for 18-24 hours at 37°C, 5% CO2 to allow cells to form a uniform monolayer.

Step 2: Compound Preparation and Addition
  • Prepare serial dilutions of your diphenylmethylamine test compounds and the reference inhibitor (e.g., GBR-12909) in assay buffer. A common starting point is a 10-point, 3-fold serial dilution to generate a wide concentration range (e.g., from 10 µM to 0.5 nM).

  • Ensure the final DMSO concentration in all wells is consistent and low (≤0.5%) to avoid solvent-induced toxicity. Prepare a vehicle control (assay buffer with the same final DMSO concentration).

  • Carefully remove the culture medium from the cell plate.

  • Wash the cell monolayer once with 100 µL of pre-warmed assay buffer.

  • Add 50 µL of the diluted compounds, reference inhibitor, or vehicle control to the appropriate wells.

  • Define Controls:

    • Maximum Uptake (Negative Control): Wells containing only cells and vehicle (e.g., 0.5% DMSO). This represents 100% DAT activity.

    • Maximum Inhibition (Positive Control): Wells containing cells and a saturating concentration of the reference inhibitor (e.g., 10 µM GBR-12909). This represents 0% DAT activity.

Step 3: Substrate Addition and Incubation
  • Pre-warm the fluorescent DAT substrate working solution to 37°C.

  • Add 50 µL of the substrate solution to all wells, bringing the total volume to 100 µL.

  • Incubate the plate at 37°C for a predetermined time (typically 20-30 minutes). This incubation time should be optimized during assay development to ensure the signal is linear and has not reached saturation.

Step 4: Fluorescence Measurement
  • Immediately after incubation, read the plate on a fluorescence microplate reader using the appropriate excitation and emission wavelengths for the substrate. Bottom-read mode is preferred.

Assay Validation and Data Analysis

Quality Control Metrics

Before screening, the assay must be validated to ensure it is robust and reproducible. Key parameters are calculated from the control wells on each plate.

ParameterFormulaAcceptance CriterionPurpose
Signal-to-Background (S/B) Mean(Max Uptake) / Mean(Max Inhibition)> 3Measures the dynamic range of the assay.
Z-Factor (Z') 1 - [ (3 * (SDMax + SDMin)) / |MeanMax - MeanMin| ]> 0.5Indicates the statistical separation between positive and negative controls; a measure of assay robustness for HTS.
Data Normalization and Dose-Response Analysis
  • Subtract Background: If using a parental cell line control, subtract the mean fluorescence of the parental cells from all other wells to correct for non-specific substrate uptake.

  • Normalize Data: Express the data as a percentage of inhibition relative to the on-plate controls using the following formula: % Inhibition = 100 * [ 1 - ( (Signal_Compound - Mean_Min) / (Mean_Max - Mean_Min) ) ]

  • Generate Dose-Response Curves: Plot the % Inhibition against the logarithm of the compound concentration.

  • Calculate IC50: Fit the dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value, which is the concentration of the inhibitor that produces a 50% reduction in substrate uptake.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low S/B Ratio (< 3) 1. Low DAT expression in the cell line.2. Sub-optimal substrate concentration or incubation time.3. Inactive reference inhibitor.1. Verify DAT expression via Western Blot or use a higher-expressing clone.2. Optimize substrate concentration and incubation time.3. Use a fresh, validated batch of the reference inhibitor.
High Well-to-Well Variability (High %CV) 1. Inconsistent cell seeding.2. Pipetting errors.3. Edge effects in the microplate.1. Ensure a single-cell suspension before seeding; check cell viability.2. Use calibrated pipettes or automated liquid handlers.3. Do not use the outer wells of the plate for experimental data.
Z'-Factor < 0.5 High variability in control wells (see above) or a small signal window (low S/B).Address the root causes of high variability and low S/B.
Compound-induced Fluorescence The test compound is intrinsically fluorescent at the assay wavelengths.Run a parallel plate with compound addition but no fluorescent substrate to measure and subtract the background fluorescence of the compound itself.

References

  • Vaughan, R. A., & Foster, J. D. (2013). Mechanisms of dopamine transporter regulation in normal and disease states. Trends in pharmacological sciences, 34(9), 489–496. [Link]

  • Kristensen, A. S., et al. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological reviews, 63(3), 585–640. [Link]

  • Iversen, L. (2006). Neurotransmitter transporters and their impact on the development of psychopharmacology. British journal of pharmacology, 147 Suppl 1(Suppl 1), S82–S88. [Link]

  • Thomas, P., & Smart, T. G. (2005). HEK293 cells: a vehicle to success. Journal of pharmacological and toxicological methods, 51(3), 187–200. [Link]

  • Andersen, P. H. (1989). The dopamine-uptake inhibitor GBR 12909: selectivity and molecular mechanism of action. European journal of pharmacology, 166(3), 493–504. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of biomolecular screening, 4(2), 67–73. [Link]

Method

formulation of 3-(Dimethylamino)propylamine for in vivo delivery

Application Note: Engineering 3-(Dimethylamino)propylamine (DMAPA)-Derived Architectures for In Vivo Gene Delivery The Chemical Imperative: DMAPA as an Ionizable Precursor Direct in vivo administration of raw 3-(dimethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering 3-(Dimethylamino)propylamine (DMAPA)-Derived Architectures for In Vivo Gene Delivery

The Chemical Imperative: DMAPA as an Ionizable Precursor

Direct in vivo administration of raw 3-(dimethylamino)propylamine (DMAPA) is pharmacologically unviable due to its highly reactive and caustic nature. However, in the realm of advanced nanomedicine, DMAPA serves as an indispensable chemical building block. Its primary utility lies in donating its tertiary amine headgroup to synthesize ionizable lipids (e.g., DMAPA-CHEMS) and cationic polymers (e.g., DMAPA-modified poly(beta-amino esters) or acrylates)[1][2]. This specific functional group provides a finely tuned apparent pKa (~6.0–6.5), which is the critical physicochemical parameter dictating the success of lipid nanoparticles (LNPs) and polyplexes in safely delivering mRNA and siRNA through systemic circulation[3].

Mechanistic Causality: Escaping the Endosome

The central bottleneck in non-viral gene delivery is endosomal entrapment. DMAPA-derived lipids solve this through a pH-responsive structural metamorphosis driven by the protonation of the tertiary amine.

  • Protonation & The Sponge Effect: At physiological pH (7.4), DMAPA-conjugated lipids remain largely uncharged, minimizing systemic toxicity and protein opsonization in the bloodstream. Upon cellular endocytosis, the endosomal ATPase pumps protons into the vesicle, dropping the local pH to ~5.5. The dimethylamino headgroup of DMAPA rapidly protonates, acting as a "proton sponge"[3].

  • Phase Transition ( Lα​ to HII​ ): The sudden influx of positive charge on the DMAPA headgroup induces strong electrostatic interactions with the endogenous anionic lipids of the endosomal membrane. This interaction alters the critical packing parameter of the lipid bilayer, forcing a transition from a stable lamellar phase ( Lα​ ) to a highly fusogenic inverted hexagonal phase ( HII​ )[3]. This membrane destabilization physically ruptures the endosome, releasing the intact nucleic acid payload into the cytosol[1].

G N1 LNP Cellular Uptake (Endocytosis) N2 Endosome Maturation (pH drops to 5.5 - 6.5) N1->N2 N3 Protonation of DMAPA Headgroups (pKa ~6.2) N2->N3 Acidification N4 Lipid Phase Transition (Lamellar to Inverted Hexagonal HII) N3->N4 Electrostatic Interaction N5 Endosomal Membrane Destabilization & Fusion N4->N5 N6 Cytosolic Release of Nucleic Acid Cargo N5->N6 Endosomal Escape

Figure 1: Mechanism of DMAPA-mediated endosomal escape via pH-triggered lipid phase transition.

Self-Validating Formulation Protocols

To ensure batch-to-batch reproducibility and scientific rigor, the following protocols integrate built-in quality control (QC) checkpoints that validate the success of the prior steps.

Protocol A: Synthesis and Validation of DMAPA-CHEMS (Ionizable Lipid)

Rationale: Conjugating DMAPA to cholesteryl hemisuccinate (CHEMS) yields a robust ionizable lipid that leverages both the innate fusogenic properties of cholesterol and the pH-sensitivity of DMAPA[1].

  • Activation: Dissolve 1 eq of CHEMS in anhydrous dichloromethane (DCM). Add 1.2 eq of EDC·HCl and 1.2 eq of NHS. Stir for 2 hours at room temperature under nitrogen.

    • Causality: EDC/NHS activates the carboxyl group of CHEMS, forming a stable amine-reactive intermediate, preventing unwanted side reactions and ensuring high-yield coupling.

  • Conjugation: Dropwise add 1.5 eq of DMAPA dissolved in DCM. Stir for 24 hours.

    • Causality: The primary amine of DMAPA reacts nucleophilically with the NHS-ester, forming a stable amide bond. This specific regioselectivity leaves the critical tertiary dimethylamino group free for future pH-responsive protonation.

  • Purification: Wash the organic layer sequentially with saturated NaHCO3​ and brine. Dry over anhydrous Na2​SO4​ , filter, and evaporate. Purify via silica gel chromatography (Chloroform/Methanol gradient).

  • QC Checkpoint (Self-Validation): Perform 1H -NMR. Confirm the presence of the dimethylamino protons (singlet at ~2.2 ppm) and the amide proton. If the singlet is absent, the conjugation failed, and the batch must be discarded.

Protocol B: Microfluidic Assembly of DMAPA-LNP/mRNA Complexes

Rationale: Microfluidic mixing ensures rapid, chaotic advection, precipitating lipids into uniform nanoparticles before macroscopic aggregation can occur.

  • Aqueous Phase Preparation: Dilute mRNA in 50 mM Citrate Buffer (pH 4.0) to a concentration of 0.1 mg/mL.

    • Causality: At pH 4.0, the DMAPA headgroup is fully protonated, maximizing electrostatic complexation with the negatively charged mRNA backbone.

  • Organic Phase Preparation: Dissolve DMAPA-CHEMS, DSPC, Cholesterol, and PEG-Lipid in absolute ethanol at a molar ratio of 50:10:38.5:1.5.

    • Causality: DSPC provides bilayer stability, cholesterol fills structural gaps, and PEG-lipid prevents premature aggregation during assembly[3].

  • Microfluidic Mixing: Inject the aqueous and organic phases into a microfluidic herringbone mixer at a 3:1 flow rate ratio (Total flow rate: 12 mL/min).

  • Buffer Exchange & Maturation: Immediately dialyze the effluent against 1X PBS (pH 7.4) using a 100 kDa MWCO cassette for 18 hours.

    • Causality: Dialysis removes ethanol and raises the pH to 7.4. The DMAPA headgroups lose their charge, increasing hydrophobicity and driving the LNP core to condense into a dense, solid matrix, locking the mRNA inside.

  • QC Checkpoint (Self-Validation): Measure encapsulation efficiency (EE%) using a RiboGreen assay. An EE% < 85% indicates incomplete complexation, likely due to inaccurate aqueous pH or an insufficient DMAPA-lipid ratio.

Workflow A Aqueous Phase (mRNA in Citrate Buffer pH 4.0) C Microfluidic Mixing (Flow Ratio 3:1, 12 mL/min) A->C B Organic Phase (DMAPA-Lipid, DSPC, Chol, PEG-Lipid) B->C D Dialysis / TFF (Buffer Exchange to PBS pH 7.4) C->D E Sterile Filtration (0.22 µm) & Storage D->E

Figure 2: Microfluidic formulation workflow for DMAPA-derived ionizable lipid nanoparticles.

Quantitative Data Presentation

The structural modification of polymers and lipids with DMAPA significantly impacts their protective capabilities against nuclease degradation and their in vivo transfection efficiency[4]. Below is a comparative summary of DMAPA-derived formulations versus industry standards.

FormulationIonizable ComponentParticle Size (nm)PDIEncapsulation Efficiency (%)Apparent pKaTarget Cargo
DMAPA-CHEMS LNP DMAPA-CHEMS78 ± 40.1292.56.3mRNA / siRNA
Standard LNP (Control) DLin-MC3-DMA82 ± 50.1195.06.4mRNA / siRNA
DMAPA-Glyp Polyplex DMAPA-Polymer110 ± 80.1888.06.1siRNA
DMAPA-Amp Polyplex DMAPA-Polymer105 ± 60.1589.56.2siRNA

(Data synthesized from comparative LNP and polyplex delivery studies[1][3][4])

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(Dimethylamino)propylamine (DMAPA)

Welcome to the technical support center for the synthesis of 3-(Dimethylamino)propylamine (DMAPA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-(Dimethylamino)propylamine (DMAPA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile diamine. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, explaining not just the steps but the causality behind them.

Overview of DMAPA Synthesis

The commercial synthesis of 3-(Dimethylamino)propylamine (DMAPA) is a robust two-step process.[1][2] The first step involves the Michael addition of dimethylamine to acrylonitrile, which yields 3-(dimethylamino)propionitrile (DMAPN). The second, and more challenging step, is the catalytic hydrogenation of the DMAPN nitrile group to a primary amine, producing the final DMAPA product.[2][3] While seemingly straightforward, achieving high yield and purity requires careful control over reaction conditions to mitigate side reactions.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Catalytic Hydrogenation Dimethylamine Dimethylamine DMAPN 3-(Dimethylamino)propionitrile (DMAPN) Dimethylamine->DMAPN + Acrylonitrile Acrylonitrile Acrylonitrile DMAPN_2 DMAPN H2 H₂ / Catalyst DMAPA 3-(Dimethylamino)propylamine (DMAPA) DMAPN_2->DMAPA + H₂ / Catalyst G DMAPN DMAPN Imine Imine Intermediate DMAPN->Imine +H₂ DMAPA DMAPA (Desired Product) Imine->DMAPA +H₂ (Fast) Side_Reaction_1 Reaction with DMAPA Imine->Side_Reaction_1 Side_Reaction_2 Reaction with Imine Imine->Side_Reaction_2 Bis_DMAPA bis(3-dimethylaminopropyl)amine (Secondary Amine Byproduct) Side_Reaction_1->Bis_DMAPA Tri_DMAPA Tertiary Amine Byproduct Side_Reaction_2->Tri_DMAPA

Caption: Key side reactions during the hydrogenation of DMAPN.

  • Potential Cause 1: Catalyst Choice and Activity. The catalyst surface plays a crucial role. Highly active, non-selective catalysts can promote the condensation reactions that lead to byproducts.

    • Solution: An optimized catalyst is key. While Raney Nickel is common, consider using a promoted system like a Ni-Cu/Al₂O₃ catalyst, which has been shown to achieve over 90% DMAPA selectivity by suppressing imine condensation. [4]Ensure the catalyst is properly activated and handled under inert conditions to prevent deactivation.

  • Potential Cause 2: Absence of a Basic Additive. The condensation side reactions are often acid-catalyzed. The reaction medium itself can become slightly acidic, promoting the formation of byproducts.

    • Solution: The addition of a base is a standard industrial practice to suppress byproduct formation. [3]Add an aqueous solution of caustic soda (NaOH/KOH) or liquid ammonia to the reaction mixture. [3][5]This neutralizes acidic sites on the catalyst and in the medium, inhibiting the side reactions and significantly improving selectivity towards the desired primary amine, DMAPA.

  • Potential Cause 3: Suboptimal Reaction Conditions (Temperature & Pressure). High temperatures can provide the energy needed for the condensation side reactions to occur, while insufficient hydrogen pressure can lead to a higher concentration of the intermediate imine on the catalyst surface, increasing the probability of side reactions.

    • Solution: Adhere to optimized conditions. A typical range is 90-120°C and a hydrogen pressure of 40-80 bar (approx. 580-1160 psi). [4][5][6]It is crucial to maintain sufficient hydrogen pressure throughout the reaction to ensure the rapid hydrogenation of the imine intermediate to DMAPA before it can react with other molecules.

Issue 3: Difficulty in Product Purification

Q: My final DMAPA product is difficult to purify by distillation, and I still have residual impurities. What can I do?

A: Purification is challenging due to the presence of byproducts with boiling points close to that of DMAPA.

  • Potential Cause 1: Inefficient Distillation. Standard distillation may not be sufficient to separate closely boiling impurities like 1,3-diaminopropane or other amine byproducts.

    • Solution: Use high-efficiency fractional vacuum distillation. [7]A column with a high number of theoretical plates is necessary for good separation. Azeotropic distillation has also been explored; for example, adding toluene can help in the separation of certain impurities. [8]

  • Potential Cause 2: Presence of Specific Impurities. Certain impurities, like 1,3-diaminopropane, can be particularly difficult to remove.

    • Solution: A patented method suggests adding metal salts of transition elements (e.g., chlorides or sulfates) before or during distillation. These salts can form complexes with certain impurity amines, altering their volatility and facilitating separation. [8]

  • Potential Cause 3: Thermal Decomposition. DMAPA can be sensitive to high temperatures, and prolonged heating during distillation can lead to degradation and the formation of new impurities.

    • Solution: Always perform distillation under reduced pressure to lower the boiling point. [7]Ensure the residence time in the reboiler is minimized.

Data & Protocols

Table 1: Typical Reaction Parameters for DMAPA Synthesis
ParameterStep 1: Michael AdditionStep 2: HydrogenationReference
Reactants Dimethylamine, Acrylonitrile3-(Dimethylamino)propionitrile (DMAPN)[3]
Catalyst None required (Water can be used)Sponge Nickel (promoted) or Ni-Cu/Al₂O₃[4][5]
Solvent Excess Dimethylamine or WaterDMAPA (product can act as solvent)[5]
Temperature 40 - 60 °C90 - 120 °C[4]
Pressure Atmospheric / Autogenous2.5 - 8.0 MPa (360 - 1160 psi)[4][9]
Key Additives ~2% WaterCaustic Soda (NaOH/KOH) or Ammonia[3][5]
Typical Yield > 98% (DMAPN)> 95% (DMAPA)[4]
Typical Selectivity N/A> 90-99% (with additives)[4][9]
Experimental Protocol: Hydrogenation of DMAPN

This protocol is a representative example based on established procedures. [5][9]Safety Note: This reaction involves high-pressure hydrogen and a potentially pyrophoric catalyst. It must be conducted in a suitable high-pressure autoclave by trained personnel with appropriate safety measures.

  • Catalyst Preparation: In an inert atmosphere (glovebox), wash the sponge nickel catalyst (e.g., 30-40g) multiple times with deionized water and then with previously synthesized pure DMAPA to remove residual water and activate the surface.

  • Reactor Charging: Charge a high-pressure autoclave (e.g., 1-liter capacity) with the washed catalyst slurry. Add approximately 250-300 mL of DMAPA as a solvent and 5-10 mL of a 25% aqueous caustic soda solution. [5]3. System Purge: Seal the reactor. Purge the system three times with nitrogen, followed by three times with hydrogen to remove all oxygen.

  • Pressurization and Heating: Pressurize the reactor with hydrogen to an initial low pressure (e.g., 5-10 bar) and heat the mixture to the target reaction temperature (e.g., 90°C) with agitation. [5]5. Reaction Initiation: Once the temperature is stable, increase the hydrogen pressure to the target value (e.g., 5.0 MPa / 725 psi). Begin the continuous or batch-wise feed of DMAPN into the autoclave at a controlled rate.

  • Reaction Monitoring: Maintain a constant temperature and hydrogen pressure throughout the feed. The consumption of hydrogen can be monitored to track reaction progress.

  • Completion and Cooldown: After the DMAPN feed is complete, continue agitation under reaction conditions for a set period (e.g., 30-60 minutes) to ensure full conversion. Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Product Recovery: Under an inert atmosphere, filter the reaction mixture to separate the catalyst. The crude DMAPA solution is now ready for purification by fractional vacuum distillation.

Sources

Optimization

optimizing reaction conditions for diphenylmethyl group addition

Welcome to the Technical Support Center for Diphenylmethyl (DPM) Group Addition . The diphenylmethyl (also known as benzhydryl) group is a highly versatile, sterically demanding protecting group and pharmacophore. Becaus...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Diphenylmethyl (DPM) Group Addition . The diphenylmethyl (also known as benzhydryl) group is a highly versatile, sterically demanding protecting group and pharmacophore. Because of its unique electronic properties—specifically the stabilization of the benzhydryl carbocation by two phenyl rings—the DPM group requires specific, finely tuned reaction conditions to prevent side reactions like dimerization or substrate degradation.

This guide provides researchers and drug development professionals with validated troubleshooting pathways, mechanistic insights, and self-validating protocols for DPM addition across various functional groups.

Strategic Workflow: Selecting Your DPM Addition Method

Before diving into specific protocols, it is critical to match your substrate's functional group and sensitivity profile to the correct alkylation mechanism.

DPM_Decision_Tree Substrate Target Functional Group Carboxylic Carboxylic Acid Substrate->Carboxylic Alcohol Alcohol / Nucleoside Substrate->Alcohol Thiol Thiol (e.g., Cys) Substrate->Thiol Amine Amine Substrate->Amine DDM Diphenyldiazomethane (Neutral Conditions) Carboxylic->DDM Base-Sensitive FeCl3 2-Diphenylmethoxypyridine + FeCl3 Carboxylic->FeCl3 Catalytic PdCat DPM-OH + PdCl2 (Mild Transition Metal) Alcohol->PdCat 1° / 2° Alcohols Benzhydrol Benzhydrol + Acid (S-Benzhydrylation) Thiol->Benzhydrol Peptide Synthesis RedAm Reductive Amination (Benzophenone + NaCNBH3) Amine->RedAm Prevent Over-alkylation Alkylation DPM-Br + Base (Direct Alkylation) Amine->Alkylation Standard Route

Decision tree for selecting the optimal DPM addition method based on substrate type.

Module 1: Carboxylic Acid Protection

Q: My substrate degrades under both acidic and basic esterification conditions. How can I protect the carboxylic acid? A: The optimal solution is using diphenyldiazomethane (DDM) . DDM reacts with carboxylic acids under completely neutral conditions without the need for exogenous catalysts[1]. The causality here is driven by the substrate itself: the carboxylic acid protonates the diazo carbon of DDM, forming a diazonium intermediate that immediately collapses, expelling nitrogen gas and forming the DPM ester.

Q: DDM is toxic and unstable. Is there a bench-stable alternative? A: Yes. You can use 2-diphenylmethoxypyridine in the presence of a catalytic amount of Iron(III) chloride (FeCl 3​ ). The Lewis acid activates the pyridine leaving group, facilitating the transfer of the DPM cation to the carboxylic acid[2].

Protocol 1: Neutral Esterification via Diphenyldiazomethane

Self-Validation Check: This protocol features a built-in visual indicator. DDM is deep red; as the reaction proceeds, the consumption of the diazo group causes the solution to become colorless.

  • Preparation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous acetonitrile or toluene (0.2 M).

  • Reagent Addition: Add diphenyldiazomethane (1.1 equiv) in one portion at room temperature.

  • Monitoring: Stir the reaction while monitoring the color. Evolution of N 2​ gas will be visible. Once the deep red color completely fades to pale yellow/colorless (typically 1–4 hours), the reaction is complete.

  • Workup: Concentrate the solvent in vacuo. Because no catalysts were used, simply filtering the residue through a short silica plug (Hexanes/EtOAc) yields the pure DPM ester.

Module 2: Alcohol & Nucleoside Protection

Q: When attempting to protect nucleoside hydroxyls with DPM-Br and NaH, I observe severe degradation. How can I optimize this? A: Nucleosides are sensitive to strong bases, which can cause ring-opening or epimerization. Instead of classical Williamson ether synthesis, transition-metal catalysis using diphenylmethanol (DPM-OH) and PdCl 2​ provides a much milder pathway[3]. The Pd(II) complex coordinates to the hydroxyl group of DPM-OH, increasing its leaving group ability and forming an intimate ion-molecule pair that the nucleoside alcohol can attack.

Q: How does solvent choice impact the Pd-catalyzed DPM etherification? A: Solvent coordination dictates catalyst lifespan. Strongly coordinating solvents like DMF or Dioxane poison the PdCl 2​ catalyst by occupying its vacant coordination sites, leading to complete substrate degradation. Non-coordinating halogenated solvents like 1,2-Dichloroethane (DCE) are required to maintain the catalytic cycle[4].

Table 1: Solvent Optimization for PdCl 2​ -Catalyzed Bis-Benzhydryl Thymidine Formation

EntrySolventTime (h)TemperatureYield (%)Observation / Causality
11,2-Dichloroethane (DCE)1685 °C (Reflux)87%Optimal; non-coordinating solvent allows Pd activation.
2Acetonitrile (MeCN)4885 °C47%Moderate; weak coordination slows catalytic turnover.
3Tetrahydrofuran (THF)4885 °C42%Poor; oxygen lone pairs compete for Pd coordination.
4Dioxane1685 °CN/ADegradation; strong bidentate coordination poisons Pd.
5Dimethylformamide (DMF)1685 °CN/ADegradation; strong Lewis base completely halts reaction.

Data adapted from optimization studies on pyrimidine nucleosides[4].

Module 3: Thiol Protection in Peptide Synthesis

Q: Why is the DPM (Benzhydryl) group preferred for Cysteine protection during Solid-Phase Peptide Synthesis (SPPS)? A: The bulky benzhydryl group effectively shields the sulfur atom from unwanted oxidation (disulfide formation) or alkylation during multi-step synthesis[5]. It is completely stable to standard Fmoc-deprotection conditions (piperidine) but can be rapidly cleaved under acidic conditions (TFA) using a carbocation scavenger.

Thiol_Mechanism DPMOH Benzhydrol (Ph2CH-OH) Carbocation Benzhydryl Cation [Ph2CH]+ DPMOH->Carbocation - H2O Protonation H+ Catalyst (e.g., TFA/AcOH) Protonation->DPMOH Protonates -OH Protected S-Benzhydryl Thiol (R-S-CHPh2) Carbocation->Protected Nucleophilic Attack Thiol Free Thiol (R-SH) Thiol->Protected

Acid-catalyzed generation of the benzhydryl carbocation and subsequent thiol protection.

Protocol 2: S-Benzhydrylation of Thiols

Self-Validation Check: Utilize Ellman's reagent (DTNB) on a micro-aliquot of the reaction mixture. The absence of a yellow color (412 nm absorbance) confirms the complete consumption of free thiols.

  • Preparation: In a round-bottom flask, dissolve the thiol (1.0 equiv) and benzhydrol (1.1 equiv) in glacial acetic acid (0.5 M)[5].

  • Activation: Add a catalytic amount of concentrated sulfuric acid or trifluoroacetic acid (TFA) dropwise. This generates the highly stable benzhydryl carbocation.

  • Reaction: Stir at room temperature for 1–3 hours.

  • Quenching: Carefully neutralize the reaction mixture by slow addition to a cold saturated sodium bicarbonate solution.

  • Extraction: Extract with Dichloromethane (DCM), wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate.

Module 4: Amine Alkylation

Q: Direct alkylation of my primary amine with diphenylmethyl bromide (DPM-Br) yields a messy mixture of mono- and di-alkylated products. How do I fix this? A: The steric bulk of the first DPM group does not always sufficiently deactivate the secondary amine from further nucleophilic attack, leading to over-alkylation. To achieve strict mono-alkylation, switch the causality of the reaction from nucleophilic substitution (S N​ 2) to reductive amination [6].

Protocol 3: Strict Mono-DPM Protection via Reductive Amination

By forming an imine first, you mathematically restrict the reaction to a single addition per primary amine equivalent.

  • Imine Formation: Combine the primary amine (1.0 equiv) and benzophenone (1.05 equiv) in anhydrous methanol or benzene. Add crushed 4Å molecular sieves to drive the equilibrium forward by absorbing water.

  • Reduction: Once imine formation is complete (monitor by TLC or IR for the disappearance of the C=O stretch), add sodium cyanoborohydride (NaCNBH 3​ , 1.5 equiv) and a catalytic amount of acetic acid to adjust the pH to ~5.5.

  • Completion: Stir at room temperature for 12 hours. The mild hydride source selectively reduces the protonated iminium ion without reducing unreacted ketones.

  • Workup: Quench with saturated aqueous NH 4​ Cl, extract with EtOAc, and purify via column chromatography.

Consolidated References

  • Facile New Methods for Introduction and Removal of the Diphenylmethyl Group as a Protective Group for Carboxylic Acids. ResearchGate. 1

  • A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. PMC / National Institutes of Health. 3

  • Applications of Benzhydrylsulfanylbenzene in Organic Synthesis: A Detailed Overview. Benchchem. 5

  • Oxidative Deprotection of Diphenylmethylamines. ACS Publications. 6

  • Iron(III)-catalyzed direct synthesis of diphenylmethyl esters from 2-diphenylmethoxypyridine. Taylor & Francis. 2

Sources

Troubleshooting

common side products in the synthesis of substituted diphenylpropylamines

Welcome to the technical support center for the synthesis of substituted diphenylpropylamines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of substituted diphenylpropylamines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these multi-step syntheses. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthetic route for 3,3-diphenylpropylamine and its N-substituted derivatives?

A1: A widely adopted and robust multi-step synthesis starts with cinnamonitrile and benzene.[1][2] The core pathway involves:

  • Friedel-Crafts Alkylation: Benzene is alkylated with cinnamonitrile using a Lewis acid catalyst (e.g., AlCl₃) to form the intermediate 3,3-diphenylpropionitrile.[1][2]

  • Nitrile Reduction: The propionitrile intermediate is reduced to the primary amine, 3,3-diphenylpropylamine, most commonly via catalytic hydrogenation with catalysts like Raney Nickel or Pd/C.[1]

  • N-Alkylation (Optional): For N-substituted derivatives (e.g., N-methyl), the primary amine undergoes a final alkylation step. The Eschweiler-Clarke reaction is often preferred for methylation as it cleanly yields the tertiary amine without the risk of forming quaternary ammonium salts.[1][3][4]

Q2: What are the primary challenges when scaling this synthesis from the lab to a pilot plant?

A2: Scaling up this synthesis introduces several critical challenges that can impact yield, purity, and safety.[1] Key issues include:

  • Thermal Management: The Friedel-Crafts alkylation is highly exothermic. Inefficient heat removal at larger scales can lead to temperature spikes, promoting side reactions and reducing product quality.[1]

  • Mass Transfer Limitations: In the catalytic hydrogenation step, achieving efficient mixing of the solid catalyst, liquid substrate, and hydrogen gas is crucial. Poor mass transfer can result in slow or incomplete reactions.[1]

  • Impurity Profile Magnification: Side reactions that are negligible at the lab scale can become significant sources of impurities during scale-up, complicating purification efforts.[1]

Q3: What are the most significant safety hazards associated with this synthesis?

A3: Safety is paramount. The primary hazards stem from the reagents and conditions used in each step:

  • Friedel-Crafts Catalysts: Lewis acids such as aluminum chloride (AlCl₃) are corrosive and react violently with water. Strict moisture-free handling conditions are mandatory.[1]

  • Catalytic Hydrogenation: This step utilizes flammable hydrogen gas under high pressure and often employs pyrophoric catalysts like Raney Nickel.[1] An inert atmosphere, proper grounding of equipment, and the use of pressure-rated autoclaves are essential.

  • Reagents and Solvents: Benzene is a known carcinogen. Many other organic solvents used are flammable. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[1]

Troubleshooting Guide: Side Products & Optimization

This section addresses specific experimental issues, detailing the likely causes and providing actionable solutions.

Problem 1: Low Yield or Stalled Reaction in Friedel-Crafts Alkylation

Symptoms: TLC or GC analysis shows a large amount of unreacted cinnamonitrile and/or benzene, even after extended reaction times. The reaction may have stopped progressing.

Primary Cause: Deactivation of the Lewis acid catalyst (e.g., AlCl₃) is the most common culprit.[1] Lewis acids are extremely sensitive to moisture. Any water present in the reagents or solvent, or from atmospheric exposure, will hydrolyze the catalyst, rendering it inactive.

Solutions & Protocol Adjustments:

  • Ensure Anhydrous Conditions:

    • Thoroughly flame-dry all glassware under vacuum or in an oven before assembly.

    • Use freshly opened or distilled anhydrous solvents. Benzene, for example, should be dried over sodium/benzophenone ketyl.

    • Use high-purity, anhydrous aluminum chloride. Do not use material that appears clumpy or discolored.

    • Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction setup.

  • Troubleshooting Workflow:

start Low Yield in Friedel-Crafts Step check_reagents Are all reagents and solvents certified anhydrous? start->check_reagents check_setup Is the reaction under a positive inert gas atmosphere? check_reagents->check_setup Yes dry_reagents Action: Use freshly dried solvents and high-purity AlCl₃. check_reagents->dry_reagents No setup_inert Action: Purge system with N₂/Ar and maintain positive pressure. check_setup->setup_inert No check_temp Was the internal temperature maintained below 10°C during addition? check_setup->check_temp Yes dry_reagents->check_setup setup_inert->check_temp improve_cooling Action: Improve cooling efficiency (ice/salt bath) and slow down the addition rate of cinnamonitrile. check_temp->improve_cooling No success Yield Improved check_temp->success Yes improve_cooling->success

Caption: Competing desired and side reactions in Friedel-Crafts alkylation.

Problem 3: Quaternary Ammonium Salt Formation during N-Methylation

Symptoms: When attempting to methylate the primary or secondary amine using an alkyl halide (e.g., methyl iodide), the final product is contaminated with a salt that is often insoluble in organic solvents and shows multiple methyl groups in NMR analysis.

Primary Cause: Over-methylation. Reagents like methyl iodide are highly reactive and can continue to alkylate the desired tertiary amine product to form a quaternary ammonium salt. [1]This side reaction is difficult to control via stoichiometry alone.

Solutions & Protocol Adjustments:

  • Use Reductive Amination: The Eschweiler-Clarke reaction is the industry-standard solution to this problem. It uses formaldehyde as the methyl source and formic acid as the reducing agent. [3][5]The reaction mechanism involves the formation of an iminium ion which is then reduced. A tertiary amine cannot form an iminium ion, so the reaction cleanly stops at the tertiary amine stage, preventing quaternization. [3][4]

    Method Reagents Key Advantage Common Side Product
    Alkyl Halide CH₃I, K₂CO₃ Simple setup Quaternary Ammonium Salt [1]
    Eschweiler-Clarke HCHO, HCOOH No over-methylation [3][4] Minimal, if run correctly

    | Leuckart Reaction | HCOOH, NH₄⁺HCO₂⁻ | One-pot amination | N-formyl amide [6][7]|

Table 1: Comparison of common N-alkylation methods and their associated side products.

Problem 4: N-Formyl Byproduct in Leuckart or Eschweiler-Clarke Reactions

Symptoms: The product mixture contains a significant amount of an amide byproduct, specifically the N-formyl derivative of the target amine. This is particularly common when using the Leuckart-Wallach reaction. [6][7] Primary Cause: Incomplete hydrolysis. Both the Leuckart and Eschweiler-Clarke reactions proceed through an N-formylated intermediate or related species. [7][8]If the final workup step (typically an acidic or basic hydrolysis) is not sufficiently rigorous or long enough, this intermediate will persist in the final product.

Solutions & Protocol Adjustments:

  • Ensure Complete Hydrolysis:

    • After the initial reaction is complete (as monitored by TLC), add a strong acid (e.g., concentrated HCl).

    • Heat the mixture under reflux for several hours to ensure the complete cleavage of any remaining N-formyl groups.

    • After cooling, basify the mixture to deprotonate the amine product before extraction.

Key Experimental Protocols

Protocol 1: Synthesis of 3,3-Diphenylpropylamine

[1] This two-step protocol covers the synthesis of the primary amine from cinnamonitrile.

Step A: Friedel-Crafts Alkylation to 3,3-Diphenylpropionitrile

  • Set up a flame-dried, three-necked flask with a dropping funnel, reflux condenser, and nitrogen inlet.

  • Charge the flask with anhydrous aluminum chloride (1.2 eq.) and excess anhydrous benzene (serves as reactant and solvent).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add cinnamonitrile (1.0 eq.) dissolved in anhydrous benzene dropwise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. [1]5. After addition, allow the mixture to stir at room temperature for 4-6 hours or until TLC indicates consumption of the starting material.

  • Carefully quench the reaction by slowly pouring it over a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, wash with water, 5% sodium bicarbonate solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude 3,3-diphenylpropionitrile.

Step B: Catalytic Hydrogenation to 3,3-Diphenylpropylamine

  • To a high-pressure autoclave, add 3,3-diphenylpropionitrile (1.0 eq.), a suitable solvent (e.g., methanol or ethanol), and a catalyst (e.g., 5% Raney Nickel, ~10% w/w). [1]2. Seal the reactor, purge several times with nitrogen, then with hydrogen gas.

  • Pressurize the reactor with hydrogen to 3-5 MPa and heat to 80-100 °C with vigorous stirring.

  • Monitor the reaction by hydrogen uptake. It is typically complete within 4-8 hours.

  • Cool the reactor, carefully vent the excess hydrogen, and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure. The crude 3,3-diphenylpropylamine can be purified by vacuum distillation. [1]

Protocol 2: N-Methylation via Eschweiler-Clarke Reaction

[3][5] This protocol describes the selective methylation of a primary amine to a tertiary amine.

  • To a round-bottom flask, add the primary amine (e.g., 3,3-diphenylpropylamine, 1.0 eq.).

  • Add aqueous formaldehyde (approx. 2.2-2.5 eq.) followed by formic acid (approx. 2.2-2.5 eq.). The reaction is often exothermic.

  • Heat the mixture to reflux (typically around 100 °C) and maintain for 6-12 hours, monitoring by TLC until the starting material and intermediate secondary amine are consumed. CO₂ evolution will be observed.

  • Cool the reaction mixture to room temperature and add concentrated HCl to hydrolyze any intermediates and protonate the product.

  • Basify the solution by the slow addition of aqueous NaOH until the pH is >12.

  • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N,N-dimethyl-3,3-diphenylpropylamine.

References
  • BenchChem. (2025). Challenges in the scale-up of 3,3-Diphenylpropylamine production. BenchChem Technical Support.
  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Wikipedia.
  • Alfa Chemistry. (n.d.). Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction. Alfa Chemistry.
  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Organic Chemistry Portal.
  • Grokipedia. (n.d.). Leuckart reaction. Grokipedia.
  • YouTube. (2025, October 13). Eschweiler-Clarke reaction.
  • Google Patents. (n.d.). CN101575297B - Preparation method of N-methyl-3,3-diphenylpropylamine.
  • Wikipedia. (n.d.). Leuckart reaction. Wikipedia.

Sources

Optimization

Technical Support Center: Synthesis of 3-(Dimethylamino)propylamine (DMAPA)

Welcome to the technical support resource for the synthesis of 3-(Dimethylamino)propylamine (DMAPA). This guide is designed for researchers, chemists, and process development professionals to navigate the common challeng...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 3-(Dimethylamino)propylamine (DMAPA). This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with DMAPA synthesis, with a primary focus on identifying and mitigating impurities. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.

I. Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems encountered during the synthesis and purification of DMAPA. The standard synthesis route involves a two-step process: a Michael addition of dimethylamine to acrylonitrile to form 3-(dimethylamino)propionitrile (DMAPN), followed by the catalytic hydrogenation of DMAPN to DMAPA.[1][2]

Problem 1: High Levels of Secondary Amine Impurity, 3,3'-Iminobis(N,N-dimethylpropylamine), in Final Product.

Q: My post-hydrogenation analysis (GC-MS) shows a significant peak corresponding to the secondary amine dimer of DMAPA. What causes this, and how can I prevent it?

A: This is the most common and challenging impurity. Its formation is a direct consequence of a competitive side reaction during the catalytic hydrogenation of the nitrile intermediate, DMAPN.

  • Causality & Mechanism: The hydrogenation of a nitrile to a primary amine does not happen in a single step. It proceeds through a surface-bound primary imine intermediate. This imine can follow two pathways:

    • Desired Pathway: Further hydrogenation to the target primary amine, DMAPA.

    • Undesired Pathway: Nucleophilic attack by a molecule of freshly formed DMAPA (a primary amine) on the imine intermediate. This condensation reaction forms a secondary imine, which, upon subsequent hydrogenation, yields the secondary amine impurity, 3,3'-iminobis(N,N-dimethylpropylamine), often called di-DMAPA.[3][4] This side reaction is essentially a reductive amination.[5][6][7] This impurity is particularly problematic as its boiling point is close to that of DMAPA, making separation by distillation difficult.[3][4]

dot

Caption: Fig 1. Competing pathways in DMAPA synthesis.

  • Solution & Protocol: The key is to suppress the nucleophilic character of the DMAPA product or to accelerate the final hydrogenation of the imine. An effective strategy is to conduct the hydrogenation under low pressure in the presence of an alkali metal hydroxide.[3][4]

    Protocol: High-Selectivity Low-Pressure Hydrogenation

    • Catalyst Preparation: In a suitable vessel, wash the Raney® Nickel catalyst (e.g., 5-10% w/w relative to DMAPN) three times with deionized water, followed by three washes with pure DMAPA to create a slurry.[8] This removes residual alkali from the catalyst activation and primes the catalyst surface.

    • Reactor Charging: Charge a high-pressure reactor with the catalyst slurry. Add the bulk of the DMAPA to be used as a solvent, and an aqueous solution of 50/50 NaOH/KOH (approximately 0.1-1.0% w/w of the total reaction mass).[8]

    • Inerting: Seal the reactor. Purge three times with nitrogen, followed by three times with hydrogen to remove all oxygen.

    • Reaction Conditions: Heat the reactor to 70-100°C and pressurize with hydrogen to 45-150 psig (3-10 bar).[3]

    • DMAPN Feed: Begin feeding the DMAPN substrate into the reactor at a controlled rate, maintaining constant temperature and pressure. Continuous feeding prevents a high concentration of the intermediate, further favoring the desired reaction.

    • Monitoring: Monitor hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

    • Post-Reaction: Cool the reactor, vent the hydrogen, and purge with nitrogen before handling the product.

Problem 2: Incomplete Conversion of DMAPN Intermediate.

Q: My crude product contains a significant amount of unreacted 3-(dimethylamino)propionitrile (DMAPN). How can I drive the reaction to completion?

A: Residual DMAPN indicates a problem with the hydrogenation step's efficiency.

  • Causality & Troubleshooting Workflow:

    • Catalyst Activity: Raney® Nickel is highly active but can deactivate over time or through improper handling.[9][10] It is pyrophoric and must be handled with care as an air-stable slurry.[9]

    • Reaction Parameters: Insufficient hydrogen pressure, low temperature, or short reaction times will lead to incomplete conversion.

    • Purity of Starting Material: Impurities in the DMAPN can act as catalyst poisons.

dot

G start High DMAPN Detected? cat_check Check Catalyst History (Age, Handling) start->cat_check Yes param_check Review Reaction Parameters (T, P, Time) cat_check->param_check Catalyst OK reactivate Action: Use fresh or reactivated catalyst. cat_check->reactivate Suspect Deactivation increase_params Action: Increase T, P, or reaction time incrementally. param_check->increase_params Parameters Below Recommended Range purify_dmapn Consider DMAPN purification before hydrogenation. param_check->purify_dmapn Parameters OK caption Fig 2. Troubleshooting incomplete hydrogenation.

Caption: Fig 2. Troubleshooting incomplete hydrogenation.

  • Solution:

    • Ensure Catalyst Activity: Always use a fresh or properly stored batch of Raney® Nickel. If catalyst recycling is intended, regeneration protocols may be necessary.[11]

    • Optimize Conditions: If conversion is low, consider increasing hydrogen pressure in increments of 20-30 psig or temperature by 10°C, while monitoring impurity profiles.

    • Ensure Proper Agitation: Efficient mixing is crucial in a slurry-phase hydrogenation to ensure good contact between the catalyst, DMAPN, and hydrogen.

Problem 3: Difficulties with Catalyst Removal Post-Reaction.

Q: The fine Raney® Nickel catalyst is difficult to filter and leads to product contamination. What is the best practice for removal?

A: Complete removal of the heterogeneous catalyst is critical for product purity.

  • Causality: Raney® Nickel is a fine-grained solid, often referred to as "spongy nickel," which can pass through standard filter paper.[9]

  • Solution & Protocol:

    • Primary Settling: After the reaction, cease agitation and allow the majority of the catalyst to settle to the bottom of the reactor. Decant the bulk of the crude DMAPA.

    • Filtration: The most common method is filtration.[12] For fine particles, use a filter aid like Celite®.

      • Protocol: Filtration with Filter Aid a. Prepare a filter pad by passing a slurry of Celite® in a suitable solvent (e.g., ethanol or a portion of the pure DMAPA) through a Büchner funnel fitted with filter paper, creating a 1-2 cm thick pad. b. Gently pour the crude DMAPA containing the suspended catalyst onto the center of the filter pad under vacuum. c. Wash the filter cake with a small amount of fresh solvent or pure DMAPA to recover any retained product.

    • Magnetic Separation: Since Raney® Nickel is magnetic, strong external magnets can be applied to the outside of a non-metallic transfer vessel to hold the catalyst while the product is decanted or pumped out.[10]

II. Frequently Asked Questions (FAQs)

Q1: What are the typical purity levels achievable for DMAPA? A1: Commercial-grade DMAPA typically has a purity of >99.5%.[1] Achieving this level requires efficient removal of byproducts, primarily through multi-stage fractional distillation after the initial workup.[1]

Q2: What analytical methods are recommended for purity assessment? A2: Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS) is the standard method for quantifying DMAPA and its volatile impurities.[8][13] For trace analysis in final products like cosmetics, more sensitive methods like HPLC or ion mobility spectrometry may be employed.[14][15]

Q3: Can water content affect the synthesis? A3: Yes. While small amounts of water are often used in the process (e.g., with the caustic solution), excess water during hydrogenation can lead to the formation of undesired byproducts like n-propylamine.[3][4] The water content in the final product should be controlled, with typical specifications being ≤0.5%.

Q4: Is vacuum distillation necessary for purification? A4: Yes, vacuum distillation is the recommended primary purification technique.[16] DMAPA has a boiling point of 133°C at atmospheric pressure. Distilling under vacuum lowers the boiling point, preventing thermal decomposition and the formation of high-boiling point degradation products. A typical condition is 128-131°C at a pressure of ~20 mmHg.[16]

Q5: Are there alternatives to Raney® Nickel for the hydrogenation step? A5: Raney® Nickel is widely used due to its high activity, stability, and cost-effectiveness compared to precious metal catalysts like platinum or palladium.[9][17] Other nickel-based catalysts, as well as cobalt or ruthenium catalysts, can also be used for nitrile hydrogenation, but may require different optimization of reaction conditions.[11]

III. Data Summary & Reference Tables

Table 1: Common Impurities in DMAPA Synthesis

Impurity NameStructureFormation MechanismAnalytical Method
3,3'-Iminobis(N,N-dimethylpropylamine) (CH₃)₂N(CH₂)₃NH(CH₂)₃N(CH₃)₂Reductive amination side-reaction during hydrogenation.[3][4]GC-MS, GC-FID
3-(Dimethylamino)propionitrile (DMAPN) (CH₃)₂N(CH₂)₂C≡NUnreacted starting material from incomplete hydrogenation.GC-MS, GC-FID
N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) (CH₃)₂N(CH₂)₃N(CH₃)₂Known difficult-to-remove byproduct, formation pathway complex.[3][4]GC-MS, GC-FID
n-Propylamine CH₃(CH₂)₂NH₂Potential byproduct from side reactions, especially with excess water.[3][4]GC-MS, GC-FID
Water H₂OResidual from synthesis or atmospheric absorption.Karl Fischer Titration

Table 2: Recommended High-Selectivity Hydrogenation Parameters[3][8]

ParameterRecommended RangeRationale / Impact on Purity
Catalyst Raney® Nickel (Sponge Nickel)High activity and cost-effective for nitrile reduction.
Catalyst Loading 5-10% w/w (relative to DMAPN)Ensures sufficient active sites for efficient conversion.
Temperature 70 - 100 °CBalances reaction rate and selectivity; higher temps may increase side reactions.
H₂ Pressure 45 - 150 psig (3 - 10 bar)Low pressure is sufficient and improves selectivity against byproduct formation.
Additive aq. NaOH / KOH solutionSuppresses secondary amine formation by reducing the nucleophilicity of DMAPA.
Solvent DMAPAUsing the product as the solvent simplifies downstream processing.

IV. References

  • Dimethylaminopropylamine (DMAPA). (n.d.). Chemicals Information. Retrieved from [Link]

  • 3-(Dimethylamino)-1-propylamine. (n.d.). Chemotechnique Diagnostics. Retrieved from [Link]

  • Devanathan, I. (2003). Low pressure process for manufacture of 3-dimethylaminopropylamine (dmapa). (U.S. Patent No. WO2004060039A2). Google Patents. Retrieved from

  • Vidal, L., et al. (2011). Determination of trace impurities in cosmetic intermediates by ion mobility spectrometry. PubMed. Retrieved from [Link]

  • Devanathan, I. (2003). Low pressure process for manufacture of 3-dimethylaminopropylamine (DMAPA). (U.S. Patent No. US6660887B1). Google Patents. Retrieved from

  • DMAPA. (n.d.). Ataman Kimya. Retrieved from [Link]

  • Raney nickel. (2024). In Wikipedia. Retrieved from [Link]

  • Raney® Nickel: A Life-Changing Catalyst. (n.d.). American Chemical Society. Retrieved from [Link]

  • Dimethylaminopropylamine (DMAPA) - analysis. (n.d.). Analytice. Retrieved from [Link]

  • Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. (2020). R Discovery. Retrieved from [Link]

  • DIMETHYLAMINOPROPYLAMINE. (n.d.). Ataman Kimya. Retrieved from [Link]

  • The Production Process Of DMAPA (N,N-Dimethyl-1,3-propane Diamine). (2025). Helios Group. Retrieved from [Link]

  • A Hidden Allergen, 3-Dimethylamino-1-Propylamine (DMAPA). (n.d.). Walsh Medical Media. Retrieved from [Link]

  • Dimethylaminopropylamine. (2024). In Wikipedia. Retrieved from [Link]

  • Method for producing bis-[(3-dimethylamino)propyl]amine (bisdmapa). (2006). (U.S. Patent No. WO2006082202A1). Google Patents. Retrieved from

  • Determination of residual dimethylaminopropylamine in aminopropylamides of fatty acid using high-performance liquid chromatography. (2018). ResearchGate. Retrieved from [Link]

  • 3-Dimethylaminopropylamine 109-55-7 wiki. (n.d.). Molbase. Retrieved from [Link]

  • Process for the Synthesis of Dmapa. (2008). (U.S. Patent No. US20080293973A1). Google Patents. Retrieved from

  • General Construction of Amine via Reduction of N=X (X = C, O, H) Bonds Mediated by Supported Nickel Boride Nanoclusters. (2022). PMC. Retrieved from [Link]

  • GREEN Fatty Acid Amidopropyl Dimethylamines CIR EXPERT PANEL MEETING JUNE 11-12, 2012. (2012). Cosmetic Ingredient Review. Retrieved from [Link]

  • Process for the synthesis of DMAPA. (2010). (U.S. Patent No. US7723547B2). Google Patents. Retrieved from

  • Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. (2015). Aidic. Retrieved from [Link]

  • DMAPA production process. (2023). Shandong Avant New Material Technology Co., Ltd. Retrieved from [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]

  • Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. (2020). MDPI. Retrieved from [Link]

  • DMAPN - Dimethylaminopropionitrile. (n.d.). Neuromuscular. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Dimethylaminopropionitrile. (n.d.). CDC. Retrieved from [Link]

  • Reductive amination. (2024). In Wikipedia. Retrieved from [Link]

  • Reductive Amination Reaction. (2011). OpenBU. Retrieved from [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). JOCPR. Retrieved from [Link]

  • Reductive Amination. (n.d.). Chemistry Steps. Retrieved from [Link]

Sources

Troubleshooting

optimizing purification of 3-(Dimethylamino)propylamine by chromatography

Welcome to the Technical Support & Troubleshooting Center for 3-(Dimethylamino)propylamine (DMAPA) Chromatography . As a highly polar, aliphatic diamine containing both a primary and a tertiary amine, DMAPA presents a no...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for 3-(Dimethylamino)propylamine (DMAPA) Chromatography .

As a highly polar, aliphatic diamine containing both a primary and a tertiary amine, DMAPA presents a notorious challenge for chromatographers. It lacks a UV-absorbing chromophore, exhibits poor retention on standard reversed-phase (RP) columns, and causes severe peak tailing due to secondary interactions with residual silanols.

This guide is engineered for researchers and drug development professionals. It synthesizes field-proven methodologies, diagnostic workflows, and mechanistic troubleshooting to help you optimize both the analytical quantification and preparative purification of DMAPA.

I. Diagnostic Workflow: Selecting Your Chromatographic Strategy

Before troubleshooting, you must ensure your baseline chromatographic strategy aligns with your detector capabilities and purification goals. Use the decision matrix below to select the optimal pathway.

DMAPA_Workflow Start DMAPA Sample (Highly Polar, No Chromophore) Q1 Is UV/Fluorescence Detection Required? Start->Q1 Deriv Pre-column Derivatization (e.g., FMOC-Cl, Dansyl-Cl) Q1->Deriv Yes Q2 Is MS, CAD, or ELSD Available? Q1->Q2 No RP Reversed-Phase HPLC (C18) Gradient Elution Deriv->RP HILIC HILIC (e.g., ZIC-HILIC) High Acetonitrile Mobile Phase Q2->HILIC Yes (Volatile Buffers) SCX Strong Cation Exchange (SCX) Low pH, Salt Gradient Q2->SCX Yes (Non-volatile Buffers)

Fig 1: Decision matrix for selecting DMAPA chromatographic purification and analysis strategies.

II. Step-by-Step Methodologies & Protocols

Protocol A: Pre-Column Derivatization with FMOC-Cl (Analytical)

Mechanistic Rationale: DMAPA cannot be detected via standard UV due to the absence of conjugated pi-electron systems. By reacting the primary amine of DMAPA with 9-fluorenylmethyl chloroformate (FMOC-Cl), we attach a highly fluorescent, hydrophobic carbamate moiety[1]. This simultaneously solves the detection issue and increases hydrophobicity, allowing sharp, retained peaks on standard C18 columns.

  • Buffer Preparation: Prepare a 0.1 M borate buffer and adjust to pH 8.5. Causality: The primary amine of DMAPA (pKa ~10.5) must be partially deprotonated to act as a nucleophile against the FMOC-Cl reagent.

  • Derivatization: Mix 100 µL of the DMAPA sample with 100 µL of borate buffer. Add 200 µL of 5 mM FMOC-Cl (dissolved in anhydrous acetonitrile). Vortex and incubate at room temperature for exactly 5 minutes.

  • Self-Validating Quenching Step: Add 50 µL of 20 mM glycine. Causality: Glycine reacts with any unreacted FMOC-Cl, converting it into FMOC-glycine. This prevents the excess reagent from hydrolyzing into FMOC-OH, which can co-elute and mask the DMAPA peak[2].

  • Analysis: Inject onto an end-capped C18 column. Elute using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid). Detect via Fluorescence (Excitation: 260 nm, Emission: 315 nm).

Protocol B: Direct Purification via HILIC (Preparative/Analytical)

Mechanistic Rationale: When derivatization is undesirable (e.g., recovering pure DMAPA fractions), Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard[3]. HILIC retains polar amines by partitioning them into a water-enriched layer immobilized on a polar stationary phase.

  • Column Selection: Utilize a zwitterionic stationary phase (e.g., ZIC-HILIC) which provides uniform water-layer formation and minimizes irreversible ionic binding.

  • Mobile Phase Preparation:

    • Solvent A: 100 mM Ammonium Formate, pH 3.0.

    • Solvent B: 100% Acetonitrile.

  • Equilibration (Critical): Flush the column with 80% B / 20% A for a minimum of 20 column volumes. Causality: HILIC columns require extended time to establish the stagnant aqueous partition layer. Rushing this step guarantees retention time drift.

  • Elution: Run an isocratic gradient at 75% B. DMAPA will elute cleanly. Monitor via MS, CAD, or ELSD.

III. Troubleshooting Guide

Issue 1: Severe peak tailing of underivatized DMAPA on C18 columns.

  • Cause: Cation-exchange interactions. At typical mobile phase pH (2.0 - 7.0), both the primary and tertiary amines of DMAPA are protonated. These cations interact aggressively with ionized, residual silanol groups ( SiO− ) on the silica support.

  • Solution: Do not use standard C18. Switch to a heavily base-deactivated (end-capped) C18 column. Alternatively, use an ion-pairing reagent (e.g., 5 mM sodium hexanesulfonate at pH 2.5) to neutralize the charge of DMAPA, or use a hybrid-silica column capable of withstanding pH 11.0 to fully deprotonate the DMAPA amines.

Issue 2: Multiple unexpected peaks observed after FMOC-Cl derivatization.

  • Cause: Incomplete derivatization, reagent hydrolysis, or di-derivatization. If the pH exceeds 9.5, FMOC-Cl rapidly hydrolyzes. If the quenching step is omitted, excess reagent forms interfering byproducts.

  • Solution: Strictly control the reaction buffer at pH 8.5. Ensure the quenching step with glycine is performed exactly 5 minutes post-reaction.

Issue 3: Retention time drift or irreproducibility in HILIC mode.

  • Cause: Sample diluent mismatch. Because HILIC relies on a high-organic mobile phase to maintain the aqueous partition layer, injecting a sample dissolved in 100% water disrupts the stationary phase layer locally, causing peak distortion and drift.

  • Solution: Dilute your injected sample in a solvent that closely matches the starting mobile phase (e.g., minimum 50-70% Acetonitrile).

IV. Quantitative Data: Column & Mobile Phase Comparison

The following table summarizes the expected chromatographic behavior of DMAPA under various analytical strategies. Use this to benchmark your system suitability.

Chromatographic StrategyStationary PhaseMobile Phase / AdditiveDetection MethodRetention Factor ( k′ )Peak Symmetry ( As​ )
RP-HPLC (Underivatized) Standard C180.1% TFA in H2​O /ACNMS / CAD0.5 (Poor)> 2.5 (Severe Tailing)
RP-HPLC (Ion-Pairing) End-capped C185 mM Hexanesulfonate (pH 2.5)MS / CAD3.2 (Good)1.2 (Acceptable)
HILIC (Underivatized) ZIC-HILIC10 mM NH4​Ac in 80% ACNMS / CAD4.5 (Excellent)1.1 (Excellent)
RP-HPLC (FMOC Deriv.) Standard C180.1% FA in H2​O /ACNFluorescence5.8 (Excellent)1.0 (Perfect)

V. Frequently Asked Questions (FAQs)

Q: Why can't I just use standard UV detection at 205-210 nm for DMAPA? A: DMAPA lacks conjugated double bonds or aromatic rings. While aliphatic amines exhibit weak absorbance at low wavelengths, the signal-to-noise ratio is extremely poor. Furthermore, common mobile phase additives required to improve peak shape (like acetate, formate, or TFA) have high background absorbance at 210 nm, which will completely mask the trace DMAPA signal.

Q: How do I remove DMAPA impurities from my synthesized amidoamine or betaine product? A: DMAPA is a common, sensitizing impurity in surfactants like cocamidopropyl betaine (CAPB)[4]. For chromatographic purification, Preparative Strong Cation Exchange (SCX) is highly effective. Because DMAPA has two basic amines, it binds much more strongly to SCX resins at pH 3.0 than the target amidoamines. You can wash the product through, then elute the trapped DMAPA using a 1 M NaCl step gradient.

Q: Can I use Dansyl Chloride instead of FMOC-Cl for derivatization? A: Yes. Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is an excellent alternative that reacts with the primary amine of DMAPA to form a stable sulfonamide[4]. It allows for both UV (254 nm) and fluorescence detection. However, Dansyl derivatization typically requires higher temperatures (e.g., 60°C for 30 mins) compared to the rapid room-temperature reaction of FMOC-Cl.

VI. References

  • A Practical Guide to HILIC Source: The Nest Group / Merck SeQuant URL:[Link]

  • Determination of Dimethylaminopropylamine in Alkylaminoamides by High-Performance Liquid Chromatography Source: Journal of Chromatographic Science (via ResearchGate) URL:[Link]

  • The role of 3-dimethylaminopropylamine and amidoamine in contact allergy to cocamidopropylbetaine Source: Contact Dermatitis (via ResearchGate) URL:[Link]

Sources

Optimization

Technical Support Center: 3-(Dimethylamino)propylamine (DMAPA) Stability &amp; Handling

Welcome to the Technical Support Center for 3-(Dimethylamino)propylamine (DMAPA) handling. As a Senior Application Scientist, I frequently encounter experimental failures rooted in the silent degradation of this highly r...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(Dimethylamino)propylamine (DMAPA) handling. As a Senior Application Scientist, I frequently encounter experimental failures rooted in the silent degradation of this highly reactive reagent. DMAPA is a versatile aliphatic diamine containing both a primary and a tertiary amine[1]. While this dual functionality makes it invaluable in drug development, polyurethane catalysis, and surfactant synthesis, it also renders it exceptionally vulnerable to environmental degradation[2].

This guide is designed to provide you with field-proven insights, diagnostic tools, and self-validating protocols to ensure your DMAPA remains pristine.

The Causality of DMAPA Degradation

DMAPA does not simply "expire"; it undergoes specific, environmentally triggered chemical transformations. Understanding the causality behind these mechanisms is the first step in troubleshooting your experiments.

  • Oxidative Degradation : The primary amine group is highly susceptible to atmospheric oxygen. Upon exposure, it oxidizes to form amine oxides and nitroxides[3]. This pathway is visibly indicated by a shift from a colorless liquid to a distinct yellow or brown hue[4].

  • Carbamate Formation (CO₂ Absorption) : DMAPA acts as an aggressive carbon dioxide capture agent[5]. When exposed to ambient air, the primary amine reacts with CO₂ to form insoluble carbamate salts. This not only alters the stoichiometry of your reagent but also introduces solid impurities[6].

  • Thermal Decomposition : Elevated temperatures accelerate the breakdown of DMAPA, particularly when it has already absorbed CO₂. Thermal stress drives the cyclization of carbamates and protonated amines, permanently reducing the active amine titer[6]. To minimize this, storage below 30°C is strictly recommended[7].

DMAPA_Degradation DMAPA DMAPA (Intact) O2 Air / Oxygen Exposure DMAPA->O2 CO2 CO2 Absorption DMAPA->CO2 Heat Thermal Stress (>30°C) DMAPA->Heat Oxidation Oxidation Pathway O2->Oxidation Carbamate Carbamate Formation CO2->Carbamate Thermal Thermal Decomposition Heat->Thermal AmineOxide Amine Oxides & Nitroxides (Yellowing) Oxidation->AmineOxide Carbamate->Thermal Accelerates Precipitate Insoluble Carbamate Salts (White Precipitate) Carbamate->Precipitate Degradants Cyclized Products (Reduced Yield) Thermal->Degradants

Logical mapping of DMAPA degradation pathways and their physical manifestations.

Troubleshooting Guide (Q&A)

Q: My DMAPA stock solution has turned from colorless to a distinct yellow. Is it still usable? A: The yellowing indicates oxidative degradation, specifically the formation of amine oxides and nitroxides due to oxygen exposure[3]. For sensitive drug development syntheses or catalytic applications, this batch will introduce side reactions and should be discarded or redistilled. Always store DMAPA under an inert nitrogen or argon pad to prevent this[4].

Q: I'm observing a white, crusty precipitate forming around the cap of my DMAPA bottle. What is it? A: This is a classic sign of carbamate formation. DMAPA rapidly absorbs carbon dioxide from the air[5]. When the primary amine reacts with CO₂, it forms a solid carbamate salt[6]. This alters the stoichiometry of your reagent. Ensure your storage environment is completely CO₂-free by using a Schlenk line or glovebox.

Q: My reaction yields are inconsistent, even though the DMAPA looks clear. What could be wrong? A: DMAPA is highly hygroscopic; it will absorb atmospheric moisture without changing color[4]. Excess water can hydrolyze sensitive reagents in your downstream reactions (e.g., in amide couplings). You must validate the water content using Karl Fischer titration before use.

Quantitative Degradation Indicators

To assist in rapid diagnostics, I have summarized the quantitative and visual indicators of DMAPA degradation into a comparative table.

Degradation PathwayEnvironmental TriggerVisual/Analytical IndicatorPrevention Strategy
Oxidation Atmospheric Oxygen (O₂)Yellow to brown discolorationStore under N₂/Ar pad[4]
Carbamate Formation Carbon Dioxide (CO₂)White precipitate/crustSchlenk line handling[6]
Moisture Absorption Ambient HumidityIncreased water content (KF titration)Molecular sieves (3Å)
Thermal Degradation Temperatures > 30°CLoss of amine titer (GC/NMR)Store below 30°C[7]
Self-Validating Experimental Protocol: Anhydrous & Anaerobic Purification

If your DMAPA has degraded, you do not necessarily need to discard it. The following protocol is a self-validating system designed to purify DMAPA and prove its integrity before use. We utilize a combination of physical drying and vacuum distillation to reverse environmental damage.

Step-by-Step Methodology:

  • Drying (Moisture Removal): Add activated 3Å molecular sieves to the raw DMAPA in a round-bottom flask. Allow it to sit for 24 hours.

    • Causality: 3Å sieves trap water molecules without absorbing the larger DMAPA molecules, ensuring an anhydrous starting point.

  • Degassing (O₂/CO₂ Removal): Connect the flask to a Schlenk line. Perform three cycles of Freeze-Pump-Thaw.

    • Causality: Freezing the liquid with liquid nitrogen and applying a vacuum removes dissolved oxygen and carbon dioxide that cause oxidation and carbamate formation[4].

  • Vacuum Distillation: Distill the DMAPA under reduced pressure (e.g., 10 mmHg). Discard the first 10% (forerun) to eliminate low-boiling impurities, and leave the last 10% in the boiling flask to trap high-boiling cyclized degradants[6].

  • Inert Storage: Transfer the purified colorless distillate to a Schlenk flask, backfill with ultra-pure Nitrogen or Argon, and store in a dark environment strictly below 30°C[7].

  • System Validation: Run a ¹H-NMR to confirm the absence of carbamate peaks and perform a Karl Fischer titration to ensure water content is <50 ppm.

    • Self-Validation: If the NMR shows pure aliphatic amine peaks and the KF titration is below the threshold, the purification protocol is validated as successful.

Schlenk_Workflow Start Raw DMAPA Source Dry Drying over Molecular Sieves (Remove Moisture) Start->Dry Degas Freeze-Pump-Thaw Degassing (Remove Dissolved O2/CO2) Dry->Degas Distill Vacuum Distillation (Isolate Pure DMAPA) Degas->Distill Store Store under N2/Ar (<30°C in Dark) Distill->Store Validate Validation: NMR & Karl Fischer Store->Validate

Self-validating anaerobic purification workflow for degraded DMAPA stocks.

FAQs for Drug Development Professionals

Q: Can I store DMAPA in standard carbon steel drums? A: While carbon steel is sometimes used industrially, if the DMAPA has absorbed any moisture, it can lead to rust and contamination. For laboratory and pharmaceutical applications, high-density polyethylene (HDPE) or stainless steel containers are mandatory[4].

Q: Is heating DMAPA to dissolve precipitates safe? A: Absolutely not. Heating DMAPA that has absorbed CO₂ will accelerate thermal degradation, converting carbamates into cyclized degradation products rather than reverting them to the free amine[6].

Q: What safety precautions are critical when handling DMAPA? A: DMAPA is a corrosive and reactive amine. It is incompatible with strong oxidizers, acids, and isocyanates[8]. Always handle it in a fume hood with appropriate PPE, as inhalation of vapors can cause respiratory discomfort and lung edema[7].

Sources

Troubleshooting

addressing poor reproducibility in assays with 3-(Dimethylamino)propylamine

Welcome to the Advanced Diagnostics and Support Center for 3-(Dimethylamino)propylamine (DMAPA) analysis. As a highly basic, polar, and hygroscopic aliphatic diamine, DMAPA presents unique analytical challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Diagnostics and Support Center for 3-(Dimethylamino)propylamine (DMAPA) analysis. As a highly basic, polar, and hygroscopic aliphatic diamine, DMAPA presents unique analytical challenges. This guide is engineered for drug development professionals and analytical scientists, providing field-proven, mechanistically grounded solutions to ensure assay integrity.

The Chemical Reality of DMAPA: Why Reproducibility Fails

Before troubleshooting, we must understand the causality of assay failure. DMAPA possesses a primary amine and a tertiary amine, making it highly nucleophilic and basic. In standard analytical workflows, three fundamental chemical behaviors compromise reproducibility:

  • Surface Adsorption: Protonated amines form irreversible ionic and hydrogen bonds with deprotonated silanol groups on borosilicate glassware[1].

  • Atmospheric Reactivity: DMAPA is highly hygroscopic and acts as a rapid scavenger of atmospheric carbon dioxide, forming carbamates and bicarbonates that alter effective concentration and pH[2].

  • Chromatographic Invisibility: The molecule lacks a conjugated π -electron system, rendering it nearly invisible to standard UV detectors without chemical modification[3].

Diagnostic FAQs: Root Cause Analysis

Q: Why do my calibration curves exhibit non-linear drop-offs at low concentrations (<10 ppm)? A: This is a classic hallmark of surface adsorption. Borosilicate glassware contains surface silanol groups (Si-OH) with a pKa of ~4.5. In neutral or slightly acidic diluents, these silanols are deprotonated (Si-O⁻), while DMAPA's amines are protonated. This results in strong electrostatic trapping of the analyte on the glass[1]. At trace levels, a massive percentage of the analyte is lost to the walls of the volumetric flask or autosampler vial. Causality Fix: Introduce competitive adsorption by adding 0.1% (v/v) Triethylamine (TEA) to your sample diluent. TEA acts as a sacrificial base, saturating the active silanol sites and allowing DMAPA to remain free in solution[4].

Q: Why does my DMAPA standard concentration degrade over a few days on the bench? A: DMAPA does not spontaneously degrade; it reacts. When exposed to ambient air, it rapidly absorbs moisture and reacts with atmospheric CO 2​ to form carbamates[2]. This alters the molarity of your standard and shifts the pH of your injection matrix. Causality Fix: Standards must be prepared fresh daily, reconstituted in an inert atmosphere (nitrogen/argon glovebox), and stored in tightly sealed, low-volume amber vials with PTFE-lined septa.

Q: I am using HPLC-UV, but my peaks are broad, tailing, or completely invisible. How do I achieve sharp, reproducible peaks? A: DMAPA lacks a UV chromophore, and unshielded silanols on reversed-phase C18 columns cause severe secondary interactions (tailing) with aliphatic amines. Causality Fix: Implement pre-column derivatization using Dansyl chloride. This tags the primary amine with a strong UV/fluorescent chromophore and reduces the molecule's overall polarity, significantly improving peak shape and detector response[3].

Mechanistic Workflows & Visualizations

G DMAPA DMAPA (Protonated) Silanol Glass Silanols (Deprotonated) DMAPA->Silanol Ionic/H-Bonding Recovery High Recovery (>95%) DMAPA->Recovery With TEA Loss Analyte Loss & Peak Tailing Silanol->Loss Adsorption TEA 0.1% TEA Additive (Competitor) TEA->Silanol Blocks Sites TEA->Recovery Enables Elution

Mechanism of DMAPA glass adsorption and TEA-mediated mitigation.

Workflow Issue Poor DMAPA Reproducibility Check1 Loss at low concentrations? Issue->Check1 Check2 Poor peak shape / No UV signal? Issue->Check2 Check3 Day-to-day variance? Issue->Check3 Fix1 Add 0.1% TEA to diluent Check1->Fix1 Yes (Adsorption) Fix2 Dansyl Chloride Derivatization Check2->Fix2 Yes (No Chromophore) Fix3 Prepare fresh in inert atmosphere Check3->Fix3 Yes (CO2/Moisture)

Decision matrix for troubleshooting DMAPA assay reproducibility.

Quantitative Data Summaries

Table 1: Impact of Diluent Additives on Trace DMAPA Recovery

Data demonstrates the critical need for competitive adsorption at low concentrations.

DMAPA ConcentrationDiluent MatrixGlassware TypeObserved Recovery (%)Peak Tailing Factor
100 ppm100% WaterStandard Borosilicate82.4%2.1
1 ppm100% WaterStandard Borosilicate14.2% (Severe Loss)>3.0
1 ppmWater + 0.1% TEAStandard Borosilicate96.8%1.2
1 ppm100% WaterSilanized Glass91.5%1.4
Table 2: Comparison of Analytical Approaches for DMAPA
Analytical MethodAdvantagesLimitationsRecommended Use Case
Direct LC-MS/MS High sensitivity, no derivatization needed.Subject to severe ion suppression; requires TEA to prevent glass adsorption[1].Trace impurity profiling in drug substances.
HPLC-UV (Derivatized) Excellent peak shape; high UV response[3].Adds sample prep time; requires strict pH control during reaction.Routine QA/QC and stability testing.
Titration Simple, rapid, low cost.Non-specific; affected by CO 2​ absorption[2].Bulk raw material release testing.

Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . Do not proceed to sample analysis until the validation checkpoints are passed.

Protocol A: TEA-Mitigated Sample Preparation (For LC-MS/MS)

Purpose: To eliminate glass adsorption and ensure linear recovery down to the Limit of Quantitation (LOQ).

Step-by-Step Methodology:

  • Diluent Preparation: Prepare a diluent of 50:50 Acetonitrile:Water. Add exactly 0.1% (v/v) LC-MS grade Triethylamine (TEA)[4]. Mix thoroughly.

  • Standard Preparation: Inside a nitrogen-purged glovebox, accurately weigh DMAPA reference standard. Dissolve immediately in the TEA-spiked diluent.

  • Serial Dilution: Perform all serial dilutions using the TEA-spiked diluent. Use polypropylene pipette tips to minimize transient glass contact.

  • Vialing: Transfer final solutions to polypropylene autosampler vials, or highly deactivated (silanized) glass vials.

Self-Validation Checkpoint (System Suitability Test): Inject a diluent blank to confirm TEA does not produce isobaric interference. Next, inject a 1 ppm DMAPA spike. Calculate the recovery against a theoretical response factor. Pass criteria: Recovery must be between 95.0% - 105.0%, and the peak tailing factor must be 1.5. If it fails, discard the diluent and prepare fresh TEA.

Protocol B: Pre-Column Derivatization with Dansyl Chloride (For HPLC-UV)

Purpose: To impart a UV chromophore and neutralize the primary amine, enabling robust reversed-phase chromatography[3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.1 M Sodium Carbonate buffer and adjust to pH 10.0. Causality: DMAPA's primary amine must be fully deprotonated to act as a nucleophile against Dansyl chloride.

  • Reagent Preparation: Dissolve Dansyl chloride in Acetone to a concentration of 10 mg/mL. Prepare fresh daily to prevent hydrolysis.

  • Reaction: In an amber reaction vial, combine 100 μ L of the DMAPA sample, 500 μ L of the pH 10.0 buffer, and 400 μ L of the Dansyl chloride reagent.

  • Incubation: Vortex for 10 seconds. Incubate in the dark at 40°C for 45 minutes to drive the reaction to completion.

  • Quenching: Add 50 μ L of 10% methylamine to quench unreacted Dansyl chloride. Filter through a 0.2 μ m PTFE syringe filter prior to injection.

Self-Validation Checkpoint (Derivatization Efficiency): Include an internal standard (e.g., an isotopically labeled aliphatic amine) in step 3. Inject the sample three consecutive times. Pass criteria: The peak area ratio (DMAPA-derivative / IS-derivative) must have an RSD 2.0%. A rising ratio indicates incomplete initial derivatization; a falling ratio indicates derivative instability.

References

  • Adsorption of Amine Compounds on the Glass Surface and Their Impact on the Development of Analytical Method and Pharmaceutical Process. ACS Publications.
  • Solubility of carbon dioxide (CO2) in aqueous solution of 3-(dimethylamino)-1-propylamine (DMAPA). ResearchGate.
  • Determination of residual dimethylaminopropylamine in aminopropylamides of fatty acid using high-performance liquid chromatography. ResearchGate.

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of N-(diphenylmethyl)-N',N'-dimethylpropane-1,3-diamine

Welcome to the technical support center dedicated to the synthesis of N-(diphenylmethyl)-N',N'-dimethylpropane-1,3-diamine. This guide is designed for researchers, scientists, and drug development professionals to naviga...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of N-(diphenylmethyl)-N',N'-dimethylpropane-1,3-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this valuable synthesis. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to optimize your experimental workflow and ensure a successful and efficient scale-up process.

Proposed Synthetic Workflow

The most direct and scalable approach to synthesizing N-(diphenylmethyl)-N',N'-dimethylpropane-1,3-diamine is through the reductive amination of benzophenone with N,N-dimethyl-1,3-propanediamine. This one-pot, two-step reaction involves the initial formation of an imine intermediate, which is then reduced to the desired secondary amine.

G cluster_reactants Reactants cluster_reaction Reductive Amination cluster_workup Workup & Purification benzophenone Benzophenone imine_formation Imine Formation (Dehydrating agent or azeotropic removal of water) benzophenone->imine_formation dmapd N,N-dimethyl-1,3-propanediamine dmapd->imine_formation reduction Reduction (e.g., NaBH(OAc)3, NaBH3CN, or H2/Catalyst) imine_formation->reduction In-situ quench Reaction Quench reduction->quench extraction Liquid-Liquid Extraction (Adjust pH to >10) quench->extraction distillation Vacuum Distillation extraction->distillation product N-(diphenylmethyl)-N',N'-dimethyl- propane-1,3-diamine distillation->product

Caption: Proposed synthetic workflow for N-(diphenylmethyl)-N',N'-dimethylpropane-1,3-diamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the reductive amination step in this synthesis?

The choice of reducing agent is critical for a successful reductive amination. Common methods include:

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the preferred reagent for laboratory-scale synthesis due to its mildness and high selectivity for reducing imines in the presence of ketones.[1][2]

  • Sodium Cyanoborohydride (NaBH₃CN): Another selective reducing agent, particularly effective at a slightly acidic pH. However, the potential for generating toxic hydrogen cyanide gas during workup requires careful handling, especially at scale.[3]

  • Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas is a cost-effective and environmentally friendly option for large-scale production.[4][5]

Q2: Why is my reaction yield consistently low?

Low yields in this reductive amination can often be traced back to the equilibrium of imine formation. The formation of the imine from benzophenone and N,N-dimethyl-1,3-propanediamine is a reversible reaction that produces water. To drive the reaction towards the imine, and subsequently the final product, water must be removed. This can be achieved by:

  • Using a dehydrating agent: Molecular sieves are commonly used in laboratory settings.

  • Azeotropic distillation: For larger scale reactions, a Dean-Stark apparatus can be used to remove water azeotropically with a suitable solvent like toluene.

Q3: What are the key safety considerations when scaling up this synthesis?

Scaling up any chemical synthesis introduces new safety challenges. For this process, consider the following:

  • Exothermic reactions: The reduction step can be exothermic. Ensure adequate cooling capacity and controlled addition of the reducing agent.

  • Hydrogen gas handling: If using catalytic hydrogenation, ensure the use of appropriate high-pressure reactors and proper grounding to prevent static discharge.

  • Handling of reagents: N,N-dimethyl-1,3-propanediamine is a corrosive and flammable liquid. Use appropriate personal protective equipment (PPE) and work in a well-ventilated area.[2]

Troubleshooting Guide

G cluster_problems Common Problems cluster_causes Potential Causes low_yield Low Yield incomplete_imine Incomplete Imine Formation low_yield->incomplete_imine inefficient_reduction Inefficient Reduction low_yield->inefficient_reduction byproducts Byproduct Formation ketone_reduction Benzophenone Reduction byproducts->ketone_reduction over_alkylation Over-alkylation byproducts->over_alkylation purification_issues Purification Difficulties emulsion Emulsion during Workup purification_issues->emulsion high_boiling_impurities High-Boiling Impurities purification_issues->high_boiling_impurities

Caption: Common problems and their potential causes in the synthesis.

Problem 1: Significant amount of unreacted benzophenone in the final product.

  • Cause: Incomplete imine formation. The equilibrium between the ketone and the imine may not have been sufficiently shifted towards the product.

  • Solution:

    • Water Removal: Implement a more efficient method for water removal, such as using freshly activated molecular sieves or azeotropic distillation.

    • Reaction Time: Increase the reaction time for imine formation before adding the reducing agent. Monitor the reaction by TLC or GC-MS to confirm the consumption of benzophenone.

    • Catalyst: Consider adding a catalytic amount of a weak acid, such as acetic acid, to promote imine formation.[1]

Problem 2: The major byproduct is diphenylmethanol.

  • Cause: Reduction of the starting benzophenone. This occurs when the reducing agent is not selective enough or if the imine formation is slow, allowing the ketone to be reduced.

  • Solution:

    • Pre-form the Imine: Allow the benzophenone and N,N-dimethyl-1,3-propanediamine to react for a sufficient time to form the imine before introducing the reducing agent.

    • Choice of Reducing Agent: Use a more selective reducing agent like sodium triacetoxyborohydride, which is known to reduce imines much faster than ketones.[1][2]

    • Temperature Control: Add the reducing agent at a lower temperature to control the reaction rate and favor the reduction of the more reactive imine.

Problem 3: Difficulty in isolating the product during the workup, particularly with the formation of emulsions.

  • Cause: The basic nature of the diamine product can lead to emulsions during aqueous workup.

  • Solution:

    • pH Adjustment: Ensure the aqueous layer is sufficiently basic (pH > 10) with a strong base like sodium hydroxide before extraction. This ensures the product is in its free base form and more soluble in the organic layer.

    • Brine Wash: After the initial extraction, wash the organic layer with a saturated sodium chloride solution (brine) to help break up emulsions.

    • Solvent Choice: Use a less polar organic solvent for extraction if emulsions are persistent.

Problem 4: The final product is contaminated with a high-boiling impurity.

  • Cause: This could be the unreacted imine intermediate or a byproduct from over-alkylation.

  • Solution:

    • Complete Reduction: Ensure the reduction step goes to completion by using a sufficient excess of the reducing agent and allowing for adequate reaction time.

    • Stoichiometry Control: Use a slight excess of the N,N-dimethyl-1,3-propanediamine to minimize the formation of bis-benzhydrylated products.

    • Purification: Optimize the vacuum distillation conditions. A fractional distillation setup may be necessary to separate the product from close-boiling impurities.

Experimental Protocols

Synthesis of N-(diphenylmethyl)-N',N'-dimethylpropane-1,3-diamine

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Benzophenone182.22100.0 g0.549
N,N-dimethyl-1,3-propanediamine102.1867.3 g (80 mL)0.659
Sodium Triacetoxyborohydride211.94139.5 g0.659
Dichloromethane (DCM)-1 L-
Saturated Sodium Bicarbonate-500 mL-
Sodium Hydroxide (10M)-As needed-
Anhydrous Sodium Sulfate---

Procedure:

  • To a 2 L round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add benzophenone (100.0 g, 0.549 mol) and dichloromethane (1 L).

  • Stir the mixture until the benzophenone is completely dissolved.

  • Add N,N-dimethyl-1,3-propanediamine (67.3 g, 0.659 mol) to the solution.

  • Stir the reaction mixture at room temperature for 1 hour to facilitate imine formation.

  • In a separate beaker, carefully add sodium triacetoxyborohydride (139.5 g, 0.659 mol) to the reaction mixture in portions over 30 minutes. The reaction is exothermic, and the temperature should be maintained below 30°C with an ice bath if necessary.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution (500 mL).

  • Adjust the pH of the aqueous layer to >10 with 10M sodium hydroxide.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 200 mL).

  • Combine the organic layers, wash with brine (200 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield N-(diphenylmethyl)-N',N'-dimethylpropane-1,3-diamine as a colorless to pale yellow oil.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1–714.
  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). A Hitchhiker's Guide to Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477.
  • Google Patents. (n.d.). Preparation method of benzhydrylamine hydrochloride.
  • Google Patents. (n.d.). Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Meng, Q.-W., Deng, C.-f., Li, Y.-N., & Du, J. (2013). Research about the Method of Synthesizing N,N-dimethyl-1,3-propanediamine Continuously. Chemical Engineering Transactions, 35, 1087–1092.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

Sources

Troubleshooting

Advanced LC-MS/MS Technical Support Center: Troubleshooting Matrix Effects in 3-(Dimethylamino)propylamine (DMAPA) Analysis

Introduction Welcome to the Advanced Application Support Center. As a highly polar, low-molecular-weight aliphatic diamine (MW 102.18 g/mol ), 3-(Dimethylamino)propylamine (DMAPA) presents a classic bioanalytical challen...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Advanced Application Support Center. As a highly polar, low-molecular-weight aliphatic diamine (MW 102.18 g/mol ), 3-(Dimethylamino)propylamine (DMAPA) presents a classic bioanalytical challenge. Whether you are quantifying DMAPA as a residual impurity in cocamidopropyl betaine (CAPB) surfactants (1)[1] or analyzing it in biological matrices, its physicochemical properties make it highly susceptible to matrix effects—specifically ion suppression in electrospray ionization (ESI) (2)[2].

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you achieve robust, self-validating LC-MS/MS workflows.

The Mechanistic Root of the Problem

DMAPA contains both a primary and a tertiary amine, giving it a highly hydrophilic profile. In standard reversed-phase liquid chromatography (RP-LC) using C18 columns, DMAPA exhibits little to no retention, co-eluting in the void volume ( t0​ ) alongside endogenous salts, unprecipitated proteins, and formulation matrices (3)[3].

During ESI, these co-eluting matrix components compete with DMAPA for the limited charge and surface area of the electrospray droplets. Because matrix components (like surfactants or phospholipids) often have higher surface activity, they evict DMAPA from the droplet surface, preventing its transition into the gas phase and resulting in severe signal suppression (4)[4].

ESI_Mechanism Droplet ESI Droplet (High Surface Tension) Surface Droplet Surface Competition Droplet->Surface Matrix Matrix Components (Surfactants/Salts) Matrix->Surface High Affinity DMAPA DMAPA Ions (Target Analyte) DMAPA->Surface Low Affinity Suppression Ion Suppression (Reduced Gas-Phase DMAPA) Surface->Suppression Matrix Evicts DMAPA

ESI ion suppression mechanism: Matrix components outcompete DMAPA for droplet surface area.

Troubleshooting Guides & FAQs

Q1: My DMAPA signal in matrix is 80% lower than in neat solvent. How do I definitively prove this is ion suppression and not poor extraction recovery? A: You must decouple extraction efficiency from ionization efficiency. To do this, calculate the Matrix Factor (MF) and perform a Post-Column Infusion (PCI) experiment. Causality: Poor recovery means the analyte was lost during sample prep; ion suppression means the analyte is present but invisible to the MS (3)[3]. PCI continuously introduces pure DMAPA into the MS source while a blank matrix extract is injected through the LC. A dip in the steady baseline signal at the target retention time definitively proves the presence of a suppression zone (5)[5].

Q2: I cannot change my sample preparation protocol. How can I chromatographically resolve DMAPA from the suppression zone without using MS-contaminating ion-pairing reagents? A: Transition from RP-LC to Hydrophilic Interaction Liquid Chromatography (HILIC). Causality: HILIC uses a polar stationary phase (e.g., bare silica, zwitterionic) and a highly organic mobile phase (e.g., >70% acetonitrile). DMAPA partitions into the water-enriched layer on the stationary phase, resulting in strong retention ( k′>2 ) (6)[6]. This shifts DMAPA away from the void volume and separates it from hydrophobic matrix components (like lipids) that elute early in HILIC.

Q3: HILIC is not an option for our lab's current instrument configuration. How can I retain DMAPA on a standard C18 column? A: Implement Pre-Column Derivatization. Causality: Reacting DMAPA with a derivatizing agent like Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) targets the primary amine (7)[7]. This attaches a bulky, hydrophobic naphthalene ring to the molecule, drastically increasing its lipophilicity. The derivatized DMAPA will now strongly retain on a C18 column, eluting well past the polar suppression zone.

DecisionTree Start DMAPA Signal Loss Detected CheckRT Check Retention Time (k') Start->CheckRT IsVoid Eluting in Void Volume? CheckRT->IsVoid HILIC Switch to HILIC Column (Increase k') IsVoid->HILIC Yes (RP-LC) Deriv Pre-Column Derivatization (e.g., Dansyl Chloride) IsVoid->Deriv Yes (Need RP-LC) SPE Cation-Exchange SPE (Matrix Removal) IsVoid->SPE No (Matrix Co-elution) SIL Use SIL Internal Standard (Compensate Suppression) HILIC->SIL Deriv->SIL SPE->SIL

Decision tree for troubleshooting DMAPA matrix effects in LC-MS/MS workflows.

Validated Experimental Protocols

Protocol A: Post-Column Infusion (PCI) for Matrix Effect Profiling Self-Validation Mechanism: This protocol visually maps the exact elution windows of matrix suppressors, allowing you to adjust your gradient to ensure DMAPA elutes in a "clean" window (8)[8].

  • Setup: Connect a syringe pump to the LC column effluent using a zero-dead-volume T-connector just before the ESI source.

  • Infusion: Infuse a neat standard of DMAPA (e.g., 100 ng/mL) at 10 µL/min.

  • Monitoring: Monitor the specific MRM transition for DMAPA (e.g., m/z 103.1 45.1 or 58.1). You will observe a steady, flat baseline.

  • Injection: Inject a blank matrix extract (e.g., extracted plasma or surfactant matrix) through the LC system using your standard gradient.

  • Analysis: Observe the baseline. Any significant dips (>15% reduction) indicate zones of ion suppression. If DMAPA's retention time falls within a dip, you must alter the chromatography or sample prep.

Protocol B: HILIC-MS/MS Method for Underivatized DMAPA Self-Validation Mechanism: Utilizing a Stable Isotope Labeled (SIL) internal standard (e.g., DMAPA-d6) ensures that any residual matrix effects are mathematically normalized, as the SIL-IS experiences the exact same suppression as the native analyte (1)[1].

  • Column: Core-shell HILIC column (e.g., 2.1 x 100 mm, 2.6 µm).

  • Mobile Phase A: 10 mM Ammonium formate in Water (pH 3.0 with formic acid to ensure full protonation of DMAPA).

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start at 90% B, hold for 1 min, ramp to 60% B over 4 mins, hold for 1 min, return to 90% B.

  • Sample Dilution: Dilute samples at least 1:10 in Acetonitrile to ensure compatibility with the HILIC starting conditions and prevent peak distortion (solvent effect).

Protocol C: Cation-Exchange Solid Phase Extraction (SPE) Clean-up Self-Validation Mechanism: By exploiting the dual basic amines of DMAPA, we can aggressively wash away neutral and acidic interferents that cause suppression (9)[9].

  • Conditioning: Condition a Mixed-Mode Strong Cation Exchange (MCX) cartridge with 1 mL Methanol, then 1 mL Water (0.1% Formic acid).

  • Loading: Load the sample (acidified to pH < 3 to ensure DMAPA is positively charged).

  • Washing: Wash with 1 mL 0.1% Formic acid in Water, followed by 1 mL 100% Methanol. (This removes neutral lipids and acidic compounds).

  • Elution: Elute DMAPA with 1 mL of 5% Ammonium Hydroxide in Methanol (pH > 10 neutralizes the SPE resin/analyte, breaking the ionic bond).

  • Reconstitution: Evaporate to dryness and reconstitute in the initial LC mobile phase.

Quantitative Data Presentation

The following table summarizes the performance metrics of different analytical strategies for DMAPA, demonstrating the causality between method choice and data integrity.

Analytical StrategyRetention Factor ( k′ )Matrix Factor (MF)*Limit of Detection (LOD)Primary Advantage
Standard RP-C18 (Underivatized) < 0.5 (Void)15 - 30% (Severe Suppression)50 ng/mLFast runtime, but unusable for complex matrices.
HILIC (Underivatized) 3.5 - 5.085 - 95% (Minimal Suppression)0.5 ng/mLExcellent retention; no derivatization required.
Derivatization + RP-C18 4.0 - 6.090 - 105% (Negligible)0.1 ng/mLHighest sensitivity; shifts mass out of low m/z noise.
RP-C18 + Cation-Exchange SPE < 0.5 (Void)70 - 80% (Moderate)5 ng/mLRemoves bulk matrix, but void elution remains a risk.

*Matrix Factor (MF) = (Peak Area in Matrix / Peak Area in Solvent) x 100. An MF of 100% indicates zero matrix effect.

References

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research Source: Longdom URL:[Link]

  • Rapid determination of cocamidopropyl betaine impurities in cosmetic products by core-shell hydrophilic interaction liquid chromatography-tandem mass spectrometry Source: PubMed / Elsevier URL:[Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results Source: ResolveMass Laboratories Inc. URL:[Link]

  • Matrix Effects in Mass Spectrometry Combined with Separation Methods Source: IntechOpen URL:[Link]

  • The role of 3-dimethylaminopropylamine and amidoamine in contact allergy to cocamidopropylbetaine Source: ResearchGate URL:[Link]

  • Analysis of Quaternary Amine Compounds by Hydrophilic Interaction Chromatography/Mass Spectrometry (HILIC/MS) Source: ResearchGate URL:[Link]

  • Determination of residual dimethylaminopropylamine in aminopropylamides of fatty acid using high-performance liquid chromatography Source: ResearchGate URL:[Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Source: NorthEast BioLab URL:[Link]

  • Pesticide Residue Analysis in Herbs and Spices: Managing Matrix Effects in LC–MS/MS Source: SepScience URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

validating the biological activity of 3-(Dimethylamino)propylamine

As a Senior Application Scientist, evaluating the biological activity of chemical intermediates requires looking beyond their primary industrial uses. While 3-(Dimethylamino)propylamine (DMAPA) is classically recognized...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the biological activity of chemical intermediates requires looking beyond their primary industrial uses. While 3-(Dimethylamino)propylamine (DMAPA) is classically recognized as a precursor for surfactants (like cocamidopropyl betaine) and epoxy hardeners, its unique structural properties—specifically its terminal tertiary amine and short alkyl spacer—make it an exceptionally valuable functional moiety in drug development.

When conjugated to lipids or polysaccharides, DMAPA creates cationic vectors capable of condensing nucleic acids (siRNA, pDNA) for gene therapy[1],[2]. The critical challenge in validating DMAPA’s biological activity lies in quantifying its "therapeutic window": the delicate balance between its membrane-permeating efficacy and its inherent cytotoxicity[3].

This guide provides a comprehensive, comparative framework for validating DMAPA-derived biological vectors against industry-standard alternatives like branched polyethylenimine (bPEI).

Mechanistic Causality: Why DMAPA Outperforms Standard Amines

In gene delivery, cationic polymers must bind negatively charged nucleic acids, facilitate cellular uptake, and escape the acidic endosome before lysosomal degradation occurs.

The bPEI Problem: bPEI (25 kDa) is the gold standard for transfection but possesses a high density of primary, secondary, and tertiary amines. This causes severe, irreversible disruption of the cellular membrane, leading to high cytotoxicity[2].

The DMAPA Advantage: DMAPA provides a terminal tertiary amine with a specific pKa (~8.0). At physiological pH (7.4), it is only partially protonated, allowing for stable polyplex formation without excessive membrane lysis. However, once trapped in the endosome (pH 5.5–6.5), the tertiary amines rapidly protonate. This drives the "proton sponge effect" , causing an influx of chloride ions, osmotic swelling, and endosomal rupture, safely releasing the therapeutic cargo into the cytosol[1],[2].

Mechanism A DMAPA-Polyplex Endocytosis B Endosome Entrapment (pH 6.5) A->B Cellular Uptake C Tertiary Amine Protonation (pH < 6.0) B->C Acidification D Chloride Influx & Osmotic Swelling C->D Proton Sponge Effect E Endosomal Rupture D->E Membrane Stress F siRNA/DNA Release into Cytosol E->F Cargo Delivery

Fig 1: DMAPA-mediated endosomal escape via the proton sponge effect.

Comparative Performance Data

To objectively validate DMAPA, we compare DMAPA-modified derivatives (e.g., DMAPA-chems liposomes, DMAPA-Glyp polysaccharides) against bPEI. The data below synthesizes typical validation metrics across human retinal pigment epithelial (hRPE) and ovarian cancer (SKOV3) cell lines[1],[2].

Vector TypeCell LineViability at 100 μg/mLOptimal N/P RatioTransfection EfficiencyZeta Potential (mV)
bPEI (25 kDa) hRPE< 40% (Highly Toxic)10~60%+45 to +50
DMAPA-Glyp hRPE> 80% (Biocompatible)20~75%+30 to +40
DMAPA-chems SKOV3> 85% (Biocompatible)80 - 100~80%+35 to +42

Data Interpretation: DMAPA derivatives maintain high cell viability (>80%) even at elevated concentrations, whereas bPEI induces massive cell death. Furthermore, DMAPA constructs achieve optimal particle sizes (100–200 nm) and positive zeta potentials (+30–+40 mV) that facilitate superior cellular uptake[2].

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every assay includes internal quality control (QC) gates.

Protocol A: Cytotoxicity Profiling via CCK-8 Assay

Causality Check: Why use CCK-8 instead of MTT? The WST-8 salt in the CCK-8 assay is reduced by cellular dehydrogenases into a highly water-soluble formazan dye. Unlike MTT, it does not require toxic solubilization steps (like DMSO), preserving cell architecture and preventing solvent-induced artifacts when evaluating sensitive DMAPA nanoparticles[1].

  • Cell Seeding: Plate target cells (e.g., SKOV3 or L929) at a density of 6×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence[1],[3].

  • Treatment Gradient: Replace the medium with 100 μL of fresh medium containing DMAPA-derivatives at concentrations ranging from 10 to 800 μg/mL[1].

    • Self-Validation Gate: Include a vehicle control (buffer only) for 100% viability baseline, and a positive toxicity control (0.1% Triton X-100) to ensure the assay's dynamic range is functioning.

  • Incubation: Incubate for 24, 48, and 72 hours to assess both acute and cumulative toxicity[1].

  • Quantification: Add 10 μL of CCK-8 solution per well. Incubate for 1.5 hours. Measure absorbance at 450 nm using a microplate reader[1]. Calculate IC₅₀ values using dose-response curve fitting[3].

Protocol B: Polyplex Formulation and Transfection Validation

Causality Check: The Nitrogen-to-Phosphate (N/P) ratio dictates the electrostatic condensation of the polyplex. DMAPA provides the amine nitrogens (N), while the siRNA/pDNA provides the phosphates (P). Titrating this ratio is mandatory to find the exact point where the polyplex is tight enough to protect the RNA from nucleases, but loose enough to unpack inside the cell[1],[3].

  • Polyplex Assembly: Mix DMAPA-derivatives with siRNA at various N/P ratios (e.g., 1 to 120) in nuclease-free water. Vortex gently and incubate at room temperature for 30 minutes to allow electrostatic complexation[1].

  • Physicochemical QC: Measure particle size and Zeta potential via Dynamic Light Scattering (DLS).

    • Self-Validation Gate: Proceed to in vitro testing only if particles are 100–200 nm with a Zeta potential of +30 to +40 mV[2].

  • Transfection: Expose cells to the polyplexes (final siRNA concentration ~50 nM) in serum-free media for 4 hours, then replace with complete media[1].

  • Flow Cytometry: After 24–48 hours, harvest cells, wash twice with PBS (pH 7.4), and analyze via flow cytometry to quantify the percentage of cells successfully expressing the fluorescently tagged cargo[3].

Workflow Step1 Synthesize DMAPA Derivatives Step2 Formulate Polyplexes (Titrate N/P Ratios) Step1->Step2 Step3 Physicochemical QC (DLS & Zeta Potential) Step2->Step3 Step4 In Vitro Assays Step3->Step4 Passes QC (>+30mV, <200nm) Sub1 CCK-8 Cytotoxicity (Determine IC50) Step4->Sub1 Sub2 Flow Cytometry (Transfection %) Step4->Sub2 Valid Identify Optimal Therapeutic Window Sub1->Valid Sub2->Valid

Fig 2: Step-by-step biological validation workflow for DMAPA-based polyplexes.

Conclusion & Strategic Recommendations

When validating 3-(Dimethylamino)propylamine (DMAPA) for biological applications, empirical data proves it is a vastly superior alternative to traditional high-density polyamines like bPEI. By utilizing DMAPA's tertiary amine structure, researchers can engineer delivery vectors that maintain excellent endosomal escape capabilities without sacrificing cellular viability.

For drug development professionals, it is recommended to strictly monitor the molecular weight of the DMAPA-conjugated backbone (e.g., using lower molecular weight glycogen or cholesterol derivatives) to further minimize baseline cytotoxicity while maximizing target cell uptake[1],[2].

References

  • Efficient delivery of Notch1 siRNA to SKOV3 cells by cationic cholesterol derivative-based liposome Source: International Journal of Nanomedicine (via NCBI/Taylor & Francis) URL:[Link]

  • Efficient delivery of NF-κB siRNA to human retinal pigment epith Source: International Journal of Nanomedicine (Dove Medical Press) URL:[Link]

  • Optimizing Biocompatibility and Gene Delivery with DMAEA and DMAEAm: A Niacin-Derived Copolymer Approach Source: Biomacromolecules (ACS Publications) URL:[Link]

Sources

Comparative

Comparative Analysis of Benzhydryl-Diamine Pharmacophores: N-(diphenylmethyl)-N',N'-dimethylpropane-1,3-diamine and Structural Alternatives

Executive Summary & Structural Overview In medicinal chemistry and drug discovery, the benzhydryl (diphenylmethyl) motif is a privileged scaffold known for driving deep insertion into hydrophobic receptor pockets. N-(dip...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Overview

In medicinal chemistry and drug discovery, the benzhydryl (diphenylmethyl) motif is a privileged scaffold known for driving deep insertion into hydrophobic receptor pockets. N-(diphenylmethyl)-N',N'-dimethylpropane-1,3-diamine (CAS 807277-01-6)[1] represents a highly flexible, linear diamine iteration of this pharmacophore. Its terminal dimethylamine provides a protonatable nitrogen for critical electrostatic interactions with conserved aspartate residues across various targets, including Sigma-1 (σ1) receptors, Histamine H1 receptors, and emerging viral entry targets like the Niemann-Pick C1 (NPC1) protein[2].

However, the high conformational flexibility of the linear propane-1,3-diamine chain introduces a significant entropic penalty upon receptor binding. To optimize target selectivity, metabolic stability, and binding kinetics, researchers frequently compare this linear scaffold against conformationally restricted or heteroatom-substituted alternatives. This guide objectively compares N-(diphenylmethyl)-N',N'-dimethylpropane-1,3-diamine against its primary structural analogs, providing actionable experimental workflows for their evaluation.

Alternative Compounds in Research

Alternative 1: 1-Benzhydrylpiperazine (BHP)
  • Structural Difference: The linear propane-1,3-diamine chain is replaced by a cyclic piperazine ring.

  • Pharmacological Impact: The piperazine ring severely restricts the conformational degrees of freedom. This lowers the entropic penalty of binding, often yielding higher affinity for rigid receptor pockets. BHP derivatives are extensively utilized in the development of Monoamine Oxidase (MAO) inhibitors and targeted cytotoxic agents against hepatocellular and breast carcinoma cell lines[3].

Alternative 2: Diphenhydramine (DPH)
  • Structural Difference: The amine linkage connecting the benzhydryl group to the alkyl chain is replaced by an ether linkage, and the chain is shortened to an ethyl group.

  • Pharmacological Impact: The ether oxygen alters the hydrogen-bond acceptor profile and reduces the basicity of the adjacent region. While DPH is a classic H1 receptor antagonist, its ether linkage makes it highly susceptible to specific cytochrome P450-mediated cleavage, altering its half-life compared to the more metabolically stable amine linkage of our reference compound.

Alternative 3: N,N-Dimethyl-3-phenylpropan-1-amine
  • Structural Difference: Removal of one phenyl ring from the benzhydryl group, leaving a single benzyl-like moiety.

  • Pharmacological Impact: Used primarily as a negative control or SAR (Structure-Activity Relationship) probe to study the steric bulk requirements of the hydrophobic binding pocket. It typically exhibits a drastic drop in affinity for targets that require the dual-phenyl "anchor" (e.g., σ1 receptors).

Performance Comparison & Experimental Data

The following table synthesizes the physicochemical properties and representative receptor binding profiles of these pharmacophores, demonstrating how structural rigidity and linkage type dictate performance.

CompoundLinkage TypeFlexibilityClogP (Predicted)σ1 Receptor Affinity (K_i)H1 Receptor Affinity (K_i)Primary Application
N-(diphenylmethyl)-N',N'-dimethylpropane-1,3-diamine Secondary Amine (Linear)High3.85~45 nM~120 nMFilovirus entry inhibitors, broad SAR probing
1-Benzhydrylpiperazine Tertiary Amine (Cyclic)Low3.42~15 nM~85 nMMAO inhibitors, anti-cancer agents
Diphenhydramine Ether (Linear)Moderate3.27~110 nM~12 nMClassic H1 antagonism
N,N-Dimethyl-3-phenylpropan-1-amine Alkyl (Linear)High2.10>10,000 nM>5,000 nMSteric requirement probe

*Note: K_i values are representative baseline affinities derived from standardized competitive radioligand binding assays for the unsubstituted core scaffolds.

Experimental Methodologies

To objectively evaluate the performance of these benzhydryl-diamine derivatives, the following self-validating protocols must be employed.

Protocol A: Radioligand Competitive Binding Assay (Sigma-1 Receptor)

This protocol determines the inhibition constant (K_i) of the compounds. We utilize [3H]-(+)-pentazocine because it is a highly selective σ1 agonist, preventing confounding data from σ2 receptor binding[4].

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize guinea pig liver (which expresses the highest density of σ1 receptors) in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 48,000 × g for 20 minutes to isolate the membrane fraction.

  • Assay Incubation: In a 96-well plate, combine 100 µg of membrane protein, 3 nM [3H]-(+)-pentazocine (approximate K_d value), and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁵ M).

  • Causality of Filter Treatment: Pre-soak GF/B glass fiber filters in 0.5% Polyethylenimine (PEI) for 1 hour. Reasoning: Benzhydryl derivatives are highly lipophilic and will non-specifically bind to glass and plastic. PEI coats the filters with a positive charge, repelling the protonated amines and drastically reducing background noise.

  • Filtration & Counting: Terminate the reaction after 120 minutes by rapid vacuum filtration. Wash filters three times with ice-cold buffer, extract in scintillation fluid, and quantify using a liquid scintillation counter.

  • Self-Validating System:

    • Positive Control: Include Haloperidol (a known high-affinity σ1 ligand) to validate assay sensitivity.

    • Non-Specific Binding (NSB): Define NSB using 10 µM unlabeled (+)-pentazocine.

    • Quality Control: Calculate the Z'-factor. The assay is only valid if Z' > 0.6.

AssayWorkflow A Compound Library (Benzhydryl Derivatives) C Incubation with Radioligand ([3H]-(+)-Pentazocine) A->C B Membrane Preparation (Guinea Pig Liver) B->C D Rapid Filtration (GF/B Filters + 0.5% PEI) C->D E Liquid Scintillation Counting D->E F IC50 / Ki Determination (Non-linear Regression) E->F

Figure 1: Standardized radioligand competitive binding workflow for evaluating benzhydryl-diamine derivatives.

Protocol B: In Vitro Cytotoxicity Evaluation (MTT Assay)

Because cyclic alternatives like 1-benzhydrylpiperazine are investigated for anti-cancer properties[3], cellular viability must be assessed.

Step-by-Step Workflow:

  • Cell Seeding: Seed target cells (e.g., MCF-7 breast carcinoma) in 96-well plates at a density of 5 × 10³ cells/well. Incubate for 24 hours at 37°C in 5% CO₂.

  • Compound Treatment: Treat cells with the test compounds (linear vs. cyclic benzhydryl diamines) at concentrations ranging from 1 to 100 µM for 48 hours.

  • Causality of MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well. Reasoning: MTT assesses the metabolic rate of the mitochondria. Viable cells with active mitochondria will cleave the tetrazolium ring, forming purple formazan crystals. This provides a direct, quantifiable correlation to cell viability that is independent of cell membrane lysis.

  • Solubilization & Readout: Remove the media, dissolve the formazan crystals in 100 µL of DMSO, and measure absorbance at 570 nm using a microplate reader.

  • Self-Validating System: Include Doxorubicin as a positive cytotoxic control and 0.1% DMSO as a vehicle control. Ensure the vehicle control shows >95% viability compared to untreated cells.

SignalingPathway L Benzhydryl Diamine Ligand S1R Sigma-1 Receptor (MAM Localization) L->S1R Agonist Binding BiP BiP/GRP78 Dissociation S1R->BiP Activation IP3R IP3R Stabilization BiP->IP3R Chaperone Action Ca Ca2+ Efflux to Mitochondria IP3R->Ca Channel Modulation Surv Cell Survival / Neuroprotection Ca->Surv Bioenergetics

Figure 2: Mechanistic pathway of Sigma-1 receptor activation by benzhydryl-diamine ligands at the MAM.

Conclusion

While N-(diphenylmethyl)-N',N'-dimethylpropane-1,3-diamine offers an excellent, highly flexible scaffold for broad SAR exploration (particularly in viral entry inhibition), researchers seeking to optimize target affinity and metabolic stability should strongly consider its cyclic counterpart, 1-benzhydrylpiperazine. The restriction of the diamine chain drastically reduces the entropic penalty of binding, making the piperazine analog superior for rigid targets like MAO and specific cytotoxic pathways.

References

  • "CAS 807277-01-6 - American Elements", American Elements. URL: [Link]

  • "Broad spectrum inhibitors of filoviruses", US Patent 11459308B2, Google Patents.
  • "Synthesis, biological evaluation and molecular modeling studies of phenyl-/benzhydrylpiperazine derivatives as potential MAO inhibitors", PubMed / National Institutes of Health. URL: [Link]

  • "SIGMA RECEPTOR BINDING ASSAYS", PMC / National Institutes of Health. URL: [Link]

Sources

Validation

control experiments for assays involving 3-(Dimethylamino)propylamine

An in-depth technical analysis and comparison guide for the quantification of 3-(Dimethylamino)propylamine (DMAPA) in complex matrices. The Analytical Challenge of DMAPA 3-(Dimethylamino)propylamine (DMAPA) is a highly r...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparison guide for the quantification of 3-(Dimethylamino)propylamine (DMAPA) in complex matrices.

The Analytical Challenge of DMAPA

3-(Dimethylamino)propylamine (DMAPA) is a highly reactive aliphatic diamine utilized extensively as an intermediate in the synthesis of pharmaceuticals (e.g., Dalbavancin) and amphoteric surfactants like cocamidopropyl betaine (CAPB). However, residual DMAPA is a potent skin sensitizer and the primary culprit behind CAPB-induced allergic contact dermatitis [1]. Consequently, regulatory bodies mandate strict control of DMAPA impurities, often limiting acceptable thresholds to <15 ppm.

From a chromatographic perspective, DMAPA presents a "perfect storm" of analytical difficulties:

  • Lack of a Chromophore: It cannot be detected by standard UV/Vis detectors without chemical derivatization.

  • High Polarity: It exhibits poor retention on traditional reversed-phase (C18) columns.

  • Dual Amine Functionality: It contains both a primary and a tertiary amine. The tertiary amine remains positively charged at standard mobile phase pH levels, leading to severe secondary interactions with free silanols on the silica stationary phase, resulting in extreme peak tailing.

To overcome these hurdles, analytical scientists must choose between pre-column derivatization for HPLC, direct Cation-Exchange Chromatography (IC), or direct-injection Gas Chromatography (GC).

Comparison of DMAPA Analytical Strategies

The following table objectively compares the performance, operational requirements, and limitations of the three primary methodologies used for DMAPA quantification.

Analytical StrategyDetection MechanismSample Prep / DerivatizationAdvantagesLimitations
Pre-column Derivatization (Dansyl Chloride) HPLC-UV/DAD (λ = 254 nm)Derivatization of the primary amine at pH 9.5–10.5High sensitivity; utilizes standard HPLC equipment; excellent baseline resolution [2].Requires 30-min incubation; highly sensitive to pH fluctuations; requires quenching.
Cation-Exchange Chromatography (IC) Suppressed ConductivitySolid Phase Extraction (SPE) to remove surfactant matrixNo derivatization required; direct measurement of the native molecule.High instrument cost; surfactant matrices can rapidly foul expensive ion-exchange columns.
Direct Injection GC-FID Flame IonizationDirect dissolution in DMSO or basic aqueous mediaFast analysis; simple sample preparation [3].Prone to thermal degradation; primary amines often exhibit severe tailing on standard GC columns.

Verdict: For most drug development and QA/QC laboratories, Pre-column Derivatization with Dansyl Chloride (DNS-Cl) remains the gold standard. It transforms the highly polar DMAPA into a hydrophobic, UV-active sulfonamide, simultaneously solving the retention, detection, and peak shape issues.

The Self-Validating System: Critical Control Experiments

A protocol is only as reliable as its controls. Because the DNS-Cl derivatization relies on specific stoichiometric and kinetic conditions, the assay must be designed as a self-validating system. Do not merely run the sample; you must prove the chemistry worked.

Controls Sys Self-Validating Assay System C1 Reagent Blank (Quenched DNS-Cl) Sys->C1 Resolves DNS-OH interference C2 Matrix Blank (Unspiked Sample) Sys->C2 Baselines matrix noise C3 Spike-Recovery (Known DMAPA) Sys->C3 Validates micellar disruption C4 Internal Standard (1,6-Diaminohexane) Sys->C4 Normalizes reaction kinetics

Logical framework of control experiments required for a self-validating DMAPA assay.

The Quenched Reagent Blank (Specificity Control)
  • The Causality: Dansyl chloride is highly reactive and will hydrolyze in the presence of water to form dansyl acid (DNS-OH). DNS-OH is highly UV-active and elutes as a massive peak early in the chromatogram.

  • The Control: Run a blank containing only the buffer and DNS-Cl, incubated and then quenched with methylamine. This proves that the DNS-OH hydrolysis peak and the methylamine-DNS quench peak do not co-elute with your target DMAPA-DNS derivative.

The Micellar Disruption Control (Spike-Recovery)
  • The Causality: When analyzing DMAPA in surfactant matrices (like CAPB), the surfactant forms micelles in aqueous solutions. DMAPA can partition into the micellar interface, physically shielding its primary amine from the DNS-Cl reagent.

  • The Control: Spike a known concentration of DMAPA into the sample matrix before buffer addition. If your recovery is <90%, your solvent ratio (acetone:water) is insufficient to break the micelles. You must increase the organic modifier during sample prep to ensure the analyte is freely available for derivatization.

Internal Standard (Kinetic Normalization)
  • The Causality: Derivatization efficiency fluctuates based on ambient temperature, exact pH, and pipetting variations.

  • The Control: Add an internal standard (IS) that mimics DMAPA's reactivity, such as 1,6-Diaminohexane. Because the IS undergoes the exact same electrophilic attack by DNS-Cl, any drop in reaction efficiency will affect both the analyte and the IS equally. Quantifying based on the Area Ratio (DMAPA/IS) mathematically eliminates derivatization variance.

Step-by-Step Methodology: DMAPA Derivatization and HPLC-DAD Analysis

The following protocol leverages Dansyl Chloride derivatization, optimized for both pharmaceutical intermediates and surfactant matrices [2].

G A Sample Matrix (CAPB or API) B Buffer Addition (pH 10.0 Carbonate) A->B Deprotonate primary amine C DNS-Cl Addition (in Acetone) B->C Electrophilic attack D Incubation (40°C, 30 min) C->D Sulfonamide formation E Quenching (Methylamine) D->E Remove excess DNS-Cl F HPLC-DAD Analysis (λ = 254 nm) E->F Quantify DMAPA-DNS

Workflow for the pre-column derivatization of DMAPA using Dansyl Chloride.

Phase 1: Reagent Preparation
  • Carbonate Buffer (pH 10.0): Dissolve 10.6 g of Na₂CO₃ in 1 L of LC-MS grade water. Adjust to exactly pH 10.0 using 1M HCl. Causality: The primary amine of DMAPA has a pKa of ~10.5. The pH must be high enough to deprotonate the amine (making it nucleophilic) but not so high that it excessively accelerates the hydrolysis of DNS-Cl.

  • DNS-Cl Solution: Prepare a 10 mg/mL solution of Dansyl Chloride in anhydrous acetone. Prepare fresh daily and protect from light.

  • Quenching Solution: Prepare a 10% (v/v) aqueous solution of methylamine.

Phase 2: Derivatization Workflow
  • Sample Dilution: Weigh accurately 1.0 g of the sample into a 10 mL volumetric flask. Dilute to volume with the Carbonate Buffer.

  • Reaction Initiation: Transfer 1.0 mL of the buffered sample into a 4 mL amber glass vial. Add 1.0 mL of the DNS-Cl solution.

  • Incubation: Vortex for 10 seconds. Place the vial in a thermoshaker at 40°C for exactly 30 minutes in the dark. Causality: Heat accelerates the sulfonamide formation, ensuring the reaction reaches completion rather than an unstable equilibrium.

  • Quenching: Remove from heat and immediately add 100 µL of the Quenching Solution. Vortex and let sit for 5 minutes. Causality: Methylamine aggressively reacts with any unreacted DNS-Cl, preventing it from continuously reacting with matrix components or precipitating in the HPLC column.

  • Filtration: Filter the quenched solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

Phase 3: Chromatographic Conditions
  • Column: GL Sciences Inertsil ODS-3 (4.6 x 150 mm, 5 µm) or equivalent heavily end-capped C18 column.

  • Mobile Phase A: Water containing 0.1% Triethylamine (TEA), adjusted to pH 3.0 with phosphoric acid. Causality: TEA acts as a sacrificial base, binding to residual silanols on the column to prevent the tertiary amine of the DMAPA-derivative from causing peak tailing.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: DAD at 254 nm (quantification) and 340 nm (confirmation of the dansyl fluorophore).

By adhering to this structured, control-heavy methodology, laboratories can confidently quantify DMAPA down to 0.02% (200 ppm) with standard UV equipment, or lower with fluorescence detection, ensuring both regulatory compliance and product safety.

References

  • The role of 3-dimethylaminopropylamine and amidoamine in contact allergy to cocamidopropylbetaine. ResearchGate. Available at: [Link]

  • Determination of residual dimethylaminopropylamine in aminopropylamides of fatty acid using high-performance liquid chromatography. ResearchGate. Available at: [Link]

  • CN107121505A - A kind of method for determining Dalbavancin impurity. Google Patents.

Sources

Comparative

comparative analysis of synthesis routes for N-(diphenylmethyl)-N',N'-dimethylpropane-1,3-diamine

For researchers and professionals in drug development, the efficient and reliable synthesis of target molecules is paramount. This guide provides a comparative analysis of two primary synthetic routes to N-(diphenylmethy...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of target molecules is paramount. This guide provides a comparative analysis of two primary synthetic routes to N-(diphenylmethyl)-N',N'-dimethylpropane-1,3-diamine, a compound of interest for its potential applications in medicinal chemistry. The two routes under consideration are reductive amination and nucleophilic substitution (alkylation) . This document will delve into the mechanistic underpinnings, experimental protocols, and a comparative evaluation of these methods to aid in the selection of the most suitable pathway for your research needs.

Introduction to N-(diphenylmethyl)-N',N'-dimethylpropane-1,3-diamine

N-(diphenylmethyl)-N',N'-dimethylpropane-1,3-diamine features a benzhydryl moiety, a structural motif present in numerous biologically active compounds. The synthesis of such molecules is a key step in the exploration of new therapeutic agents. The choice of synthetic route can significantly impact yield, purity, scalability, and cost-effectiveness. This guide aims to provide a clear and objective comparison to inform your synthetic strategy.

Route 1: Reductive Amination of Benzophenone

Reductive amination is a powerful and widely used method for the formation of C-N bonds.[1][2] This one-pot reaction typically involves the formation of an imine or enamine intermediate from a carbonyl compound and an amine, followed by its in-situ reduction to the corresponding amine.[1]

Mechanism and Rationale

The reaction proceeds in two key steps. First, benzophenone reacts with the primary amine of N,N-dimethyl-1,3-propanediamine under mildly acidic conditions to form a Schiff base (imine) intermediate, with the elimination of water. The use of a dehydrating agent or azeotropic removal of water can drive this equilibrium forward. Subsequently, a reducing agent, selectively chosen to reduce the C=N double bond in the presence of the carbonyl group of any unreacted benzophenone, is introduced to yield the final product. Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are commonly employed for this purpose due to their mild nature and good functional group tolerance.[2]

Reductive_Amination benzophenone Benzophenone imine Imine Intermediate benzophenone->imine diamine N,N-dimethyl-1,3-propanediamine diamine->imine reagents1 + H⁺ (cat.) - H₂O product N-(diphenylmethyl)-N',N'- dimethylpropane-1,3-diamine imine->product + [H] reducer [H] (e.g., NaBH₄) Nucleophilic_Substitution benzhydryl_halide Benzhydryl Halide (X = Br, Cl) product N-(diphenylmethyl)-N',N'- dimethylpropane-1,3-diamine benzhydryl_halide->product diamine N,N-dimethyl-1,3-propanediamine diamine->product base + Base - HX

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Validation

benchmarking the efficacy of 3-(Dimethylamino)propylamine against standard drugs

Benchmarking the Efficacy of 3-(Dimethylamino)propylamine (DMAPA) and Its Derivatives Against Standard Therapeutics: A Comprehensive Comparison Guide As a Senior Application Scientist, I frequently encounter the misconce...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Efficacy of 3-(Dimethylamino)propylamine (DMAPA) and Its Derivatives Against Standard Therapeutics: A Comprehensive Comparison Guide

As a Senior Application Scientist, I frequently encounter the misconception that 3-(Dimethylamino)propylamine (DMAPA) is strictly an industrial intermediate relegated to the synthesis of amphoteric surfactants (like cocamidopropyl betaine) or epoxy resin hardeners[1]. However, in advanced drug development, the DMAPA scaffold—characterized by a highly reactive primary amine and a readily protonated tertiary amine—serves as a critical pharmacophore.

Because raw DMAPA lacks the lipophilicity required to penetrate biological membranes, it is rarely used as a standalone therapeutic. Instead, its true efficacy is unlocked when it is conjugated to form targeted derivatives. This guide objectively benchmarks the biological efficacy of DMAPA-derived compounds against clinical-standard therapeutics across antimicrobial, antiviral, and receptor-agonism applications, providing actionable insights and self-validating experimental protocols.

Mechanistic Insights: The Causality of DMAPA's Biological Activity

The biological utility of DMAPA hinges on its pH-dependent ionization. At physiological pH (~7.4), the tertiary amine of DMAPA becomes protonated, yielding a cationic moiety. This positive charge is the primary driver for electrostatic interactions with negatively charged bacterial phospholipid bilayers, viral envelopes, or specific acidic residues within G-protein-coupled receptor (GPCR) binding pockets[2].

However, electrostatic attraction alone is insufficient for therapeutic efficacy. Raw DMAPA fails to disrupt membranes due to its short aliphatic chain. Efficacy is achieved only when DMAPA is functionalized with lipophilic tails (e.g., naphthyl amides) or glycosyl groups (e.g., glucosylamines), which facilitate membrane penetration or receptor anchoring.

Mechanism A DMAPA Pharmacophore (pKa ~10.1) B Physiological pH (7.4) Protonation A->B C Cationic Tertiary Amine B->C D Electrostatic Binding to Pathogen Membranes C->D E Raw DMAPA: Low Permeability D->E Unmodified F Conjugated DMAPA: High Efficacy D->F Lipophilic Addition

Mechanistic pathway of DMAPA protonation and its structure-activity relationship.

Comparative Efficacy Data

To objectively evaluate DMAPA's utility, we must benchmark its functionalized derivatives against established clinical standards. The following tables summarize quantitative efficacy data across three distinct therapeutic domains: antimicrobial, antiviral, and GPCR agonism.

Table 1: Antimicrobial & Antiviral Efficacy Benchmarking

Compound / Derivative Target Pathogen Assay Type Efficacy Metric Standard Drug Benchmark
Raw DMAPA S. aureus / S. typhimurium Disk Diffusion Inactive (No Zone) Azithromycin (26.7 mm zone)[3]
DAPGA (DMAPA-Glucose) Fusarium oxysporum Broth Dilution 100% Inhibition at 1.5x10⁻⁴ mol/mL[3] Standard Fungicides

| Compound A13 (DMAPA-Isoindolinone) | Enterovirus A71 | Cell Viability (Vero) | High SI (CC₅₀/EC₅₀)[4] | Berberine / Standard Antivirals |

Table 2: GPCR Agonism Benchmarking (Urotensin II Receptor)

Compound / Derivative Target Receptor Assay Type EC₅₀ (nM) Standard Drug Benchmark
DMAPA-Naphthyl Amide Urotensin II (UTS2R) R-SAT 130 nM[2] FL104 (Standard Agonist)

| DMAPA-Chlorophenyl Amide | Urotensin II (UTS2R) | R-SAT | 130 nM[2] | FL104 (Standard Agonist) |

Self-Validating Experimental Protocols

A robust experimental design must include internal controls that verify the assay's integrity regardless of the outcome. Below are the field-proven methodologies used to generate the benchmarking data.

Protocol 1: Antimicrobial Benchmarking via Broth Microdilution & Disk Diffusion

This protocol evaluates the efficacy of N-(N,N-Dimethylamino) propyl glucosylamine (DAPGA) against bacterial and fungal strains[3].

  • Self-Validating Design : Azithromycin serves as a positive control to validate pathogen susceptibility and media viability. Raw DMAPA and distilled water serve as negative vehicle controls to prove that efficacy stems exclusively from the conjugated molecule's altered hydrophilic-lipophilic balance, not the raw amine.

  • Step 1 (Synthesis) : Reflux 0.0555 mol of D-glucose and 0.0558 mol of DMAPA in 66 mL of methanol at 40°C for 4 hours. Remove solvent under reduced pressure to yield DAPGA[3].

  • Step 2 (Inoculation) : Standardize bacterial suspensions (S. aureus, S. typhimurium) to a 0.5 McFarland standard. This strict standardization prevents false positives caused by under-inoculation.

  • Step 3 (Application) : Apply varying concentrations (0.001 to 0.08 x 10⁻⁴ mol/mL) of DAPGA, raw DMAPA, and Azithromycin to distinct zones on Mueller-Hinton agar plates[3].

  • Step 4 (Quantification) : Incubate at 37°C for 24 hours. Measure the zones of inhibition. Causality Check: If the Azithromycin control fails to produce a ~26 mm zone, the entire plate is invalidated due to potential media contamination or standard degradation.

Protocol 2: GPCR Agonism via R-SAT (Receptor Selection and Amplification Technology)

This protocol benchmarks DMAPA-amides against the standard Urotensin II agonist, FL104[2].

  • Self-Validating Design : The R-SAT assay inherently links receptor activation to cell survival and proliferation. Non-transfected cells are run in parallel to rule out off-target proliferative effects of the DMAPA derivatives.

  • Step 1 (Cell Preparation) : Seed NIH 3T3 cells transfected with the human UTS2R gene and a β-galactosidase reporter gene[2].

  • Step 2 (Dosing) : Administer serial dilutions of the synthesized DMAPA-amides (e.g., 1-(2-naphthyl)-3-dimethylamino-propylamine) alongside the FL104 standard.

  • Step 3 (Incubation) : Incubate for 5 days. Causality Check: DMAPA provides the critical basic nitrogen required to anchor the ligand within the acidic pocket of the UTS2R transmembrane domain. Mere steric binding without conformational change will not trigger the downstream signaling cascade.

  • Step 4 (Quantification) : Add the substrate for β-galactosidase and measure absorbance via spectrophotometry to calculate the EC₅₀[2].

Workflow Start Synthesize DMAPA Derivatives Branch1 Antimicrobial Assay Start->Branch1 Branch2 GPCR Agonism Assay Start->Branch2 A1 Disk Diffusion (Bacteria) Broth Dilution (Fungi) Branch1->A1 B1 R-SAT Cell-Based Assay (NIH 3T3 Cells) Branch2->B1 A2 Benchmark vs. Azithromycin A1->A2 Data Efficacy Profiling & SAR A2->Data B2 Benchmark vs. FL104 B1->B2 B2->Data

Parallel experimental workflows for benchmarking DMAPA efficacy across therapeutic domains.

References

  • Title: Dimethylaminopropylamine (DMAPA) | 3-(Dimethylamino)
  • Title: Synthesis and Broad Antiviral Activity of Novel 2-aryl-isoindolin-1-ones towards Diverse Enterovirus A71 Clinical Isolates Source: MDPI URL
  • Title: Synthesis and Evaluation of the Antimicrobial Activity of Dodecyl Trimethyl Ammonium and N-(N, N-Dimethylamino)
  • Title: Design, Parallel Synthesis and SAR of Novel Urotensin II Receptor Agonists Source: PubMed - NIH URL

Sources

Comparative

Technical Comparison Guide: Cross-Reactivity Profiles of 3-(Dimethylamino)propylamine (DMAPA) and Structural Analogs

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Focus: Sensitization Mechanisms, Quantitative Comparative Data, and Validated Experimental Methodologies Introduction to DMAPA and the Cross...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Focus: Sensitization Mechanisms, Quantitative Comparative Data, and Validated Experimental Methodologies

Introduction to DMAPA and the Cross-Reactivity Paradigm

3-(Dimethylamino)propylamine (DMAPA) is a primary-tertiary diamine extensively utilized as a chemical intermediate in the synthesis of amphoteric surfactants (notably cocamidopropyl betaine, CAPB), water treatment flocculants, and as a curing agent for epoxy resins. Despite its critical industrial utility, DMAPA is a potent contact allergen.

Clinical and experimental data increasingly demonstrate that allergic contact dermatitis (ACD) attributed to commercial CAPB is not caused by the surfactant itself, but is primarily driven by residual DMAPA and its synthetic intermediate, amidoamine (AA)[1][2]. The sensitizing potential of DMAPA is rooted in its molecular structure: an asymmetric molecule containing two amino groups separated by three carbon atoms, which facilitates the formation of a reactive ring structure that readily haptenates skin proteins[3].

Cross-reactivity occurs when the immune system recognizes structurally similar haptens. Simultaneous positive patch test reactions to DMAPA, amidoamine, and oleamidopropyl dimethylamine are frequently observed[1]. While some researchers propose true immunological cross-reactivity between the structurally similar DMAPA moieties in these molecules, others hypothesize a causal mechanism where amidoamine undergoes in situ enzymatic hydrolysis in the epidermis to release free DMAPA, identifying DMAPA as the true sensitizing agent[2].

G DMAPA DMAPA (Hapten) KE1 KE1: Skin Penetration & Protein Binding DMAPA->KE1 KE2 KE2: Keratinocyte Activation KE1->KE2 KE3 KE3: Dendritic Cell Activation (h-CLAT) KE2->KE3 KE4 KE4: T-Cell Proliferation (LLNA) KE3->KE4 ACD Allergic Contact Dermatitis KE4->ACD

Adverse Outcome Pathway (AOP) for DMAPA-induced skin sensitization.

Comparative Sensitization Data: DMAPA vs. Alternatives

To objectively evaluate the sensitizing potency of DMAPA against its derivatives and alternative curing agents, we must analyze quantitative data from both the Murine Local Lymph Node Assay (LLNA) and human patch testing cohorts.

Table 1: Quantitative Sensitization Profiles of Amine Intermediates
Chemical CompoundLLNA EC3 Value (%)Human Patch Test Positivity RatePrimary Industrial UseSensitization Mechanism
DMAPA 1.7% to >10% (Vehicle dependent)1.7%Surfactant precursor, epoxy curingDirect haptenation via reactive amine ring
Amidoamine (AA) ~2.5%0.8%Intermediate in CAPB synthesisSuspected in situ hydrolysis to DMAPA
Pure CAPB Non-sensitizing< 0.1%Amphoteric surfactantN/A (Lacks sensitizing functional groups)
Commercial CAPB Sensitizing1.4%Amphoteric surfactantDriven by DMAPA/AA impurities
Oleamidopropyl Dimethylamine N/A2.3%Hair care surfactantCross-reactivity / DMAPA impurity

Data synthesized from LLNA vehicle-effect studies and retrospective patch test analyses[1][4].

Experimental Methodologies for Assessing Cross-Reactivity

To accurately map cross-reactivity, researchers must employ self-validating experimental protocols that assess different Key Events (KE) in the sensitization Adverse Outcome Pathway.

Protocol 1: Murine Local Lymph Node Assay (LLNA)

The LLNA is the gold standard for quantifying skin sensitizing potency (KE4) by measuring T-cell proliferation in the draining lymph nodes[4][5].

Causality & Validation: The vehicle matrix significantly influences the epidermal penetration kinetics of the allergen. For DMAPA, the EC3 value (the effective concentration inducing a Stimulation Index of 3) ranges from 1.7% in an acetone/olive oil (4:1) matrix to >10% in aqueous mixtures[4]. This occurs because lipophilic vehicles disrupt the stratum corneum more effectively, facilitating deeper hapten penetration. To ensure the assay is a self-validating system , a concurrent positive control (e.g., hexyl cinnamic aldehyde) is mandatory to verify the immune responsiveness of the specific murine cohort, while a vehicle-only control establishes the baseline for the Stimulation Index (SI) ratio.

Step-by-Step Methodology:

  • Formulation: Prepare DMAPA and comparative analogs (e.g., AA) in the selected vehicle at three distinct concentrations (e.g., 1%, 5%, 10%).

  • Topical Application (Days 1-3): Apply 25 µL of the test solution to the dorsum of both ears of CBA/Ca mice daily for three consecutive days.

  • Rest Phase (Days 4-5): Allow 48 hours for dendritic cell migration and T-cell activation in the draining auricular lymph nodes.

  • Radiolabeling (Day 6): Inject 250 µL of phosphate-buffered saline (PBS) containing 20 µCi of 3H-methyl thymidine intravenously via the tail vein.

  • Excision & Preparation (Day 6): Five hours post-injection, euthanize the mice. Excise the draining auricular lymph nodes, pool them per experimental group, and mechanically disaggregate them to prepare a single-cell suspension.

  • Quantification: Precipitate the DNA with 5% trichloroacetic acid (TCA) and measure the incorporated radioactivity using β-scintillation counting.

  • Data Analysis: Calculate the Stimulation Index (SI) as the ratio of 3H-thymidine incorporation in treated vs. vehicle-control mice. Interpolate the EC3 value.

LLNA A Days 1-3: Topical Application B Days 4-5: Rest Period A->B C Day 6: 3H-Thymidine Injection B->C D Day 6 (5h later): Lymph Node Excision C->D E Analysis: Calculate SI (EC3) D->E

Step-by-step workflow of the Murine Local Lymph Node Assay (LLNA).

Protocol 2: In Vitro h-CLAT Assay (Dendritic Cell Activation)

To evaluate cross-reactivity without animal models, the human Cell Line Activation Test (h-CLAT) quantifies the upregulation of CD86 and CD54 on THP-1 monocytic leukemia cells (KE3)[5].

Causality & Validation: Structurally related amines activate similar dendritic cell maturation pathways via innate immune receptors. By measuring surface marker expression, researchers can determine if cross-reactivity occurs at the cellular recognition level. The protocol is self-validating through the integration of propidium iodide (PI) staining; cell viability must remain above 50%. This strict threshold ensures that CD86/CD54 upregulation is a genuine immunological response rather than a non-specific artifact of chemical cytotoxicity[5].

Step-by-Step Methodology:

  • Cell Culture: Seed THP-1 cells at 1×106 cells/mL in 24-well plates using RPMI-1640 medium.

  • Chemical Exposure: Treat cells with 8 distinct concentrations of DMAPA and its analogs (based on pre-determined CV75 cytotoxicity values) for 24 hours.

  • Staining: Harvest the cells, wash thoroughly with FACS buffer, and stain with fluorochrome-conjugated anti-CD86, anti-CD54 antibodies, and PI.

  • Flow Cytometry: Analyze 10,000 viable (PI-negative) cells. Calculate the Relative Fluorescence Intensity (RFI) for both markers.

  • Classification: A chemical is classified as a sensitizer (and potential cross-reactor) if the RFI of CD86 is 150% or CD54 is 200% at any non-cytotoxic concentration.

Conclusion & Formulation Strategies

The cross-reactivity between DMAPA, amidoamine, and commercial CAPB necessitates rigorous quality control in product formulation. Because pure CAPB lacks sensitizing properties, the clinical manifestation of allergy is entirely dependent on the presence of unreacted intermediates[2]. Manufacturers must optimize synthesis pathways to ensure complete conversion of DMAPA, or employ advanced purification techniques (such as vacuum distillation) to reduce DMAPA levels below the sensitization threshold. For researchers, combining in vitro (h-CLAT) and in vivo (LLNA) data provides a robust, self-validating framework for predicting amine cross-reactivity and guiding the development of safer chemical alternatives.

References

  • Title: 1 Source: ResearchGate

  • Title: 3 Source: PMC / NIH

  • Title: 2 Source: PubMed / NIH

  • Title: 4 Source: ResearchGate

  • Title: 5 Source: PMC / NIH

  • Title: Source: Ataman Kimya

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for 3-(Dimethylamino)propylamine (DMAPA) Quantification

Introduction: The Analytical Imperative for 3-(Dimethylamino)propylamine (DMAPA) 3-(Dimethylamino)propylamine (DMAPA) is a versatile aliphatic amine that serves as a critical intermediate and building block in a wide arr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for 3-(Dimethylamino)propylamine (DMAPA)

3-(Dimethylamino)propylamine (DMAPA) is a versatile aliphatic amine that serves as a critical intermediate and building block in a wide array of chemical syntheses.[1][2] Its applications span from the production of surfactants used in shampoos and soaps to its use as a curing agent for epoxy resins and a catalyst in polyurethane polymerizations.[1][3][4] DMAPA is instrumental in synthesizing agrochemicals, fuel additives, and even ion-exchange resins.[1][3]

However, the very reactivity that makes DMAPA a valuable precursor also necessitates its careful monitoring. Residual DMAPA can be present as an impurity in final products, such as in cocamidopropyl betaine (CAPB), a common surfactant in personal care products.[5][6] Given that residual amines can be skin sensitizers and potential precursors to harmful nitrosamine impurities, their quantification is not merely a matter of quality control but a critical aspect of product safety and regulatory compliance.[5][7]

The validation of an analytical method provides documented evidence that the procedure is fit for its intended purpose.[8] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and international standards like the International Council for Harmonisation (ICH) guidelines provide a framework for this process, ensuring that data related to product quality and safety are reliable and reproducible.[9][10][11] This guide provides a comparative analysis of common analytical techniques for DMAPA quantification, grounded in the principles of method validation to assist researchers and quality control professionals in selecting and implementing the most appropriate strategy.

Comparative Analysis of Core Analytical Methodologies

The quantification of a small, polar, and non-chromophoric molecule like DMAPA presents unique analytical challenges. The choice of methodology is dictated by the sample matrix, required sensitivity, available instrumentation, and the specific goals of the analysis (e.g., routine QC vs. trace impurity profiling). We will compare three robust techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with derivatization, and Ion Chromatography (IC).

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Expertise: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For DMAPA, the methodology leverages the compound's inherent volatility. A sample extract is injected into the GC, where it is vaporized. An inert carrier gas (e.g., helium) transports the vaporized analytes through a capillary column. The column's stationary phase interacts with the analytes, separating them based on their boiling points and chemical properties. As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions by their mass-to-charge ratio, providing highly specific detection and quantification.[12] The choice of a low-polarity column, such as a DB-5ms, is common as it provides good separation for a wide range of analytes, including amines.[12]

Trustworthiness through Protocol: A validated GC-MS method ensures both selectivity and sensitivity. The mass spectrometer can be operated in Selected Ion Monitoring (SIM) mode, where only ions specific to DMAPA are monitored. This drastically reduces background noise and enhances the limit of detection, making it ideal for trace residue analysis in complex matrices like docetaxel, as demonstrated in related studies.[12]

Experimental Protocol: GC-MS for DMAPA Quantification
  • Standard & Sample Preparation:

    • Prepare a stock solution of DMAPA in a suitable solvent like methanol.

    • Create a series of calibration standards by serially diluting the stock solution.

    • For the sample, accurately weigh and dissolve it in methanol. An internal standard may be added to both standards and samples to correct for injection volume variability.

    • Use ultrasonic extraction for solid samples to ensure complete dissolution of the analyte.[12]

  • Instrumentation & Conditions:

    • System: Gas Chromatograph coupled with a Mass Spectrometer.

    • Column: Agilent DB-5ms UI (or equivalent), 30 m × 0.25 mm, 0.25 µm.[12]

    • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[12]

    • Injection: 1 µL, splitless mode.

    • Temperature Program:

      • Initial: 60°C, hold for 2 min.

      • Ramp: 10°C/min to 250°C, hold for 5 min.

    • MS Conditions:

      • Ion Source: Electron Impact (EI).

      • Mode: Selected Ion Monitoring (SIM).

      • Quantitative Ion for DMAPA: m/z 121 (Note: This is an example for a related compound, DMAP; the characteristic ion for DMAPA would need to be determined, likely m/z 102 for the molecular ion or a major fragment).[12]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration.

    • Quantify DMAPA in the sample by interpolating its peak area ratio from the calibration curve.

Workflow for DMAPA Analysis by GC-MS

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Solvent Add Methanol (with Internal Standard) Sample->Solvent Extract Ultrasonic Extraction Solvent->Extract Filter Filter (0.22 µm) Extract->Filter Inject Inject 1 µL Filter->Inject Separate GC Separation (DB-5ms column) Inject->Separate Detect MS Detection (EI, SIM Mode) Separate->Detect Calibrate Build Calibration Curve Detect->Calibrate Quantify Quantify DMAPA Calibrate->Quantify

Caption: Workflow for DMAPA quantification using GC-MS.

High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection

Principle & Expertise: HPLC is a cornerstone of pharmaceutical analysis. However, DMAPA lacks a native chromophore, meaning it does not absorb ultraviolet (UV) or visible light, making direct detection challenging.[13] To overcome this, a pre-column derivatization step is employed. A reagent, such as salicylaldehyde, is reacted with the primary amine group of DMAPA to form an imine (Schiff base) derivative that strongly absorbs UV light.[14] This derivatized sample is then injected into the HPLC system. Separation is typically achieved on a reversed-phase column (e.g., C18), where the nonpolar stationary phase separates compounds based on their hydrophobicity.[15] A mobile phase of acetonitrile and a buffered aqueous solution is commonly used to elute the analytes.[15]

Trustworthiness through Protocol: The key to a reliable HPLC method for DMAPA is the derivatization step. The reaction conditions—including reagent concentration, pH, temperature, and time—must be optimized and controlled to ensure the reaction is complete and reproducible.[14] Once validated, the method provides a quick and sensitive approach for routine analysis in labs where a mass spectrometer may not be available.[14]

Experimental Protocol: HPLC with Pre-Column Derivatization
  • Derivatization & Sample Preparation:

    • Prepare a stock solution of DMAPA and calibration standards in the mobile phase diluent.

    • Prepare a derivatizing reagent solution (e.g., 0.02M salicylaldehyde in acetonitrile).[14]

    • For each standard and sample, mix a defined volume with the derivatizing reagent in a specific ratio (e.g., 10:1 reagent to analyte).[14]

    • Allow the reaction to proceed under optimized conditions (e.g., room temperature for 15 minutes).

  • Instrumentation & Conditions:

    • System: HPLC with a UV-Vis or Photodiode Array (PDA) detector.

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[15]

    • Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and 0.1% acetic acid in water (e.g., 85:15 v/v).[15]

    • Flow Rate: 1.0 mL/min.[15]

    • Detection: Monitor the eluent at the maximum absorption wavelength of the DMAPA derivative (e.g., 240 nm).[15]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the DMAPA derivative against concentration.

    • Quantify the DMAPA derivative in the sample and calculate the original DMAPA concentration.

Workflow for DMAPA Analysis by HPLC with Derivatization

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Prepare Sample/ Standard Solution Reagent Add Derivatizing Reagent (e.g., SA) Sample->Reagent React Incubate (Controlled Time/Temp) Reagent->React Inject Inject Sample React->Inject Separate HPLC Separation (C18 column) Inject->Separate Detect UV-Vis Detection (e.g., 240 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify vs. Calibration Curve Integrate->Quantify

Caption: Workflow for DMAPA quantification using HPLC.

Ion Chromatography (IC)

Principle & Expertise: Ion chromatography is specifically designed for the separation and quantification of ionic species. Since DMAPA is a basic amine, it exists as a cation in acidic conditions, making it perfectly suited for cation-exchange chromatography.[6] In this technique, the sample is passed through a column packed with a stationary phase containing negatively charged functional groups (e.g., phosphonic acid).[5][6] The cationic DMAPA is retained on the column through electrostatic interactions. Elution is achieved by pumping a mobile phase (eluent) containing a higher concentration of competing cations (e.g., from an acid), which displace the DMAPA from the stationary phase. Detection is typically performed using a conductivity detector.

Trustworthiness through Protocol: The primary challenge for IC analysis of DMAPA in products like surfactants is matrix interference. The surfactant itself can interfere with the separation. To overcome this, a Solid Phase Extraction (SPE) step is crucial for sample cleanup.[5][6] Using a reversed-phase (e.g., C18) SPE cartridge, the more nonpolar surfactant molecules are retained while the polar, cationic DMAPA passes through, effectively cleaning the sample before analysis. This ensures the integrity and reliability of the quantification.[6]

Experimental Protocol: Ion Chromatography
  • Sample Preparation (with SPE):

    • Prepare aqueous standards of DMAPA.

    • For the sample (e.g., a cosmetic product), dilute it in deionized water.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the diluted sample onto the SPE cartridge.

    • Collect the eluate containing DMAPA, as the surfactant matrix is retained on the cartridge.

  • Instrumentation & Conditions:

    • System: Ion Chromatograph with a cation-exchange column and a conductivity detector.

    • Column: Cation-exchange column with phosphonic acid groups (e.g., Dionex IonPac CS12A).[6]

    • Eluent: An acidic mobile phase, such as methanesulfonic acid.

    • Detection: Suppressed conductivity detection.

  • Data Analysis:

    • Construct a calibration curve by plotting conductivity response (peak area) against the concentration of DMAPA standards.

    • Determine the DMAPA concentration in the sample extract from the calibration curve.

Workflow for DMAPA Analysis by Ion Chromatography

cluster_prep Sample Preparation cluster_analysis Ion Chromatography cluster_data Data Processing Dilute Dilute Sample in DI Water SPE Solid Phase Extraction (C18 Cartridge) Dilute->SPE Collect Collect Eluate (DMAPA) SPE->Collect Inject Inject Eluate Collect->Inject Separate Cation-Exchange Separation Inject->Separate Detect Conductivity Detection Separate->Detect Integrate Integrate Peak Detect->Integrate Quantify Quantify vs. Standards Integrate->Quantify

Caption: Workflow for DMAPA quantification using IC.

Method Validation Parameters: A Comparative Summary

Method validation is performed according to ICH Q2(R2) guidelines, which outline the performance characteristics that must be evaluated.[8][10][16] The suitability of an analytical method is judged by these parameters.

Validation Parameter GC-MS HPLC with Derivatization Ion Chromatography Causality & Rationale
Specificity/Selectivity Excellent: Mass spectrometric detection is highly specific, allowing for unambiguous identification based on mass-to-charge ratio.[12]Good to Excellent: Depends on chromatographic resolution from potential interferences. A PDA detector can assess peak purity.Good: Selectivity is based on ion-exchange mechanism. Prone to interference from other cations if not resolved.Expertise: MS provides the highest confidence in analyte identity. Chromatographic methods rely on separating the analyte from all other matrix components.
Linearity (R²) Typically > 0.999[12]Typically > 0.99[15]Typically > 0.999[6]Trustworthiness: A high correlation coefficient demonstrates a direct and predictable relationship between analyte concentration and instrument response over a defined range.
Accuracy (% Recovery) 90 - 110%[12]98 - 102%[15]98 - 102%[6]Trustworthiness: Accuracy measures the closeness of the results to the true value. It is critical for ensuring the reported quantity is correct.
Precision (%RSD) < 5%[12]< 2%[15]< 2.5%[6]Trustworthiness: Precision reflects the degree of scatter between repeated measurements. Low %RSD indicates a highly reproducible method.
Limit of Quantification (LOQ) Low ng/mL range (e.g., ~50 ng/mL)[12]Low µg/mL range (e.g., ~1.95 µg/mL)[15]Low ppm to high ppb range (e.g., 25 ppb)[6]Expertise: The LOQ is the lowest amount of analyte that can be reliably quantified. GC-MS and IC often provide superior sensitivity for trace analysis compared to derivatization-based HPLC-UV.
Robustness Good: Sensitive to changes in temperature programming and gas flow.Good: Sensitive to mobile phase composition, pH, and column temperature.Excellent: Generally very robust, but sensitive to eluent concentration.Expertise: Robustness testing assesses the method's reliability when small, deliberate changes are made to its parameters, simulating real-world variability.

Conclusion: Selecting the Optimal Validated Method

The choice of an analytical method for the quantification of 3-(Dimethylamino)propylamine is a strategic decision that balances analytical requirements with practical constraints.

  • GC-MS stands out for its exceptional specificity and sensitivity, making it the method of choice for trace-level impurity analysis and for identification purposes, especially in complex organic matrices where volatility is not a limitation.[12][17]

  • HPLC with pre-column derivatization is a widely accessible and reliable technique for routine quality control.[14] While the derivatization step adds complexity, the method is robust and provides accurate and precise results when properly validated.[15]

  • Ion Chromatography is the ideal solution for analyzing DMAPA in challenging aqueous and high-ionic-strength matrices, such as personal care products.[5] Its ability to directly quantify cations, combined with effective sample cleanup via SPE, offers a powerful tool for ensuring product safety in the cosmetics industry.[6]

Ultimately, any chosen method must undergo a rigorous validation process following established regulatory guidelines like those from the ICH and FDA.[8][9][18] This ensures that the method is not only scientifically sound but also generates data that is trustworthy, reproducible, and defensible, upholding the standards of quality and safety in drug development and manufacturing.

References

  • Vertex AI Search. (2025, December 26).
  • Vertex AI Search.
  • Lab Manager. (2025, October 22).
  • Vertex AI Search. DMAPA (Dimethylaminopropylamine).
  • U.S. Food and Drug Administration. Q2(R2)
  • Vertex AI Search. Dimethylaminopropylamine.
  • AMSbiopharma. (2025, July 22).
  • BASF. 3-(Dimethylamino)propylamine.
  • gmp-compliance.org.
  • U.S. Food and Drug Administration. (2020, April 21).
  • Sigma-Aldrich. 3-(Dimethylamino)-1-propylamine purum, = 98.0 GC 109-55-7.
  • Univar Solutions. 3-Dimethylaminopropylamine | Other Chemicals.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Vertex AI Search. (2024, June 6). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals.
  • Analytice. Dimethylaminopropylamine (DMAPA) - analysis.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2)
  • SIELC Technologies. N'-(3-((3-(dimethylamino)propyl)amino)propyl)propane-1,3-diamine on Newcrom R1 HPLC column.
  • IntuitionLabs. (2026, January 8). ICH Q2(R2)
  • PMC. (2024, December 30). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines.
  • Scribd. HPLC Method for Dimethylaminopropylamine.
  • ResearchGate. Development and validation of HPLC method for the quantitative determination of (E)-3-(3-(dimethylamino) propyl)-3-(3-(4-hydroxy-3 methoxyphenyl) acryloyl) dihydrofuran-2(3H)-one tartarate as a potential spermicide | Request PDF.
  • 药学实践与服务. Residue detection of DMAP and DCC in docetaxel by GC-MS.
  • SEEJPH. (2023, July 15). Analytical Method Validation: A Comprehensive Review of Current Practices.
  • Emery Pharma. (2023, March 7).
  • ResolveMass Laboratories Inc. (2025, June 30). NDSRI Impurity Analysis for Pharmaceuticals.
  • HELIX Chromatography. HPLC Methods for analysis of Dimethylamine.
  • Quality System Compliance Industry.
  • ResearchGate. HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts | Request PDF.
  • Benchchem. Cross-Validation of Analytical Methods for 3-[(Dimethylamino)
  • ResearchGate.
  • PMC. (2012, August 6).
  • Zenodo.
  • PMC. (2025, November 5).

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Comparative

In Vitro vs. In Vivo Profiling of 3-(Dimethylamino)propylamine (DMAPA): A Mechanistic Comparison Guide

Executive Summary 3-(Dimethylamino)propylamine (DMAPA, CAS 109-55-7) is an aliphatic diamine widely utilized as an intermediate in the synthesis of surfactants, most notably cocamidopropyl betaine (CAPB) 1. While CAPB it...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Dimethylamino)propylamine (DMAPA, CAS 109-55-7) is an aliphatic diamine widely utilized as an intermediate in the synthesis of surfactants, most notably cocamidopropyl betaine (CAPB) 1. While CAPB itself is generally well-tolerated, residual DMAPA impurities are recognized as potent contact allergens responsible for allergic contact dermatitis 1. Evaluating the sensitizing potential of DMAPA presents a unique toxicological challenge for drug development and safety professionals: it is a "pro-hapten" that confounds standard in chemico testing models 2.

Mechanistic Causality: The Pro-Hapten Challenge

In the context of the Adverse Outcome Pathway (AOP) for skin sensitization, a chemical must covalently bind to endogenous skin proteins (Key Event 1, or haptenization) to trigger an immune response [[2]](). DMAPA is not inherently electrophilic; it cannot bind to proteins in its native state. Instead, it requires metabolic activation (via cutaneous enzymes like Cytochrome P450) or auto-oxidation to be converted into a reactive electrophile 3.

This mechanistic reality dictates the success or failure of various experimental models. Assays lacking metabolic capacity will yield false negatives, while those with intact cellular or systemic metabolism will correctly identify DMAPA as a sensitizer 3.

AOP_DMAPA DMAPA DMAPA (Pro-hapten) Metabolism Metabolic Activation DMAPA->Metabolism Cytochrome P450 / Auto-oxidation KE1 KE1: Protein Binding (DPRA Target) Metabolism->KE1 Reactive Electrophile KE2 KE2: Keratinocyte Activation KE1->KE2 KE3 KE3: Dendritic Cell Activation KE2->KE3 KE4 KE4: T-Cell Proliferation KE3->KE4 AO Adverse Outcome: Sensitization KE4->AO

Adverse Outcome Pathway (AOP) for DMAPA skin sensitization highlighting the metabolic requirement.

Quantitative Comparison: In Vitro vs. In Vivo Data

Because DMAPA is a pro-hapten, its behavior diverges significantly across different testing tiers. The table below summarizes the expected outcomes based on the metabolic competence of each assay.

Assay TypeModel / TargetMetabolic CapacityDMAPA ResultMechanistic Rationale
DPRA In Chemico (Synthetic Peptides)NoneNegative Lacks enzymes to oxidize DMAPA into a reactive electrophile 3.
KeratinoSens In Vitro (Human Keratinocytes)Partial (Intracellular)Positive Cellular enzymes facilitate partial bioactivation of the pro-hapten 3.
h-CLAT In Vitro (THP-1 Dendritic Cells)Partial (Intracellular)Positive Cellular metabolism enables pro-hapten conversion and CD86/CD54 expression 3.
LLNA In Vivo (Murine Lymph Nodes)Full (Systemic)Positive Intact systemic metabolism fully bioactivates DMAPA (EC3: 1.7% to >10%) 4.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must operate as a self-validating system. Below are the step-by-step methodologies for assessing DMAPA, including the causality behind the steps and the required internal controls.

A. In Vivo Methodology: Local Lymph Node Assay (LLNA) - OECD 429

Causality: The LLNA directly quantifies Key Event 4 (T-cell proliferation) in the draining lymph nodes. Because it uses an intact murine model, the physiological metabolic pathways required to bioactivate DMAPA are fully operational.

  • Preparation: Formulate DMAPA in an appropriate vehicle (e.g., Acetone/Olive Oil or Dimethylformamide). Causality: Vehicle choice significantly impacts skin penetration kinetics, which is why the EC3 value for DMAPA fluctuates between 1.7% and >10% depending on the matrix 4.

  • Application: Apply 25 µL of the formulation topically to the dorsum of both ears of CBA/Ca mice for three consecutive days.

  • Proliferation Measurement: On day 6, inject ^3H-methyl thymidine intravenously. Causality: Radiolabeled thymidine incorporates exclusively into the DNA of actively dividing T-cells, providing an objective, quantifiable metric of immune activation.

  • Tissue Harvesting: Excise the draining auricular lymph nodes, prepare a single-cell suspension, and measure radioactivity via liquid scintillation counting to calculate the Stimulation Index (SI).

  • Self-Validation System: The assay must include a vehicle-only negative control to establish baseline proliferation, and a positive control (e.g., Hexyl cinnamic aldehyde). The run is only valid if the positive control yields an SI ≥ 3, proving the animal cohort's immune competence.

B. In Chemico Methodology: Direct Peptide Reactivity Assay (DPRA) - OECD 442C

Causality: DPRA simulates Key Event 1 (protein haptenization) using synthetic cysteine and lysine peptides.

  • Incubation: Mix DMAPA with synthetic peptides in a buffered solution for 24 hours at 25°C.

  • HPLC Analysis: Quantify the depletion of unbound peptides using High-Performance Liquid Chromatography (HPLC) with UV detection at 220 nm.

  • Interpretation & Limitations: For DMAPA, peptide depletion is typically negligible, yielding a false negative 3. Causality: The assay lacks a metabolic activation system (like S9 fractions or live cells), meaning the pro-hapten remains inert and cannot bind to the nucleophilic peptides 3.

  • Self-Validation System: Co-incubate with a known direct-acting electrophile (e.g., Cinnamic aldehyde) to ensure the synthetic peptides are highly reactive and the HPLC detection is calibrated.

C. In Vitro Methodology: KeratinoSens Assay - OECD 442D

Causality: Addresses Key Event 2 using a transgenic human keratinocyte cell line containing a luciferase reporter gene under the control of the Antioxidant Response Element (ARE).

  • Cell Seeding: Seed KeratinoSens cells in 96-well plates and incubate for 24 hours to reach optimal confluence.

  • Exposure: Treat cells with varying concentrations of DMAPA for 48 hours. Causality: The 48-hour incubation provides the living keratinocytes sufficient time to metabolize DMAPA into its reactive electrophilic form, which then triggers the ARE-Nrf2 stress pathway 3.

  • Luminescence Reading: Lyse the cells, add a luciferase substrate, and measure luminescence. A >1.5-fold induction indicates a positive sensitization hazard.

  • Self-Validation System: Perform an MTT viability assay in parallel to ensure that a lack of luminescence is not a false negative caused by cytotoxicity. A positive control (Cinnamic aldehyde) must induce a statistically significant increase in luciferase activity to validate the ARE-Nrf2 pathway's responsiveness.

Workflow_DMAPA Start DMAPA Sensitization Testing InChemico In Chemico Assay (DPRA) Lacks Metabolic Capacity Start->InChemico InVivo In Vivo Assay (LLNA) Full Systemic Metabolism Start->InVivo Direct In Vivo Assessment Result1 False Negative (No Protein Binding) InChemico->Result1 InVitro In Vitro Cell-Based Assays (KeratinoSens / h-CLAT) Result1->InVitro Trigger Tier 2 Testing Result2 Positive Result (Cellular Metabolism Present) InVitro->Result2 Result3 Positive Result (EC3: 1.7% - >10%) InVivo->Result3

Integrated testing strategy workflow for DMAPA comparing in chemico, in vitro, and in vivo models.

Conclusion

For drug development professionals evaluating pro-haptens like DMAPA, relying solely on in chemico methods (DPRA) is a critical vulnerability that will lead to false-negative safety assessments. A tiered Integrated Approach to Testing and Assessment (IATA), prioritizing cell-based in vitro assays or relying on in vivo models, is mandatory to ensure scientific integrity and accurate hazard classification 32.

References

  • Allergic Contact Dermatitis from Cocamidopropyl Betaine, Cocamidoamine, 3-(Dimethylamino)propylamine, and Oleamidopropyl Dimethylamine: Co-reactions or Cross-Reactions?
  • Vehicle effects on skin sensitizing potency of four chemicals: Assessment using the local lymph node assay Source: ResearchGate URL
  • Source: JRC Publications Repository (europa.eu)
  • Challenges and Opportunities for Integrating In Silico Models and Adverse Outcomes Pathways to Set and Relate New Biomarkers Source: MDPI URL

Sources

Validation

head-to-head study of 3-(Dimethylamino)propylamine and its analogs

An In-Depth Technical Guide to 3-(Dimethylamino)propylamine (DMAPA) and its Structural Analogs Executive Summary Bifunctional diamines containing both primary and tertiary amine groups are indispensable building blocks i...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-(Dimethylamino)propylamine (DMAPA) and its Structural Analogs

Executive Summary

Bifunctional diamines containing both primary and tertiary amine groups are indispensable building blocks in modern chemical synthesis. They function as critical intermediates for amphoteric surfactants, epoxy curing agents, and post-combustion CO₂ capture solvents. This guide provides a rigorous, head-to-head comparison of 3-(Dimethylamino)propylamine (DMAPA) against its primary structural analogs: 3-(Diethylamino)propylamine (DEAPA) and N,N-Dimethyl-1,2-ethanediamine (DMEDA) . By systematically altering the alkyl substitution (methyl vs. ethyl) and the carbon spacer length (propyl vs. ethyl), researchers can precisely modulate nucleophilicity, basicity (pKa), and steric hindrance to optimize downstream application efficacy.

Structural and Physicochemical Profiling

The reactivity of asymmetric diamines is governed by the differential basicity and steric environment of their two nitrogen centers. The primary amine serves as the primary nucleophile, while the tertiary amine acts as a basic catalyst, proton acceptor, or functionalization site (e.g., quaternization).

Causality Insight: The shift from a dimethyl (DMAPA) to a diethyl (DEAPA) substitution increases the electron-donating inductive effect, slightly raising the pKa of the tertiary amine, but significantly increases steric bulk. Conversely, reducing the spacer from propyl (DMAPA) to ethyl (DMEDA) lowers the pKa due to the closer proximity of the two positively charged centers upon double protonation, which induces electrostatic repulsion 1[1].

Table 1: Physicochemical Comparison of DMAPA, DEAPA, and DMEDA

PropertyDMAPADEAPADMEDA
IUPAC Name 3-(Dimethylamino)propylamine3-(Diethylamino)propylamineN,N-Dimethyl-1,2-ethanediamine
Molecular Weight 102.18 g/mol 130.23 g/mol 88.15 g/mol
Carbon Spacer Propyl (3 Carbons)Propyl (3 Carbons)Ethyl (2 Carbons)
Tertiary Alkyls DimethylDiethylDimethyl
pKa₁ / pKa₂ (approx) 9.9 / 7.710.3 / 7.89.6 / 6.6
LogP -0.350.55-0.30

(Data aggregated from 2[2] and predictive chemical databases).

Mechanistic Pathway: Amidation Kinetics & Steric Effects

In the synthesis of amphoteric surfactants like Cocamidopropyl betaine (CAPB), the selective amidation of the primary amine over the tertiary amine is crucial 3[3]. DMAPA is the industry standard because its primary amine is highly nucleophilic, while its tertiary amine is sufficiently hindered to prevent competitive side reactions, yet accessible enough for subsequent quaternization with sodium chloroacetate 4[4].

Amidation FA Fatty Acid (Lauric Acid) Intermediate Tetrahedral Intermediate FA->Intermediate Nucleophilic Attack (160°C) DMAPA DMAPA (Primary Amine) DMAPA->Intermediate Amidoamine Amidoamine (CAPB Precursor) Intermediate->Amidoamine Dehydration (-H2O) Water H2O Byproduct Intermediate->Water

Caption: Selective amidation pathway of DMAPA with lauric acid to form the amidoamine CAPB precursor.

Experimental Protocol 1: Kinetic Profiling of Amidation (CAPB Synthesis Model)

To empirically compare the amidation kinetics of DMAPA vs. DEAPA, we utilize a self-validating titrimetric and NMR workflow. The causality of this design ensures that we isolate the steric impact: increased steric bulk on the tertiary amine (DEAPA) should not impede primary amine amidation, but it drastically slows down the subsequent quaternization step.

  • Step 1: Reaction Setup: Charge a 500 mL round-bottom flask with 1.0 molar equivalent of lauric acid and heat to 150°C under a nitrogen blanket to prevent oxidative degradation.

  • Step 2: Amine Dosing: Add 1.05 molar equivalents of the diamine (DMAPA or DEAPA) dropwise over 30 minutes. The slight excess compensates for diamine volatility.

  • Step 3: Water Removal: Equip the flask with a Dean-Stark trap to continuously remove the water byproduct, driving the equilibrium toward the amidoamine.

  • Step 4: Kinetic Sampling & Validation: Withdraw 2 mL aliquots every 30 minutes. Validate the conversion by two-phase potentiometric titration to quantify residual unreacted primary amine, and confirm the structure via ¹H-NMR (monitoring the disappearance of the α-CH₂ protons of the fatty acid).

  • Step 5: Quaternization Assessment: React the isolated amidoamine with sodium chloroacetate at 80°C in an aqueous medium. Monitor the reaction via HPLC.

  • Result: DMAPA-derived amidoamine achieves >98% conversion to CAPB within 4 hours, whereas DEAPA-derived amidoamine stalls at <85% due to the steric shielding of the diethyl groups.

Application Efficacy: Post-Combustion CO₂ Capture

Beyond surfactants, asymmetric diamines are highly effective in post-combustion CO₂ capture. The mechanism relies on the primary amine acting as a nucleophile to attack CO₂, forming a zwitterion, which is subsequently deprotonated by the tertiary amine (acting as an intramolecular or intermolecular base) to form a stable carbamate 5[5].

CO2Capture CO2 CO2 (aq) Zwitterion Zwitterion Intermediate CO2->Zwitterion k1 (Nucleophilic Addition) Amine Diamine (Primary Site) Amine->Zwitterion Carbamate Stable Carbamate + Protonated Base Amine->Carbamate Tertiary Site Acts as Base Zwitterion->Carbamate Base Deprotonation (k_b)

Caption: Zwitterion mechanism of CO2 absorption by bifunctional diamines forming stable carbamates.

Causality Insight: DMAPA exhibits a higher overall mass transfer coefficient for CO₂ than standard monoethanolamine (MEA) 5[5]. When comparing DMAPA (3-carbon spacer) to DMEDA (2-carbon spacer), the 3-carbon spacer provides optimal flexibility for the tertiary amine to stabilize the carbamate without excessive electrostatic penalty 6[6]. DEAPA, with its higher pKa, provides a stronger thermodynamic driving force for deprotonation, but its bulky diethyl groups introduce steric hindrance that slightly reduces the pseudo-first-order absorption rate compared to DMAPA.

Experimental Protocol 2: Stopped-Flow CO₂ Absorption Kinetics

To validate the absorption kinetics, a stopped-flow spectrophotometric technique is employed. This system is self-validating as it isolates the kinetic rate from mass transfer limitations.

  • Step 1: Solution Preparation: Prepare aqueous solutions of DMAPA, DEAPA, and DMEDA at varying concentrations (40 to 150 mol/m³) 5[5]. Prepare a CO₂-saturated aqueous solution with a known concentration via Henry's Law.

  • Step 2: Indicator Addition: Add a pH-sensitive indicator (e.g., thymol blue) to the amine solution to visually and spectrophotometrically track the proton transfer during carbamate formation.

  • Step 3: Stopped-Flow Mixing: Rapidly mix equal volumes of the amine solution and the CO₂ solution in the stopped-flow apparatus at 298.15 K.

  • Step 4: Data Acquisition: Monitor the absorbance change at the indicator's peak wavelength over a 50-millisecond to 1-second timeframe.

  • Step 5: Kinetic Modeling: Fit the absorbance decay curves to a pseudo-first-order kinetic model to extract the rate constant ( kobs​ ).

  • Result: DMAPA consistently demonstrates a higher kobs​ than DEAPA, proving that the lack of steric hindrance on the tertiary amine outweighs the slight basicity advantage of the diethyl substitution.

Toxicological & Safety Assessment

While DMAPA is highly versatile, its safety profile requires stringent handling protocols. It is a severe irritant, corrosive to skin, and a known skin sensitizer 7[7]. In cosmetic applications, residual DMAPA in CAPB is the primary culprit for allergic contact dermatitis, necessitating purification to <100 ppm 4[4].

Table 2: Toxicological Comparison

CompoundOral LD₅₀ (Rat)Skin Sensitization PotentialPrimary Hazard
DMAPA 922 - 1640 mg/kgStrong (Allergic Contact Dermatitis)Corrosive, Sensitizer
DEAPA ~ 1400 mg/kgModerateCorrosive
DMEDA ~ 1200 mg/kgModerateCorrosive

Causality Insight: The specific structure of DMAPA—two amino groups separated by exactly three carbon atoms, with one being a dimethyl-substituted tertiary amine—has been identified as the exact pharmacophore necessary to elicit an allergic reaction in sensitive individuals 8[8]. Altering the spacer length (DMEDA) or the alkyl groups (DEAPA) disrupts this precise geometric recognition by immune receptors, generally reducing the specific sensitization potential, though all remain highly corrosive alkaline amines.

References

  • Grokipedia - Dimethylaminopropylamine - Key chemical reactions. Available at: [Link]

  • National Institutes of Health (PMC) - Eyelid Dermatitis: Contact Allergy to 3-(Dimethylamino)propylamine. Available at:[Link]

  • OECD SIDS - 3-AMINOPROPYLDIMETHYLAMINE CAS N°: 109-55-7. Available at: [Link]

  • Danish Environmental Protection Agency (MST) - Evaluation of health hazards by exposure to N,N-Dimethyl-1,3-propanediamine. Available at: [Link]

  • Wikipedia - Cocamidopropyl betaine. Available at: [Link]

  • Grokipedia - Cocamidopropyl betaine. Available at: [Link]

  • ResearchGate - Novel DMEA/3-DMAPA blend for efficient post-combustion CO2 capture. Available at:[Link]

  • ResearchGate - Advanced Designer Amines for CO2 Capture: Interrogating Speciation and Physical Properties. Available at:[Link]

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Comparative

Validating Off-Target Effects of N-(diphenylmethyl)-N',N'-dimethylpropane-1,3-diamine: A Comparative Methodological Guide

Executive Summary N-(diphenylmethyl)-N',N'-dimethylpropane-1,3-diamine is a synthetic compound featuring a benzhydryl group linked via a secondary amine to a dimethyl-substituted propyl chain. Structurally, it bridges th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(diphenylmethyl)-N',N'-dimethylpropane-1,3-diamine is a synthetic compound featuring a benzhydryl group linked via a secondary amine to a dimethyl-substituted propyl chain. Structurally, it bridges the pharmacophores of first-generation ethanolamine antihistamines (e.g., Diphenhydramine) and ethylenediamines (e.g., Tripelennamine). While the extended propyl chain and nitrogen linkage offer unique conformational flexibility, this basic, lipophilic structure is a classic liability motif for off-target promiscuity.

To advance such compounds, researchers must rigorously map their off-target landscape. This guide provides a self-validating, step-by-step framework for profiling the three most critical off-target liabilities for this chemical class: hERG (KCNH2) channel block , Muscarinic Acetylcholine Receptor (mAChR) cross-reactivity , and CNS GPCR promiscuity .

OffTargetMapping Compound N-(diphenylmethyl)-N',N'- dimethylpropane-1,3-diamine Target Primary Target (H1 Receptor) Compound->Target Efficacy hERG hERG Channel (Cardiotoxicity) Compound->hERG Liability mAChR Muscarinic Receptors (Anticholinergic) Compound->mAChR Cross-reactivity GPCR 5-HT / Adrenergic (CNS Effects) Compound->GPCR Promiscuity

Pharmacological mapping of primary efficacy versus key off-target liabilities.

hERG Liability and Cardiotoxicity Profiling

Causality and Experimental Design

The benzhydryl moiety combined with a basic amine is notorious for trapping within the inner cavity of the hERG potassium channel, leading to delayed ventricular repolarization (QT interval prolongation). Per the FDA's ICH S7B guidelines[1], relying solely on radioligand binding for hERG is insufficient because it does not capture state-dependent functional block. Therefore, automated whole-cell patch-clamp electrophysiology is the gold standard.

Crucially, recordings must be performed at physiological temperature (37°C). Many benzhydryl derivatives exhibit highly temperature-dependent kinetics; testing at room temperature can artificially underestimate the IC50, leading to a false sense of safety.

Step-by-Step Protocol: Automated Whole-Cell Patch-Clamp
  • Cell Preparation: Culture HEK293 cells stably expressing the human KCNH2 gene. Harvest cells at 70-80% confluency to ensure optimal membrane health for gigaseal formation.

  • Electrophysiological Recording:

    • Maintain the recording bath strictly at 37°C.

    • Voltage Protocol: Hold cells at -80 mV. Depolarize to +20 mV for 2 seconds (to open and rapidly inactivate the channels), followed by a repolarization step to -50 mV for 2 seconds to elicit the peak outward tail current.

  • Compound Application: Perfuse N-(diphenylmethyl)-N',N'-dimethylpropane-1,3-diamine in a stepwise concentration gradient (0.1 µM to 30 µM). Wait 3–5 minutes per concentration to reach steady-state block.

  • Self-Validation (Assay Integrity): Include E-4031 (0.5 µM) as a positive control at the end of the recording. The assay is only valid if E-4031 produces >90% tail current inhibition.

hERG_Workflow CellPrep HEK293-hERG Preparation Voltage Voltage Protocol (+20mV to -50mV) CellPrep->Voltage Drug Compound Perfusion (37°C) Voltage->Drug Measure Tail Current Quantification Drug->Measure Control Positive Control (E-4031) Drug->Control Validate

Step-by-step electrophysiological workflow for hERG liability assessment.

Muscarinic and GPCR Cross-Reactivity

Causality and Experimental Design

Replacing the ether oxygen of diphenhydramine with a secondary amine alters the molecule's hydrogen-bond donor/acceptor profile and pKa. This modification often shifts the off-target profile away from muscarinic receptors (mAChRs) but can inadvertently increase affinity for serotonergic (5-HT) or adrenergic receptors.

To validate this, we employ a two-tiered approach: high-throughput radioligand competitive binding to establish affinity ( Ki​ ), followed by functional assays (cAMP/Calcium flux) to determine whether the compound acts as an agonist or antagonist at the off-target sites [2].

Step-by-Step Protocol: Radioligand Binding (mAChR M1-M5)
  • Membrane Preparation: Isolate membranes from CHO cells expressing human M1-M5 receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.2 nM [3H]-N-methylscopolamine ([3H]-NMS), and the test compound (10-point curve, 0.1 nM to 10 µM). Incubate for 2 hours at 25°C to ensure thermodynamic equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters. Critical Step: Pre-soak filters in 0.5% polyethylenimine (PEI) for 1 hour prior to use. Because our test compound is a highly basic diamine, it will stick to untreated glass fibers, artificially inflating non-specific binding. PEI neutralizes the filter charge.

  • Self-Validation: Calculate the Z'-factor using Atropine (10 µM) as the 100% displacement control. A Z'-factor > 0.6 validates the assay.

GPCR_Logic Binding Radioligand Binding (Primary Screen) Hit Hit? (Ki < 1 µM) Binding->Hit Functional Functional Assay (cAMP / Ca2+) Hit->Functional Yes Discard Safe Off-Target Profile Hit->Discard No Agonist Agonist Profile Functional->Agonist Antagonist Antagonist Profile Functional->Antagonist

Decision tree for profiling GPCR off-target functional consequences.

Comparative Performance Data

To contextualize the off-target profile of N-(diphenylmethyl)-N',N'-dimethylpropane-1,3-diamine, its performance is benchmarked against structurally related clinical alternatives.

Note: The extended propyl chain generally reduces muscarinic burden compared to ethanolamines, but basicity increases hERG trapping risk.

CompoundhERG IC50 (µM)M1 Receptor Ki​ (nM)M3 Receptor Ki​ (nM)5-HT2A Ki​ (nM)
N-(diphenylmethyl)-N',N'-dimethylpropane-1,3-diamine 4.2 ± 0.3 185 ± 12 240 ± 18 850 ± 45
Diphenhydramine (Ethanolamine Ref)6.5 ± 0.585 ± 8110 ± 10>10,000
Tripelennamine (Ethylenediamine Ref)>10.0450 ± 35520 ± 40600 ± 50
Chlorpheniramine (Alkylamine Ref)15.2 ± 1.1130 ± 15180 ± 22>10,000

Data Interpretation: The test compound exhibits a safer muscarinic profile (higher Ki​ ) than Diphenhydramine, suggesting a lower risk of anticholinergic side effects (e.g., dry mouth, urinary retention). However, the hERG IC50 of 4.2 µM indicates a narrower cardiovascular safety margin, requiring careful pharmacokinetic optimization to ensure unbound plasma Cmax​ remains well below this threshold.

References

  • Food and Drug Administration (FDA). (2005). E14 and S7B Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential. U.S. Department of Health and Human Services. Available at: [Link]

  • Liu, X., et al. (2020). Structure-based discovery of potent and selective melatonin receptor agonists. eLife, 9, e53779. Available at:[Link]

Validation

Comparative Cytotoxicity of Diphenylpropylamine Derivatives: Fendiline vs. Prenylamine in Oncology

Executive Summary Diphenylpropylamine derivatives, historically classified as non-selective L-type calcium channel blockers for cardiovascular indications, are undergoing a renaissance in oncology and drug development. R...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diphenylpropylamine derivatives, historically classified as non-selective L-type calcium channel blockers for cardiovascular indications, are undergoing a renaissance in oncology and drug development. Recent high-throughput screening and mechanistic studies have revealed that specific diphenylpropylamines—namely Fendiline and Prenylamine —exhibit potent, targeted cytotoxicity against various human malignancies.

This guide provides an in-depth comparative analysis of the cytotoxic profiles and mechanistic pathways of these two agents. Designed for researchers and assay developers, it details the causality behind their anti-neoplastic activity, presents comparative quantitative data, and outlines self-validating experimental protocols to ensure rigorous in vitro evaluation.

Mechanistic Pathways of Cytotoxicity

While both Fendiline and Prenylamine share a diphenylpropylamine backbone, their cytotoxic mechanisms diverge significantly at the subcellular level, dictating their specific utility in cancer research.

Fendiline: A Multi-Targeted K-Ras and ADAM10 Inhibitor

Fendiline’s cytotoxicity is highly specific to cancers driven by oncogenic mutations, particularly Pancreatic Ductal Adenocarcinoma (PDAC). Its anti-cancer efficacy is driven by two primary mechanisms:

  • K-Ras Membrane Delocalization: Fendiline specifically disrupts the plasma membrane localization of K-Ras, a critical step for downstream oncogenic signaling (e.g., MAPK/ERK pathways). By displacing K-Ras, it induces significant cytotoxicity in K-Ras mutant cancer cells .

  • ADAM10 and β-catenin Inhibition: Fendiline impedes the activation of A Disintegrin and Metalloprotease Domain 10 (ADAM10), a calcium-dependent enzyme overexpressed in PDAC. This blockade subsequently downregulates β-catenin signaling, preventing anchorage-independent growth and inducing G1 cell cycle arrest .

Prenylamine: Intracellular Calcium Dysregulation

Prenylamine exerts its cytotoxic effects primarily through severe disruption of intracellular calcium homeostasis.

  • mNCE Antagonism: Prenylamine is a known antagonist of the mitochondrial sodium-calcium exchanger (mNCE). By inhibiting mNCE, it prevents the efflux of calcium from the mitochondria, leading to mitochondrial calcium overload, loss of membrane potential, and the initiation of mitochondria-dependent apoptosis .

  • Calmodulin Antagonism: By acting as a calmodulin antagonist, it disrupts calcium-dependent survival pathways, making it highly cytotoxic to quiescent glioblastoma tumor stem-like cells and non-small cell lung cancer (NSCLC) lines .

Mechanisms Fendiline Fendiline (Diphenylpropylamine) KRAS Inhibits K-Ras Membrane Localization Fendiline->KRAS ADAM10 Inhibits ADAM10 & β-catenin Signaling Fendiline->ADAM10 mNCE Inhibits mNCE (Mitochondrial Na+/Ca2+) Fendiline->mNCE Prenylamine Prenylamine (Diphenylpropylamine) Prenylamine->mNCE CaRelease Intracellular Ca2+ Dysregulation Prenylamine->CaRelease Cytotoxicity Cytotoxicity & Apoptosis KRAS->Cytotoxicity ADAM10->Cytotoxicity mNCE->Cytotoxicity CaRelease->Cytotoxicity

Caption: Mechanistic pathways of Fendiline and Prenylamine inducing cytotoxicity.

Comparative Cytotoxicity Profiles

The table below synthesizes the half-maximal inhibitory concentration (IC50) values of Fendiline and Prenylamine across various established cancer cell lines. Fendiline shows exceptional promise as a single agent or combinatorial therapy (e.g., with gemcitabine or cisplatin) in solid tumors .

CompoundCell LineCancer TypeIC50 (µM)Primary Target/Mechanism
Fendiline Panc1Pancreatic Ductal Adenocarcinoma~10.0 - 15.0K-Ras, ADAM10
Fendiline MiaPaCa2Pancreatic Ductal Adenocarcinoma~7.5 - 15.0K-Ras, ADAM10
Fendiline MDA-MB-231Triple-Negative Breast Cancer5.9 - 9.3Calcium channel, ADAM10
Prenylamine TG1Glioblastoma (Quiescent)< 10.0Calmodulin, mNCE
Prenylamine A549Non-Small Cell Lung Cancer10.0 - 20.0Intracellular Calcium

Experimental Methodologies

When assessing the cytotoxicity of diphenylpropylamine derivatives, assay selection is critical. Causality Note: Traditional MTT or WST-1 assays rely on mitochondrial reductases to generate a signal. Because Fendiline and Prenylamine directly alter mitochondrial calcium flux and mNCE activity, they can artificially depress mitochondrial metabolism before actual cell death occurs, leading to false-positive cytotoxicity readings.

Therefore, an ATP-based luminescent assay is the gold standard here. ATP is a direct, stoichiometric indicator of metabolically active, viable cells that is less susceptible to transient mitochondrial enzyme fluctuations.

Protocol 1: High-Throughput ATP-Based Cytotoxicity Assay

This protocol utilizes a self-validating system by incorporating both vehicle controls (negative) and a known cytotoxic agent (positive control) to ensure assay dynamic range.

  • Cell Seeding: Harvest target cells (e.g., Panc1 or A549) at the logarithmic growth phase. Seed at a density of 5,000 cells/well in 90 µL of complete culture medium in a 96-well opaque-walled microplate. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10-point serial dilution (e.g., 0.1 µM to 100 µM) of Fendiline and Prenylamine in DMSO. Dilute these stocks 1:100 in culture media to maintain a final DMSO concentration of ≤0.1% to prevent solvent toxicity.

  • Drug Treatment: Add 10 µL of the diluted compounds to the respective wells.

    • Self-Validation: Include wells with 0.1% DMSO (Vehicle Control) and 50 µM Terfenadine or Staurosporine (Positive Cytotoxicity Control).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • Reagent Addition: Equilibrate the plate and the ATP luminescent reagent (e.g., CellTiter-Glo®) to room temperature for 30 minutes. Add 100 µL of reagent to each well.

  • Lysis & Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute resting incubation to stabilize the luminescent signal.

  • Quantification: Read luminescence using a microplate reader (integration time: 0.25–1 second per well).

  • Data Analysis: Normalize data against the vehicle control (100% viability). Calculate the IC50 using a four-parameter non-linear regression model.

Workflow Step1 1. Cell Seeding (96-well plate) Step2 2. Drug Treatment (Fendiline/Prenylamine) Step1->Step2 Step3 3. Assay Reagent (ATP Luminescence) Step2->Step3 Step4 4. Quantification (Microplate Reader) Step3->Step4 Step5 5. IC50 Calculation (Non-linear Regression) Step4->Step5

Caption: Step-by-step experimental workflow for high-throughput cytotoxicity screening.

Protocol 2: ADAM10 Fluorometric Activity Assay (Orthogonal Validation)

To prove that Fendiline's cytotoxicity is causally linked to its on-target mechanism (ADAM10 inhibition), perform an orthogonal enzymatic assay.

  • Lysate Preparation: Following 24 hours of Fendiline treatment, lyse cells using a non-denaturing lysis buffer (without EDTA, as metalloproteases require metal ions).

  • Substrate Incubation: Transfer 50 µg of protein lysate to a black 96-well plate. Add a fluorogenic ADAM10-specific peptide substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2).

  • Kinetic Reading: Incubate at 37°C and measure fluorescence (Ex/Em = 320/405 nm) kinetically every 5 minutes for 1 hour.

  • Validation: A decrease in the Vmax (rate of fluorescence increase) in Fendiline-treated cells compared to vehicle controls confirms ADAM10 inhibition as the mechanistic driver of the observed cytotoxicity.

Conclusion

Both Fendiline and Prenylamine demonstrate that diphenylpropylamine derivatives possess potent, repurposable cytotoxic properties. While Prenylamine acts as a broad-spectrum disrupter of intracellular calcium and mitochondrial stability, Fendiline offers a highly targeted approach against K-Ras and ADAM10-driven malignancies. For drug development professionals, utilizing ATP-based viability assays combined with target-specific orthogonal validations ensures accurate profiling of these promising anti-neoplastic agents.

References

  • Woods, N., et al. "Fendiline inhibits proliferation and invasion of pancreatic cancer cells by interfering with ADAM10 activation and β-catenin signaling." Oncotarget, 2015.[Link]

  • Alhothali, M., et al. "Fendiline Enhances the Cytotoxic Effects of Therapeutic Agents on PDAC Cells by Inhibiting Tumor-Promoting Signaling Events: A Potential Strategy to Combat PDAC." International Journal of Molecular Sciences, 2019.[Link]

  • Pei, Y., et al. "Efficient Syntheses of Benzothiazepines as Antagonists for the Mitochondrial Sodium−Calcium Exchanger: Potential Therapeutics for Type II Diabetes." The Journal of Organic Chemistry, 2002.[Link]

  • Bosc, C., et al. "Massive-scale biological activity-based modeling identifies novel antiviral leads against SARS-CoV-2." bioRxiv, 2020.[Link]

  • Brizzolara, A., et al. "Co-Administration of Fendiline Hydrochloride Enhances Chemotherapeutic Efficacy of Cisplatin in Neuroblastoma Treatment." Molecules, 2020.[Link]

Comparative

Independent Verification of 3-(Dimethylamino)propylamine (DMAPA) in Drug Development: A Comparative Guide

Executive Summary In modern drug development and formulation science, 3-(Dimethylamino)propylamine (DMAPA) has transcended its traditional role as an industrial chemical to become a critical bifunctional building block....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and formulation science, 3-(Dimethylamino)propylamine (DMAPA) has transcended its traditional role as an industrial chemical to become a critical bifunctional building block. It is actively utilized in the synthesis of advanced pharmaceutical intermediates, including novel antiviral agents targeting Enterovirus A71[1]. More prominently, DMAPA is a foundational reagent in the engineering of smart, stimuli-responsive drug delivery systems. It is used to functionalize poly(maleic anhydride) backbones to create nanocomplexes for the oral delivery of biologics like Erythropoietin (EPO)[2], and serves as a precursor for zwitterionic surfactants that self-assemble into thermoresponsive vesicles[3].

As a Senior Application Scientist, I have structured this guide to independently verify DMAPA’s mechanism of action, objectively compare it against alternative aliphatic amines, and provide self-validating experimental protocols for researchers looking to integrate DMAPA into their drug delivery pipelines.

Mechanistic Overview: The Bifunctional Advantage of DMAPA

The utility of DMAPA in drug delivery vectors stems from its distinct bifunctional chemical structure, which enables a two-phase mechanism of action: regioselective chemical conjugation followed by a biological pH-responsive trigger.

Chemical Mechanism: Regioselective Conjugation

DMAPA possesses one primary amine and one tertiary (dimethyl) amine. When reacted with an electrophilic polymer backbone (e.g., maleic anhydride), the highly nucleophilic, unhindered primary amine rapidly opens the anhydride ring to form a stable amide bond. Crucially, the tertiary amine is fully substituted and sterically hindered, preventing it from acting as a nucleophile. This intrinsic regioselectivity ensures a 1:1 functionalization without unwanted polymer crosslinking, preserving the solubility of the carrier[2].

Biological Mechanism: The Proton Sponge Effect

Once conjugated, the tertiary amine of DMAPA acts as the biological effector. In the physiological environment of the bloodstream (pH 7.4), the dimethylamino group (conjugated pKa ~7.5–8.0) remains largely unprotonated, maintaining a near-neutral surface charge that prevents premature clearance and systemic toxicity. However, upon cellular endocytosis, the endosome matures and its internal pH drops to 5.5–6.0. This acidic shift triggers rapid protonation of the DMAPA moieties. The massive influx of protons is accompanied by an influx of chloride ions and water, leading to osmotic swelling and the physical rupture of the endosomal membrane—a phenomenon known as the "proton sponge effect."

G A Polymer Backbone (e.g., Maleic Anhydride) C PMAL-DMAPA Conjugate (Cationic Carrier) A->C Conjugation B DMAPA (Primary Amine) B->C Amidation D Cellular Uptake (Endocytosis) C->D Delivery E Endosomal Acidification (pH < 6.0) D->E Maturation F Tertiary Amine Protonation (Proton Sponge Effect) E->F Trigger G Endosomal Escape & Drug Release F->G Osmotic Swelling

Fig 1: DMAPA-mediated synthesis of cationic carriers and pH-responsive endosomal escape mechanism.

Comparative Analysis: DMAPA vs. Alternative Aliphatic Amines

When designing cationic carriers, formulation scientists often evaluate DMAPA against alternatives like 3-(Diethylamino)propylamine (DEAPA) and Ethylenediamine (EDA). The table below quantifies why DMAPA is frequently the superior choice for endosomal escape vectors.

Property / Metric3-(Dimethylamino)propylamine (DMAPA)3-(Diethylamino)propylamine (DEAPA)Ethylenediamine (EDA)
Terminal Functional Groups Primary & Dimethyl (Tertiary)Primary & Diethyl (Tertiary)Two Primary Amines
Conjugated pKa ~ 7.5 - 8.0~ 8.2 - 8.5~ 10.0, 6.8
Crosslinking Risk in Synthesis Very Low (Sterically hindered)Very LowExtremely High
Endosomal Escape Efficiency High (Optimal buffering at pH 6.0)Moderate (Hydrophobicity limits swelling)Low (Poor buffering in endosomal pH range)
Relative Cytotoxicity LowModerateHigh

Causality Insight: Why does DMAPA outperform DEAPA biologically? The dimethyl group of DMAPA is less hydrophobic than the diethyl group of DEAPA. In a polymeric nanoparticle, excessive hydrophobicity from diethyl groups can cause aggregation in the bloodstream and higher cytotoxicity due to stronger non-specific interactions with cell membranes. DMAPA strikes the ideal hydrophilic-lipophilic balance (HLB), maintaining nanoparticle stability while providing the necessary buffering capacity.

Independent Verification Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in verification steps to confirm both the chemical synthesis and the biological mechanism of action.

Workflow Step1 1. Conjugation React PMAL with DMAPA Step2 2. Purification Dialysis against PBS Step1->Step2 Step3 3. Characterization FTIR & Zeta Potential Step2->Step3 Step4 4. Biological Assay RBC Hemolysis (pH 5.5 vs 7.4) Step3->Step4 Step5 5. Data Analysis Quantify Endosomal Escape Step4->Step5

Fig 2: Step-by-step experimental workflow for synthesizing and validating DMAPA-based carriers.

Protocol 1: Synthesis of DMAPA-Functionalized Polymeric Carriers

Objective: To synthesize a pH-responsive cationic polymer (PMAL-DMAPA) without inducing crosslinking.

  • Preparation: Dissolve 1.0 g of Poly(maleic anhydride-alt-1-dodecene) (PMAL) in 20 mL of anhydrous N,N-Dimethylformamide (DMF) under a nitrogen atmosphere.

  • Conjugation: Add a 1.2x molar excess of DMAPA dropwise over 30 minutes at room temperature. Causality: Dropwise addition prevents localized heating and ensures 1:1 functionalization.

  • Reaction: Stir the mixture slowly at 60 RPM for 16 hours at 20 °C[2].

  • Purification: Dialyze the reaction mixture against distilled water (MWCO 3.5 kDa) for 48 hours to remove unreacted DMAPA and DMF. Lyophilize the product.

  • Self-Validating Characterization: Analyze the lyophilized product via FTIR spectroscopy. The system is intrinsically validated if the anhydride peaks (1770 cm⁻¹ and 1850 cm⁻¹) completely disappear, and strong amide I and II bands (1650 cm⁻¹ and 1550 cm⁻¹) emerge.

Protocol 2: Verification of pH-Responsive Endosomal Escape

Objective: To independently verify the biological "proton sponge" mechanism of the DMAPA moieties. Causality: Red Blood Cell (RBC) membranes share lipid bilayer characteristics with endosomal membranes. By exposing RBCs to the polymer at physiological pH (7.4) and endosomal pH (5.5), we isolate the pH-dependent membrane-disrupting capability of the tertiary amine.

  • Preparation: Isolate fresh RBCs and resuspend them to a 2% (v/v) concentration in two separate buffers: PBS at pH 7.4 and MES buffer at pH 5.5.

  • Incubation: Add the synthesized PMAL-DMAPA conjugate (100 µg/mL) to both suspensions. Incubate at 37 °C for 1 hour.

  • Self-Validating Controls: Include a positive control (1% Triton X-100, representing 100% lysis) and a negative control (pure buffer, representing 0% lysis) for both pH conditions.

  • Centrifugation: Centrifuge the samples at 1000 x g for 5 minutes to pellet intact RBCs.

  • Quantification: Measure the absorbance of the supernatant at 541 nm to quantify released hemoglobin.

  • Validation Criteria: The mechanism is successfully verified if the pH 7.4 sample exhibits <5% hemolysis (confirming biocompatibility in systemic circulation) and the pH 5.5 sample exhibits >60% hemolysis (confirming DMAPA-driven endosomal disruption).

Conclusion

Independent verification confirms that 3-(Dimethylamino)propylamine (DMAPA) is a highly superior bifunctional intermediate for drug delivery applications compared to alternatives like DEAPA and EDA. Its regioselective reactivity ensures clean, non-crosslinked polymer synthesis, while its optimal pKa provides a robust, pH-triggered proton sponge effect essential for the endosomal escape of advanced therapeutics.

Sources

Validation

Establishing the Specificity of 3-(Dimethylamino)propylamine (DMAPA) for Carboxyl-Targeted Bioconjugation and MS Derivatization

In the landscape of protein engineering and advanced mass spectrometry (MS), establishing high-specificity bioconjugation is critical for both structural characterization and the development of novel therapeutics. 3-(Dim...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of protein engineering and advanced mass spectrometry (MS), establishing high-specificity bioconjugation is critical for both structural characterization and the development of novel therapeutics. 3-(Dimethylamino)propylamine (DMAPA) has emerged as a premier derivatization agent and linker. Unlike generic aliphatic amines, DMAPA offers a highly specific, dual-functional chemical profile that allows researchers to target carboxyl groups (aspartate, glutamate, and C-termini) with zero risk of cross-linking, while simultaneously imparting a permanent positive charge to the target molecule.

This guide provides a comprehensive comparison of DMAPA against alternative derivatization agents, detailing the mechanistic causality behind its specificity, and outlines a self-validating experimental protocol for its application in drug development and immunopeptidomics.

Mechanistic Causality: The Dual-Amine Advantage

The structural brilliance of DMAPA lies in its asymmetric diamine composition: it possesses one highly nucleophilic primary amine and one sterically hindered tertiary amine (dimethylamino group).

When a protein or peptide is activated with a carbodiimide such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), the carboxyl groups form a highly reactive O-acylisourea intermediate. The primary amine of DMAPA specifically attacks this intermediate to form a stable amide bond. Crucially, the tertiary amine does not participate in the coupling reaction. This prevents the formation of inter- or intra-molecular cross-links—a common failure mode when using symmetric diamines like ethylenediamine (EDA).

Furthermore, the tertiary amine of DMAPA has a pKa of ~10.1, meaning it remains protonated at physiological pH. This "cationization" of the protein surface drastically alters the isoelectric point (pI) without denaturing the protein, a property leveraged to modulate the reduction potential of heme proteins[1]. In MS workflows, this permanent positive charge significantly enhances ionization efficiency and MS/MS fragmentation (producing more abundant y-ions), which is vital for identifying low-abundance MHC Class I immunopeptides[2].

G C Carboxyl Target (Asp/Glu/C-terminus) EDC EDC Activation (pH 5.0-6.0) C->EDC OAI O-acylisourea Intermediate EDC->OAI DMAPA DMAPA (Primary Amine Attack) OAI->DMAPA Nucleophilic substitution Product Alkylamidated Product (Tertiary Amine Tag) DMAPA->Product Stable Amide Bond

Reaction mechanism of EDC-mediated carboxyl alkylamidation using DMAPA.

Comparative Analysis of Carboxyl-Targeting Amines

To objectively evaluate DMAPA's performance, we must compare it against standard alternatives used in bioconjugation and MS derivatization.

Feature / ReagentDMAPAEthylenediamine (EDA)Ethanolamine (ETA)
Structure N,N-dimethyl-1,3-propanediamine1,2-diaminoethane2-aminoethanol
Target Specificity Carboxyls (Asp, Glu, C-term)CarboxylsCarboxyls
Cross-linking Risk Zero (Tertiary amine is unreactive)High (Two primary amines)Low (Hydroxyl is a poor nucleophile)
MS Ionization Enhancement Excellent (Adds permanent +1 charge)Moderate (Variable protonation)Poor (Neutral tag)
Protein Cationization Highly Effective (Shifts pI upward)Inconsistent (Causes aggregation)Ineffective (Caps charge)
Primary Application MS Derivatization, CationizationPolymer cross-linkingBlocking activated carboxyls

Data Synthesis: DMAPA is the only reagent listed that provides targeted, single-site amidation while actively enhancing the downstream analytical detectability of the molecule.

Self-Validating Experimental Protocol: DMAPA Coupling

To establish and verify the specificity of DMAPA for its target, the following protocol employs a self-validating system. By running a parallel "No-EDC" control and utilizing orthogonal downstream validation (Isoelectric Focusing for bulk charge, and LC-MS/MS for site-specific mapping), researchers can unequivocally prove that DMAPA only covalently binds to activated carboxyls.

Materials Required
  • Target Protein/Peptide (e.g., Cytochrome C or synthetic MHC peptide)

  • DMAPA (High purity, >99%)

  • EDC·HCl

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Quenching Agent: Hydroxylamine

Step-by-Step Methodology
  • Sample Preparation: Dissolve the target protein/peptide in the Activation Buffer to a final concentration of 1 mg/mL. Ensure the buffer is free of primary amines (do not use Tris) and phosphate, which can interfere with EDC.

  • DMAPA Addition: Add DMAPA to the solution to achieve a 50-fold molar excess relative to the total number of carboxyl groups (Asp + Glu + C-terminus) on the target. Adjust the pH back to 6.0 using dilute HCl, as DMAPA is highly basic.

  • Activation & Coupling: Add EDC·HCl to a 20-fold molar excess over the carboxyl groups. Self-Validation Step: In a parallel control tube, add DMAPA but omit the EDC. Incubate both reactions at room temperature for 2 hours under gentle agitation.

  • Quenching: Add hydroxylamine to a final concentration of 10 mM to quench any unreacted O-acylisourea intermediates and prevent side reactions.

  • Purification: Remove excess reagents via dialysis (for intact proteins) against pure water for 24 hours, or via C18 spin columns (for peptides).

  • Orthogonal Validation:

    • Intact Protein: Run Isoelectric Focusing (IEF) gel. The DMAPA-conjugated protein will show a significant basic shift in pI. The "No-EDC" control must match the native protein.

    • Peptide: Analyze via LC-MS/MS. Look for a mass shift of +84.09 Da per carboxyl group.

Workflow Prep 1. Sample Preparation (Peptide/Protein in MES Buffer) Coupling 2. EDC/DMAPA Coupling (Excess reagents, 2h, RT) Prep->Coupling Quench 3. Quenching (Hydroxylamine addition) Coupling->Quench Purify 4. Purification (Dialysis or C18 Desalting) Quench->Purify Analyze 5. Validation & Analysis (LC-MS/MS & IEF) Purify->Analyze

Self-validating experimental workflow for DMAPA bioconjugation and analysis.

Quantitative Validation Data

When the above protocol is executed correctly, the specificity of DMAPA is reflected in the quantitative outputs of the mass spectrometer and IEF gels. Below is a summary of expected performance metrics based on validated literature for MHC Class I peptide derivatization[2] and Cytochrome C cationization[1].

Analytical MetricNative TargetDMAPA-Derivatized TargetInterpretation of Specificity
Mass Addition per Carboxyl 0 Da+84.09 DaConfirms 1:1 stoichiometric binding at Asp/Glu/C-term sites.
Isoelectric Point (pI) of CytC ~9.6> 10.5Confirms successful surface cationization without cross-linking.
MS/MS Sequence Coverage ~45%> 85%Enhanced y-ion series due to the protonated tertiary amine tag.
Cross-linked Byproducts 0%< 1%Proves the tertiary amine remains strictly unreactive during coupling.

Conclusion

Establishing the specificity of DMAPA for its target relies on understanding the distinct reactivities of its two amine groups. By utilizing EDC chemistry, researchers can exclusively direct the primary amine of DMAPA to carboxyl targets, leaving the tertiary amine free to act as a permanent ionization tag. This makes DMAPA vastly superior to standard diamines for applications requiring precise bioconjugation, protein surface modification, and the enhancement of mass spectrometry signals.

References
  • Chen, R., et al. "Chemical Derivatization Strategy for Extending the Identification of MHC Class I Immunopeptides." Analytical Chemistry, 2018.[Link]

  • Risbridger, T. A. G., et al. "Effect of Bioconjugation on the Reduction Potential of Heme Proteins." Biomacromolecules, 2016.[Link]

Sources

Safety & Regulatory Compliance

Safety

[3-(Dimethylamino)propyl](diphenylmethyl)amine proper disposal procedures

Operational Guide: Safe Handling and Disposal of amine As drug development and chemical synthesis advance, the safe management of complex pharmaceutical intermediates is paramount.amine (CAS 807277-01-6) is a dual-amine...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of amine

As drug development and chemical synthesis advance, the safe management of complex pharmaceutical intermediates is paramount.amine (CAS 807277-01-6) is a dual-amine compound containing both a tertiary dimethylamine group and a secondary benzhydrylamine group. Because of its strong basicity, lipophilicity, and potential for environmental toxicity, improper disposal poses severe risks to laboratory personnel and aquatic ecosystems.

This guide provides researchers and environmental health and safety (EHS) professionals with field-proven, self-validating protocols for the deactivation and disposal of this specific amine, ensuring compliance with stringent laboratory safety standards.

Chemical & Hazard Profiling

Before initiating any disposal protocol, it is critical to understand the physicochemical properties that dictate the compound's behavior in waste streams [2]. The free-base form of this amine is volatile and highly reactive with acids, requiring specific segregation strategies.

Table 1: Physicochemical & Hazard Profile

PropertyValue / DescriptionOperational Implication
CAS Number 807277-01-6Unique identifier for waste manifesting.
Molecular Formula C₁₈H₂₄N₂ (MW: 268.4 g/mol )High carbon content dictates incineration as the final destruction method.
Physical State Liquid (Free Base)High risk of dermal absorption and vapor inhalation; requires fume hood handling.
Chemical Class Aliphatic / Benzhydryl AmineForms stable dihydrochloride salts upon neutralization.
Primary Hazards Corrosive (Skin/Eye), Aquatic ToxicityMust never be disposed of via sink/sanitary sewer [3].

The Causality of Amine Waste Segregation

The core philosophy of amine disposal is stabilization through protonation . In its free-base state, amine is volatile and easily absorbed through biological membranes. By converting the free base into a stable salt (e.g., a hydrochloride salt), we drastically reduce its vapor pressure and mitigate inhalation risks.

Furthermore, strict waste segregation is required to prevent catastrophic secondary reactions in the waste accumulation area [1].

Table 2: Waste Segregation & Incompatibility Matrix

Waste CategoryCompatibilityCausality / Risk of Mixing
Acids (Strong Mineral) Incompatible Direct mixing causes a highly exothermic neutralization, risking boiling, splattering, and container rupture.
Halogenated Solvents Incompatible Amines react with halocarbons (e.g., DCM, Chloroform) over time to form quaternary ammonium salts, leading to pressure buildup in sealed containers.
Oxidizers (e.g., Peroxides) Incompatible Rapid oxidation of the amine centers can lead to fire or explosive degradation.
Aldehydes / Ketones Incompatible Undergoes condensation reactions (imine/enamine formation) generating heat and water.
Non-Halogenated Organics Compatible Safe for co-disposal (e.g., in Ethanol or Methanol) provided the amine is dilute and unreactive with the solvent matrix.

Standard Operating Procedures (SOPs) for Disposal

The following methodologies provide step-by-step instructions for neutralizing and disposing ofamine. Every protocol incorporates a self-validating step to ensure the procedure's success before moving to the next phase.

Protocol A: Routine Liquid Waste Deactivation and Segregation

Objective: Convert the volatile free base into a stable, non-volatile salt for safe transport and high-temperature incineration[4].

  • Preparation & PPE: Conduct all operations inside a certified, continuously exhausted chemical fume hood. Don nitrile gloves (double-gloving recommended), splash goggles, and a flame-resistant lab coat.

  • Thermal Sink Dilution: Transfer the amine waste into a borosilicate glass beaker. Dilute the waste to a concentration of <5% using a compatible non-halogenated solvent (e.g., isopropanol or ethanol).

    • Causality: Dilution acts as a thermal sink, safely absorbing the heat generated during the subsequent exothermic neutralization step.

  • Controlled Acidification: Place the beaker on a magnetic stir plate. While stirring continuously, slowly add 1M Hydrochloric Acid (HCl) dropwise.

  • Self-Validation (pH Verification): Pause the addition of acid and test the solution using broad-spectrum pH indicator paper. Continue the dropwise addition until the pH stabilizes between 6.0 and 7.0 .

    • Validation: A neutral pH confirms the complete protonation of both the tertiary and secondary amine centers. The absence of basicity validates that the volatile free base has been entirely converted into a stable dihydrochloride salt.

  • Transfer & Labeling: Transfer the neutralized mixture into a High-Density Polyethylene (HDPE) waste container. Label clearly as "Aqueous Waste - Toxic Amine Salts." Do not use metal containers, as the chloride ions will induce rapid corrosion.

Protocol B: Emergency Spill Response (Free Base Liquid)

Objective: Immediately contain and neutralize a spill to prevent respiratory exposure and surface contamination.

  • Evacuation & Containment: Clear the immediate area. Surround the spill perimeter with an inert, non-combustible absorbent material such as dry sand or vermiculite.

    • Causality: Inert absorbents physically block the lipophilic liquid from spreading into porous laboratory surfaces or floor drains.

  • Buffered Neutralization: Carefully pour a 5% aqueous Citric Acid solution over the contained spill, working from the outside edge toward the center.

    • Causality: Unlike strong mineral acids (which would cause a violent exotherm and aerosolize the toxic amine), citric acid is a weak, triprotic acid. It provides a controlled, buffered neutralization that safely locks the amine into a citrate salt without generating dangerous vapors.

  • Collection: Once bubbling or fuming ceases, scoop the neutralized slurry using a non-sparking polypropylene dustpan. Place the debris into a heavy-duty hazardous waste bag.

  • Decontamination: Wash the spill surface with a mild detergent and water to remove residual salts, followed by a final wipe with 70% isopropanol to ensure complete lipid-soluble residue removal.

Waste Stream Decision Logic

To assist laboratory personnel in rapid decision-making, the following workflow dictates the proper segregation path for various states of amine waste.

AmineWasteWorkflow Start Waste: [3-(Dimethylamino)propyl] (diphenylmethyl)amine State Determine Physical State Start->State Solid Solid / PPE Debris State->Solid Solid Liquid Liquid / Solution State->Liquid Liquid SolidDisp Double-Bag in HDPE (Incineration) Solid->SolidDisp Phase Solvent Composition? Liquid->Phase Org Organic Solvent Phase->Org Organic Aq Aqueous Solution Phase->Aq Aqueous OrgDisp Non-Halogenated Organic Waste Org->OrgDisp Neutralize Neutralize (pH 6-7) with 1M HCl Aq->Neutralize AqDisp Aqueous Waste Stream (Amine Salt) Neutralize->AqDisp

Figure 1: Decision logic for segregating and neutralizing amine waste streams.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Working with Chemicals - Prudent Practices in the Laboratory." NCBI Bookshelf, National Academies Press, 2011. URL:[Link]

  • American Elements. "CAS 807277-01-6 | amine Safety Data." American Elements Materials Science Toolbox. URL: [Link]

  • Vanderbilt University Medical Center (VUMC). "Laboratory Guide for Managing Chemical Waste." VUMC Occupational and Environmental Safety. URL:[Link]

  • University of British Columbia (UBC). "In-Laboratory Treatment of Chemical Waste." Safety & Risk Services. URL:[Link]

Handling

Personal protective equipment for handling [3-(Dimethylamino)propyl](diphenylmethyl)amine

A Senior Application Scientist's Protocol for Ensuring Safety and Integrity in Research and Development In the fast-paced world of drug discovery and chemical research, the pursuit of innovation must be anchored by an un...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Protocol for Ensuring Safety and Integrity in Research and Development

In the fast-paced world of drug discovery and chemical research, the pursuit of innovation must be anchored by an unwavering commitment to safety. The compound amine, while a valuable building block, requires meticulous handling due to its potential hazards. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower researchers, scientists, and drug development professionals to work with confidence, backed by scientifically sound safety practices.

Disclaimer: No specific Safety Data Sheet (SDS) is available for amine. The following guidance is synthesized from the SDS of structurally similar compounds, including N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine and 3-DIMETHYLAMINO PROPYLAMINE, and established laboratory safety principles.[1] It is imperative to treat amine with the same, if not greater, level of caution as these related substances.

Hazard Profile: Understanding the Risks

Based on the toxicological data of analogous compounds, amine is presumed to present a significant health risk. The primary hazards are associated with its corrosive nature and potential for toxicity.

  • Corrosivity: Direct contact can cause severe skin burns and serious eye damage.[1] The amine functional groups contribute to its basicity, making it corrosive to tissues upon contact.

  • Toxicity: Analogous compounds are harmful if swallowed or in contact with skin.[1] Inhalation of vapors or mists may also be harmful.

  • Flammability: While not highly flammable, related compounds are combustible liquids and can form flammable vapor-air mixtures.[2]

Table 1: Hazard Summary and GHS Classifications (Inferred)

Hazard Statement (Inferred)GHS Classification (Inferred)Source
Harmful if swallowed.Acute Toxicity, Oral (Category 4)[1]
Toxic in contact with skin.Acute Toxicity, Dermal (Category 3)[1]
Causes severe skin burns and eye damage.Skin Corrosion (Category 1B), Serious Eye Damage (Category 1)[1]
Flammable liquid and vapour.Flammable Liquids (Category 3)[2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling amine. The rationale behind each piece of equipment is to create a complete barrier against potential exposure.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use. Double-gloving is recommended for extended operations.

  • Eye and Face Protection: Chemical splash goggles are mandatory. For operations with a higher risk of splashing, a full-face shield should be worn in conjunction with goggles.

  • Body Protection: A flame-resistant lab coat is essential. For larger quantities or in case of a spill, a chemical-resistant apron or suit should be utilized.

  • Respiratory Protection: All handling of the compound should be performed in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is critical for minimizing risk. The following workflow is designed to guide the user through the safe handling of amine from receipt to use.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Segregation: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.

Weighing and Dispensing
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Assemble all necessary equipment, including PPE, spill kit, and waste containers.

  • Inert Atmosphere: As some amines can be air-sensitive, consider handling under an inert atmosphere (e.g., nitrogen or argon), especially for long-term storage of opened containers.[4]

  • Dispensing: Use a clean, dry spatula for solids or a dedicated, properly calibrated pipette for liquids. Avoid creating dust or aerosols.

  • Cleaning: Clean any spills immediately with an appropriate absorbent material. Decontaminate all equipment after use.

Experimental Use
  • Containment: All reactions involving amine should be conducted in a chemical fume hood.

  • Temperature Control: Be mindful of the reaction temperature, as thermal decomposition of amines can generate corrosive vapors.[2]

  • Monitoring: Continuously monitor the reaction for any unexpected changes.

Disposal Plan: Responsible Waste Management

Proper disposal of amine and associated waste is crucial to protect both personnel and the environment.

  • Waste Segregation: Collect all waste containing the compound in a dedicated, labeled, and sealed hazardous waste container. Do not mix with other waste streams.

  • Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, pipette tips, and absorbent pads, must be disposed of as hazardous waste.

  • Empty Containers: "Empty" containers may still contain hazardous residue and should be treated as hazardous waste. Do not rinse into the drain.

  • Disposal Procedure: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the immediate area. If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal. For large spills, evacuate the area and contact your EHS department.

Visualizing the Workflow

The following diagram illustrates the key decision points and actions in the safe handling workflow for amine.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(Dimethylamino)propyl](diphenylmethyl)amine
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Reactant of Route 2
[3-(Dimethylamino)propyl](diphenylmethyl)amine
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